Entecavir
Description
This compound is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). this compound is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.
This compound anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
This compound is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. This compound therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.
This compound Anhydrous is an anhydrous formulation of this compound, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). this compound is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of this compound inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046446 | |
| Record name | Entecavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |
| Record name | Entecavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENTECAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off white powder | |
CAS No. |
142217-69-4 | |
| Record name | Entecavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entecavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entecavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entecavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTECAVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENTECAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entecavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Entecavir Against Hepatitis B Virus Polymerase
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entecavir (ETV) stands as a cornerstone in the management of chronic hepatitis B, distinguished by its profound antiviral potency and a high barrier to resistance. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's efficacy. As a carbocyclic analog of 2'-deoxyguanosine, this compound's therapeutic action is contingent upon its intracellular conversion to the active triphosphate form, this compound-triphosphate (ETV-TP). ETV-TP then targets the hepatitis B virus (HBV) polymerase, a multifunctional enzyme essential for viral replication, through a sophisticated, multi-pronged approach. It competitively inhibits all three catalytic functions of the polymerase: the protein-primed initiation of DNA synthesis, the reverse transcription of the pregenomic RNA template into the negative-strand DNA, and the synthesis of the positive-strand DNA. The exceptional potency of this compound is rooted in the high affinity of ETV-TP for the viral polymerase, which is significantly greater than that for the natural substrate, dGTP. Structurally, this is facilitated by the unique fit of this compound's exocyclic alkene moiety into a specific hydrophobic pocket within the enzyme's active site. This guide will dissect these interactions, present the kinetic and structural data that validate these mechanisms, and provide detailed protocols for the key experimental assays used to characterize such antiviral agents.
The Molecular Target: Hepatitis B Virus (HBV) Polymerase
The HBV polymerase (Pol) is a large, multi-domain protein that is the sole enzyme encoded by the virus and the exclusive target of all currently approved nucleos(t)ide analogue therapies. Its complex structure dictates its central role in the viral replication cycle.
Domain Architecture and Function
The HBV polymerase is organized into four distinct domains, each with a specialized function:
-
Terminal Protein (TP): Located at the N-terminus, the TP domain acts as the primer for the initiation of reverse transcription. A specific tyrosine residue within this domain covalently links to the first nucleotide, initiating the synthesis of the negative-sense DNA strand.
-
Spacer Domain: This domain, situated between the TP and RT domains, is considered flexible and may provide the necessary plasticity to accommodate the complex conformational changes that occur during DNA synthesis. While not possessing catalytic activity, it is essential for polymerase function.
-
Reverse Transcriptase (RT): The RT domain houses the core catalytic activities of the polymerase. It performs both RNA-dependent DNA synthesis (reverse transcription) to create the negative-strand DNA from the pregenomic RNA (pgRNA) template and DNA-dependent DNA synthesis to produce the positive-strand DNA.
-
Ribonuclease H (RNase H): The C-terminal RNase H domain is responsible for degrading the pgRNA template from the nascent DNA-RNA hybrid duplex, a critical step that allows for the synthesis of the second, positive DNA strand.
Caption: Domain structure of the multifunctional HBV polymerase.
Bioactivation: this compound's Intracellular Journey
This compound is administered as a prodrug and must undergo intracellular phosphorylation to exert its antiviral effect. This three-step process is efficiently catalyzed by host cellular kinases, converting this compound into its active 5'-triphosphate moiety, ETV-TP. This efficient conversion contributes significantly to its overall potency.
Caption: Intracellular phosphorylation cascade of this compound.
Core Mechanism: A Tripartite Inhibition of HBV Replication
The cornerstone of this compound's efficacy lies in the ability of ETV-TP to potently inhibit all three distinct enzymatic activities of the HBV polymerase. This comprehensive blockade of the replication process is a key differentiator from other nucleoside analogues.
-
Inhibition of Base Priming: The very first step of viral genome replication, where the TP domain primes DNA synthesis, is effectively inhibited by ETV-TP. This prevents the initiation of the entire reverse transcription process.
-
Competitive Inhibition of Reverse Transcription: ETV-TP functions as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the RT domain's active site. Crucially, the HBV polymerase exhibits a higher affinity for ETV-TP than for dGTP, making it a highly efficient competitor even at low intracellular concentrations. This superior binding is attributed to a novel hydrophobic pocket in the dNTP binding site that accommodates the unique exocyclic alkene moiety of this compound.
-
Inhibition of Positive-Strand Synthesis and Delayed Chain Termination: Upon successful competition with dGTP, ETV-TP is incorporated into the elongating viral DNA strand. Although this compound possesses a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, it functions as a "non-obligate" chain terminator. The incorporation of this compound creates steric constraints and energetically unfavorable conditions that severely hinder or prevent the addition of subsequent nucleotides, effectively halting further DNA elongation. This leads to the termination of both negative- and positive-strand DNA synthesis.
Caption: this compound-TP's three-pronged attack on HBV polymerase function.
Structural and Kinetic Basis for High Potency and Resistance Barrier
Potency and Affinity
The profound potency of this compound is a direct result of the favorable kinetics of ETV-TP's interaction with the HBV polymerase. Enzyme kinetic studies have consistently shown that the inhibition constant (Ki) for ETV-TP is significantly lower than the Michaelis constant (Km) for the natural substrate, dGTP. This indicates that the polymerase binds ETV-TP much more tightly than dGTP, allowing this compound to outcompete the natural nucleotide effectively.
| Compound | Culture EC50 (nM) | Enzyme IC50 (nM) | Enzyme Ki (nM) | Km for dGTP (nM) |
| This compound | 4 ± 2 | 9.4 ± 0.6 | 1.3 - 2.6 | 13.3 - 20 |
| Lamivudine | 400 ± 200 | 1100 ± 300 | - | - |
| Adefovir | 2000 ± 1000 | 2500 ± 1000 | - | - |
| Data synthesized from multiple sources, values are approximate and can vary based on assay conditions. |
High Genetic Barrier to Resistance
Clinically, this compound exhibits a high barrier to the development of resistance in treatment-naïve patients. This is because multiple mutations in the polymerase gene are required to confer a significant reduction in susceptibility. Resistance typically emerges via a two-step process:
-
Initial Lamivudine-Resistance Mutations: The development of primary lamivudine resistance mutations, such as M204V/I often accompanied by L180M, is the first step. These mutations alone only cause a modest decrease in this compound susceptibility.
-
Secondary this compound-Specific Mutations: The subsequent acquisition of at least one additional mutation at residues T184, S202, or M250 is required for clinically significant this compound resistance.
Molecular modeling suggests these resistance mutations function by sterically altering the dNTP binding pocket, which repositions key loops and reduces the size of the hydrophobic pocket that favorably binds ETV-TP, thereby lowering its binding affinity.
Methodologies for Mechanistic Evaluation
The characterization of this compound's mechanism of action relies on a combination of in vitro biochemical assays and cell-based antiviral activity studies. These protocols form the basis for evaluating novel polymerase inhibitors.
In Vitro HBV Polymerase Inhibition Assay
Causality and Rationale: This assay directly measures the effect of the active drug moiety (ETV-TP) on the enzymatic activity of the target polymerase, isolated from the complexities of the cellular environment. It is crucial for determining kinetic parameters like IC50 and Ki, which define the intrinsic potency and mechanism of inhibition (e.g., competitive). The use of endogenous polymerase from isolated viral nucleocapsids provides a biologically relevant system.
Protocol: Endogenous Polymerase Assay
-
Isolation of Nucleocapsids:
-
Culture HBV-transfected HepG2 cells (e.g., HepG2.2.15 line).
-
Lyse the cells using a non-denaturing detergent buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40).
-
Centrifuge the lysate to pellet cell debris. The supernatant contains cytoplasmic nucleocapsids.
-
Precipitate nucleocapsids from the supernatant using polyethylene glycol (PEG) 8000.
-
Resuspend the nucleocapsid pellet in a suitable buffer.
-
-
Polymerase Reaction:
-
Prepare reaction mixtures in a buffer containing Tris-HCl, MgCl2, DTT, and NaCl.
-
Add a mix of three unlabeled dNTPs (dATP, dCTP, dGTP) at varying concentrations for Km/Ki determination.
-
Add the fourth dNTP (e.g., TTP) radiolabeled with [α-32P] or [α-33P] at a fixed, low concentration.
-
Add the isolated nucleocapsids to the reaction mixture.
-
For inhibition studies, add serial dilutions of the inhibitor (e.g., ETV-TP).
-
-
Incubation and DNA Isolation:
-
Incubate the reaction at 37°C for several hours to allow for DNA synthesis.
-
Stop the reaction by adding EDTA and proteinase K to digest proteins.
-
Extract the viral DNA using phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Resolve the DNA products on an agarose gel.
-
Visualize the radiolabeled DNA using autoradiography or a phosphorimager.
-
Quantify the band intensity to measure the level of DNA synthesis.
-
Plot the data to determine IC50 (inhibitor concentration that reduces polymerase activity by 50%) and, using Lineweaver-Burk plots, the Ki (inhibition constant).
-
Cell-Based Antiviral Activity Assay
Causality and Rationale: This assay evaluates the overall antiviral efficacy of the parent drug (this compound) in a biologically complete system. It is a self-validating system because the drug must be successfully transported into the cell, phosphorylated to its active form, and inhibit viral replication, all while not causing significant cytotoxicity. This assay is essential for determining the EC50 (half-maximal effective concentration).
Protocol: Antiviral Assay in HBV-Producing Cell Lines
-
Cell Culture and Treatment:
-
Plate an HBV-producing cell line, such as HepG2.2.15, in multi-well plates and allow cells to adhere.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include "no drug" (virus control) and "no cells" (background control) wells.
-
Incubate the cells for 6-9 days, replacing the drug-containing medium every 3 days.
-
-
Quantification of Extracellular HBV DNA:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge to remove cell debris.
-
Treat the supernatant with DNase I to digest any non-encapsidated DNA.
-
Lyse the viral particles in the supernatant using a lysis buffer containing proteinase K to release the viral DNA.
-
Quantify the amount of HBV DNA using a validated quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Concurrently, treat a parallel plate of cells in the same manner.
-
At the end of the treatment period, assess cell viability using a standard method, such as the neutral red uptake assay or MTS assay. This is critical to ensure that the reduction in viral DNA is due to specific antiviral activity and not cell death.
-
-
Analysis:
-
Calculate the percentage of viral replication inhibition for each drug concentration relative to the "no drug" control.
-
Plot the inhibition percentage against the drug concentration and use a non-linear regression model to calculate the EC50 value.
-
Similarly, calculate the CC50 (50% cytotoxic concentration) from the viability data.
-
The Selectivity Index (SI = CC50 / EC50) is calculated as a measure of the drug's therapeutic window.
-
Caption: Workflow for characterizing HBV polymerase inhibitors.
Conclusion
This compound's mechanism of action against the HBV polymerase is a paradigm of targeted antiviral drug design. Its success is not derived from a single point of inhibition but from a comprehensive, tripartite assault on the viral replication engine. By inhibiting priming, competitively binding to the reverse transcriptase active site with superior affinity, and causing delayed chain termination, this compound effectively shuts down the production of new viral genomes. This potent and multifaceted mechanism, validated by extensive biochemical and cell-based studies, explains both its profound clinical efficacy and its high barrier to the development of resistance, solidifying its role as a first-line agent in the global fight against chronic hepatitis B.
References
- Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., Kapur, A. J., Colonno, R. J., & Tenney, D. J. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992–4001. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Jones, S. A., & Hu, J. (2013). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 8(10), 995–1006. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(4), 1179-1188. [Link]
- Wikipedia. (2023). Hepatitis B virus DNA polymerase. Wikipedia. [Link]
- Pharmacology Animation. (2023). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
- Lai, C. L. (2006). The saga of this compound.
- Seifer, M., & Standring, D. N. (2000). Assays for Hepatitis B Virus DNA-and RNA-Dependent DNA Polymerase Activities. *Methods in Molecular
Entecavir: A Technical Guide to Its Discovery and Development
Abstract
Entecavir represents a significant milestone in the therapeutic management of chronic hepatitis B (CHB). As a potent carbocyclic guanosine nucleoside analogue, its development journey encapsulates key principles of modern antiviral drug discovery, from rational chemical design and serendipitous screening to rigorous preclinical and clinical validation. This guide provides an in-depth technical analysis of this compound's history, detailing its unique mechanism of action, the strategic decisions underpinning its development, and the clinical data that established it as a first-line global standard of care. We will explore its initial synthesis as a failed anti-herpes agent, its rebirth as a highly potent anti-hepatitis B virus (HBV) compound, its multi-pronged inhibition of viral replication, and its high genetic barrier to resistance. This document is intended for researchers, clinicians, and professionals in the field of drug development seeking a comprehensive understanding of this pivotal antiviral agent.
The Genesis of this compound: From Serendipity to Strategic Development
The Pre-Entecavir Landscape: An Urgent Unmet Need
In the late 20th century, the treatment options for the approximately 400 million people living with chronic hepatitis B were limited and fraught with challenges.[1] Interferon-based therapies, while offering a chance for sustained virologic response, were hampered by significant side effects and low efficacy. The advent of the first oral nucleoside analogue, lamivudine, in 1995 was a breakthrough, but its long-term utility was severely compromised by the rapid emergence of drug-resistant HBV mutants.[2] This clinical reality created an urgent need for new antiviral agents with superior potency and a higher genetic barrier to resistance.
The Carbocyclic Nucleoside Analogue Platform
The core strategy in developing many antiviral agents has been the modification of natural nucleosides, the building blocks of DNA and RNA.[3] this compound belongs to a class known as carbocyclic nucleosides , in which the oxygen atom of the ribose sugar ring is replaced by a methylene (CH₂) group.[4][5][6] This fundamental structural change confers a critical advantage: increased metabolic stability. The resulting C-N glycosidic bond is resistant to cleavage by phosphorylase enzymes that would typically degrade a natural nucleoside, prolonging the drug's intracellular half-life and bioavailability.[6]
A Fortuitous Discovery at Bristol-Myers Squibb
The discovery of this compound is a classic example of scientific serendipity. The compound was first synthesized in 1992 at Squibb as SQ-34676 during a research program targeting herpes simplex virus (HSV).[2][7] It showed only moderate anti-herpetic activity and development for this indication was discontinued.[8]
The molecule was shelved until January 13, 1995, when researchers at Bristol-Myers Squibb (BMS), as part of a broader screening initiative, tested it against HBV.[2] The results were striking. The compound, later designated BMS 200475 , demonstrated exceptionally potent activity against HBV, far exceeding that of any other compound tested at the time.[2][8] This pivotal discovery redirected the entire research focus, transforming a failed candidate into a promising new lead for CHB.
Structural Rationale for High Potency
This compound's chemical structure as a deoxyguanosine analogue is key to its efficacy.[9] An exocyclic double bond on the cyclopentane ring locks the molecule into a conformation that closely mimics the natural deoxyribose sugar.[10] This structural rigidity is crucial for its efficient recognition and utilization by the viral polymerase, while distinguishing it from host cellular polymerases.
Caption: Structural comparison of Deoxyguanosine and this compound.
Mechanism of Action: A Three-Pronged Attack on HBV Replication
This compound's profound antiviral effect stems from its ability to inhibit the HBV polymerase—the viral reverse transcriptase—at three distinct and critical stages of the replication process.[1][11] This triple-inhibition mechanism is a hallmark of its design and a primary reason for its superior potency compared to earlier nucleoside analogues.
Intracellular Activation Pathway
Like other nucleoside analogues, this compound is a prodrug that must be activated within the host hepatocyte.[1] It undergoes phosphorylation by cellular kinases to its active form, This compound triphosphate (ETV-TP) .[9][12][13] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[9][11]
The Triple Inhibition Mechanism
ETV-TP disrupts HBV replication by targeting the following three steps:
-
Base Priming: It inhibits the initial priming step where the HBV polymerase binds to a protein primer to initiate reverse transcription.[1][11][13]
-
Reverse Transcription: It blocks the synthesis of the negative-strand viral DNA from the pre-genomic RNA (pgRNA) template.[1][11][13]
-
Positive-Strand DNA Synthesis: After the negative strand is formed, ETV-TP inhibits the synthesis of the complementary positive DNA strand.[1][11][13]
Incorporation of ETV-TP into the viral DNA chain causes premature chain termination, effectively halting the production of new, infectious virions.[12]
Caption: this compound's triple inhibition of the HBV replication cycle.
Preclinical Development: Establishing Potency and a Strong Safety Profile
Following its promising in vitro discovery, this compound underwent a rigorous preclinical evaluation to characterize its antiviral activity and safety profile before human trials could commence.
In Vitro Efficacy and Selectivity
In cell culture models, specifically the HepG2.2.15 cell line which constitutively produces HBV, this compound demonstrated potent and selective inhibition of viral replication with a half-maximal effective concentration (EC₅₀) of 0.003 µmol/L.[2] Crucially, it showed very low cytotoxicity, with a half-maximal cytotoxic concentration (CC₅₀) of approximately 30,000 nM, resulting in a high selectivity index.[8]
Key Experimental Protocol: In Vitro HBV DNA Reduction Assay
A foundational experiment to determine antiviral potency is the HBV DNA reduction assay.
Objective: To quantify the dose-dependent inhibition of HBV DNA replication by this compound in a stable HBV-producing cell line.
Methodology:
-
Cell Culture: HepG2.2.15 cells are seeded in multi-well plates and cultured until confluent.
-
Drug Treatment: Cells are treated with serial dilutions of this compound (e.g., ranging from 0.0001 µM to 10 µM) or a vehicle control. The medium is replaced with fresh drug-containing medium every 2-3 days.
-
Incubation: The cells are incubated for a period of 8-10 days to allow for multiple rounds of viral replication.
-
DNA Extraction: After incubation, intracellular HBV DNA is extracted from the cells. This involves cell lysis followed by purification of core particle-associated DNA to separate it from host genomic DNA.
-
Quantification: The amount of HBV DNA is quantified using a sensitive method like Southern Blotting or, more commonly, quantitative PCR (qPCR).[14]
-
Data Analysis: The percentage of HBV DNA reduction is calculated for each drug concentration relative to the vehicle control. The EC₅₀ value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Animal Model Validation and Toxicology
The efficacy of this compound was validated in animal models that support hepadnavirus replication, such as the woodchuck model for woodchuck hepatitis virus (WHV).[8] An initial dose-ranging study in chronically infected woodchucks demonstrated that this compound at doses of 0.1 and 0.5 mg/kg/day led to a significant reduction in circulating WHV DNA.[2]
Extensive toxicology studies were conducted in multiple species, including mice, rats, dogs, and monkeys.[2] A critical component of this was assessing mitochondrial toxicity, a known class effect for some nucleoside analogues. Using primer extension assays, researchers confirmed that ETV-TP does not inhibit human mitochondrial DNA polymerase γ, suggesting a low potential for mitochondrial-related side effects.[2]
Clinical Development: From Phase I to Global Approval
The successful preclinical program paved the way for a comprehensive clinical development plan to evaluate this compound's safety, efficacy, and optimal dosing in humans.
Phase I and II Dose-Finding Studies
Initial Phase I trials established the pharmacokinetic profile and safety in healthy volunteers. Phase II dose-ranging studies were then conducted in patients with CHB. A key randomized, double-blind Phase II study in Japan compared once-daily oral doses of this compound (0.01 mg, 0.1 mg, and 0.5 mg) against lamivudine (100 mg) over 24 weeks. The results clearly showed that the 0.5 mg dose of this compound was superior to lamivudine in reducing HBV DNA levels.[1]
Pivotal Phase III Trials: Establishing Superiority
Two large, international Phase III trials were instrumental in establishing this compound's superiority over the then-standard-of-care, lamivudine.
-
Study AI463026: Enrolled HBeAg-positive, nucleoside-naïve patients.
-
Study AI463027: Enrolled HBeAg-negative, nucleoside-naïve patients.[2]
In both studies, patients were randomized to receive either this compound 0.5 mg daily or lamivudine 100 mg daily for at least 52 weeks. The primary endpoint was histologic improvement at week 48.[15][16]
| Endpoint (at Week 48) | This compound 0.5 mg | Lamivudine 100 mg | P-value |
| Histologic Improvement | 70-72% | 61-62% | <0.05 |
| Mean HBV DNA Reduction (log₁₀ copies/mL) | -5.0 to -6.9 | -4.5 to -5.4 | <0.001 |
| HBV DNA <300 copies/mL | 67-90% | 36-72% | <0.001 |
| ALT Normalization | 68-78% | 60-72% | <0.05 |
| Data synthesized from Phase III trials in HBeAg-negative and HBeAg-positive patients.[2][17] |
Long-Term Efficacy and Histological Reversal
Patients who completed the Phase III trials were eligible to enroll in a long-term rollover study (ETV-901), receiving this compound 1.0 mg daily. After 5 years of continuous therapy, 94% of patients achieved undetectable HBV DNA levels (<300 copies/mL) and 80% had normalized ALT levels.[2] Remarkably, this long-term viral suppression was associated with significant histological benefits. Of the patients who had a repeat liver biopsy, 96% showed improvement in necroinflammation, and 88% showed improvement in Ishak fibrosis scores.[2] This was among the first large-scale demonstrations that potent, long-term antiviral therapy could lead to the reversal of liver fibrosis and even cirrhosis.
Efficacy in Lamivudine-Refractory Patients
A separate Phase III trial evaluated this compound in patients who had failed lamivudine therapy. This study established that a higher dose of 1.0 mg daily was required to overcome the partial resistance conferred by lamivudine-resistance mutations. Switching to this compound 1.0 mg was significantly more effective than continuing lamivudine in this difficult-to-treat population.[1]
The Genetic Barrier to Resistance
A key advantage of this compound is its high genetic barrier to resistance in treatment-naïve patients. The cumulative incidence of genotypic resistance after five years of therapy is approximately 1%.[18]
This high barrier is due to a "two-hit" mechanism. For resistance to develop, the virus must first acquire a primary lamivudine resistance mutation (such as rtM204V/I).[18] This initial mutation makes the virus susceptible to developing secondary mutations at other positions (e.g., rtT184, rtS202, or rtM250) that then confer full resistance to this compound.[18] Because multiple mutations are required, the emergence of resistance is a rare event in patients who have not been previously exposed to lamivudine. However, in lamivudine-refractory patients, where the first "hit" is already present, the rate of this compound resistance is substantially higher, reaching up to 51% after 5 years of treatment.[18]
Caption: The multi-step pathway to this compound resistance.
Regulatory Approval and Clinical Impact
Bristol-Myers Squibb submitted the New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in October 2004.[19] Based on the robust efficacy and safety data from the clinical trial program, this compound (brand name Baraclude ) was approved by the FDA on March 29, 2005 , for the treatment of chronic hepatitis B.[20][21][22] Approvals in Europe, Japan, China, and other regions followed shortly thereafter, establishing this compound as a global first-line treatment option.[1][2] The expiration of its patent in 2015 led to the availability of generic versions, significantly expanding patient access to this life-saving medication.[7]
Conclusion
The development of this compound is a landmark in the history of antiviral therapy. It exemplifies a journey from a serendipitous laboratory finding to a rationally developed, clinically superior therapeutic agent. Its unique triple-inhibition mechanism translates into profound viral suppression, while its high genetic barrier to resistance offers durable, long-term efficacy. The clinical data demonstrating not only viral control but also the reversal of liver fibrosis fundamentally changed the treatment goals for chronic hepatitis B, offering hope for preventing progression to cirrhosis and hepatocellular carcinoma. This compound remains a cornerstone of CHB management and a benchmark for the development of future antiviral drugs.
References
- This compound - Wikipedia. Wikipedia. [Link]
- Yim, H. J., & Lok, A. S. (2006). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
- Lai, C. L. (2006). The saga of this compound.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- This compound (Bristol-Myers Squibb). PubMed. [Link]
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology. [Link]
- Ogishi, M., et al. (2013). Characterization of novel this compound resistance mutations.
- Bristol-Myers Squibb Submits Applications in U.S. and Europe to Market this compound, an Investigational Antiviral Treatment For Chronic Hepatitis B Infection. Infection Control Today. [Link]
- Evolution of hepatitis B virus mutation during this compound rescue therapy in patients with antiviral resistance to lamivudine and adefovir. PubMed. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory patients.
- Study of this compound in Patients With Chronic Hepatitis B Virus (HBV) Infection. ClinicalTrials.gov. [Link]
- Lampertico, P., et al. (2015). First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice.
- Resistance mutations of hepatitis B virus in this compound-refractory patients.
- This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Lee, J. M., & Park, J. Y. (2011). Molecular Diagnosis of this compound Resistance. Korean Journal of Internal Medicine. [Link]
- Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Ingenta Connect. [Link]
- Schneller, S. W. (2002). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry. [Link]
- Baraclude (this compound) FDA Approval History. Drugs.com. [Link]
- Drug Approval Package: Baraclude (this compound) NDA #021797 & 021798.
- FDA approve this compound for HBV. HIV i-Base. [Link]
- Carbocyclic analogs of 5-substituted uracil nucleosides. Synthesis and antiviral activity. Journal of Medicinal Chemistry. [Link]
- This compound. Grokipedia. [Link]
- Guanosine Analogue for the Treatment of SARS-CoV-2.
- This compound Prophylaxis for Hepatitis B Reactivation for CD20 Positive B-cell Lymphoma Patients With Resolved Hep
- Synthesis Strategies for this compound. Organic Chemistry. [Link]
- New FDA Approvals. Clinician.com. [Link]
- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. [Link]
- Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. MDPI. [Link]
- This compound for Patients With Decompensated Hepatitis B Virus (HBV)-Related Cirrhosis. ClinicalTrials.gov. [Link]
- Carbocyclic nucleoside. Wikipedia. [Link]
- This compound (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection. Clinical Trials Arena. [Link]
- De Clercq, E. (2000). Guanosine analogues as anti-herpesvirus agents. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis of this compound and Its Novel Class of Analogs.
- Synthesis of novel this compound analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
- This compound.
- Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.
Sources
- 1. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Lea...: Ingenta Connect [ingentaconnect.com]
- 5. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads | Bentham Science [benthamscience.com]
- 6. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 11. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. researchgate.net [researchgate.net]
- 15. New FDA Approvals | 2005-06-01 | AHC Media:… | Clinician.com [clinician.com]
- 16. This compound (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. First-line treatment of chronic hepatitis B with this compound or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. infectioncontroltoday.com [infectioncontroltoday.com]
- 20. drugs.com [drugs.com]
- 21. Drug Approval Package: Baraclude (this compound) NDA #021797 & 021798 [accessdata.fda.gov]
- 22. FDA approve this compound for HBV | HIV i-Base [i-base.info]
Entecavir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
Introduction
Entecavir is a cornerstone in the management of chronic hepatitis B virus (HBV) infection, recognized for its potent antiviral activity and high barrier to resistance.[1][2] Classified as a carbocyclic nucleoside analogue of 2'-deoxyguanosine, its unique structural features confer selective and powerful inhibition of the HBV polymerase, the enzyme critical for viral replication.[1][3][4] This technical guide provides an in-depth exploration of the molecular architecture and chemical properties of this compound, offering crucial insights for researchers, medicinal chemists, and drug development professionals engaged in antiviral research and formulation development. Understanding these fundamental characteristics is paramount to appreciating its mechanism of action, optimizing its therapeutic application, and guiding the discovery of next-generation antiviral agents.
Molecular Structure and Stereochemistry
The therapeutic efficacy of this compound is intrinsically linked to its precise three-dimensional structure. It is a synthetic guanine nucleoside analogue where the oxygen atom in the ribose ring is replaced by a methylene group, creating a cyclopentyl core.[5]
-
IUPAC Name : 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one[6]
-
Stereochemistry : The molecule possesses three chiral centers, and its biological activity is specific to the (1S, 3R, 4S) isomer.[8][9] This specific spatial arrangement is critical for the correct positioning of the molecule within the active site of the HBV polymerase, enabling potent inhibition. The stereochemistry is rigorously controlled during the synthesis process to ensure the therapeutic efficacy of the final active pharmaceutical ingredient (API).[10]
Below is a diagram illustrating the core molecular structure of this compound.
Caption: Molecular structure of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound influence its absorption, distribution, formulation, and stability. It is typically supplied as a white to off-white powder.[9][11]
| Property | Value | Source |
| Molecular Weight | 277.28 g/mol (anhydrous) | [6][12] |
| 295.3 g/mol (monohydrate) | [11][13] | |
| Melting Point | >220°C (decomposes) | [12] |
| pKa | 8.0 (estimated) | [6] |
| Water Solubility | 2.4 mg/mL | [11][12] |
| DMSO Solubility | 59 mg/mL | [14] |
| Appearance | White to off-white powder | [9][11] |
Stability Profile: Forced degradation studies, conducted under ICH guidelines, reveal that this compound is relatively stable under thermal, neutral, and photolytic conditions. However, it demonstrates significant degradation under oxidative and acidic stress.[15] This information is critical for defining appropriate storage conditions and for developing stable pharmaceutical formulations.
Synthesis Overview
The synthesis of this compound is a complex process due to the need for precise stereochemical control of its carbocyclic core. Unlike natural nucleosides, its synthesis cannot start from a simple sugar precursor. Various synthetic strategies have been developed, often involving multi-step pathways.
Common approaches include:
-
Chiral Pool Synthesis : Routes starting from readily available chiral molecules like D-ribose or (S)-(+)-carvone have been established.[16][17]
-
Asymmetric Synthesis : Methods employing stereoselective reactions, such as boron-aldol reactions and titanium-catalyzed cyclizations, have been used to construct the cyclopentane skeleton from acyclic precursors.[18]
The final key step in many synthetic routes is the coupling of the fully formed carbocyclic moiety with a protected guanine base, often via a Mitsunobu reaction, followed by deprotection to yield the final this compound molecule.[5][18]
The diagram below illustrates a generalized workflow for this compound synthesis.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
Robust analytical methods are essential for the quality control of this compound, including quantification in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic studies in biological matrices.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly used for routine analysis.[19]
-
Objective: To determine the purity and quantify this compound in bulk and tablet forms.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV detection at 254 nm.[19]
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations (e.g., 5-25 µg/mL).
-
Prepare sample solutions by dissolving the bulk drug or crushed tablets in the mobile phase.
-
Inject standards and samples into the HPLC system.
-
Quantify this compound based on the peak area relative to the calibration curve. The typical retention time is approximately 3.5 minutes under these conditions.[19]
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for characterizing degradation products and for high-sensitivity quantification in biological fluids like human plasma.[15][20]
-
Objective: To identify and characterize stress degradation products or for bioanalysis.
-
Sample Preparation (for plasma): Protein precipitation using a cooled acetonitrile/methanol mixture, followed by centrifugation and filtration of the supernatant.[20]
-
Chromatography: UHPLC system with a suitable column (e.g., Phenyl-Hexyl).[20]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[20]
-
Procedure:
-
Optimize MS/MS parameters (precursor/product ion transitions) for this compound.
-
Perform chromatographic separation of the processed sample.
-
Detect and quantify this compound based on its specific MRM transition, allowing for a lower limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[20]
-
-
The following diagram outlines a typical analytical workflow for this compound.
Caption: Analytical workflow for this compound characterization.
Mechanism of Action
This compound exerts its antiviral effect by potently and selectively inhibiting the HBV DNA polymerase, a multifunctional reverse transcriptase enzyme.[21] The drug is administered as a prodrug and must be activated intracellularly.
-
Intracellular Phosphorylation: Inside the host cell, this compound is efficiently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[2][21][22]
-
Competitive Inhibition: ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the viral polymerase.[23]
-
Inhibition of Polymerase Activity: ETV-TP inhibits all three catalytic functions of the HBV polymerase:
-
Chain Termination: After its incorporation into the growing viral DNA chain, this compound acts as a chain terminator, preventing further DNA elongation and halting viral replication.[21][23]
The following diagram illustrates the intracellular activation and mechanism of action.
Caption: Mechanism of action of this compound.
Metabolism and Elimination
Understanding the metabolic fate of this compound is crucial for predicting drug-drug interactions and dosage adjustments in specific patient populations.
-
Metabolism: this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[13] This is a significant clinical advantage as it minimizes the potential for metabolic drug-drug interactions. Following administration, no oxidative or acetylated metabolites are observed. The metabolism is limited to the formation of minor amounts of phase II glucuronide and sulfate conjugates.[13][24]
-
Elimination: The drug is predominantly eliminated by the kidneys.[2][13] Approximately 62-73% of an oral dose is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[24][25] The terminal elimination half-life is approximately 128–149 hours, with an effective accumulation half-life of about 24 hours, which supports once-daily dosing.[13][25]
The diagram below outlines the metabolic and elimination pathway.
Caption: Metabolism and elimination pathway of this compound.
References
- This compound - Wikipedia. [Link]
- This compound | C12H15N5O3 | CID 135398508 - PubChem. [Link]
- What is the mechanism of this compound?
- Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH. [Link]
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hep
- (PDF)
- This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. [Link]
- Total Synthesis of this compound. [Link]
- Synthesis Strategies for this compound - Organic Chemistry Portal. [Link]
- A New Route for the Synthesis of this compound. [Link]
- This compound Monograph for Professionals - Drugs.com. [Link]
- This compound - DrugFuture. [Link]
- Baraclude™ - accessd
- This compound | Advanced Drug Monograph - MedP
- Molecular structure of this compound monohydrate, with chiral centers...
- Structures of this compound (1), carbocyclic dG (2), and target molecules (3).
- [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf - NIH. [Link]
- This compound Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. [Link]
- Chemistry Review(s)
- This compound - LiverTox - NCBI Bookshelf - NIH. [Link]
- Baraclude (this compound)
- A New Analytical Method For Determination Of Formaldehyde Content In this compound Drug By Using High-Performance Liquid Chrom
- LC/MS/MS High Sensitivity Bioanalytical Method: this compound in Human Plasma. [Link]
- LC-MS/MS method for the characterization of the forced degrad
- Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indic
Sources
- 1. nbinno.com [nbinno.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 6. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound [drugfuture.com]
- 13. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. LC-MS/MS method for the characterization of the forced degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. DSpace [diposit.ub.edu]
- 19. jbiochemtech.com [jbiochemtech.com]
- 20. lcms.cz [lcms.cz]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. This compound | 142217-69-4 [chemicalbook.com]
Preclinical pharmacological profile of Entecavir
The preclinical pharmacological profile of this compound established it as a highly promising candidate for the treatment of chronic hepatitis B. Its distinction as a potent antiviral is derived from its unique, three-pronged inhibition of the HBV polymerase. This potent activity was confirmed in multiple, highly relevant animal models of HBV infection. Crucially, its high barrier to resistance, particularly in the treatment-naïve setting, addressed a major clinical need. The preclinical data also revealed a favorable pharmacokinetic profile suitable for once-daily oral dosing and a strong safety profile, most notably a lack of significant mitochondrial toxicity. These comprehensive preclinical findings provided a solid scientific foundation for its successful clinical development and established this compound as a first-line therapy for chronic HBV infection. [4][22][34]
References
- This compound - Wikipedia. (URL: [Link])
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). (URL: [Link])
- This compound - LiverTox - NCBI Bookshelf. (2018-02-10). National Institute of Health. (URL: [Link])
- What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024-07-17). (URL: [Link])
- The replication cycle of hepatitis B virus - ResearchG
- The saga of this compound - Lai, C. L. (2006).
- New perspectives on the hepatitis B virus life cycle in the human liver - Lucifora, J., & Protzer, U. (2016).
- Virology: viral replication, current therapy and progress to a cure - B Positive. (URL: [Link])
- Progress of Infection and Replication Systems of Hepatitis B Virus - ACS Public
- Hepatitis B virus - Wikipedia. (URL: [Link])
- Inhibition of Hepatitis B Virus Polymerase by this compound - Tchesnokov, E. P., et al. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - Genovesi, E. V., et al. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - Sells, M. A., et al. (2003). Antiviral Research. (URL: [Link])
- Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - Colonno, R. J., et al. (2001). The Journal of Infectious Diseases. (URL: [Link])
- A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs - Zhang, L., et al. (2014). Molecules. (URL: [Link])
- Potent efficacy of this compound (BMS-200475) in a duck model of hepatitis B virus replication - PubMed. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus - DigitalCommons@USU. (2003). (URL: [Link])
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - Yuen, M. F., & Seto, W. K. (2013).
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - Herlocher, M. L., et al. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - Levine, S., et al. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Inhibition of hepatitis B virus polymerase by this compound - PubMed. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs - PubMed. (2014). Molecules. (URL: [Link])
- Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - Tenney, D. J., et al. (2004). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- This compound - Grokipedia. (URL: [Link])
- This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- This compound PK Fact Sheet - University of Liverpool. (URL: [Link])
- This compound Monograph for Professionals - Drugs.com. (2024). (URL: [Link])
- Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B - PubMed. (2014).
- BARACLUDE (this compound)
- This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - Lin, P. F., et al. (2007). Antimicrobial Agents and Chemotherapy. (URL: [Link])
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - ASM Journals. (2008). (URL: [Link])
- Baraclude (this compound) dosing, indications, interactions, adverse effects, and more - Medscape. (URL: [Link])
- This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed. (2008). Expert Review of Anti-infective Therapy. (URL: [Link])
- This compound Patent Evaluation & Genotoxicity - Herald Scholarly Open Access. (URL: [Link])
- Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed. (2016). PLoS One. (URL: [Link])
- Resistance mutations of hepatitis B virus in this compound-refractory patients - Yatsuji, H., et al. (2011).
- Baraclude (this compound)
- Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present - ASM Journals. (2007). (URL: [Link])
- This compound | Advanced Drug Monograph - MedP
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. hepatitisb.org.au [hepatitisb.org.au]
- 7. Hepatitis B virus - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 19. A validated method for quantifying this compound in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Baraclude (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 23. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 24. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. heraldopenaccess.us [heraldopenaccess.us]
- 28. Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Entecavir: A Guanosine Nucleoside Analog for HBV Therapy
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The development of effective antiviral therapies is paramount in managing this persistent viral infection. Entecavir, a potent and selective antiviral agent, has emerged as a cornerstone in the treatment of chronic hepatitis B.[1][4][5] This technical guide provides an in-depth exploration of this compound as a guanosine nucleoside analog, designed for researchers, scientists, and drug development professionals.
The Challenge of Chronic Hepatitis B Virus (HBV) Infection
The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication.[6] Effective antiviral therapy aims to suppress HBV replication to undetectable levels, thereby reducing liver inflammation and the risk of long-term complications.[1]
This compound: A Potent and Selective Antiviral Agent
This compound is a carbocyclic analog of 2'-deoxyguanosine with potent and selective activity against HBV.[7] It was first approved by the FDA in 2005 and is recommended as a first-line treatment for chronic hepatitis B.[4][5] Its high potency and high genetic barrier to resistance in treatment-naïve patients make it a highly effective therapeutic option.[1][5]
Chemical Identity and Physicochemical Properties
This compound is chemically described as 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate.[8] It is a white to off-white powder, slightly soluble in water.[9] The synthesis of this compound can be achieved from D-ribose through a key allylic alcohol intermediate.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₅N₅O₃•H₂O |
| Molecular Weight | 295.3 g/mol [8] |
| Appearance | White to off-white powder[9] |
| Solubility in Water | 2.4 mg/mL[9] |
| CAS Number | 142217-69-4 |
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[6][11] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain, leading to the inhibition of HBV replication.[6][11][12]
Intracellular Activation: The Phosphorylation Cascade
Upon entry into the host cell, this compound is efficiently phosphorylated by cellular kinases to this compound monophosphate, then diphosphate, and finally to the active this compound triphosphate (ETV-TP).[12][13] The intracellular half-life of ETV-TP is approximately 15 hours.[14][15]
The phosphorylation of this compound is carried out by host cellular enzymes.[16][17][18] Deoxyguanosine kinase has been identified as a key enzyme in the initial phosphorylation step.[16][17][18]
The efficient conversion of this compound to its active triphosphate form is a crucial factor contributing to its high potency.[19][20]
Sources
- 1. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistance mutations of hepatitis B virus in this compound-refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. This compound | 142217-69-4 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 10. Synthesis of this compound and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. drugs.com [drugs.com]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. journals.asm.org [journals.asm.org]
- 20. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Entecavir's Antiviral Spectrum Beyond HBV: A Technical Guide
Introduction
Entecavir, a guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its high potency and the high genetic barrier to resistance have established it as a first-line therapeutic agent.[4] This guide provides an in-depth technical exploration of this compound's antiviral activity beyond its primary indication, synthesizing preclinical and clinical data for researchers, scientists, and drug development professionals. We will delve into its efficacy against other hepadnaviruses, its clinically significant activity against retroviruses like HIV, and its limited effects on other viral families, providing a comprehensive understanding of its broader antiviral profile.
Core Mechanism of Action: A Foundation for Broad-Spectrum Potential
This compound's therapeutic effect is rooted in its function as a selective inhibitor of viral DNA polymerase.[5][6] As a guanosine analogue, it undergoes intracellular phosphorylation to its active form, this compound triphosphate (ETV-TP).[1][6] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[6]
This competitive inhibition disrupts viral replication at three critical stages[6]:
-
Base Priming: Inhibition of the HBV DNA polymerase's priming activity.
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.
-
DNA Synthesis: Terminating the synthesis of the positive DNA strand.
This multi-faceted inhibition of the viral polymerase is central to its potent anti-HBV activity and provides the mechanistic basis for its potential activity against other viruses that rely on similar enzymes for replication.[7]
Caption: this compound's mechanism of action within an infected hepatocyte.
Activity Against Non-HBV Hepadnaviruses: Animal Model Insights
Animal models of hepadnavirus infection have been instrumental in elucidating this compound's potent antiviral effects and have demonstrated its class-leading activity.
Woodchuck Hepatitis Virus (WHV)
The woodchuck model is a reliable predictor of antiviral efficacy for HBV.[8] In woodchucks chronically infected with WHV, this compound has demonstrated potent antiviral efficacy.[9] Long-term treatment has been shown to significantly suppress viral replication, reduce viral antigens, and decrease the levels of covalently closed circular DNA (cccDNA) in the liver.[9] Notably, prolonged this compound therapy in this model has been associated with a longer lifespan and a delay in the onset of hepatocellular carcinoma (HCC).[9]
Duck Hepatitis B Virus (DHBV)
The duck model of HBV replication has also confirmed this compound's high potency. In vitro studies using DHBV-infected primary duck hepatocyte cultures revealed that this compound's antiviral activity (50% effective concentration [EC50] of 0.13 nM) was over 1,000-fold more potent than that of lamivudine (EC50 of 138 nM).[10] In vivo studies in ducklings showed a dose-dependent reduction in serum DHBV DNA levels, with a 1 mg/kg/day dose leading to a mean reduction of 3.1 log10 in viral DNA.[5][10]
| Virus | Model System | Key Findings | Reference |
| WHV | Chronically infected woodchucks | Sustained viral suppression, reduced cccDNA, delayed HCC, prolonged lifespan. | [9] |
| DHBV | In vitro (duck hepatocytes) | >1,000-fold more potent than lamivudine. | [10] |
| DHBV | In vivo (ducklings) | Dose-dependent reduction in serum DHBV DNA. | [5][10] |
Clinically Relevant Activity Against Human Immunodeficiency Virus (HIV)
Initially, this compound was thought to have no clinically significant activity against HIV. However, subsequent clinical observations in HIV/HBV co-infected patients have refuted this.[1][2]
In co-infected individuals receiving this compound monotherapy for their HBV, a consistent decrease of approximately 1-log10 in HIV-1 RNA levels was observed. This finding indicated a direct, clinically relevant anti-HIV effect.
A critical consequence of this partial HIV suppression is the selection of drug-resistant HIV variants.[1] Specifically, the M184V mutation in the HIV reverse transcriptase gene has been shown to accumulate in patients on this compound monotherapy.[1] The M184V mutation confers high-level resistance to the widely used antiretroviral drugs lamivudine and emtricitabine.[1]
These findings have led to a significant change in clinical practice. The U.S. Food and Drug Administration and the manufacturer have revised the product label to warn against the use of this compound for HBV in HIV co-infected patients who are not on a fully suppressive antiretroviral regimen.[1][2]
| Finding | Description | Clinical Implication | Reference |
| In Vivo Anti-HIV Activity | ~1-log10 reduction in HIV-1 RNA in co-infected patients. | This compound has a direct, though partial, inhibitory effect on HIV replication. | [2] |
| Selection of M184V Mutation | Accumulation of lamivudine-resistant HIV variants. | High risk of developing resistance to key antiretroviral drugs. | [1] |
| Clinical Recommendation | Avoid this compound monotherapy in HIV/HBV co-infected patients. | Should be used in conjunction with a fully suppressive antiretroviral regimen. | [1][3] |
Limited Activity Against Herpesviruses and Other Viruses
This compound was initially investigated for its potential against herpes simplex virus (HSV) but was found to have only moderate activity, leading to the discontinuation of its development for this indication.[9] In vitro studies have quantified its limited activity against a panel of other viruses.
| Virus | EC50 (μM) | Potency Relative to HBV | Reference |
| HCMV | 15 | Weak | [10] |
| HSV-1 | 32 | Weak | [10] |
| VZV | 30-60 | Weak | [10] |
| HIV | >10 | Weak | [10] |
| Influenza | >80 | Weak | [10] |
This data underscores the high selectivity of this compound for hepadnaviral polymerases, with significantly lower potency against the DNA polymerases of herpesviruses and other unrelated viruses.
Caption: Experimental workflow for determining the EC50 of this compound.
Conclusion
While this compound's primary clinical utility remains the treatment of chronic HBV, it possesses a broader spectrum of antiviral activity. Its potent inhibition of other hepadnaviruses in animal models underscores its class-leading efficacy. The discovery of its clinically relevant anti-HIV activity has had significant implications for the management of HIV/HBV co-infected patients, highlighting the importance of avoiding its use as monotherapy in this population to prevent the emergence of antiretroviral resistance. Conversely, its activity against herpesviruses and other unrelated viruses is weak, confirming its high selectivity for hepadnaviral polymerases. This in-depth understanding of this compound's antiviral profile is crucial for optimizing its current clinical applications and guiding future research in antiviral drug development.
References
- Wikipedia. This compound. [Link]
- Tyndall, S., et al. (2004). This compound Therapy Combined with DNA Vaccination for Persistent Duck Hepatitis B Virus Infection. Journal of Virology, 78(5), 2674-2683. [Link]
- McMahon, M. A., et al. (2007). The Anti-Hepatitis B Drug this compound Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. PLoS ONE, 2(3), e265. [Link]
- Genovesi, E. V., et al. (2007). Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. Antiviral Therapy, 12(3), 337-347. [Link]
- Genovesi, E. V., et al. (2002). Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 46(6), 1932-1939. [Link]
- aidsmap. (2007). CROI: Anti-HBV drug this compound also active against HIV and promotes antiretroviral resistance. [Link]
- i-Base. (2007).
- Jilek, B. L., et al. (2009).
- Jilbert, A. R., et al. (2002). Effect of Antiviral Treatment with this compound on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 46(8), 2636-2645. [Link]
- Tyndall, S., et al. (2004). This compound therapy combined with DNA vaccination for persistent duck hepatitis B virus infection. PubMed, 15004183. [Link]
- Jilbert, A. R., et al. (2002). Effect of antiviral treatment with this compound on age- and dose-related outcomes of duck hepatitis B virus infection. PubMed, 12130588. [Link]
- Genovesi, E. V., et al. (2007). Long-Term this compound Treatment Results in Sustained Antiviral Efficacy and Prolonged Life Span in the Woodchuck Model of Chronic Hepatitis Infection. The Journal of Infectious Diseases, 195(8), 1167-1175. [Link]
- Lu, M., et al. (2016). Combination therapy including CpG oligodeoxynucleotides and this compound induces early viral response and enhanced inhibition of viral replication in a woodchuck model of chronic hepadnaviral infection. Antiviral Research, 125, 61-69. [Link]
- Patsnap Synapse. (2024).
- Korolowicz, K. E., et al. (2018).
- NATAP.
- Tang, H., et al. (2013). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
- University of Washington. (n.d.).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Drug Talk. (2021, March 4). This compound (Baraclude) - Pharmacist Review - Uses, Dosing, Side Effects [Video]. YouTube. [Link]
- Billich, A. (2001). This compound (Bristol-Myers Squibb).
- Langley, D. R., et al. (2007). This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 51(9), 3268-3276. [Link]
- van Bömmel, F., et al. (2003). This compound: a potent new antiviral drug for hepatitis B.
- Yan, J., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]
- Fernandes, S., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1599. [Link]
- Suzuki, F., et al. (2007). Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology, 42(1), 58-66. [Link]
- McMahon, M. A., et al. (2007). The HBV Drug this compound — Effects on HIV-1 Replication and Resistance. New England Journal of Medicine, 356(25), 2614-2621. [Link]
- Woo, G., et al. (2010, September 16). Tenofovir and this compound Are the Most Effective Antiviral Agents for Chronic Hepatitis B... [Video].
- Al-Ashgar, H. I., et al. (2012). This compound for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. Saudi Journal of Gastroenterology, 18(1), 9-14. [Link]
- Lai, C. L., et al. (2008). Early Viral Kinetics of Telbivudine and this compound: Results of a 12-Week Randomized Exploratory Study with Patients with HBeAg-Positive Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy, 52(8), 2739-2744. [Link]
- Costello, C., et al. (2024). Bispecific Antibodies: Strategies Available to Optimize Their Safe Delivery in Patients with Multiple Myeloma. Cancers, 16(11), 2058. [Link]
- Lai, C. L., et al. (2002). This compound is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection. Gastroenterology, 123(6), 1831-1838. [Link]
- Fernandes, S., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1599. [Link]
- ResearchGate. (2025).
- Medical Pharmacology. (2025, March 12). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]
- Ceausu, E., et al. (2012).
- Foster, W. K., et al. (2003). Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus. Antimicrobial Agents and Chemotherapy, 47(7), 2153-2160. [Link]
- Tang, H., et al. (2013).
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992-4001. [Link]
Sources
- 1. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as specific antiviral therapy in selected cases of severe acute hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Entecavir Triphosphate in Viral DNA Chain Termination
Abstract
Entecavir is a cornerstone in the management of chronic hepatitis B virus (HBV) infection, renowned for its potent viral suppression and high barrier to resistance.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its efficacy, focusing on the active metabolite, this compound triphosphate (ETV-TP), and its definitive role in terminating viral DNA synthesis. We will dissect the multi-faceted inhibition of the HBV polymerase, the structural basis for this compound's high potency, and the unique nature of its "delayed" chain termination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate nucleoside analog inhibitors.
The Hepatitis B Virus Replication Cycle: A Prime Target for Intervention
Chronic HBV infection remains a significant global health challenge, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] The virus, a member of the Hepadnaviridae family, replicates through a unique process involving reverse transcription, a step typically associated with retroviruses.[2] This process is catalyzed by the viral HBV polymerase, a multifunctional enzyme with three distinct activities:
-
Priming: Initiates the synthesis of the negative-strand DNA.[3][4]
-
Reverse Transcription: Synthesizes the negative-strand DNA from a pregenomic RNA (pgRNA) template.[2][3]
-
DNA-dependent DNA synthesis: Generates the positive-strand DNA to form the relaxed circular DNA (rcDNA) genome found in mature virions.[2][3]
The absolute dependence of HBV on its polymerase for replication makes this enzyme an ideal target for antiviral therapy.[1][5] this compound, a carbocyclic analog of 2'-deoxyguanosine, was specifically designed to inhibit this crucial enzyme.[6][7]
The Molecular Onslaught: this compound Triphosphate's Mechanism of Action
This compound is administered as a prodrug and must be activated intracellularly to exert its antiviral effect.[3] This activation is a three-step phosphorylation process mediated by host cellular kinases, converting this compound into its active form, this compound triphosphate (ETV-TP).[3][8] Once formed, ETV-TP launches a multi-pronged attack on the HBV polymerase.
Competitive Inhibition of the HBV Polymerase
ETV-TP is a structural mimic of the natural substrate, deoxyguanosine triphosphate (dGTP).[9] This resemblance allows it to bind to the active site of the HBV polymerase, acting as a potent competitive inhibitor for all three of the enzyme's functions.[3][4] The affinity of ETV-TP for the HBV reverse transcriptase is significantly higher than that of the natural dGTP substrate, which is a key contributor to its potent antiviral activity.[3]
Table 1: Comparative Kinetic Parameters for HBV Polymerase
| Compound | Parameter | Value | Interpretation |
|---|---|---|---|
| This compound Triphosphate (ETV-TP) | Ki (Inhibition Constant) | 1.3–2.6 nM | Extremely high affinity for the polymerase active site. |
| deoxyguanosine triphosphate (dGTP) | Km (Michaelis Constant) | 13.3–20 nM | Lower affinity compared to ETV-TP, allowing the inhibitor to outcompete the natural substrate effectively.[3] |
Incorporation and the Paradox of "Delayed" Chain Termination
The central mechanism of ETV-TP's action is its incorporation into the nascent viral DNA chain, which ultimately leads to the cessation of DNA synthesis.[2][10] Unlike many classic nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine, which lack a 3'-hydroxyl (3'-OH) group and thus act as obligate chain terminators, this compound possesses a functional 3'-OH group.[7][11][12]
Theoretically, this 3'-OH group should permit the formation of a phosphodiester bond with the subsequent incoming nucleotide. However, following its incorporation, the unique carbocyclic structure of this compound introduces significant steric constraints within the polymerase active site.[7][11] This structural distortion does not immediately halt synthesis but severely compromises the efficiency of subsequent nucleotide additions. The polymerase may add a few more bases, but elongation is ultimately aborted.[7][11] This phenomenon is termed "de facto" or "delayed" chain termination.[12][13] Experimental evidence confirms this, showing that HBV DNA synthesized in the presence of this compound is markedly smaller than full-length viral DNA.[7]
Experimental Validation of Viral DNA Chain Termination
A cornerstone of drug development is the robust, reproducible validation of a compound's mechanism of action. The following protocols provide a framework for demonstrating and quantifying the chain-terminating effects of this compound triphosphate.
Experimental Workflow Overview
The validation process follows a logical progression from a purified enzyme system to a cell-based model, confirming the inhibitor's activity at each level of biological complexity.
Protocol 1: HBV Polymerase Inhibition Assay
This biochemical assay directly measures the ability of ETV-TP to inhibit DNA synthesis by purified HBV polymerase.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of ETV-TP.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 0.5 mM DTT).[14] The mix should contain a DNA or RNA template-primer, purified recombinant HBV polymerase, and a mix of dATP, dCTP, and dTTP.
-
Inhibitor Titration: Serially dilute ETV-TP to create a range of concentrations for testing. Add these dilutions to the reaction wells. Include a "no inhibitor" control.
-
Reaction Initiation: Start the reaction by adding the final component, a mix of unlabeled dGTP and a radiolabeled tracer, such as [α-³²P]dGTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Quenching and Precipitation: Stop the reaction by adding cold EDTA. Precipitate the newly synthesized, radiolabeled DNA using trichloroacetic acid (TCA) and collect it on filter paper.
-
Quantification: Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ETV-TP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Trustworthiness Check: The self-validating nature of this protocol lies in the inclusion of controls: a no-enzyme control to measure background signal and a no-inhibitor control to establish 100% polymerase activity.
Protocol 2: Primer Extension Assay for Chain Termination
This gel-based assay provides direct visual evidence of chain termination at specific points on a DNA template.
Objective: To visualize the premature termination of DNA synthesis caused by the incorporation of ETV-TP.
Methodology:
-
Primer Labeling: Label a DNA oligonucleotide primer at its 5' end with a radioactive ([γ-³²P]ATP) or fluorescent tag.
-
Assay Setup: Anneal the labeled primer to a single-stranded DNA template. Set up four reaction tubes, each containing the primer-template duplex, HBV polymerase, and all four dNTPs.
-
Inhibitor Addition: To one of the tubes, add a concentration of ETV-TP known to be inhibitory from the biochemical assay. The other tubes can serve as controls (e.g., no inhibitor, or a known obligate chain terminator like lamivudine-TP).
-
Reaction and Termination: Incubate at 37°C to allow primer extension. Terminate the reactions by adding a formamide-containing stop/loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: Expose the gel to an X-ray film or a phosphorimager screen. The resulting autoradiograph will show a ladder of bands.
Interpretation: In the control lane (no inhibitor), a prominent band corresponding to the full-length extension product should be visible. In the ETV-TP lane, a pattern of shorter bands will appear, representing DNA chains that were prematurely terminated after the incorporation of this compound.[7] This directly demonstrates the chain-terminating effect of the drug.
Structural Insights into this compound's Potency
The exceptional potency of this compound is not solely due to its efficient phosphorylation and competitive inhibition. Molecular modeling studies, based on the crystal structure of HIV reverse transcriptase, have provided critical insights.[7][11] These models predict the existence of a novel hydrophobic pocket in the dNTP binding site of the HBV polymerase.[7][11] This pocket perfectly accommodates the exocyclic alkene moiety of this compound, a feature absent in the natural dGTP.[7][11] This specific interaction provides an additional anchor point, enhancing the binding affinity and residence time of ETV-TP in the active site, thereby contributing to its superior inhibitory potency compared to other nucleoside analogs.[7]
Conclusion
This compound triphosphate employs a sophisticated and highly effective mechanism to halt HBV replication. It acts as a powerful competitive inhibitor of the viral polymerase, outcompeting the natural dGTP substrate. Upon incorporation into the growing viral DNA, it functions as a non-obligate, delayed chain terminator. The unique structural features of the molecule, which create steric hindrance post-incorporation and allow for enhanced binding within a hydrophobic pocket, collectively underpin its status as a first-line therapy for chronic hepatitis B. The experimental protocols detailed herein provide a robust framework for the continued study of this and other novel polymerase inhibitors, facilitating the development of next-generation antiviral agents.
References
- Wikipedia. This compound. [Link]
- Patsnap Synapse. (2024-07-17).
- Tchesnokov, E. P., et al. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 82(2), 737-745. [Link]
- Sims, K. A., & Woodland, A. M. (2010). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
- Tchesnokov, E. P., et al. (2008). Pre-steady-state kinetic studies establish this compound 5'-triphosphate as a substrate for HIV-1 reverse transcriptase. The Journal of Biological Chemistry, 283(49), 34218-34228. [Link]
- Zoulim, F. (2006). The role of this compound in the treatment of chronic hepatitis B. Expert Opinion on Pharmacotherapy, 7(14), 1989-2002. [Link]
- Creative Biolabs.
- Patsnap Synapse. (2024-07-17).
- Tchesnokov, E. P., et al. (2008). Inhibition of hepatitis B virus polymerase by this compound. Journal of Virology, 82(2), 737-745. [Link]
- Rodrigo, L. (2017). How this compound works in hepatitis B?
- Tchesnokov, E. P., et al. (2008). Delayed Chain Termination Protects the Anti-hepatitis B Virus Drug this compound from Excision by HIV-1 Reverse Transcriptase. The Journal of Biological Chemistry, 283(49), 34218-34228. [Link]
- Tchesnokov, E. P., et al. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. ASM Journals. [Link]
- McKenna, C. E., et al. (1989). Nucleotide Analogues as Antiviral Agents: Inhibitors of Viral Nucleic Acid Polymerases. ACS Symposium Series. [Link]
- Copeland, R. A. (Ed.). (2000). Inhibitors of Viral DNA Polymerase. Enzyme Inhibitors in Drug Discovery. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delayed Chain Termination Protects the Anti-hepatitis B Virus Drug this compound from Excision by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Initial In Vitro Efficacy Studies of Entecavir
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Preamble: The Scientific Imperative for Entecavir's In Vitro Characterization
The development of any successful antiviral agent is not a matter of serendipity but a rigorous, multi-stage process of scientific validation. For this compound, a cornerstone in the management of chronic Hepatitis B Virus (HBV) infection, the journey from a promising chemical entity to a first-line therapeutic began with foundational in vitro studies. This guide provides a technical deep-dive into these initial experiments, moving beyond mere protocols to elucidate the scientific rationale and causality that underpinned this critical phase of drug discovery. Our focus is on the core experiments that collectively built the compelling case for this compound's high potency, exquisite selectivity, and robust resistance profile, thereby justifying its progression into clinical evaluation.
Part 1: Delineating the Molecular Mechanism of Action
Understanding how a drug works is paramount. For this compound, a carbocyclic analog of 2'-deoxyguanosine, its efficacy is rooted in its ability to precisely and potently disrupt the HBV replication cycle.[1] This mechanism is not monolithic; rather, it is a multi-pronged assault on the viral polymerase, the enzyme essential for viral propagation.[2][3]
Intracellular Activation: The Prerequisite for Potency Like many nucleoside analogs, this compound is a prodrug. Upon entering a hepatocyte, it is not immediately active. The cell's own machinery, specifically cellular kinases, efficiently phosphorylates it into its active triphosphate form, this compound triphosphate (ETV-TP).[4][5] This conversion is a critical first step, transforming the inert compound into a powerful competitive inhibitor.
The Three-Point Inhibition of HBV DNA Polymerase ETV-TP's primary target is the HBV reverse transcriptase (RT), an enzyme with three distinct functions, all of which are potently inhibited.[4][5] ETV-TP outcompetes the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the polymerase's active site.[2] In fact, the HBV RT displays a significantly higher affinity for ETV-TP than for dGTP.[5]
This competitive inhibition manifests in three ways:
-
Inhibition of Base Priming: The initiation of the replication process is effectively blocked.[2][4]
-
Inhibition of Reverse Transcription: The synthesis of the negative-strand viral DNA from the pregenomic RNA template is halted.[4][5]
-
Inhibition of Positive-Strand DNA Synthesis: The completion of the partially double-stranded HBV DNA is prevented.[2][4]
Incorporation of ETV-TP into the nascent viral DNA chain results in its termination. While some nucleoside analogs are "obligate chain terminators," this compound acts as a "non-obligate chain terminator," halting DNA elongation after a few more bases are incorporated.[5][6] This is achieved through steric hindrance and energetically unfavorable conditions for subsequent nucleotide addition.[6][7]
Caption: this compound's mechanism of action within an infected hepatocyte.
Part 2: Quantifying Antiviral Potency in Cell-Based Systems
The Rationale for a Validated In Vitro Model To quantify the antiviral activity of this compound, a reliable and reproducible in vitro system that mimics chronic HBV infection is essential. The human hepatoblastoma cell line HepG2 2.2.15 is the industry standard for this purpose.[8][9] This cell line is stably transfected with a greater-than-genome-length copy of the HBV genome, enabling it to continuously produce mature virions and serve as a robust platform for screening antiviral compounds. For comparative studies and to understand activity against related viruses, primary duck hepatocytes infected with Duck Hepatitis B Virus (DHBV), a related hepadnavirus, have also been utilized.[8]
Experimental Workflow: A Systematic Approach The determination of antiviral efficacy follows a standardized workflow designed to ensure data integrity and reproducibility. The core objective is to generate a dose-response curve from which the 50% effective concentration (EC₅₀)—the drug concentration required to inhibit viral replication by 50%—can be accurately calculated.
Caption: Standardized workflow for determining the EC₅₀ of an antiviral agent.
Protocol 1: Determination of Antiviral Potency (EC₅₀)
1. Objective: To determine the concentration of this compound that inhibits HBV DNA replication by 50% in a continuous cell line model.
2. Materials:
- HepG2 2.2.15 cells
- Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, G418 for selection)
- This compound (ETV) stock solution of known concentration
- Phosphate-Buffered Saline (PBS)
- DNA extraction kit
- qPCR machine and reagents (primers/probes specific for HBV DNA)
- Multi-well cell culture plates (e.g., 48-well)
3. Step-by-Step Methodology:
- Cell Seeding: Plate HepG2 2.2.15 cells in 48-well plates at a density that ensures they reach sub-confluency during the assay period. Allow cells to adhere overnight.
- Compound Preparation: Prepare a series of 10-fold or 3-fold dilutions of this compound in cell culture medium from the stock solution. Include a "no-drug" vehicle control.
- Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
- Incubation: Incubate the plates for 7-10 days. The medium should be replenished every 2-3 days with freshly prepared drug dilutions to maintain consistent compound exposure.
- DNA Extraction: After the incubation period, harvest either the cell culture supernatant (for extracellular virions) or the cells themselves (for intracellular replicative intermediates). Extract total DNA using a validated commercial kit.
- Quantification: Measure the amount of HBV DNA using real-time PCR (qPCR). This provides a highly sensitive and quantitative measure of viral replication.
- Data Analysis: Normalize the HBV DNA levels in the drug-treated wells to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
4. Data Summary: Comparative Potency Initial in vitro studies consistently demonstrated this compound's superior potency compared to other nucleoside analogs available at the time.
| Compound | Virus Target | Cell System | EC₅₀ (nM) | Reference(s) |
| This compound (ETV) | HBV | HepG2 2.2.15 | 3.75 - 5.3 | [6][8] |
| This compound (ETV) | DHBV | Primary Duck Hepatocytes | 0.13 | [8] |
| Lamivudine (3TC) | DHBV | Primary Duck Hepatocytes | 138 | [8] |
| Adefovir (ADV) | HBV | (Various) | >1000 (approx.) | [6] |
Note: EC₅₀ values can vary slightly based on specific assay conditions and viral isolates.
The data clearly show that this compound is orders of magnitude more potent than its predecessors, a key finding that propelled its development.[6][8]
Part 3: Establishing the Selectivity and Safety Profile
The Rationale for Cytotoxicity and Mitochondrial Assessment Potency alone is insufficient. A viable drug candidate must be selective, targeting the virus with minimal impact on the host cell. The therapeutic window is defined by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A high SI is desirable. Furthermore, for the NRTI class of drugs, a known risk is off-target effects on mitochondrial DNA polymerase gamma (Pol γ), which can lead to mitochondrial toxicity.[10] Therefore, specific assays to rule out this liability are a self-validating necessity.
Protocol 2: Determination of Cytotoxicity (CC₅₀)
1. Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.
2. Materials:
- HepG2 cells (the non-transfected parental line is often used to ensure effects are not specific to the HBV-producing line)
- This compound dilutions (same range as EC₅₀ assay)
- Cell viability reagent (e.g., XTT, MTT, or CCK-8)
- 96-well plates
3. Step-by-Step Methodology:
- Cell Seeding: Plate HepG2 cells in 96-well plates.
- Treatment: Expose cells to the same serial dilutions of this compound used in the potency assay.
- Incubation: Incubate for a duration equivalent to the antiviral assay (e.g., 7 days).
- Viability Assessment: Add the viability reagent (e.g., XTT) to each well.[8] This reagent is converted by metabolically active (i.e., living) cells into a colored product.
- Measurement: After a short incubation with the reagent, measure the absorbance using a plate reader.
- Data Analysis: Normalize the results to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the CC₅₀.
4. Data Summary: Selectivity Index Initial studies revealed an excellent safety profile for this compound.
| Compound | Cell System | CC₅₀ (μM) | EC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| This compound (ETV) | Primary Duck Hepatocytes | >8 | 0.13 | >62,000 | [8] |
| This compound (ETV) | HepG2 2.2.15 | >30 | 3.75 | >8,000 | [8] |
5. Mitochondrial Toxicity Assessment: A Critical Safety Check Dedicated in vitro studies were conducted to specifically investigate this compound's potential for mitochondrial toxicity.[10][11] Long-term cultures of HepG2 cells were exposed to this compound at concentrations far exceeding clinical levels.[10]
-
Key Assays: Lactate secretion (an indicator of impaired mitochondrial respiration), mitochondrial DNA (mtDNA) levels, and direct enzymatic assays on purified human DNA polymerase gamma.[10]
-
Key Finding: The results were definitive. This compound triphosphate (ETV-TP) did not inhibit Pol γ, and no evidence of mitochondrial toxicity was observed in cell culture, even at exposures 2,500 times the maximal clinical concentration.[10][12] This lack of off-target activity on Pol γ is a cornerstone of this compound's favorable safety profile.[11]
Part 4: Characterizing the In Vitro Resistance Profile
The Rationale for Resistance Studies The emergence of drug resistance is a primary cause of treatment failure for viral infections. Therefore, a critical part of the initial in vitro assessment is to determine a drug's "barrier to resistance." This involves understanding which viral mutations confer resistance and how easily they are selected.
Methodology In vitro resistance studies typically involve two approaches:
-
Selection Experiments: HBV-replicating cells are cultured for extended periods in the presence of sub-optimal concentrations of the drug, forcing the virus to evolve and select for mutations that allow it to replicate in the presence of the drug.
-
Phenotypic Analysis: Specific mutations known to confer resistance to other drugs (e.g., lamivudine) are introduced into the HBV genome via site-directed mutagenesis. The resulting mutant viruses are then tested for their susceptibility to this compound to assess cross-resistance.[13]
Key Findings on this compound's Resistance Profile
-
High Barrier to Resistance: Initial and subsequent studies confirmed that this compound has a high genetic barrier to resistance in treatment-naïve settings.[2][14]
-
Cross-Resistance: It was found that pre-existing lamivudine resistance mutations, such as rtL180M and rtM204V, can reduce this compound's susceptibility.[13] However, this reduction is modest, and this compound often retains significant activity.[6]
-
Requirement for Multiple Mutations: High-level resistance to this compound was shown to require the presence of primary lamivudine resistance mutations plus at least one additional specific substitution (e.g., at rtT184, rtS202, or rtM250).[13]
Data Summary: Activity Against Lamivudine-Resistant HBV
| HBV Strain | Fold Change in EC₅₀ vs. Wild-Type | Reference(s) |
| Wild-Type | 1x | [6][13] |
| Lamivudine-Resistant (rtL180M + rtM204V) | ~8x | [6][13] |
This ~8-fold shift, while significant, still often leaves the EC₅₀ within a clinically achievable range, explaining why a higher dose of this compound (1.0 mg) was evaluated and approved for patients with lamivudine-refractory HBV.[4][11]
Conclusion
The initial in vitro characterization of this compound provided a robust and compelling scientific foundation for its clinical development. These foundational studies systematically demonstrated that this compound is a highly potent inhibitor of HBV polymerase with a multi-pronged mechanism of action.[4][5] Crucially, this potency was coupled with an outstanding selectivity and safety profile, underscored by a high selectivity index and a lack of mitochondrial toxicity.[8][10] Furthermore, its high barrier to resistance set it apart from previous therapies.[2] This trifecta of high potency, excellent selectivity, and a formidable resistance profile, all established through rigorous in vitro experimentation, provided the clear scientific rationale that this compound was a highly promising candidate for the treatment of chronic hepatitis B.
References
- What is the mechanism of this compound? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE69lX9KnaxeE8tuBjzzPYpDIYov9DH0l7Cf9iW8UL99h5Q4C0bcNw3PjqOFk1pxOE0ta9Qf_F-MmUHGwABlW_v-J2MYgco3gYrQhmhZe9abx_D1hwF3memqUv87q25NwwA3TfWC2jU-O5MahwA_uFz1j5GzJGkAZvG-6O-dAJjf7M=]
- This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhv032XaBhKPK9U4H5HA7w2nTVuxsbKyv-8fXqfWMTdSrtBgunf5zevrHe-_pKRI8VtWKsFHFDdbLJiRBQ4mHkEqnrxafHALEvR_oKKOq5UzbPBjKpY3D5qw2Q895ltIMI1RzSflzAz-UK6Z5m62HH_TSItXRcVg==]
- Mechanism of action of this compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGtPs2agg1d_fb9RhMip5hc7Fd6kFCi-mdKVaFY2IBVQQh_BZKHQD_SwruSQVlxg88dvK00LE-3U5UdQLXIqj9qyEjf2GYYWiJ5W_6rxxLy_CH774XQGPY14g-pMZphfwy6WLMncbSJvJJOYAykfUByRhuHnoHb6aXE2E0ezH8hIAr-5g=]
- This compound - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXJ9NpsDGNP-gCooTVgSULzonQSMMIvJ06o15HQTtAr15QnWFVMsgMpxXSFFqB0r0tO_faJwLIHyJmTCiIDdn26Hu-fTAm2U4V0puIASfuzxFe78AvtPKiCnMUjeZWYfSxkA==]
- What is the mechanism of this compound Maleate? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVStSjAjG09oLAP4kZSkHSB7oaw0lFYHMovnT71BTxQcqKIjWgNxwK10dJ8PJ40W3cd3SSL14Uy_lj3Zy7BrphGAR50bFlWqC8kh8aUDcrQJimkywYi-_MU_5MMh-g3Zldjvy6Z4ORxZnEFwaMTMyGq4rJadNgEbtsyx4zHWaJEvUTC0e9oaKCYw==]
- Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3WMWNk3AeGfvtzy-L70cJLH1WWR1zFxxECR4ZuyJjms963-vG5NghCnK9set-Rp5dvkm7yqqP33XqRLCzCW-vXIxfufsvChWZYm1w47QxaYxpMzzkzmnLufGMEmtw-2xdAdjM09kAuCQUwDE=]
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXTuzIgx1GvwBg3q3hUnBPN7p9cvLX7qt4JiC7U8hYmQ1gBohYRJ57avZ3tOEVeoA1HxSnULt4Ua4ag49ql4a_PqY8TmJeS7epNlml20dxi7HBg9dJxwLLt3J8crRXsSby4wrbveQCbSJfP_8=]
- Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7u75GzE4i3RSZf19X9lwGEoQHH581cqIQdgk1QZ_QAEag8PxdvzdvxNJPrOKnTKCAmltrcc5P6r2RMWKuAmTJ8PCm_bbYkehissj59hYAfaN_Lx72C3VyfD6yUxk64PIAgw2OeV9cSRZdw==]
- This compound - LiverTox - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7cq3zDF5_MAwPVpc75lCUlmuWSu36IqTDcHzSizvpO8qPv162DnIXinNANYCoLPkvt_gmMsozEynU_1_QW56vNTqoMSl0qCRu8E3mH2ljW_kgw5zkYEPv63iudswiNTNUw3FFOf9Q==]
- Inhibition of hepatitis B virus polymerase by this compound - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0nf2qhaASgbIj7kVuaYnYUZH7EbE3_CHECN86jZvyC2T4QI2084H-7QOVvphXv6yLZhSne189Epxm32LYVwpDM9ciVpkxTExI2qN1Lg2GZ2z8i4y4gT4AeHO-nAuabIr17otw]
- Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHShQi9tJjDbw5yY6UvKL5o-3HzMY3A-G1r8ko3S3Yk3V6hq2zBpKj8Ix-LqEXeiJ-p-0RyX6Lzkcfr5ibp7TCl_icQHlQRbi6dSw0MTmvzbwHzhtyS0xBHTq9dl7njtlDTALo9E-6D9VS0eM=]
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90Nfl-ytTdkT2qeQ599ZWxZU_PXQ8vUwNRkY-0M6A2RmjlLgWCNOMj5bE90Ww8wers2xKv7CBT4pDrDIR2-JTxamP0cHbTXYwVQzr6tNPtw1O9f_QhgntoT5RLFT0IXRGq7i_wbZ7589qIYI=]
- Cytotoxicity of compounds in HepG2.4D14 and HepG2.A64 cells. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGScff06ox7X1N_usXWvQZISh75_ETsCHKS21QAPbSeOXOlPrJqJcj1oU0ErrdMOKZHicxXgx_7EoxL6UOlKCqYIwGoq1bMrH1VAkjs4xrWjxL-S52B9DYk6f7JSCxi4GiU4_FmUiJaC9iEgrhJnERGWJrv3Dj8bjnVFEorKPH3EJmnWSWUsIjMX0GETX0Ur9_VQMZvCG3bi3UXvEU3ZEgPuvq9AU47iNxuYffmTMqLUSSdgUhA1Gbi9LGI8NoU4YXvCw==]
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma In - ASM Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1SGpLUPxBb97fq8lYy34DfDEfOjcAPbAZDaRqo7sa3PySc-bXFQPZGvvpvxIxD0d0jE099H4gWXDmKtav3wItgtW0FAm5cCtK7q8ggo1BpGe-ZarIamAlQdTNj_9Y97k-8XetPXdL7hA-glJn0NPjLPlSBdGhGyIr_UIPMHI=]
- Resistance mutations of hepatitis B virus in this compound-refractory patients - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7UlK1IiGGivZ-kIgAQ0AP_jR-5de0lK7GBnjblx-cVv-iS-6F4bxxP2Y5WX9XTQc21CbEY9pt3se6BgUQAzY9t_HQdvV1Oue2WElAgl03C3k1cHypUshF0jBUc-_IlVz2qTLwrTkmRPmrHz4=]
- Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR7GKN6L9HfSChAUKJbw1-vJapluE09QLMfTb-ALyRtsz5BtQ5fwJ74VBmxouRCHF0RCzYhVVfgZMGynnCUEc5CP_Gc3kdwGM0xSDBOZBv86-VY6xByPIwNLQbSbZWVXTEKFTgFTzgu8y5VV8=]
- This compound: A Review and Considerations for Its Application in Oncology - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf1I9CQVw-wfy8Pg1v91GGUe3S7hFRogQabK9HTVVRR_TMGttNJORdv6e62eq03-3qncdhOpCs4PAZH7Axf6g6CoFfleJJ5xGm3KEc3cPGfzeT6kUr9ZUQz7bQWj9PWNmsQS6Y]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 6. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Review and Considerations for Its Application in Oncology | MDPI [mdpi.com]
An In-depth Technical Guide to the Discovery and Development of Entecavir
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Entecavir (marketed as Baraclude) represents a landmark achievement in the treatment of chronic hepatitis B virus (HBV) infection. Developed by Bristol-Myers Squibb, its journey from a repurposed compound to a first-line antiviral agent underscores a paradigm of rational drug design, serendipitous discovery, and rigorous clinical validation. This guide provides a detailed technical narrative of this compound's discovery, elucidating its molecular mechanism, the strategic chemistry behind its synthesis, and the preclinical and clinical milestones that established its potent efficacy and high barrier to resistance. We will explore the causality behind key experimental choices, present detailed protocols, and visualize complex pathways to offer a comprehensive resource for professionals in the field of antiviral drug development.
The Unmet Need: Navigating the Challenges of Chronic Hepatitis B
Chronic hepatitis B virus (HBV) infection is a formidable global health challenge, affecting millions and serving as a primary driver of liver cirrhosis and hepatocellular carcinoma.[1][2] Prior to the advent of potent nucleoside analogs, therapeutic options were limited and often hampered by modest efficacy and significant side effects. The core challenge in eradicating HBV lies in the persistence of its covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes, which acts as a stable template for viral replication.[3] This biological hurdle necessitates long-term suppressive therapy.
The development of nucleoside/nucleotide analogs (NUCs), which mimic natural substrates to disrupt viral DNA synthesis, marked a turning point in HBV management.[4][5][6] These agents function as chain terminators after being incorporated into the growing viral DNA strand by the HBV polymerase, an enzyme that includes reverse transcriptase (RT) functionality.[6] It was within this therapeutic landscape that Bristol-Myers Squibb embarked on a journey that would ultimately yield one of the most effective NUCs against HBV.
Genesis of a Lead Compound: From Herpes to Hepatitis
The story of this compound begins not with a targeted search for an HBV inhibitor, but in a program aimed at discovering anti-herpes virus agents. In 1992, the compound, then designated SQ-34676, was synthesized at Squibb.[7] While it showed little efficacy against herpes simplex virus (HSV), leading to its initial discontinuation, the compound was later revisited for broader antiviral screening.[8][9]
This strategic decision proved pivotal. When screened against HBV, the compound—later renamed BMS-200475 and ultimately this compound—demonstrated exceptionally potent and selective inhibitory activity.[8][9] This discovery highlights a crucial lesson in drug development: a compound's failure in one indication does not preclude its potential for success in another. The unique carbocyclic guanosine analog structure of this compound, which distinguishes it from other NUCs, was key to its newfound purpose.[8]
Logical Framework for Lead Identification
The decision to screen a library of nucleoside analogs, including previously shelved compounds, against HBV was grounded in established principles of virology. The HBV polymerase, like the polymerases of HSV and HIV, is a prime target for substrate-mimicking inhibitors. The workflow below illustrates the high-level screening and validation process.
Caption: High-level workflow for the identification and validation of this compound as a lead anti-HBV compound.
Molecular Mechanism of Action: A Tripartite Inhibition of HBV Polymerase
This compound's profound antiviral activity stems from its ability to inhibit three distinct functions of the HBV polymerase enzyme.[10] Like other NUCs, it must first be activated intracellularly via phosphorylation to its triphosphate form, this compound triphosphate (ETV-TP).[11][12][13] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[13]
The inhibition occurs at three critical stages of viral replication:
-
Base Priming: It blocks the priming of the HBV polymerase, the initial step required to begin DNA synthesis.[10]
-
Reverse Transcription: It inhibits the reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[10][11]
-
Positive-Strand DNA Synthesis: It prevents the synthesis of the positive-strand HBV DNA.[10][11]
Incorporation of ETV-TP into the nascent viral DNA chain results in chain termination, effectively halting the replication process.[11][12] This multi-targeted inhibition within a single enzyme is a key contributor to its potency.
Signaling Pathway of this compound Action
The diagram below visualizes the intracellular activation of this compound and its subsequent inhibition of the HBV DNA polymerase.
Caption: Intracellular activation of this compound and its tripartite inhibition of the HBV DNA polymerase.
Chemical Synthesis and Optimization
The chemical synthesis of this compound is a complex, multi-step process designed to stereoselectively construct the carbocyclic core and attach the guanine base. Several synthetic routes have been published, often starting from commercially available materials like D-ribose or employing strategies like boron-aldol reactions and titanium-catalyzed cyclizations to build the cyclopentane skeleton.[14][15][16]
A crucial step in many synthetic pathways is the coupling of the protected purine base with the carbocyclic core. The Mitsunobu reaction is a frequently employed method for this transformation due to its reliability in forming carbon-nitrogen bonds.[14][16][17]
Protocol: Representative Mitsunobu Coupling Step
This protocol is a generalized representation based on published synthetic strategies and should be adapted for specific laboratory conditions and substrates.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected carbocyclic alcohol intermediate (1.0 equiv) and the protected guanine base (e.g., 2-amino-6-chloropurine, 1.2 equiv) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 equiv) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Mitsunobu Reagent: Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv), dropwise to the cooled mixture. The causality for this slow addition is to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Remove the solvent under reduced pressure.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the coupled nucleoside analog.
-
Deprotection: The resulting product undergoes subsequent deprotection steps to yield the final this compound molecule.
Preclinical and Clinical Validation
Preclinical Potency and Selectivity
In preclinical studies, this compound demonstrated remarkable potency against HBV. In cell-based assays, it exhibited a half-maximal effective concentration (EC₅₀) of approximately 3 nM, significantly more potent than lamivudine (EC₅₀ ≈ 200 nM).[9] Furthermore, it showed low cytotoxicity (CC₅₀ ≈ 30,000 nM), resulting in a very high selectivity index, which is a critical measure of a drug's therapeutic window.[9] Animal models, including the woodchuck and duck models of HBV infection, confirmed its potent in vivo activity.[9] A key finding from preclinical toxicology was that this compound does not significantly inhibit mitochondrial DNA polymerase γ, suggesting a lower risk of mitochondrial toxicity, a known side effect of some earlier NUCs.[8]
| Parameter | This compound | Lamivudine (Comparator) | Reference |
| EC₅₀ (Anti-HBV) | ~3.0 nM | ~200 nM | [9] |
| CC₅₀ (Cytotoxicity) | >30,000 nM | - | [9] |
| Selectivity Index (CC₅₀/EC₅₀) | >10,000 | - | [9] |
Table 1: Comparative preclinical potency of this compound.
Phase III Clinical Trials: Establishing a New Standard of Care
The efficacy and safety of this compound were rigorously evaluated in large, randomized, double-blind Phase III clinical trials. These studies compared this compound to the then-standard-of-care, lamivudine, in both nucleoside-naïve and lamivudine-refractory patient populations.[8][18]
The results were definitive. In nucleoside-naïve patients, this compound was superior to lamivudine across key endpoints after 48 weeks of treatment:
-
Histologic Improvement: A significantly higher percentage of this compound-treated patients showed improvement in liver inflammation and fibrosis.[8][19]
-
Virologic Suppression: this compound achieved a greater mean reduction in serum HBV DNA levels.[8]
-
Undetectable HBV DNA: A much larger proportion of patients on this compound reached undetectable levels of HBV DNA (<300 copies/mL).[8]
These compelling data led to its FDA approval on March 29, 2005.[7][20][21] Long-term follow-up studies have since confirmed its durable efficacy, with a vast majority of patients maintaining virologic suppression over years of treatment.[18][22]
| Endpoint (48 Weeks, Nucleoside-Naïve) | This compound (0.5 mg) | Lamivudine (100 mg) | p-value | Reference |
| Histologic Improvement | 70% | 60% | p=0.01 | [8] |
| Mean HBV DNA Reduction (log₁₀ copies/mL) | -5.0 | -4.5 | p<0.001 | [8] |
| HBV DNA < 300 copies/mL | 90% | 72% | p<0.001 | [8] |
Table 2: Key results from a Phase III study (AI463027) in HBeAg-negative, nucleoside-naïve patients.
The High Barrier to Resistance
A significant clinical advantage of this compound is its high genetic barrier to resistance in treatment-naïve patients.[23] The emergence of resistance is rare, occurring in approximately 1% of nucleoside-naïve patients after five years of therapy.[23] This is because the development of clinically significant resistance to this compound requires a "two-hit" mechanism.[23]
First, pre-existing lamivudine resistance mutations (LAMr), primarily rtM204V/I, must be present.[23][24] These mutations alone only confer a small decrease in susceptibility to this compound. A second set of specific amino acid substitutions (e.g., at positions rtT184, rtS202, or rtM250) must then arise on this LAMr background to cause a significant reduction in susceptibility.[23] This multi-step mutational pathway makes de novo resistance in a treatment-naïve patient a low-probability event.
Pathway to this compound Resistance
Caption: The "two-hit" mutational pathway required for the development of clinical resistance to this compound.
Conclusion: The Legacy of this compound
The discovery and development of this compound by Bristol-Myers Squibb is a testament to scientific persistence and strategic research. By repurposing a compound from a discontinued program, researchers uncovered a molecule with unparalleled potency against HBV. Its unique tripartite mechanism of action, favorable safety profile, and high barrier to resistance revolutionized the management of chronic hepatitis B, establishing a new benchmark for antiviral therapy. The story of this compound continues to provide invaluable insights for drug development professionals, demonstrating the power of combining mechanistic understanding, robust chemical synthesis, and rigorous clinical evaluation to address critical unmet medical needs.
References
- This compound - Wikipedia. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory p
- Total Synthesis of this compound: A Robust Route for Pilot Production - ACS Public
- What is the mechanism of this compound?
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hep
- Total Synthesis of this compound | The Journal of Organic Chemistry - ACS Public
- This compound - LiverTox - NCBI Bookshelf - NIH. [Link]
- What is the mechanism of this compound Maleate?
- Characterization of novel this compound resistance mut
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]
- Synthesis of novel this compound analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Publishing. [Link]
- Synthesis of this compound and its novel class of analogs - PubMed. [Link]
- Total Synthesis of this compound. [Link]
- The Role of Nucleoside Analogs in Modern Antiviral Therapies. [Link]
- Baraclude (this compound) FDA Approval History - Drugs.com. [Link]
- Study of this compound in Patients With Chronic Hepatitis B Virus (HBV) Infection - ClinicalTrials.gov. [Link]
- First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice - PMC - PubMed Central. [Link]
- Nucleoside Analogues - LiverTox - NCBI Bookshelf - NIH. [Link]
- This compound (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection - Clinical Trials Arena. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory patients - ResearchG
- This compound – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
- Molecular Diagnosis of this compound Resistance - PMC - NIH. [Link]
- Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC - PubMed Central. [Link]
- Drug development for chronic hepatitis B functional cure: Recent progress - PMC - NIH. [Link]
- Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - NIH. [Link]
- New FDA Approvals | 2005-06-01 | AHC Media:… | Clinician.com. [Link]
- Nucleoside analogue - Wikipedia. [Link]
- Breakthrough discovery unveils potential treatment for hep
- Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - MDPI. [Link]
- This compound (Bristol-Myers Squibb) - PubMed. [Link]
- Drug Approval Package: Baraclude (this compound)
- US approves new hepatitis B drug, this compound (Baraclude) - Aidsmap. [Link]
- Addressing Drug Resistance in the Hepatitis B Virus: New Developments and Perspectives. [Link]
- Bristol-Myers Squibb Ninety-one Percent of BARACLUDE(R) (this compound) Treated Patients in a Four-Year Cohort Demonstrated Virologic Suppression to Undetectable Levels - BioSpace. [Link]
- This compound Prophylaxis for Hepatitis B Reactivation for CD20 Positive B-cell Lymphoma Patients With Resolved Hepatitis B (Negative Hepatitis B Surface Antigen, Positive Hepatitis B Core Antibody) - ClinicalTrials.gov. [Link]
- This compound for Patients With Decompensated Hepatitis B Virus (HBV)
- Drug Development Challenges in Hepatitis Clinical Trials - Juniper Publishers. [Link]
- Drug development for chronic hepatitis B functional cure: Recent progress - ResearchG
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of this compound and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [diposit.ub.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. First-line treatment of chronic hepatitis B with this compound or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinician.com [clinician.com]
- 20. drugs.com [drugs.com]
- 21. US approves new hepatitis B drug, this compound (Baraclude) | aidsmap [aidsmap.com]
- 22. Bristol-Myers Squibb Ninety-one Percent of BARACLUDE(R) (this compound) Treated Patients in a Four-Year Cohort Demonstrated Virologic Suppression to Undetectable Levels - BioSpace [biospace.com]
- 23. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Fortress: Unraveling Entecavir's High Genetic Barrier to Resistance in HBV
A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Challenge of Antiviral Resistance in Chronic Hepatitis B
Chronic Hepatitis B (CHB) infection, affecting millions globally, remains a significant cause of liver cirrhosis and hepatocellular carcinoma.[1] The advent of nucleos(t)ide analogues (NAs) has revolutionized CHB management, with the primary goal of sustained viral suppression. However, the high replication rate and error-prone nature of the Hepatitis B virus (HBV) reverse transcriptase (RT) create a quasispecies population, a reservoir for the selection of drug-resistant variants. Entecavir (ETV), a potent guanosine analogue, stands out due to its remarkably high genetic barrier to resistance in treatment-naïve patients, a critical attribute for long-term therapeutic success.[2][3] This guide delves into the intricate molecular mechanisms that underpin this resilience, providing a comprehensive resource for researchers and clinicians in the field of antiviral drug development.
Section 1: The Tripartite Inhibition Strategy of this compound
This compound's profound antiviral activity stems from its ability to disrupt the HBV replication cycle at three distinct and critical stages, a mechanism more comprehensive than many other NAs.[4][5][6] Upon administration, this compound is efficiently phosphorylated within hepatocytes to its active triphosphate form, this compound-triphosphate (ETV-TP).[4][7] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), targeting the HBV polymerase's multifunctionality.[7]
The three key inhibitory actions are:
-
Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis by the HBV polymerase.[4][5]
-
Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pregenomic RNA template.[4][5]
-
Inhibition of Positive-Strand DNA Synthesis: ETV-TP also halts the synthesis of the positive-strand DNA.[4]
This multi-pronged attack ensures a profound and rapid reduction in viral replication, a key factor in preventing the emergence of resistant mutants.
Section 2: Structural Insights into this compound's Potency and Specificity
The superior potency of this compound is not merely a consequence of its tripartite inhibition but is deeply rooted in its unique structural interaction with the HBV reverse transcriptase.[8][9] Molecular modeling studies, based on homology with the HIV RT structure, have revealed a novel hydrophobic pocket at the rear of the dNTP binding site of the HBV RT.[8][9][10] This pocket perfectly accommodates the exocyclic alkene moiety of this compound, enhancing its binding affinity.[8][11] This optimal fit is a key determinant of this compound's high potency, which is over 100-fold greater than other NAs like lamivudine (LVD) in cell culture.[8][9]
Furthermore, while this compound possesses a 3'-hydroxyl group, which would typically allow for chain elongation, its incorporation into the growing DNA chain leads to a "pseudo-termination" event.[8] After the addition of a few more bases, steric constraints and unfavorable energy requirements prevent further elongation, effectively halting DNA synthesis.[8][9]
The specificity of this compound for HBV polymerase over human cellular polymerases, such as polymerase gamma, is crucial for its favorable safety profile.[7][12] This selectivity is attributed to structural differences in the dNTP binding sites, preventing significant mitochondrial toxicity.[8][12]
Caption: this compound's tripartite inhibition of HBV replication.
Section 3: The Multi-Step Pathway to this compound Resistance
The high genetic barrier to this compound resistance in nucleoside-naïve patients is a clinical hallmark.[2][13] Resistance does not arise from a single mutation but requires a specific and sequential accumulation of mutations in the HBV polymerase gene.[1][6]
The development of clinically significant this compound resistance typically follows a "two-hit" mechanism:[6]
-
First Hit: Emergence of Lamivudine Resistance (LVDr) Mutations: The initial step involves the selection of mutations associated with lamivudine resistance, most commonly M204V/I with or without L180M.[1][6][13] These LVDr mutations alone confer a modest (approximately 8-fold) reduction in susceptibility to this compound.[14][15]
-
Second Hit: Acquisition of this compound-Specific Mutations: In the presence of pre-existing LVDr mutations, the subsequent acquisition of one or more additional mutations at residues T184, S202, or M250 is necessary to confer high-level this compound resistance.[1][13]
This multi-step requirement, coupled with the potent suppression of viral replication by this compound, significantly limits the opportunity for the virus to accumulate the necessary combination of mutations in treatment-naïve individuals.[16] Consequently, the cumulative probability of genotypic this compound resistance in nucleoside-naïve patients remains remarkably low, at approximately 1.2% after five years of therapy.[2][13] In contrast, for patients with pre-existing lamivudine resistance, the barrier is lower, and the cumulative probability of this compound resistance is significantly higher.[6][17]
Caption: Workflow for genotypic and phenotypic resistance testing.
Section 5: Data Summary and Clinical Implications
The following table summarizes the key quantitative data related to this compound potency and resistance.
| Parameter | Wild-Type HBV | Lamivudine-Resistant HBV (M204V/I ± L180M) | This compound-Resistant HBV (LVDr + T184/S202/M250) | Reference |
| This compound EC50 (nM) | ~5.3 | 20- to 30-fold increase | >100-fold increase | ,[8] [18] |
| ETV-TP IC50 (nM) | ~0.5 | 8-fold increase | Significantly increased | ,[8] [14] |
| Cumulative Resistance in Naïve Patients (5 years) | N/A | N/A | ~1.2% | ,[2] [13] |
| Cumulative Resistance in LVDr Patients (5 years) | N/A | N/A | ~51% | ,[6] [17] |
EC50: 50% effective concentration in cell culture; IC50: 50% inhibitory concentration in enzyme assays.
The clinical implications of these findings are profound. For nucleoside-naïve patients, this compound's high genetic barrier to resistance supports its use as a first-line therapy, offering durable viral suppression with minimal risk of resistance. [2][13]However, for patients with prior exposure to lamivudine, even without detectable resistance, there is an increased risk of developing this compound resistance. [17]This underscores the importance of baseline resistance testing and careful monitoring of patients with a history of NA treatment.
Conclusion: A Paradigm of Rational Antiviral Design
This compound's high genetic barrier to resistance is a testament to the power of rational drug design. Its tripartite mechanism of action, coupled with a unique structural interaction with the HBV polymerase, creates a formidable obstacle for the virus to overcome. The multi-step mutational pathway required for resistance, combined with potent viral suppression, provides a durable and effective therapeutic option for the long-term management of chronic hepatitis B. A thorough understanding of these molecular underpinnings is essential for the continued development of novel antiviral strategies that can stay ahead of the evolutionary arms race with HBV.
References
- Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). ASM Journals. [Link]
- What is the mechanism of this compound? (2024, July 17).
- Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. (n.d.). PLOS One. [Link]
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B P
- Hepatitis B virus resistance substitutions: long-term analysis by next-generation sequencing. (2016, July 22). SpringerLink. [Link]
- What is the mechanism of this compound Maleate? (2024, July 17).
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. [Link]
- Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). ASM Journals. [Link]
- The role of this compound in the treatment of chronic hepatitis B. (n.d.).
- Implementation of Next-Generation Sequencing for Hepatitis B Virus Resistance Testing and Genotyping in a Clinical Microbiology Laboratory. (2016, January 1). ASM Journals. [Link]
- Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy. (n.d.). PubMed. [Link]
- Molecular Diagnosis of this compound Resistance. (n.d.).
- Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B. (n.d.).
- This compound resistance in a patient with treatment-naïve HBV: A case report. (n.d.).
- Evaluation of a next generation sequencing assay for Hepatitis B antiviral drug resistance on the oxford nanopore system. (n.d.). PubMed. [Link]
- Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implic
- Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling. (n.d.).
- Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hep
- Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present. (n.d.).
- Implementation of next-generation sequencing for hepatitis B resistance and genotyping in a clinical microbiology laboratory. (n.d.).
- Implementation of Next-Generation Sequencing for Hepatitis B Virus Resistance Testing and Genotyping in a Clinical Microbiology Labor
- Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.).
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simul
- Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present. (n.d.). ASM Journals. [Link]
- Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019, August 21). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. (n.d.).
- Revisiting HBV resistance to this compound with a phenotypic approach. (2020, July 28). PubMed. [Link]
- Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. (n.d.). ASM Journals. [Link]
- Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. (n.d.). ASM Journals. [Link]
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021, July 26).
- Is it possible to predict the development of an this compound resistance mutation in patients with chronic hepatitis B in clinical practice? (n.d.).
- Clinical characteristics of patients with chronic hepatitis B who developed genotypic resistance to this compound: Real-life experience. (n.d.).
- Phylogenetic Analysis and Emerging Drug Resistance against Different Nucleoside Analogues in Hepatitis B Virus Positive P
- Efficacies of this compound against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro. (n.d.). PubMed. [Link]
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021, July 26). ASM Journals. [Link]
- Inhibition of Hepatitis B Virus Polymerase by this compound. (2025, August 6).
- Do different lamivudineresistant hepatitis B genotypes carry the same risk of this compound resistance? (2012, September 28). Ovid. [Link]
- Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. (n.d.).
- Prior Exposure to Lamivudine Increases this compound Resistance Risk in Chronic Hepatitis B Patients without Detectable Lamivudine Resistance. (n.d.).
- This compound for Treatment of Lamivudine-Refractory, HBeAg-Positive Chronic Hepatitis B. (n.d.).
Sources
- 1. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound | PLOS One [journals.plos.org]
- 2. medscape.com [medscape.com]
- 3. The role of this compound in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 8. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound for Treatment of Lamivudine-Refractory, HBeAg-Positive Chronic Hepatitis B [natap.org]
- 16. This compound resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prior Exposure to Lamivudine Increases this compound Resistance Risk in Chronic Hepatitis B Patients without Detectable Lamivudine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacies of this compound against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Specificity: Unraveling Entecavir's Selective Inhibition of Hepatitis B Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The development of effective antiviral therapies hinges on the principle of selective toxicity: maximizing efficacy against a viral target while minimizing impact on host cellular machinery. Entecavir, a carbocyclic analog of 2'-deoxyguanosine, stands as a paragon of this principle in the treatment of chronic hepatitis B virus (HBV) infection. Its remarkable potency and high barrier to resistance are fundamentally rooted in its exquisite selectivity for the HBV polymerase. This technical guide delves into the core early research that elucidated the mechanisms behind this compound's selectivity. We will explore the key experimental frameworks, from cell-free enzymatic assays to cell-based replication systems, that were instrumental in quantifying this selectivity. This document is intended to provide researchers and drug development professionals with a detailed understanding of the scientific rationale and technical execution of the foundational studies that established this compound as a cornerstone of HBV therapy.
The Challenge of Antiviral Selectivity in HBV Therapy
The HBV polymerase, a unique enzyme with reverse transcriptase, DNA-dependent DNA polymerase, and RNase H activities, is the primary target for nucleoside/nucleotide analog inhibitors (NAs).[1] The fundamental challenge in developing NAs lies in designing molecules that are readily phosphorylated to their active triphosphate form within host cells and subsequently recognized and incorporated by the viral polymerase, leading to chain termination, while being simultaneously ignored by the host's own DNA polymerases. Off-target inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), can lead to significant cellular toxicity.[2] Early NAs for HBV, such as lamivudine, while effective, were hampered by the relatively rapid development of resistance. The quest for a more potent and selective agent was a critical unmet need in the late 20th century.
The Discovery of this compound: A Paradigm Shift
In the mid-1990s, researchers at Bristol-Myers Squibb embarked on a screening program that would ultimately lead to the discovery of this compound (formerly BMS-200475).[3] Initially investigated for activity against herpes simplex virus with little success, the compound demonstrated unexpectedly potent and selective activity against HBV.[3][4] This pivotal discovery shifted the research focus towards understanding the molecular basis for this remarkable selectivity.
The core of this compound's mechanism of action lies in its intracellular conversion to the active 5'-triphosphate form, this compound-triphosphate (ETV-TP).[5] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV polymerase.[3] A key finding from early research was that ETV-TP inhibits all three functional domains of the HBV polymerase: priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive DNA strand.[6] This multi-faceted inhibition contributes significantly to its potent antiviral effect.
Quantifying Selectivity: The Experimental Cornerstones
The assertion of this compound's selectivity is not merely qualitative; it is built upon a foundation of rigorous quantitative experimentation. Two primary experimental systems were employed to dissect and quantify this selectivity: cell-free enzymatic assays and cell-based viral replication assays.
Cell-Free Enzymatic Assays: Probing the Polymerase-Inhibitor Interaction
To directly assess the interaction between ETV-TP and the HBV polymerase, researchers utilized in vitro polymerase assays. These assays isolate the enzymatic activity from the complexities of the cellular environment, allowing for precise measurement of inhibition kinetics.
This protocol is a synthesis of methodologies described in early this compound research.[7][8]
Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of ETV-TP for HBV polymerase.
Materials:
-
Source of HBV Polymerase: Intracellular HBV nucleocapsids isolated from HBV-transfected HepG2 cells.
-
Substrates: Deoxynucleoside triphosphates (dATP, dCTP, dGTP, TTP).
-
Radiolabeled Substrate: [α-³³P]TTP or [α-³³P]dGTP for detection of DNA synthesis.
-
Inhibitor: this compound-triphosphate (ETV-TP).
-
Reaction Buffer: Containing Tris-HCl, MgCl₂, DTT, and KCl at optimal concentrations for polymerase activity.
-
Detection System: Scintillation counting or phosphorimaging to quantify incorporated radioactivity.
Methodology:
-
Isolation of HBV Nucleocapsids:
-
Transfect HepG2 human hepatoma cells with a plasmid containing the HBV genome.
-
After a suitable incubation period (e.g., 5 days), lyse the cells and isolate intracellular core particles (nucleocapsids) containing the active HBV polymerase by sucrose gradient centrifugation.
-
-
Polymerase Reaction Setup:
-
Prepare a reaction mixture containing the isolated nucleocapsids, reaction buffer, and a mix of dNTPs, including the radiolabeled tracer.
-
For IC50 determination, set up a series of reactions with varying concentrations of ETV-TP.
-
For Ki determination, perform the reactions at multiple fixed concentrations of ETV-TP and varying concentrations of the natural substrate, dGTP.
-
-
Reaction Incubation and Termination:
-
Incubate the reactions at 37°C for a defined period (e.g., 60-120 minutes) to allow for DNA synthesis.
-
Stop the reactions by adding EDTA and spotting the reaction mixture onto DE81 ion-exchange filter paper.
-
-
Washing and Detection:
-
Wash the filter papers extensively with sodium phosphate buffer to remove unincorporated dNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percent inhibition of DNA synthesis for each ETV-TP concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against ETV-TP concentration and fitting the data to a dose-response curve.
-
For Ki determination, analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki value.
-
Cell-Based Assays: Validating Selectivity in a Biological Context
While enzymatic assays provide crucial mechanistic data, cell-based assays are essential to confirm that a compound's activity translates to a biological system. These assays account for cellular uptake, intracellular phosphorylation, and potential cytotoxicity. The human hepatoma cell line HepG2, particularly the 2.2.15 clone which constitutively expresses HBV, was a workhorse for these studies.[9][10]
This protocol is based on the methods employed in the preclinical evaluation of this compound.[7]
Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV replication and the 50% cytotoxic concentration (CC50) to calculate the selectivity index.
Materials:
-
Cell Line: HepG2 cells transfected with a plasmid containing a replication-competent HBV genome.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound.
-
Positive Control: Another known HBV inhibitor (e.g., lamivudine).
-
DNA Extraction Kit: For isolating extracellular HBV DNA.
-
Quantitative PCR (qPCR) System: For quantifying HBV DNA.
-
Cytotoxicity Assay Kit: (e.g., MTT, XTT, or CellTiter-Glo).
Methodology:
-
Cell Plating and Treatment:
-
Seed HepG2-HBV cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound. Include untreated and positive control wells.
-
-
Incubation:
-
Incubate the cells for a period of 5-6 days, with medium and compound changes every 2-3 days to maintain compound concentration and cell health.
-
-
Quantification of Extracellular HBV DNA:
-
At the end of the treatment period, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using a validated qPCR assay.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat the cells with the same concentrations of this compound.
-
At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Calculate the EC50 value, the concentration of this compound that inhibits extracellular HBV DNA levels by 50%.
-
Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) using the formula: SI = CC50 / EC50 . A higher SI indicates greater selectivity.
-
The Data Speak: A Clear Margin of Selectivity
The early research on this compound yielded a compelling quantitative case for its selectivity.
Potency Against HBV Polymerase
In cell-free assays, ETV-TP proved to be a highly potent inhibitor of HBV polymerase. The inhibition constant (Ki) for ETV-TP against wild-type HBV polymerase was determined to be 0.2 nM .[8] This demonstrated a significantly higher affinity for the viral enzyme compared to its natural counterpart, dGTP, which had a Michaelis constant (Km) of 1.3 nM.[8]
Negligible Inhibition of Host DNA Polymerases
The cornerstone of this compound's safety profile is its remarkably weak interaction with human DNA polymerases. Studies showed that ETV-TP was a poor inhibitor of human DNA polymerases α, β, and δ, with Ki values greater than 100 µM. Crucially, ETV-TP showed no significant inhibition of mitochondrial DNA polymerase γ, even at concentrations up to 300 µM.
High Selectivity Index in Cell Culture
The results from cell-based assays mirrored the findings from the enzymatic studies. This compound demonstrated potent inhibition of HBV replication in HepG2 cells with an EC50 value of approximately 3 to 5.3 nM .[7][10] In contrast, its cytotoxicity was low, with a CC50 in the range of 30,000 nM.[4] This resulted in an exceptionally high selectivity index of approximately 8,000 , underscoring its wide therapeutic window.[8]
Data Summary: this compound's Selectivity Profile
| Parameter | HBV Polymerase | Human DNA Pol α | Human DNA Pol β | Human DNA Pol δ | Human DNA Pol γ | Reference |
| Ki (Inhibition Constant) | 0.2 nM | > 100 µM | > 100 µM | > 100 µM | No inhibition up to 300 µM | [8] |
| Assay | Parameter | Value | Reference |
| Cell-Based HBV Replication | EC50 | 3 - 5.3 nM | [7][10] |
| Cell Viability | CC50 | ~30,000 nM | [4] |
| Selectivity Index (SI) | CC50 / EC50 | ~8,000 | [8] |
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for determining its selectivity.
Diagram 1: this compound's Mechanism of Action
Caption: this compound's intracellular activation and competitive inhibition of HBV polymerase.
Diagram 2: Experimental Workflow for Determining Selectivity
Caption: Workflow for assessing this compound's selectivity via in vitro and cell-based assays.
Conclusion: A Legacy of Rational Drug Design
The early research into this compound's selectivity for the HBV polymerase is a testament to the power of a systematic and multi-faceted approach to drug discovery. By meticulously dissecting the drug-target interaction at both the enzymatic and cellular levels, researchers at Bristol-Myers Squibb were able to build a robust and quantitative case for this compound's superior therapeutic profile. The detailed protocols and quantitative data generated during these seminal studies not only paved the way for this compound's successful clinical development but also established a high benchmark for selectivity in the ongoing development of antiviral agents. This in-depth understanding of its mechanism continues to inform its clinical use and solidifies its role as a critical tool in the management of chronic hepatitis B.
References
- Levine, S., et al. (2002). Efficacies of this compound against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro. Antimicrobial Agents and Chemotherapy, 46(8), 2525–2532. [Link]
- Levine, S., et al. (2003). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial Agents and Chemotherapy, 47(3), 976-983. [Link]
- Tang, H., et al. (2013). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
- Yan, X., et al. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]
- Drugs.com. (2001). This compound (Bristol-Myers Squibb). Drugs of the Future, 26(9), 837. [Link]
- Patsnap Synapse.
- Lai, C. L., & Yuen, M. F. (2007). The saga of this compound.
- Johnson, A. A., et al. (2003). Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Biochemistry, 42(45), 13143–13148. [Link]
- Hantz, O., et al. (1984). Comparison of properties of woodchuck hepatitis virus and human hepatitis B virus endogenous DNA polymerases. Antimicrobial Agents and Chemotherapy, 25(2), 242–246. [Link]
- Delaney, W. E., et al. (2002). Rebound of Hepatitis B Virus Replication in HepG2 Cells after Cessation of Antiviral Treatment. Journal of Virology, 76(16), 8047–8057. [Link]
- Lim, S. G., & Johnson, K. A. (2011). A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ. The Journal of biological chemistry, 286(45), 39490–39500. [Link]
Sources
- 1. Comparative efficacy of tenofovir and this compound in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 2. Comparison of efficacy and safety of this compound, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DNA Polymerase | Tocris Bioscience [tocris.com]
- 10. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Entecavir for Formulation Development
Introduction: The Formulation Imperative for a Potent Antiviral
Entecavir (ETV), a potent guanosine nucleoside analogue, stands as a cornerstone in the management of chronic hepatitis B (CHB) infection. Its mechanism of action, the selective inhibition of HBV DNA polymerase, effectively suppresses viral replication and mitigates liver damage.[1][2] However, the successful translation of this potent active pharmaceutical ingredient (API) into a safe, effective, and stable dosage form hinges on a profound understanding of its fundamental physicochemical properties. The development of low-dose tablet formulations, typically 0.5 mg and 1.0 mg, presents unique challenges, particularly concerning content uniformity and bioavailability, which are directly governed by the API's characteristics.[3][4]
This technical guide provides a comprehensive exploration of this compound's physicochemical profile, offering researchers, scientists, and drug development professionals the critical data and field-proven insights required for successful formulation design, development, and manufacturing. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative references to ensure scientific integrity.
Core Physicochemical Properties of this compound
A quantitative understanding of this compound's properties is the foundation of any preformulation study. These parameters dictate everything from solvent selection in granulation to excipient compatibility and the ultimate biopharmaceutical performance of the final product.
| Property | Value | Significance in Formulation | References |
| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one monohydrate | Defines the core chemical structure and stereochemistry. | |
| Molecular Formula | C₁₂H₁₅N₅O₃ · H₂O (Monohydrate) | Used for molecular weight calculations and stoichiometry. | |
| Molecular Weight | 295.29 g/mol (Monohydrate) | Critical for calculating molar concentrations and dose calculations. | |
| Appearance | White to off-white crystalline powder | Basic organoleptic property for identification and quality control. | [5] |
| BCS Classification | Class III | High Solubility, Low Permeability. Permeability is the rate-limiting step for absorption.[5] This classification indicates that in vivo dissolution is not the primary barrier to absorption, but strategies to enhance permeability may be beneficial. | [5] |
| Melting Point | 249°C to 252°C (Monohydrate) | Indicates purity and solid-state form. Important for manufacturing processes involving heat (e.g., drying). | |
| pKa | 2.8 and 9.8 | Governs the ionization state at different physiological pH values, directly impacting solubility and absorption. The lower pKa likely corresponds to the guanine moiety, while the higher pKa corresponds to the amino group. | [3][6] |
| Aqueous Solubility | 2.4 mg/mL (in water at 25°C) | Classified as "high solubility" under the BCS.[4][7] This intrinsic solubility is a key advantage for formulation. | [1][7] |
| LogP (pH 4-10) | -1.110 | Indicates a highly hydrophilic (water-loving) nature, consistent with its high aqueous solubility and low membrane permeability. | [1] |
Solubility Profile: The Key to Bioavailability and Content Uniformity
As a BCS Class III drug, this compound's high intrinsic solubility is a significant formulation advantage. However, its solubility is pH-dependent due to its ionizable functional groups (pKa 2.8 and 9.8).[3][6] A thorough understanding of its solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) is paramount.
pH-Dependent Solubility
This compound's structure contains both a weakly acidic purine moiety and a weakly basic amino group, making its solubility susceptible to changes in pH. While its intrinsic aqueous solubility is high at 2.4 mg/mL, it does not possess sufficient solubility in strongly acidic or alkaline media to be easily dissolved in a granulating fluid for low-dose tablet manufacturing.[3][6] This can pose a significant challenge to achieving content uniformity, a critical quality attribute for low-dose drugs.
Solubility Enhancement with Povidone (PVP)
A noteworthy strategy to overcome content uniformity challenges involves the use of povidone (PVP), a common pharmaceutical binder. Research has shown that PVP can significantly increase this compound's solubility.[3][8]
-
At a 15% (w/w) PVP concentration in water, this compound's solubility increases from approximately 2 mg/mL to 8 mg/mL at room temperature.[3][8]
-
Heating the PVP solution further enhances this effect, with solubility reaching ~23 mg/mL at 50°C and ~33 mg/mL at 70°C.[3][8]
This enhancement allows for the complete dissolution of the drug in the granulation fluid, which can then be sprayed onto excipients, ensuring a homogenous distribution of the API. Crucially, this solubilization and subsequent granulation process does not alter the polymorphic form of this compound.[3][8]
Experimental Protocol: pH-Solubility Profile Determination
This protocol is adapted from the World Health Organization (WHO) guidelines for BCS classification.[2]
Objective: To determine the equilibrium solubility of this compound across the physiological pH range (1.2, 4.5, and 6.8) at 37 ± 1 °C.
Materials:
-
This compound API
-
0.1 N HCl (for pH 1.2 buffer)
-
Acetate buffer (for pH 4.5)
-
Phosphate buffer (for pH 6.8)
-
Calibrated pH meter
-
Shaking incubator or water bath set to 37 ± 1 °C
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC-UV system for this compound quantification
Procedure:
-
Preparation of Buffers: Prepare buffers of pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
-
Sample Preparation (in triplicate for each pH):
-
Add an excess amount of this compound to a suitable volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Scientist's Note: The goal is to achieve thermodynamic equilibrium. A preliminary test can help estimate the amount of API needed to ensure undissolved solids remain at the end of the experiment.
-
-
Equilibration:
-
Place the vials in a shaking incubator at 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established experimentally by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) until the concentration in solution remains constant.
-
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any undissolved particles. Trustworthiness Check: Adsorption of the API to the filter should be evaluated and accounted for. A low-binding filter material like PVDF is recommended.
-
Dilute the filtrate with the mobile phase to a concentration within the validated range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC-UV method.
-
Calculate the concentration (in mg/mL) against a standard calibration curve.
-
-
pH Verification: Measure the pH of the remaining solution in each vial to confirm it has not significantly changed during the experiment.
Solid-State Characterization: Polymorphism and Thermal Behavior
The solid-state properties of an API are critical as they can influence stability, dissolution rate, and manufacturability. This compound exists in multiple crystalline forms (polymorphs) and an amorphous form.[2][9]
Polymorphism
The most common form used in pharmaceutical products is the monohydrate (ENT-H) .[10] However, an anhydrous form (ENT-A) can emerge as a polymorphic impurity during manufacturing processes like granulation, drying, and compression.[10] Since different polymorphs can have different physicochemical properties, including solubility and stability, it is crucial to monitor and control the polymorphic form throughout the product lifecycle.
-
Analytical Control: Powder X-ray Diffractometry (PXRD) and Raman Spectroscopy are powerful techniques for identifying and quantifying the amount of ENT-A in ENT-H.[10]
-
For PXRD, the limit of detection (LOD) for ENT-A is approximately 0.38%, with a limit of quantitation (LOQ) of 1.15%.[10]
-
Raman spectroscopy offers similar sensitivity (LOD 0.48%, LOQ 1.16%) and can be advantageous for industrial applications due to its speed and potential for in-line monitoring.[10]
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal behavior of this compound.
-
TGA: Confirms the presence of one molecule of water of crystallization in the monohydrate form.[2][9]
-
DSC: The monohydrate form exhibits a sharp endothermic peak corresponding to its melting range of 249°C to 252°C.[2] Some studies have also reported endothermic phase transition peaks around 139°C and 232°C, which may indicate polymorphic transitions.
Workflow for Solid-State Characterization
The following diagram illustrates a logical workflow for the comprehensive solid-state characterization of an this compound batch.
Caption: Workflow for this compound Solid-State Characterization.
Stability Profile and Degradation Pathway
Ensuring the stability of this compound in the final dosage form is critical for patient safety and product efficacy. Stability studies, including forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to understand its degradation pathways. Studies on this compound have shown it is:[3][11]
-
Susceptible to Oxidation: Degrades significantly in the presence of oxidizing agents (e.g., hydrogen peroxide).[11][12]
-
Susceptible to Acid Hydrolysis: Shows extensive degradation under acidic conditions.[11][12]
-
Relatively Stable under basic, neutral, thermal, and photolytic stress conditions.[11]
A total of five primary degradation products have been identified through these stress studies, allowing for the development of highly specific, stability-indicating analytical methods.[11]
Excipient Compatibility
The choice of excipients is critical, as chemical interactions with the API can lead to degradation.
-
Incompatibility with Lactose: Thermal analysis and HPLC studies have demonstrated a chemical incompatibility between this compound and lactose monohydrate.[2] This is a crucial finding, as lactose is a very common diluent.
-
Compatibility: this compound has shown good compatibility with other common excipients, including microcrystalline cellulose, crospovidone, povidone, magnesium stearate, and mannitol. Mannitol has been proposed as a suitable replacement for lactose as a soluble diluent.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines and to support the development of a stability-indicating HPLC method.
Materials:
-
This compound API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated HPLC-UV/PDA or HPLC-MS system
-
Photostability chamber, oven, water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a water/methanol mixture) at a known concentration (e.g., 500 µg/mL).[5][13]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[12]
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat at 80°C for 24 hours.[12]
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.[12]
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Store the solid API powder in an oven at a high temperature (e.g., 50-80°C) for 24 hours.[12]
-
Dissolve the stressed powder in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to UV light (e.g., 254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using an HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Expertise Check: The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products can be observed and separated from the parent peak. Stress conditions (time, temperature, reagent concentration) may need to be optimized.
-
Evaluate the chromatograms for new peaks (degradants).
-
Perform peak purity analysis on the this compound peak in the stressed samples to confirm the specificity of the analytical method.
-
Calculate the mass balance to account for the parent drug and all degradation products.[5]
-
Conclusion and Formulation Strategy
The physicochemical profile of this compound presents a clear path for formulation development, guided by its BCS Class III characteristics. Its high solubility is a major asset, but its low dose, potential for polymorphic conversion, pH-dependent solubility, and specific excipient incompatibilities require a carefully designed strategy.
The logical relationship for developing a robust this compound formulation is outlined below.
Caption: this compound Formulation Strategy Logic Diagram.
By leveraging a wet granulation process where this compound is fully dissolved in a PVP-containing aqueous solution, formulators can effectively address the critical challenge of content uniformity for this low-dose drug. The selection of compatible excipients, such as mannitol instead of lactose, and careful control of processing parameters like drying to maintain the stable monohydrate form, will lead to a robust, stable, and effective final product. The application of validated, stability-indicating analytical methods throughout development and manufacturing is the final pillar ensuring the quality and performance of the this compound dosage form.
References
- Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Raj Kumar, B., et al. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF this compound. Journal of Global Trends in Pharmaceutical Sciences.
- This compound: stability and drug-excipient compatibility. (2022). SciELO.
- LC Determination of Diastereomeric Impurities of this compound in Drug Substances and Drug Products. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- This compound Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers.
- This compound Sandoz 0.5 mg and 1 mg, film-coated tablets (this compound monohydrate) - Public Assessment Report. (2017).
- LC-MS/MS method for the characterization of the forced degradation products of this compound. (2014). PubMed.
- Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations. (2011). PubMed.
- This compound Alvogen 0.5 mg and 1 mg film-coated tablets (this compound monohydrate) - Public Assessment Report. (2017).
- This compound Polpharma 0.
- Quantitation of polymorphic impurity in this compound polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy. (2018). PubMed.
- Formulation development, evaluation and accelerated stability studies of this compound tablet dosage form. (2015). The Pharma Innovation.
- This compound: stability and drug-excipient compatibility. (n.d.). ResearchGate.
- Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations. (n.d.). ResearchGate.
- This compound Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers.
- Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations. (n.d.). ResearchGate.
- Pharmaceutical composition of this compound and process of manufacturing. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Quantitation of polymorphic impurity in this compound polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the characterization of the forced degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jgtps.com [jgtps.com]
- 13. rjpbcs.com [rjpbcs.com]
Entecavir's Impact on Covalently Closed Circular DNA (cccDNA): A Technical Guide for Researchers
Abstract
The persistence of Hepatitis B virus (HBV) infection, a global health challenge, is fundamentally linked to the stability of a unique viral entity within the nucleus of infected hepatocytes: the covalently closed circular DNA (cccDNA). This minichromosome serves as the transcriptional template for all viral RNAs, making it the central target for a curative therapy. Entecavir (ETV), a potent nucleos(t)ide analog, is a cornerstone of current HBV management. However, its therapeutic effect is primarily suppressive, not curative. This guide provides an in-depth technical analysis of this compound's mechanism of action and its consequential, albeit indirect, impact on the intrahepatic cccDNA pool. We will dissect the molecular interactions, explore the quantitative effects observed in clinical studies, and detail the critical experimental methodologies required to accurately assess cccDNA dynamics in response to antiviral therapy. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing the field of HBV therapeutics toward the ultimate goal of a functional cure.
The Central Obstacle in HBV Eradication: The cccDNA Reservoir
To comprehend the therapeutic role and limitations of this compound, one must first appreciate the pivotal role of cccDNA in the HBV life cycle. Upon entry into a hepatocyte, the viral relaxed circular DNA (rcDNA) genome is transported to the nucleus. Host cell DNA repair machinery converts this rcDNA into the stable, episomal cccDNA.[1][2][3] This cccDNA minichromosome is the blueprint for all viral gene expression and replication.[4] It is transcribed by the host's RNA polymerase II into various viral RNAs, including the pregenomic RNA (pgRNA).[4]
The pgRNA is then exported to the cytoplasm where it serves two functions:
-
Translation into viral proteins, including the core protein and the HBV polymerase.
-
Encapsidation into newly formed viral capsids along with the polymerase.
Inside the capsid, the polymerase performs reverse transcription, converting the pgRNA back into rcDNA.[5] These new rcDNA-containing nucleocapsids can then either be enveloped and secreted as new virions or traffic back to the nucleus to replenish the cccDNA pool.[2][4] This nuclear reservoir of cccDNA is exceptionally stable and is not targeted by the host immune system, representing the primary reason for viral persistence and relapse after therapy cessation.[6][7][8]
Visualizing the HBV Life Cycle and cccDNA's Central Role
Caption: The HBV life cycle highlighting the formation and central role of the nuclear cccDNA pool.
This compound's Mechanism of Action: Indirect Suppression of cccDNA Formation
This compound is a potent guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor.[9][10] Its mechanism is highly specific to the HBV polymerase and does not directly affect the established cccDNA in the nucleus.[4][11] After oral administration, this compound is phosphorylated in the hepatocyte to its active triphosphate form.[5][10][12] This active metabolite, this compound triphosphate, then competitively inhibits the viral polymerase at three critical stages of the replication process:
-
Base Priming: It blocks the initiation of DNA synthesis.[10][13]
-
Reverse Transcription: It disrupts the synthesis of the negative DNA strand from the pgRNA template.[5][10][13]
-
Positive-Strand Synthesis: It terminates the synthesis of the positive DNA strand, preventing the formation of mature rcDNA.[10][12][13]
By halting the creation of new rcDNA, this compound effectively cuts off the supply of precursor molecules needed to form new cccDNA.[4] This blockade of the de novo synthesis pathway is the primary mechanism by which this compound impacts the cccDNA pool. It prevents both the initial formation of cccDNA in newly infected cells and, crucially, the intracellular amplification pathway that replenishes the nuclear reservoir.[4]
Visualizing this compound's Point of Intervention
Caption: this compound triphosphate inhibits all three functions of the HBV polymerase.
Quantifying the Decline: Clinical Evidence of cccDNA Reduction
While this compound does not directly degrade cccDNA, long-term therapy leads to a significant, albeit slow, decline in the intrahepatic cccDNA pool.[14][15][16] This reduction is attributed to two main factors:
-
Blocked Replenishment: As explained above, potent viral suppression prevents the formation of new cccDNA.
-
Natural Decay: The existing cccDNA is gradually lost through the natural turnover (cell division and death) of infected hepatocytes.[17] Without new virions to infect healthy cells, the overall reservoir slowly diminishes.
Multiple clinical studies involving paired liver biopsies have quantified this effect. This compound has consistently demonstrated superiority over older nucleoside analogs, such as Lamivudine, in reducing cccDNA levels.
Data Summary: cccDNA Reduction with Nucleos(t)ide Analog Therapy
| Study / Cohort | Drug | Treatment Duration | Mean Baseline cccDNA (log10 copies/HGEq) | Mean Reduction in cccDNA (log10 copies/HGEq) | Key Finding | Reference |
| ETV-022 Sub-study | This compound (0.5 mg) | 48 Weeks | Not specified | -0.9 | This compound led to a significantly greater reduction in cccDNA compared to Lamivudine.[14][18] | [14],[18] |
| ETV-022 Sub-study | Lamivudine (100 mg) | 48 Weeks | Not specified | -0.7 | Less potent cccDNA reduction than this compound.[14][18] | [14],[18] |
| Zou et al., 2015 | This compound | 48 Weeks | ~6.7 (log10 copies/mL, serum) | ~3.0 (log10 copies/mL, serum) | Significant reduction in both serum and intrahepatic cccDNA.[6][19] | [19],[6] |
| Fung et al., 2006 | This compound (0.5 mg) | 48 Weeks | Not specified | ~1.0 | Both this compound and Lamivudine reduced cccDNA; cccDNA became the dominant form of remaining intrahepatic HBV DNA.[15] | [15] |
*HGEq: Human Genome Equivalent
These data underscore that while a reduction is achieved, complete elimination of cccDNA is not feasible with this compound alone, even after years of therapy.[6][16][19] The persistence of this residual cccDNA is the source of viral rebound upon treatment discontinuation.[6][19]
Essential Methodologies for cccDNA Assessment
Accurate quantification of cccDNA is paramount for evaluating the efficacy of anti-HBV agents. Given its low copy number and the overwhelming presence of other viral DNA forms, specialized and rigorous protocols are required.[20]
Protocol 1: cccDNA Quantification by Exonuclease-Digestion and Quantitative PCR (qPCR/ddPCR)
This is the gold-standard method for sensitive and specific cccDNA quantification.[21] The core principle is the selective removal of all non-circular DNA, leaving only the protected cccDNA for amplification.
Step-by-Step Methodology:
-
Sample Acquisition: Obtain liver tissue via biopsy or use in vitro models like HBV-infected primary human hepatocytes or HepG2-NTCP cells.
-
Total DNA Extraction: Isolate total DNA (host genomic, mitochondrial, and all HBV DNA forms) using a silica column-based kit or phenol-chloroform extraction.
-
Exonuclease Digestion (Critical Step):
-
Treat the extracted DNA with an ATP-dependent exonuclease, such as Plasmid-Safe™ ATP-dependent DNase or T5 Exonuclease.
-
Causality: These enzymes selectively digest linear double-stranded and single-stranded DNA, as well as nicked or relaxed circular DNA, from their free ends. The covalently closed nature of cccDNA lacks accessible ends, rendering it resistant to digestion.[21] This step is crucial for eliminating the signal from replicative intermediates (rcDNA, dslDNA), which can be 100-1,000 times more abundant than cccDNA.[20]
-
-
Enzyme Inactivation: Heat-inactivate the exonuclease to stop the reaction.
-
Quantitative Amplification:
-
qPCR: Use a real-time PCR system with primers and a probe specifically designed to amplify a region of the HBV genome present in the cccDNA.
-
ddPCR (Droplet Digital PCR): For higher sensitivity and absolute quantification without a standard curve, partition the sample into thousands of droplets.[22][23][24][25] PCR amplification occurs in each droplet, and the fraction of positive droplets allows for precise calculation of the initial copy number.[22][23][24][25] ddPCR is considered more accurate for low-copy targets like cccDNA.[22][23][25]
-
-
Data Normalization and Analysis:
-
Amplify a single-copy host gene (e.g., β-globin, RNase P) in parallel to determine the number of cells in the sample.
-
Calculate the final result as cccDNA copies per cell or per human genome equivalent.
-
Visualizing the cccDNA Quantification Workflow
Caption: Workflow for selective quantification of HBV cccDNA.
Protocol 2: In Situ Visualization of cccDNA
While PCR-based methods provide quantitative data, they lose spatial context. In situ hybridization (ISH) techniques allow for the direct visualization of cccDNA within the histological landscape of the liver tissue.
-
Techniques: Chromogenic ISH (CISH) and Fluorescent ISH (FISH) use highly specific DNA probes that bind to the HBV genome.[26][27][28]
-
Causality & Application: By designing probes that specifically recognize cccDNA, researchers can visualize its nuclear localization at the single-cell level.[28][29][30] This is invaluable for studying the heterogeneity of infection, the correlation between cccDNA presence and viral protein expression, and the spatial effects of antiviral drugs within the liver lobule.[28]
Conclusion and Future Perspectives
This compound is a highly effective suppressor of HBV replication. Its potent inhibition of the viral polymerase indirectly reduces the intrahepatic cccDNA pool by preventing its replenishment and allowing natural hepatocyte turnover to diminish the existing reservoir. However, this compound's inability to directly target and eliminate the stable cccDNA molecule means it cannot provide a sterilizing cure.[31][32] The persistence of cccDNA remains the fundamental barrier to discontinuing therapy and the source of potential long-term complications.[7][8]
The future of HBV therapy lies in strategies that can directly attack this nuclear reservoir. The methodologies described herein for accurately quantifying cccDNA are the critical tools that will enable the preclinical and clinical evaluation of these next-generation therapeutics, which include:
-
Direct-acting anti-cccDNA molecules: Compounds that inhibit cccDNA formation or transcription.[32][33]
-
Epigenetic Silencing: Modifiers that transcriptionally silence the cccDNA minichromosome.[33]
-
Gene Editing Technologies: Systems like CRISPR/Cas9 designed to cleave and degrade cccDNA.[31]
-
Immune-mediated clearance: Therapies that stimulate the host immune system to recognize and eliminate cccDNA-containing hepatocytes.[34]
By combining potent suppressive agents like this compound with novel cccDNA-targeting strategies, the field moves closer to achieving a functional cure for chronic hepatitis B.
References
- G-bio, G., Gn, G., M, S., K, S., R, S., A, K., S, S., & S, S. (2022).
- (2017). Novel therapeutic approaches for hepatitis B virus covalently closed circular DNA. NIH.
- Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hep
- What is the mechanism of this compound Maleate?. (2024).
- M, O., M, I., T, A., K, K., K, T., K, K., K, S., M, M., Y, T., & H, Y. (2022).
- A Fluorescent In Situ Hybridization (FISH) Assay for Detection of HBV RNA, DNA, and cccDNA in Cell Culture. (2018). PubMed.
- A sensitive and accurate quantification method for the detection of hepatitis B virus covalently closed circular DNA by the application of a droplet digital polymerase chain reaction amplific
- A Chromogenic In Situ Hybridization (CISH) Assay for Detection of HBV RNA, DNA, and cccDNA in Liver Tissue. (2018). PubMed.
- Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine. (2015). NIH.
- Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hep
- Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantit
- In situ analysis of intrahepatic virological events in chronic hepatitis B virus infection. (2016). PubMed.
- Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review. (2023). NIH.
- One-year this compound or lamivudine therapy results in reduction of hepatitis B virus intrahepatic covalently closed circular DNA levels. (2006). PubMed.
- Novel Therapies in HBV Infection. (n.d.). Clinical Management Issues.
- Droplet digital PCR assay provides intrahepatic HBV cccDNA quantification tool for clinical application. (2022).
- Metabolism and function of hepatitis B virus cccDNA: Implications for the development of cccDNA-targeting antiviral therapeutics. (2016). NIH.
- Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential. (2020). NIH.
- New Insights on Molecular Mechanism of Hepatitis B Virus Covalently Closed Circular DNA Form
- Novel therapeutic strategies for chronic hep
- This compound. (n.d.). Wikipedia.
- A Fluorescent In Situ Hybridization (FISH) Assay for Detection of HBV RNA, DNA, and cccDNA in Cell Culture. (2018).
- (PDF) Highly Accurate, Specific And Sensitive Quantitation By Droplet Digital PCR Reveals The Stability of Intrahepatic Hepatitis B Virus cccDNA. (2022).
- Establishment of a fluorescent in situ hybridization assay for imaging hepatitis B virus nucleic acids in cell culture models. (2018). NIH.
- Analyses of HBV cccDNA Quantification and Modification. (2017).
- HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradic
- Development of a Sensitive and Specific RPA-CRISPR/Cas12a Assay for Intrahepatic Quantific
- Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure. (2023). PubMed Central.
- Mechanism of Hepatitis B Virus cccDNA Form
- Persistence of hepatitis B virus covalently closed circular DNA in hepatocytes: molecular mechanisms and clinical significance. (2014). NIH.
- Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine. (2015). PubMed.
- Approaches to quantifying hepatitis B virus covalently closed circular DNA. (2018). PMC.
- Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hep
- Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. (2020). Brieflands.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.
- What is the mechanism of this compound?. (2024).
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B P
- This compound. (2024). Grokipedia.
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B P
- Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound tre
- Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound tre
Sources
- 1. Metabolism and function of hepatitis B virus cccDNA: Implications for the development of cccDNA-targeting antiviral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound treatment [frontiersin.org]
- 8. Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. medscape.com [medscape.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. google.com [google.com]
- 14. Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-year this compound or lamivudine therapy results in reduction of hepatitis B virus intrahepatic covalently closed circular DNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Persistence of hepatitis B virus covalently closed circular DNA in hepatocytes: molecular mechanisms and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medscape.com [medscape.com]
- 18. Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B | PLOS One [journals.plos.org]
- 20. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Droplet digital PCR technique is ultrasensitive for the quantification of covalently closed circular DNA in the blood of chronic HBV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Droplet digital PCR assay provides intrahepatic HBV cccDNA quantification tool for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A sensitive and accurate quantification method for the detection of hepatitis B virus covalently closed circular DNA by the application of a droplet digital polymerase chain reaction amplification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Fluorescent In Situ Hybridization (FISH) Assay for Detection of HBV RNA, DNA, and cccDNA in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Chromogenic In Situ Hybridization (CISH) Assay for Detection of HBV RNA, DNA, and cccDNA in Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In situ analysis of intrahepatic virological events in chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Establishment of a fluorescent in situ hybridization assay for imaging hepatitis B virus nucleic acids in cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel therapeutic approaches for hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Novel Therapies in HBV Infection | Clinical Management Issues [journals.seedstm.com]
Foundational research on Entecavir's intracellular phosphorylation
An In-Depth Technical Guide to the Foundational Research on Entecavir's Intracellular Phosphorylation
Abstract
This compound (ETV) is a potent nucleoside analog that stands as a first-line therapy for chronic hepatitis B virus (HBV) infection.[1][2] Its clinical efficacy is not inherent to the parent drug but is entirely dependent on its conversion into an active triphosphate form within the host cell. This guide provides a detailed exploration of the foundational research into the intracellular phosphorylation of this compound, a critical activation cascade that underpins its antiviral mechanism. We will dissect the enzymatic steps, kinetic properties, and the key experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's bioactivation, from fundamental principles to practical laboratory protocols.
Introduction: The Imperative of Intracellular Activation
This compound is a carbocyclic analog of 2'-deoxyguanosine, a structure that makes it a substrate for cellular enzymes involved in nucleotide metabolism.[1][3][4] Like many nucleoside reverse transcriptase inhibitors (NRTIs), the parent this compound molecule is a prodrug that must undergo sequential phosphorylation to exert its therapeutic effect.[3][5] This multi-step enzymatic conversion culminates in the formation of this compound triphosphate (ETV-TP), the pharmacologically active moiety.[6][7][8]
The efficiency of this intracellular phosphorylation is a cornerstone of this compound's high potency and contributes significantly to its favorable clinical profile.[1][3] Understanding this pathway is therefore crucial for appreciating its mechanism of action, predicting potential drug interactions, and designing next-generation antiviral agents.
The this compound Phosphorylation Cascade
The conversion of this compound to its active triphosphate form is a sequential process catalyzed by host cell kinases. The molecule is successively converted to its monophosphate (ETV-MP), diphosphate (ETV-DP), and finally, triphosphate (ETV-TP) forms.
Key Enzymatic Steps
Initial research identified that "cellular enzymes" were responsible for this bioactivation.[3][5] More detailed studies have begun to elucidate the specific kinases involved, with a significant focus on the initial, rate-limiting step.
-
Initial Phosphorylation (ETV → ETV-MP): This is the most critical step. Foundational research, particularly studies using isolated mitochondria, has identified deoxyguanosine kinase (dGK) as a key enzyme responsible for the initial phosphorylation of this compound.[9][10][11] While dGK is a mitochondrial enzyme, its role is pivotal in the purine salvage pathway. Other cytosolic kinases, such as deoxycytidine kinase (dCK) , which also phosphorylates purine nucleosides, may contribute to this initial step, though the specific contribution requires further research.[9][11]
-
Subsequent Phosphorylations (ETV-MP → ETV-DP → ETV-TP): Once the monophosphate is formed, subsequent phosphorylations are generally considered to be more efficient and are carried out by other cellular kinases, such as guanylate kinase and nucleoside diphosphate kinases, which have broader substrate specificity.
Visualizing the Pathway
The phosphorylation cascade is a linear progression, essential for activating the drug.
Caption: Intracellular phosphorylation cascade of this compound.
Mechanism of Action of this compound Triphosphate
Once formed, ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[12][13] It targets the HBV reverse transcriptase (a function of the viral polymerase) with high specificity.[12] ETV-TP potently inhibits all three distinct functions of the viral polymerase, effectively halting viral replication at multiple stages:
-
Base Priming: Inhibition of the initiation of DNA synthesis.[6][12][14]
-
Reverse Transcription: Blocking the synthesis of the negative-strand viral DNA from the pregenomic RNA template.[6][12][14]
-
Positive-Strand DNA Synthesis: Preventing the completion of the double-stranded HBV DNA.[6][12][14]
The intracellular half-life of the active ETV-TP is approximately 15 hours, which ensures sustained inhibition of viral replication and allows for once-daily dosing.[6][7][15][16]
Core Methodologies for Studying this compound Phosphorylation
Investigating the intracellular metabolism of this compound requires a combination of cell-based assays and sophisticated analytical techniques. The following protocols represent a self-validating system to accurately quantify the formation of this compound's phosphorylated metabolites.
Cell Culture Model: HepG2 Cells
-
Rationale: The human hepatoma cell line HepG2 is a cornerstone for in vitro HBV research. These cells are of hepatic origin, express the necessary cellular kinases for nucleoside analog phosphorylation, and can be transfected with HBV to study antiviral activity directly.[16][17][18] Their established use provides a wealth of comparative data.[18]
Experimental Workflow: Quantifying Intracellular Metabolites
This workflow provides a robust method for measuring the intracellular concentrations of this compound and its phosphorylated forms.
Caption: Workflow for analysis of this compound phosphorylation.
Detailed Protocol: Metabolite Extraction and LC-MS/MS Analysis
Objective: To quantify ETV and its phosphorylated metabolites from cultured HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound (analytical grade)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (HPLC or MS grade), chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Step-by-Step Methodology:
-
Cell Seeding: Seed 1-2 million HepG2 cells per well in a 6-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Incubation: Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1 µM). Incubate for various time points (e.g., 2, 8, 24 hours) to assess phosphorylation kinetics.[17]
-
Cell Harvesting:
-
Promptly remove plates from the incubator and place them on ice.
-
Aspirate the drug-containing medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular drug.
-
-
Metabolite Extraction:
-
Causality: The use of cold organic solvent is critical. It instantly quenches metabolic activity, lyses the cells, and precipitates proteins and macromolecules while solubilizing small polar metabolites like ETV and its phosphates.
-
Add 500 µL of ice-cold 70% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the lysate briefly.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
-
Preparation for Analysis:
-
Dry the supernatant using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Principle: This technique offers high sensitivity and specificity, allowing for the separation of ETV and its phosphorylated forms by liquid chromatography, followed by their specific detection and quantification by mass spectrometry.
-
Typical Conditions (Illustrative):
-
Column: A reverse-phase C18 column is commonly used for separating nucleoside analogs.[19][20][21][22]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[19][20]
-
Detection: Use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Specific mass transitions for the parent and product ions of ETV, ETV-MP, ETV-DP, and ETV-TP must be determined using analytical standards.
-
-
Quantitative Data and Key Findings
Foundational research has generated critical data on the kinetics and inhibitory potential of this compound and its metabolites.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
|---|---|---|
| This compound (Parent Drug) | ||
| Peak Plasma Concentration (Cmax, 0.5 mg dose) | 4.2 ng/mL | [15][16] |
| Terminal Elimination Half-Life | ~128-149 hours | [12][15][23] |
| Bioavailability (Tablet vs. Solution) | ~100% | [12][16] |
| This compound Triphosphate (Active Metabolite) |
| Intracellular Half-Life | ~15 hours |[6][7][15][16] |
Table 2: Inhibitory Activity of this compound Triphosphate (ETV-TP)
| Target Enzyme | Inhibition Constant (Ki) | Significance | Source(s) |
|---|---|---|---|
| HBV DNA Polymerase | 0.0012 µM | High potency against the viral target | [16] |
| Human DNA Polymerase α, β, δ | 18 to >160 µM | Weak inhibition; >15,000-fold lower affinity than for HBV polymerase, indicating high selectivity and low potential for host DNA synthesis disruption. | [6][16] |
| Human Mitochondrial DNA Polymerase γ | >160 µM | No significant inhibition, suggesting a low risk of mitochondrial toxicity, a known side effect of some other NRTIs. |[6][16][18] |
Table 3: Kinetic Parameters of this compound Phosphorylation in Isolated Mitochondria
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Deoxyguanosine (dG) Phosphorylation | |||
| Km | 0.72 µM | High affinity of the natural substrate for the kinase. | [9] |
| This compound (ETV) Phosphorylation | |||
| Km | 0.77 µM | ETV binds to the kinase with a similar affinity to the natural substrate dG, explaining its efficient initial phosphorylation. | [9] |
| Vmax | 7.1 pmol/mg/hr | The rate of ETV phosphorylation is significantly lower than that of dG (101 pmol/mg/hr), but sufficient for activation. | [9] |
| Inhibition of dG Phosphorylation by ETV |
| IC₅₀ | 15.3 µM | ETV can competitively inhibit the phosphorylation of the natural substrate, but at concentrations much higher than therapeutic levels. |[9][10] |
Conclusion
The intracellular phosphorylation of this compound is a highly efficient and essential process that directly enables its potent anti-HBV activity. Foundational research has established that this multi-step conversion, likely initiated by deoxyguanosine kinase, produces the active ETV-TP metabolite. This active form is a highly selective and powerful inhibitor of the HBV polymerase, with minimal off-target effects on host cellular and mitochondrial DNA polymerases, underpinning its excellent safety and efficacy profile. The methodologies outlined in this guide provide a framework for the continued investigation of nucleoside analog metabolism, a critical field in antiviral drug development.
References
- This compound - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Langley, D. R., Walsh, A. W., Baldick, C. J., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound.Journal of Virology, 81(8), 3992–4001.
- This compound - LiverTox. (2018, February 10). National Institute of Diabetes and Digestive and Kidney Diseases.
- Inna, M., Scott, D., & David, C. (2012). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.The Journal of the American Medical Association, 125(1), 34-43.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
- This compound - Drug Central. (2005, March 29). Drug Central.
- This compound Baraclude - Hepatitis B Online. (n.d.). University of Washington.
- Lai, C. L., & Yuen, M. F. (2007). The saga of this compound.Hepatology International, 1(3), 326–331.
- What is the mechanism of this compound Maleate? (2024, July 17). Patsnap Synapse.
- This compound | C12H15N5O3 | CID 135398508 - PubChem. (n.d.). National Center for Biotechnology Information.
- This compound PK Fact Sheet. (n.d.). University of Liverpool.
- Thompson, G. S., Grier, B. L., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart.Journal of Biological Chemistry, 298(5), 101876.
- Thompson, G. S., Grier, B. L., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart.PubMed, 298(5), 101876.
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. (2025, August 5). ResearchGate.
- N21-797S018 this compound Clinpharm BPCA. (2013, September 20). FDA.report.
- Zhang, Y., et al. (2018). Correlation Between Serum this compound Concentration and Virological Response in Patients with Chronic Type B Hepatitis.Medical Science Monitor, 24, 7636–7642.
- This compound: Dosage, Mechanism/Onset of Action, Half-Life. (2020, June 21). Medicine.com.
- Colonno, R. J., et al. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition.Antimicrobial Agents and Chemotherapy, 51(8), 2926–2932.
- BARACLUDE (this compound) tablets. (n.d.). U.S. Food and Drug Administration.
- This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. (n.d.). BioKB.
- Ashraf, M., et al. (2017). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma.Journal of the Chemical Society of Pakistan, 39(1).
- HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. (2012, October 30). Semantic Scholar.
- HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. (n.d.). Academia.edu.
- Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). ASM Journals.
- Marques, F., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology.MDPI, 24(22), 16377.
- Wu, W., et al. (2019). Possible biological mechanisms of this compound versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma.PubMed, 40(12), 1453-1461.
- Estimation of this compound in Tablet Dosage Form by RP-HPLC. (n.d.). ResearchGate.
- Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019, March 15). Semantic Scholar.
- Ridruejo, E., & Adrover, R. (2012). Update on this compound in the management of severe forms of Hepatitis B.Expert Opinion on Pharmacotherapy, 13(8), 1207-1218.
Sources
- 1. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on this compound in the management of severe forms of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound [drugcentral.org]
- 7. fda.report [fda.report]
- 8. mdpi.com [mdpi.com]
- 9. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 14. Correlation Between Serum this compound Concentration and Virological Response in Patients with Chronic Type B Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. asianpubs.org [asianpubs.org]
- 22. jbiochemtech.com [jbiochemtech.com]
- 23. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: In Vitro Entecavir Antiviral Susceptibility Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Entecavir and Susceptibility Testing
This compound (ETV) is a highly potent nucleoside analog that selectively inhibits the replication of the Hepatitis B virus (HBV).[1] Its mechanism of action is multifaceted, targeting three distinct steps in the viral replication process. After intracellular phosphorylation to its active triphosphate form (ETV-TP), it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV DNA polymerase.[2][3] ETV-TP inhibits:
-
Priming: The initial step of DNA synthesis from the pregenomic RNA (pgRNA) template.[4]
-
Reverse Transcription: The synthesis of the negative-strand DNA from the pgRNA.[4][5]
-
DNA Synthesis: The synthesis of the positive-strand DNA.[2][4]
Incorporation of ETV-TP into the growing viral DNA chain leads to its termination, effectively halting viral replication.[2]
Antiviral susceptibility testing is a critical component of drug development and clinical management of HBV. It determines the concentration of a drug required to inhibit viral replication in vitro. This information is essential for establishing the drug's potency, monitoring for the emergence of drug-resistant mutations, and guiding therapeutic strategies.[6][7] The primary metric derived from this assay is the 50% effective concentration (EC50) , which is the drug concentration that inhibits 50% of viral replication.
Assay Principle and Workflow Overview
The in vitro this compound susceptibility assay relies on a cell-based system that supports HBV replication. The most common and well-characterized model is the HepG2.2.15 cell line.[8][9][10] These are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, allowing them to constitutively produce and secrete infectious HBV virions.[8][10][11]
The core principle involves treating these HBV-replicating cells with serial dilutions of this compound for a defined period. The antiviral effect is then quantified by measuring the amount of HBV DNA released into the cell culture supernatant, typically via quantitative polymerase chain reaction (qPCR). A parallel cytotoxicity assay is performed on uninfected host cells to determine the drug's toxicity profile, yielding the 50% cytotoxic concentration (CC50) .[12] The ratio of CC50 to EC50 provides the Selectivity Index (SI) , a crucial measure of the drug's therapeutic window.[13]
Experimental Workflow Diagram
The following diagram illustrates the end-to-end workflow for determining the antiviral susceptibility of this compound against HBV.
Caption: Workflow for this compound susceptibility and cytotoxicity testing.
Materials and Reagents
Cell Lines and Virus
-
Cell Line: HepG2.2.15 (ATCC® CRL-11997™ or equivalent). This cell line constitutively produces HBV virions (genotype D, serotype ayw).[4][9][10]
-
Parental Cell Line: HepG2 (ATCC® HB-8065™) for cytotoxicity assay.
Key Reagents and Equipment
-
This compound: Analytical grade powder.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin, and 380 µg/mL G418 (Geneticin) for selective pressure on HepG2.2.15 cells.
-
Reagents: DMSO (for drug stock), Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
DNA Extraction Kit: Viral DNA/RNA extraction kit (silica column-based or magnetic bead-based).
-
qPCR: HBV-specific primers/probe set, qPCR master mix, and a real-time PCR thermal cycler.
-
Cytotoxicity Assay Kit: MTS, MTT, or CellTiter-Glo® assay kit.
-
Equipment: Biosafety cabinet, CO2 incubator (37°C, 5% CO2), microplate reader, centrifuge.
Detailed Experimental Protocols
Protocol 1: this compound Antiviral Assay
This protocol details the steps to determine the EC50 of this compound against HBV.
Step 1: Cell Seeding
-
Culture HepG2.2.15 cells in T-75 flasks. Passage cells when they reach 80-90% confluency.[11]
-
On the day of the assay, detach cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 1.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1.5 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
Step 2: Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2X working stock of the highest concentration to be tested (e.g., 200 nM) by diluting the 10 mM stock in cell culture medium.
-
Perform a 10-point, 3-fold serial dilution in cell culture medium in a separate dilution plate to create a range of 2X concentrations.
-
Include a "no-drug" control (medium only) which will serve as the 0% inhibition control (virus control).
Step 3: Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the seeded cells.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells in triplicate.
-
Incubate the plate for 7-9 days at 37°C, 5% CO2. Replenish the medium with freshly prepared drug dilutions every 3 days.
Step 4: Supernatant Collection and DNA Extraction
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Extract viral DNA from 100 µL of the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.[14][15] Elute the DNA in 50-100 µL of elution buffer.
Step 5: Quantification of HBV DNA by qPCR
-
Prepare a qPCR reaction mix containing a master mix, HBV-specific primers, and a probe.[16]
-
Add 5-10 µL of the extracted viral DNA to each qPCR reaction.
-
Run the qPCR program on a real-time thermal cycler.
-
Use a standard curve of a plasmid containing the HBV genome to quantify the absolute copy number of HBV DNA in each sample.
Protocol 2: Cytotoxicity Assay (MTS/MTT Method)
This assay should be run in parallel with the antiviral assay using the parental HepG2 cell line.[12][17]
-
Seed HepG2 cells in a 96-well plate and treat with the same serial dilutions of this compound as in the antiviral assay.
-
Incubate for the same duration (7-9 days).
-
At the end of the incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[12]
-
Incubate for 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
Data Analysis and Interpretation
Calculation of EC50, CC50, and Selectivity Index (SI)
-
EC50 Calculation:
-
Quantify the HBV DNA copies/mL for each drug concentration.
-
Normalize the data by converting the DNA copy numbers into a percentage of inhibition relative to the no-drug control (Virus Control = 0% inhibition).
-
Plot the % Inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit a dose-response curve and determine the EC50 value.[18]
-
-
CC50 Calculation:
-
Calculate cell viability as a percentage of the no-drug control (Cell Control = 100% viability).
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use a non-linear regression model to determine the CC50 value, which is the concentration that reduces cell viability by 50%.[19]
-
-
Selectivity Index (SI) Calculation:
Interpreting the Results
The results provide a quantitative measure of this compound's potency and safety profile in vitro. These values can be compared against reference standards or used to assess potential resistance.
| Parameter | Wild-Type HBV (Expected Value) | Lamivudine-Resistant HBV (L180M+M204V) | Interpretation |
| EC50 | ~1-10 nM[4] | >100 nM | A significant increase (>10-fold) in EC50 suggests reduced susceptibility or resistance.[21] |
| CC50 | >50 µM[22] | >50 µM | The CC50 should remain largely unchanged, as cytotoxicity is independent of viral mutations. |
| SI | >5,000 | <500 | A high SI is desirable, indicating high antiviral potency with low cellular toxicity.[13][19] |
Quality Control and Troubleshooting
-
Positive Control: Include a known anti-HBV drug (e.g., Lamivudine) to validate assay performance.
-
Assay Window: Ensure a robust signal-to-background ratio in the qPCR assay. The HBV DNA level in the virus control wells should be at least 2-3 logs higher than the limit of detection.
-
Cell Health: Regularly monitor cell morphology and viability. Poor cell health can lead to inconsistent viral replication and unreliable results.
-
Resistance Monitoring: When testing clinical isolates, genotypic analysis should be performed to correlate phenotypic susceptibility results with specific mutations in the HBV polymerase gene.[6][23]
References
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Wikipedia. (2023). This compound.
- Inna, D., et al. (2015). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Journal of Clinical and Translational Hepatology.
- University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online.
- protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
- MDPI. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility.
- Lok, A. S. F., et al. (2009). Hepatitis B virus treatment: Management of antiviral drug resistance. Hepatology.
- NIH. (2022). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. Journal of Hepatology.
- FDA. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
- NIH. (2018). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Virology Journal.
- NIH. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses.
- ResearchGate. (2020). Schematic illustration of the HBV DNA preparation workflow for qPCR analysis.
- UASLP. (2012). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format).
- NIH. (2008). Antiviral Resistance and Hepatitis B Therapy. Clinical Liver Disease.
- PubMed Central. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- NIH. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology.
- JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview.
- ResearchGate. (n.d.). EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV.
- Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity.
- EvidenceCare. (2025). What are the treatment options for drug-resistant Hepatitis B Virus (HBV) infection?
- PubMed. (1998). Measuring the effectiveness of antiretroviral agents. Antiviral Chemistry & Chemotherapy.
- EASL. (2024). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology.
- Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Sequencing. (n.d.). Decoding the Enigma of Hepatitis B Virus Resistance.
- PubMed Central. (2025). A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues. Journal of Translational Medicine.
- EurekAlert!. (2023). New standards to quantify hepatitis B virus reservoirs in liver cells.
- American Society for Microbiology. (2007). In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. Journal of Clinical Microbiology.
- NIH. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy.
- NIH. (2007). The role of this compound in the treatment of chronic hepatitis B. Annals of Gastroenterology.
- NIH. (2011). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Journal of Virology.
Sources
- 1. The role of this compound in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hepatitis B virus treatment: Management of antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. fda.gov [fda.gov]
- 18. clyte.tech [clyte.tech]
- 19. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
Application Notes & Protocols: Establishing Entecavir-Resistant HBV Cell Culture Models
Introduction: The Clinical Challenge of Entecavir Resistance
This compound (ETV) is a potent nucleoside analog that has been a cornerstone of antiviral therapy for chronic hepatitis B virus (HBV) infection.[1][2] Its high barrier to resistance in treatment-naïve patients has made it a first-line treatment option, leading to significant suppression of viral replication and improved liver histology.[2][3][4] However, long-term therapy, particularly in patients with pre-existing lamivudine (LVD) resistance, can lead to the emergence of ETV-resistant HBV strains, resulting in virologic breakthrough and potential treatment failure.[5][6][7][8] The development of robust in vitro models that recapitulate the selection and characterization of ETV-resistant HBV is therefore crucial for screening new antiviral compounds, studying resistance mechanisms, and developing next-generation therapeutic strategies.
This guide provides a comprehensive framework for researchers to establish and validate ETV-resistant HBV cell culture models. We will delve into the molecular underpinnings of resistance, provide detailed, field-proven protocols for generating resistant cell lines, and outline the necessary validation assays to confirm the resistant phenotype and genotype.
Part 1: The Molecular Basis of this compound Resistance - A Stepwise Pathway
Understanding the genetic pathway to ETV resistance is fundamental to designing effective selection strategies. ETV resistance does not typically arise from a single mutation. Instead, it is a multi-step process that almost invariably begins with pre-existing mutations that confer resistance to lamivudine.[8][9][10]
-
The Lamivudine-Resistant Backbone: The primary mutations conferring LVD resistance occur within the reverse transcriptase (RT) domain of the HBV polymerase at the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif.[10] The most common LVD resistance mutations are rtM204V/I with or without the compensatory mutation rtL180M .[9][11] These mutations alone only confer a minor reduction in susceptibility to ETV.[6]
-
Acquisition of this compound-Specific Mutations: High-level ETV resistance emerges when additional, specific amino acid substitutions arise in this LVD-resistant background.[8][9][11] Key ETV resistance-associated mutations have been identified at positions:
-
rtT184
-
rtS202
-
rtM250
-
The combination of LVD resistance mutations (e.g., rtL180M + rtM204V) with one of these ETV-specific mutations leads to a significant decrease in susceptibility to ETV, often resulting in clinically observed viral breakthrough.[5][12]
Signaling and Resistance Pathway
Caption: Workflow for generating and validating ETV-resistant HBV cell lines.
Part 3: Detailed Protocols
Protocol 1: Establishment of ETV-Resistant HepG2.2.15 Cell Line
This protocol describes the gradual dose-escalation method to select for ETV-resistant HBV.
Materials:
-
HepG2.2.15 cell line (e.g., ATCC, Millipore SCC249) [13]* Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
This compound (ETV) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks (T-25, T-75)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Initial Seeding and Baseline Characterization:
-
Thaw and expand the parental HepG2.2.15 cell line according to the supplier's instructions.
-
Crucial Step: Before initiating ETV treatment, establish a baseline. Culture the cells for one passage, harvest the supernatant, and quantify the baseline extracellular HBV DNA level. This will be your "wild-type" reference.
-
-
Initiation of ETV Treatment:
-
Seed HepG2.2.15 cells in a T-75 flask.
-
Once the cells reach 50-60% confluency, replace the medium with fresh Complete Growth Medium containing a starting concentration of ETV. A recommended starting point is the EC50 of ETV for wild-type HBV, typically in the low nanomolar range (e.g., 1-5 nM). [14]
-
-
Long-Term Culture and Monitoring:
-
Culture the cells continuously in the presence of ETV. Change the medium every 3-4 days.
-
Passage the cells when they reach 80-90% confluency. Maintain a consistent seeding density.
-
Weekly Monitoring: At each medium change, collect an aliquot of the cell culture supernatant for HBV DNA quantification (see Protocol 2). This is critical for tracking the viral response.
-
-
Dose Escalation Strategy:
-
Initially, you should observe a significant drop in HBV DNA levels. Maintain the starting ETV concentration as long as the viral load remains suppressed.
-
If the HBV DNA level begins to rebound (a sustained increase of >1 log10 copies/mL from the nadir), it signifies potential resistance. [8] * Once a rebound is confirmed, double the concentration of ETV in the culture medium.
-
Repeat this cycle of monitoring and dose escalation. This process can take several months. The goal is to select for viral populations that can replicate efficiently at clinically relevant ETV concentrations.
-
-
Isolation and Expansion:
-
Once a cell population is established that can consistently replicate in the presence of high ETV concentrations (e.g., >100-fold the initial EC50), this population is considered resistant.
-
Expand this resistant cell population in the presence of the maintenance ETV concentration.
-
Prepare cryopreserved stocks of the newly established ETV-resistant cell line for future experiments.
-
| Parameter | Recommended Value/Range | Rationale |
| Starting Cell Line | HepG2.2.15 | Stably produces HBV; widely used and validated. [15][13] |
| Initial ETV Conc. | 1x - 5x the wild-type EC50 (e.g., 1-10 nM) | Suppresses wild-type virus while minimizing initial cytotoxicity. |
| Dose Escalation | 2-fold increase upon viral rebound | Gradual increase applies selective pressure without eliminating the entire cell population. |
| Monitoring Frequency | Weekly (HBV DNA in supernatant) | Allows for timely detection of viral suppression and rebound. |
| Total Duration | 3 - 9 months (variable) | Selection for multi-mutation resistance is a slow process. |
Protocol 2: Quantification of HBV DNA from Supernatant
This protocol uses real-time PCR (qPCR) to measure viral replication.
Materials:
-
Cell culture supernatant
-
DNA extraction kit (viral DNA/RNA purification kit)
-
qPCR master mix
-
HBV-specific primers and probe
-
qPCR instrument
Methodology:
-
Sample Preparation:
-
Centrifuge the collected cell culture supernatant (e.g., 200 µL) to pellet any cellular debris.
-
-
DNA Extraction:
-
Extract viral DNA from the clarified supernatant using a commercial kit, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using an appropriate master mix, HBV-specific primers/probe, and the extracted DNA.
-
Include a standard curve of a plasmid containing the HBV genome to allow for absolute quantification of HBV DNA copies/mL.
-
-
Data Analysis:
-
Analyze the qPCR data to determine the concentration of HBV DNA in each sample. Plot the results over time to visualize the viral load kinetics during the selection process.
-
Part 4: Validation of the ETV-Resistant Phenotype and Genotype
Establishing a resistant cell line requires rigorous validation. This involves two key components: demonstrating a reduced susceptibility to the drug (phenotype) and identifying the causative mutations (genotype). [16][17]
Protocol 3: Phenotypic Analysis - ETV Susceptibility Assay (EC50 Determination)
This assay determines the concentration of ETV required to inhibit HBV replication by 50% (EC50).
Methodology:
-
Cell Seeding:
-
Seed both the parental (wild-type) HepG2.2.15 cells and the newly generated ETV-resistant cells in parallel in 24- or 48-well plates.
-
-
Drug Treatment:
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of ETV. A wide range of concentrations is necessary (e.g., 0.01 nM to 1000 nM). Include a no-drug control (vehicle only).
-
-
Incubation and Sample Collection:
-
Incubate the plates for 5-7 days, changing the drug-containing medium once during this period.
-
After the incubation period, harvest the cell culture supernatant.
-
-
HBV DNA Quantification:
-
Quantify the HBV DNA in the supernatant from each well using the qPCR method described in Protocol 2.
-
-
EC50 Calculation:
-
Normalize the data by expressing the HBV DNA level in each treated well as a percentage of the no-drug control.
-
Plot the percentage of inhibition against the log of the ETV concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Confirmation: A significant increase (e.g., >10-fold) in the EC50 value for the resistant cell line compared to the parental line confirms phenotypic resistance. [5]
Cell Line Expected EC50 for ETV Parental HepG2.2.15 1 - 10 nM | ETV-Resistant Line | > 100 nM (variable) |
-
Protocol 4: Genotypic Analysis - Sequencing of the HBV Polymerase Gene
This protocol identifies the specific mutations in the HBV RT domain.
Methodology:
-
DNA Extraction:
-
Extract viral DNA from the supernatant of the resistant cell line culture (as in Protocol 2).
-
-
PCR Amplification:
-
Amplify the HBV polymerase/RT gene region using PCR with primers designed to flank the known resistance mutation sites (codons 169 through 250). [7][18]3. Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
For detecting minor variants, next-generation sequencing (NGS) may be employed.
-
-
Sequence Analysis:
-
Align the resulting sequence with a wild-type HBV reference sequence (from the parental cell line).
-
Identify amino acid substitutions at key resistance-associated positions (e.g., rtL180, rtM204, rtT184, rtS202, rtM250).
-
Confirmation: The presence of known ETV resistance mutations (e.g., rtL180M + rtM204V + rtS202G) provides genotypic validation of resistance. [5][12]
-
Conclusion: A Validated Tool for HBV Drug Discovery
The successful establishment and rigorous validation of an this compound-resistant HBV cell culture model provide an invaluable tool for the research community. This model serves as a critical platform for screening the efficacy of new antiviral agents against resistant strains, investigating the fitness and replication capacity of mutant viruses, and exploring novel therapeutic strategies to overcome the challenge of drug resistance in chronic hepatitis B. Adherence to these detailed protocols will ensure the generation of reliable, reproducible, and well-characterized cellular models for advancing HBV drug discovery and development.
References
- Ogata, N., Fujisaki, S., Shiraha, K., Irie, M., Koike, K., & Nouso, K. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients.
- Langley, D. R., Walsh, A. W., Pokornowski, K. A., Baldick, C. J., Eggers, B. J., Rose, R. E., & Tenney, D. J. (2010). Mechanistic characterization and molecular modeling of hepatitis B virus polymerase resistance to this compound. PloS one, 5(2), e9195. [Link]
- Wu, C., Zhang, X., Zhang, W., Liu, W., & Chen, W. (2012). Evaluation of hepatitis B viral replication and proteomic analysis of HepG2.2.15 cell line after knockdown of HBx. Virology journal, 9, 194. [Link]
- Tenney, D. J., Levine, S. M., Rose, R. E., Walsh, A. W., Weinheimer, S. P., Discotto, L., ... & Colonno, R. J. (2004). Genotypic determinants and phenotypic properties of antiviral-resistant HBV variants: insight from this compound resistance studies. Antiviral therapy, 9(3), 327-337. [Link]
- Langley, D. R., Walsh, A. W., Pokornowski, K. A., Baldick, C. J., Eggers, B. J., Rose, R. E., & Tenney, D. J. (2010). Mechanistic characterization and molecular modeling of hepatitis B virus polymerase resistance to this compound. PloS one, 5(2), e9195. [Link]
- Xie, N., Chen, W., Wu, T. P., Wang, X. J., & Xie, W. F. (2014). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World journal of gastroenterology, 20(31), 10918–10927. [Link]
- Yatsuji, H., Noguchi, C., Hiraga, N., Mori, N., Tsuge, M., Imamura, M., ... & Chayama, K. (2008). Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Journal of virology, 82(21), 10565-10575. [Link]
- Yatsuji, H., Noguchi, C., Hiraga, N., Mori, N., Tsuge, M., Imamura, M., ... & Chayama, K. (2008). Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Journal of virology, 82(21), 10565–10575. [Link]
- Langley, D. R., Walsh, A. W., Pokornowski, K. A., Baldick, C. J., Eggers, B. J., Rose, R. E., & Tenney, D. J. (2010). Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. PLOS ONE, 5(2), e9195. [Link]
- Yim, H. J. (2011). Molecular diagnosis of this compound resistance.
- Tenney, D. J., Rose, R. E., Baldick, C. J., Pokornowski, K. A., Eggers, B. J., Fang, J., ... & Colonno, R. J. (2004). Clinical emergence of this compound-resistant hepatitis B virus requires additional substitutions in virus already resistant to lamivudine. Antimicrobial agents and chemotherapy, 48(9), 3498–3507. [Link]
- Santos, E. A. D., Ronsoni, M. F. D. B., & Franz, J. M. (2018). Genotyping of HBV and tracking of resistance mutations in treatment-naïve patients with chronic hepatitis B. Revista da Sociedade Brasileira de Medicina Tropical, 51(5), 628–634. [Link]
- Ogata, N., Fujisaki, S., Shiraha, K., Irie, M., Koike, K., & Nouso, K. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients.
- Liu, Y., Li, L., & Chen, J. (2015). Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells.
- Oprea, C., Ianache, I., & Ceapraga, S. (2020). Hepatitis B Virus Genotypes and Antiviral Resistance Mutations in Romanian HIV-HBV Co-Infected Patients. Microorganisms, 8(11), 1735. [Link]
- ARUP Laboratories. (n.d.). Hepatitis B Virus Genotype by Sequencing. ARUP Laboratories Test Directory.
- Marlet, J., Chekaraou, M. A., & Signori-Schmuck, A. (2020). Revisiting HBV resistance to this compound with a phenotypic approach. Antiviral research, 181, 104869. [Link]
- Sagnelli, C., Pisaturo, M., & Curatolo, C. (2021).
- Millipore Sigma. (n.d.). Hep-G2/2.2.15 Human Hepatoblastoma Cell Line | SCC249. Merck Millipore.
- Mayo Clinic Laboratories. (n.d.). FHBG - Overview: Hepatitis B Virus Genotyping. Mayo Clinic Laboratories.
- Verrier, E. R., Colpitts, C. C., & Schuster, C. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Medical Technology, 5, 1141369. [Link]
- Herve, R., Ladu, L., & Johnson, A. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial agents and chemotherapy, 51(10), 3658–3664. [Link]
- Tenney, D. J., Rose, R. E., & Baldick, C. J. (2009). Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy.
- Shlomai, A., Schwartz, R. E., & Ramanan, V. (2020). Long-term HBV infection of engineered cultures of induced pluripotent stem cell-derived hepatocytes.
- Tenney, D. J., Pokornowski, K. A., & Rose, R. E. (2018). Discovery of the Novel this compound-Resistant Hepatitis B Virus Reverse Transcriptase A181C Substitution From an Integrated Genotypic Analysis.
- Hou, J. L., Wei, L., & Wang, G. (2020). Long-term this compound looks safe, effective in HBV. MDedge. [Link]
- Wang, Y., Li, Y., & Liu, X. (2018). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of medical science : AMS, 14(3), 589–596. [Link]
- Winer, B. Y., Gaska, J. M., & Ploss, A. (2018). Long-term hepatitis B infection in a scalable hepatic co-culture system.
- Wiley - Blackwell. (2010, August 19).
- Wang, Y., Li, Y., Liu, X., Zhang, Y., Li, J., & Zhang, J. (2018). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science, 14(3), 589-596. [Link]
- Ogata, N., Fujisaki, S., Shiraha, K., Irie, M., Koike, K., & Nouso, K. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients.
- Langley, D. R., Walsh, A. W., & Rose, R. E. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of virology, 81(8), 3992–4001. [Link]
- Yasutake, Y., Hattori, S., & Hayashi, H. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of virology, 95(16), e0055221. [Link]
- Suzuki, F., Suzuki, Y., & Akuta, N. (2011). Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B. Journal of medical virology, 83(9), 1533–1538. [Link]
Sources
- 1. Resistance mutations of hepatitis B virus in this compound-refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GI and Hepatology News - HepGI Home [news.gastro.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound | PLOS One [journals.plos.org]
- 10. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic characterization and molecular modeling of hepatitis B virus polymerase resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the Novel this compound-Resistant Hepatitis B Virus Reverse Transcriptase A181C Substitution From an Integrated Genotypic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotypic determinants and phenotypic properties of antiviral-resistant HBV variants: insight from this compound resistance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revisiting HBV resistance to this compound with a phenotypic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotyping of HBV and tracking of resistance mutations in treatment-naïve patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entecavir Administration in HBV Transgenic Mouse Models
Abstract
This document provides a comprehensive guide for researchers on the administration and evaluation of Entecavir (ETV) in Hepatitis B Virus (HBV) transgenic mouse models. This compound is a potent guanosine nucleoside analogue that acts as a selective inhibitor of HBV replication.[1][2] HBV transgenic mice, which contain integrated portions of the HBV genome, are invaluable tools for preclinical assessment of antiviral compounds that target viral replication.[3][4][5] This guide details the scientific rationale, experimental design considerations, step-by-step protocols for drug administration and efficacy assessment, and expected outcomes. The methodologies described herein are synthesized from established preclinical studies to ensure scientific rigor and reproducibility.
Introduction: Scientific Rationale and Model Selection
This compound: Mechanism of Action
This compound is a highly effective antiviral drug used in the treatment of chronic HBV infection.[6] Its mechanism relies on its intracellular conversion to the active triphosphate form, this compound triphosphate (ETV-TP).[7] ETV-TP functionally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competitively inhibits all three functions of the HBV DNA polymerase (reverse transcriptase):
-
(a) Base priming: The initiation of DNA synthesis.
-
(b) Reverse transcription: The synthesis of the negative DNA strand from the pregenomic RNA (pgRNA) template.
-
(c) Positive-strand DNA synthesis: The generation of the second DNA strand.[8][9][10]
By incorporating into the elongating viral DNA, ETV-TP causes premature chain termination, thus halting viral replication.[1][7][9] Its high potency and high barrier to resistance make it a cornerstone of HBV therapy.[8][11]
Diagram 1: Mechanism of Action of this compound
Caption: this compound inhibits three key steps of HBV DNA polymerase activity.
HBV Transgenic Mouse Models: Utility and Limitations
Mice are not natural hosts for HBV.[3] However, transgenic mouse models, which have a replication-competent, greater-than-genome-length viral sequence integrated into the host chromosome, serve as a crucial platform for studying HBV replication in vivo.[4][12]
Why use this model for this compound testing?
-
Simulates Chronic Replication: These models establish long-term HBV replication in hepatocytes, mimicking aspects of chronic human infection.[12]
-
Direct Antiviral Assessment: They are ideal for evaluating drugs like this compound that directly target the viral polymerase, as the effect on HBV DNA replication can be measured precisely.[3][5]
Key Limitations to Consider:
-
Immune Tolerance: The integrated transgene is treated as a "self" antigen, meaning the mice are typically immune-tolerant and do not develop hepatitis (liver inflammation).[4][5] This model is therefore unsuitable for studying immune-mediated viral clearance.
-
Absence of cccDNA: The model lacks the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome in infected human hepatocytes that is a key target for curative therapies.[12][13]
-
No Viral Spread: Replication occurs from the integrated transgene, so there is no secondary infection of neighboring hepatocytes.[14][15] Consequently, markers like HBsAg and HBeAg may not decrease with polymerase inhibitor treatment, as their transcription is uncoupled from active replication.[14][15]
Experimental Design and Key Parameters
A robust experimental design is critical for obtaining reliable and interpretable data.
Animal Selection and Husbandry
-
Mouse Strain: Various transgenic lineages exist. The lineage expressing a complete HBV replicon and producing infectious virions is preferred.[4] Commonly used background strains include C57BL/6 and FVB/N.[15][16]
-
Age and Sex: Use age- and sex-matched animals for all experimental groups to minimize biological variability. Studies have shown potential differences in baseline HBV DNA levels and drug efficacy between male and female mice.[14][15]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment.
Dosing, Formulation, and Administration Route
The oral route is clinically relevant and highly effective for this compound.[7] Oral gavage is the standard method for precise dosing in preclinical mouse studies.[17]
Table 1: Reported Effective Doses of this compound in HBV Transgenic Mice
| Dose (mg/kg/day) | Administration Route | Study Duration | Key Finding | Reference |
|---|---|---|---|---|
| 3.2 | Oral Gavage | 10 days | Significantly reduced liver HBV DNA (<0.82 pg/µg in females, <1.1 pg/µg in males). | [14][15] |
| 0.1 | Oral Gavage | 10 days | Minimal effective dose for significant HBV DNA reduction in male mice. | [14][15] |
| 0.032 | Oral Gavage | 10 days | Minimal effective dose for significant HBV DNA reduction in female mice. | [14][15] |
| 0.5 | Oral | Until HBV DNA is undetectable | Used in combination therapy to successfully reduce HBV DNA to undetectable levels. |[18] |
-
Causality Behind Dose Selection: Dose-ranging studies are crucial. Starting with a dose known to be effective (e.g., 0.5 mg/kg or 1.0 mg/kg) and including lower doses can establish a dose-response relationship.[2] The minimal effective doses reported (0.032-0.1 mg/kg) provide a lower bound for efficacy testing.[15]
Control Groups: The Self-Validating System
-
Vehicle Control Group: This is the most critical control. Mice in this group receive the same volume of the drug vehicle (e.g., sterile water, saline, or a specific formulation buffer) on the same schedule as the treated groups. This group establishes the baseline of viral replication throughout the study period.
-
Untreated Control Group (Optional): A group of mice that are handled but receive no gavage can control for any potential effects of the gavage procedure itself.
Detailed Protocols
Protocol: this compound Formulation for Oral Gavage
Materials:
-
This compound powder (e.g., from a commercial supplier)
-
Vehicle (e.g., sterile water for injection, 0.5% methylcellulose)
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed for the entire study. For example, for 10 mice at 20g each, receiving 100 µL per dose for 10 days: 10 mice * 100 µL/mouse/day * 10 days = 10,000 µL (10 mL). Add ~20% extra to account for hub loss.
-
Determine Concentration: Calculate the required concentration based on the desired dose and average mouse weight. For a dose of 1 mg/kg in a 20g mouse receiving 100 µL (0.1 mL):
-
Dose per mouse = 1 mg/kg * 0.02 kg = 0.02 mg
-
Concentration = 0.02 mg / 0.1 mL = 0.2 mg/mL
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Solubilization: Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry. Gradually add the remaining vehicle while continuously mixing until the desired final volume is reached and the powder is fully dissolved or uniformly suspended.
-
Storage: Store the solution at 4°C, protected from light. Prepare fresh solutions weekly or based on compound stability data.
Protocol: Administration by Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Procedure:
-
Animal Restraint: Scruff the mouse firmly by the loose skin over the neck and back to immobilize its head and body. Ensure the mouse is held in a vertical position.[17]
-
Measure Gavage Needle: Before the first administration, measure the gavage needle against the mouse to determine the correct insertion depth—from the tip of the nose to the last rib (xiphoid process).[17]
-
Needle Insertion: Gently introduce the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition. CAUTION: Do not force the needle, as this can cause tracheal perforation and is lethal. [17]
-
Administer Dose: Once the needle is in place, slowly depress the syringe plunger to deliver the calculated volume of the this compound solution.
-
Withdraw and Monitor: Gently remove the gavage needle and return the mouse to its cage.[17] Monitor the animal for a few minutes to ensure there are no signs of distress (e.g., gasping, colored fluid from the nose).
Protocol: Sample Collection and Efficacy Evaluation
A. Serum Collection for HBV DNA Analysis:
-
Timing: Collect blood at baseline (Day 0, before the first dose) and at specified endpoints (e.g., weekly, and at the end of the study).
-
Method: Use submandibular or saphenous vein bleeding for interim timepoints. Use terminal cardiac puncture for the final collection.
-
Processing: Allow blood to clot at room temperature, then centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Storage: Store serum at -80°C until analysis.
B. Liver Tissue Collection for HBV DNA Analysis:
-
Euthanasia: At the study endpoint, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Perfuse the liver with PBS to remove blood. Dissect the entire liver, weigh it, and snap-freeze sections in liquid nitrogen.
-
Storage: Store liver tissue at -80°C.
C. Quantification of HBV DNA (Primary Endpoint):
-
DNA Extraction: Extract total DNA from serum and liver tissue samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Use primers and a probe specific to a conserved region of the HBV genome (e.g., the S gene or core region).
-
Run qPCR using a standard thermal cycler.
-
Include a standard curve of a plasmid containing the HBV target sequence to allow for absolute quantification of HBV DNA copies.
-
Normalize liver HBV DNA levels to the amount of total genomic DNA (e.g., by quantifying a host gene like GAPDH or beta-actin). Results are often expressed as pg of HBV DNA per µg of cellular DNA or HBV DNA copies per cell.[14]
-
Data Analysis and Expected Outcomes
-
Primary Outcome: A statistically significant reduction in serum and/or liver HBV DNA levels in the this compound-treated groups compared to the vehicle-control group.[14][15]
-
Dose-Response: Higher doses of this compound are expected to produce a greater and more rapid decline in HBV DNA.[2][19]
-
Secondary Outcomes: As noted, levels of serum HBsAg and HBeAg are not expected to change significantly, as their expression is driven by the integrated transgene promoter and is independent of polymerase activity.[15]
-
Safety: Monitor animal weight, behavior, and general health throughout the study. This compound is generally well-tolerated in mice at therapeutic doses.[15]
Diagram 2: Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in HBV transgenic mice.
References
- This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. (n.d.). University of Washington. [Link]
- What is the mechanism of this compound? (2024).
- Inhibition of Hepatitis B Virus Polymerase by this compound. (2007). Tumas, D. B., et al. Antimicrobial Agents and Chemotherapy. [Link]
- Inhibition of hepatitis B virus polymerase by this compound. (2007). Tumas, D. B., et al. PubMed. [Link]
- This compound - LiverTox. (2018). National Institute of Diabetes and Digestive and Kidney Diseases. NCBI Bookshelf. [Link]
- Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus. (2003). Sells, M. A., et al. DigitalCommons@USU. [Link]
- Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus. (2003). Sells, M. A., et al. Antiviral Research. [Link]
- A hepatitis B virus transgenic mouse model with a conditional, recombinant, episomal genome. (2020). Mulrooney-Cousins, P. M., et al.
- A transgenic mouse lineage useful for testing antivirals targeting hepatitis B virus. (2013). Arbuthnot, P., et al.
- In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. (2018). Yuan, L., et al. Frontiers in Immunology. [Link]
- Mouse models for hepatitis B virus research. (2018). Choi, Y., et al.
- Animal models for the study of hepatitis B virus infection. (2019). Li, G., et al. Virologica Sinica. [Link]
- Persistent Hepatitis B Viral Replication in a FVB/N Mouse Model. (2012). Wu, H. L., et al. PLoS ONE. [Link]
- Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice. (2023). Li, J., et al. bioRxiv. [Link]
- Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice. (2023). Li, J., et al. Frontiers in Immunology. [Link]
- Application of hepatitis B virus replication mouse model. (2014). Li, W., et al. World Journal of Gastroenterology. [Link]
- Antiviral activity, dose-response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: A randomized, double-blind, phase II clinical trial. (2009). Suzuki, F., et al.
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. (2011). Sofia, M. J. Pharmaceuticals. [Link]
- PRODUCT MONOGRAPH Prthis compound TABLETS. (2020). Strides Pharma Canada Inc. [Link]
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023). YouTube. [Link]
- This compound PK Fact Sheet. (n.d.). University of Liverpool. [Link]
- Cytokine-Sensitive Replication of Hepatitis B Virus in Immortalized Mouse Hepatocyte Cultures. (1998). Pasquinelli, C., et al. Journal of Virology. [Link]
- This compound therapy reverses gut microbiota dysbiosis induced by hepatitis B virus infection in a mouse model. (2020). Ren, Y. D., et al. International Journal of Antimicrobial Agents. [Link]
- In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. (2018). Yuan, L., et al. Frontiers Media S.A.[Link]
- Simultaneous or Prior Activation of Intrahepatic Type I Interferon Signaling Leads to Hepatitis B Virus Persistence in a Mouse Model. (2016). Xia, Y., et al. Journal of Virology. [Link]
- Baraclude (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
- Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. (2021). Tanaka, Y., et al. International Journal of Molecular Sciences. [Link]
- This compound Dosage Guide + Max Dose, Adjustments. (2023). Drugs.com. [Link]
- [A study of the dosage and efficacy of this compound for treating hepatitis B virus]. (2003). Yao, G., et al. Zhonghua Gan Zang Bing Za Zhi. [Link]
- Antiviral activity, dose-response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. (2009). Suzuki, F., et al. Journal of Gastroenterology. [Link]
- Comparison of Efficacy and Safety of Tenofovir and this compound in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. (2014). Ke, W., et al. PLOS ONE. [Link]
- Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. (2021). Tanaka, Y., et al. PubMed. [Link]
- Oral Gavaging On Mouse. (2018). YouTube. [Link]
Sources
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Comparison of Efficacy and Safety of Tenofovir and this compound in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A hepatitis B virus transgenic mouse model with a conditional, recombinant, episomal genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Characterization of Antiviral Activity of this compound in Transgenic Mice" by Justin G. Julander, R. J. Colonno et al. [digitalcommons.usu.edu]
- 15. Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Persistent Hepatitis B Viral Replication in a FVB/N Mouse Model: Impact of Host and Viral Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [A study of the dosage and efficacy of this compound for treating hepatitis B virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Entecavir in Human Plasma
Abstract
This application note details a highly sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Entecavir in human plasma. This compound is a potent nucleoside analogue antiviral drug used for the treatment of chronic hepatitis B (HBV) infection.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method utilizes a simple protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been developed and validated based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6]
Introduction: The Rationale for this compound Quantification
Materials and Reagents
For a successful analysis, the purity and quality of all materials and reagents are paramount.
| Material/Reagent | Grade/Purity | Recommended Supplier |
| This compound Reference Standard | >98% | Commercially Available |
| This compound-d2 (Internal Standard) | >98%, isotopic purity >99% | Commercially Available |
| Acetonitrile | HPLC or LC-MS grade | Commercially Available |
| Methanol | HPLC or LC-MS grade | Commercially Available |
| Formic Acid | LC-MS grade | Commercially Available |
| Ammonium Formate | LC-MS grade | Commercially Available |
| Water | Deionized, 18.2 MΩ·cm | In-house purification system |
| Human Plasma (K2EDTA) | Pooled, drug-free | Commercially Available |
Experimental Protocol
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d2 in methanol at a concentration of 1 mg/mL.[8]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound-d2 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1]
Step-by-Step Protocol:
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d2 in acetonitrile). The cold acetonitrile serves to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the HPLC-MS/MS system.
Workflow for Sample Preparation and Analysis
A schematic overview of the sample preparation and analysis workflow.
HPLC-MS/MS Instrumental Conditions
The following instrumental parameters have been optimized for the sensitive and selective quantification of this compound.
HPLC Parameters
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for Chromatographic Conditions: A C18 column is a robust choice for retaining and separating moderately polar compounds like this compound from endogenous plasma components. The use of a gradient elution with acetonitrile and water containing formic acid allows for efficient separation and good peak shape. Formic acid is added to the mobile phase to improve the ionization efficiency of this compound in the positive ion mode.
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 278.1 -> 152.1; this compound-d2: m/z 280.1 -> 152.1 |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation
A comprehensive method validation was performed in accordance with the FDA and EMA guidelines to ensure the reliability of the results.[3][5][6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. | 50 pg/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Within ±10% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | CV < 10% |
| Recovery | Consistent and reproducible. | > 85% |
| Matrix Effect | Consistent and reproducible across different lots of plasma. | Minimal matrix effect observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration. | Stable under typical storage and handling conditions. |
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation procedure and the optimized chromatographic and mass spectrometric conditions allow for accurate and precise measurements, making this method well-suited for pharmacokinetic and bioequivalence studies in a regulated environment. The validation results demonstrate that the method meets the stringent requirements of international regulatory guidelines.
References
- de Nicolò A, et al. UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: this compound, lamivudine, telbivudine and tenovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis. 2015;114:127-32.
- Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: this compound in Human Plasma. Shimadzu Corporation. 2013.
- Sythana S, et al. Determination Of this compound In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmacy and Technology Research. 2012;4(4):1721-1729.
- Juntongjin K, et al. Bioequivalence Study of this compound 0.5 mg Tablets in Healthy Thai Volunteers Under Fasting Conditions. Drug Designing & Intellectual Properties International Journal. 2018;1(5).
- Krishna SP. This compound Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ. 2018;7(3):555711.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135398508, this compound.
- ResearchGate. Chemical structure of this compound.
- Płotka-Wasylka J, et al. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. 2021;26(11):3235.
- Kaza M, et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. 2019;165:381-385.
- European Medicines Agency. Guideline on bioanalytical method validation. 2011.
- U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation: Guidance for Industry. 2018.
- U.S. Department of Health and Human Services, Food and Drug Administration. Guidance on this compound. 2008.
- ResearchGate. (PDF) this compound Patent Evaluation, Method for Diastereomeric Impurities.
Sources
- 1. lcms.cz [lcms.cz]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Genotyping Entecavir Resistance Mutations in Hepatitis B Virus Polymerase
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Entecavir Resistance in Hepatitis B
This compound (ETV) stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B (CHB), prized for its potent antiviral activity and high genetic barrier to resistance. However, the remarkable adaptability of the hepatitis B virus (HBV) through mutation presents a persistent challenge to long-term therapeutic success. The emergence of ETV-resistant HBV variants is clinically significant, often leading to virological breakthrough, biochemical flares, and progression of liver disease. Understanding the genetic basis of this resistance and possessing robust methods for its detection are paramount for effective patient management and the development of next-generation antiviral strategies.
This document provides a comprehensive guide to the principles and methodologies for genotyping ETV resistance mutations in the HBV polymerase gene. It is designed to equip researchers and clinicians with the technical knowledge and practical protocols necessary to accurately identify these critical mutations, thereby facilitating informed clinical decision-making and advancing research in HBV drug development.
The Molecular Basis of this compound Resistance: A Multi-Step Evolutionary Pathway
This compound, a deoxyguanosine analog, effectively inhibits HBV replication by targeting three distinct stages of the viral life cycle: the priming of the HBV DNA polymerase, the reverse transcription of the negative-strand DNA, and the synthesis of the positive-strand DNA.[1] Resistance to ETV is not a simple, single-mutation event but rather a more complex, multi-step process. This complexity is the very reason for its high genetic barrier to resistance in treatment-naïve patients.[1][2]
The primary pathway to high-level ETV resistance invariably involves a background of pre-existing lamivudine (LAM) resistance mutations.[1][2] The most common of these are substitutions within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the reverse transcriptase (RT) domain of the HBV polymerase.
Key Lamivudine Resistance Mutations:
-
rtM204V/I: Substitution of methionine at codon 204 with either valine or isoleucine.
-
rtL180M: Substitution of leucine at codon 180 with methionine, often occurring in conjunction with rtM204V/I.
While these LAM-associated mutations confer a low-level resistance to ETV, clinically significant resistance requires the acquisition of additional, specific amino acid substitutions. These secondary mutations, in concert with the primary LAM resistance mutations, synergistically reduce the susceptibility of the HBV polymerase to ETV.
Primary this compound-Specific Resistance Mutations:
-
rtT184G/S/L/I/C
-
rtS202G/C/I
-
rtM250V/I/L
Therefore, the canonical pathway to ETV resistance can be visualized as a two-hit mechanism, underscoring the importance of a patient's treatment history in assessing resistance risk.[1]
Figure 1: The evolutionary pathway to high-level this compound resistance in HBV.
Methodologies for Genotyping this compound Resistance
A variety of molecular techniques can be employed to detect ETV resistance mutations, each with its own set of advantages and limitations in terms of sensitivity, throughput, and cost. The choice of method often depends on the specific clinical or research question, available resources, and the required level of sensitivity for detecting minor viral populations.
| Methodology | Principle | Advantages | Limitations | Typical Sensitivity |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a PCR-amplified region of the HBV polymerase gene. | Considered the "gold standard" for identifying both known and novel mutations. Provides a comprehensive view of the sequence. | Lower sensitivity; may not detect minor variants present at <20% of the viral population. Can be time-consuming and less suitable for high-throughput screening.[3] | 15-25% |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments, allowing for deep sequencing of the target region. | Highly sensitive, enabling the detection of low-frequency mutations (<1%).[3] Can provide information on quasispecies diversity. | Higher cost and more complex data analysis pipeline compared to Sanger sequencing. | <1% |
| Real-Time PCR-Based Assays | Allele-specific primers or probes are used to selectively amplify and detect specific mutations in real-time. | Rapid, high-throughput, and cost-effective for screening known mutations. High sensitivity for detecting specific variants.[4][5] | Can only detect pre-defined mutations. May not identify novel resistance patterns. | 1-5% |
| High-Resolution Melting (HRM) Analysis | Measures the change in fluorescence as a PCR product melts, with different sequences having distinct melting profiles. | Rapid and cost-effective screening tool to identify samples with sequence variations prior to sequencing.[1] | Does not identify the specific mutation; sequencing is required for confirmation. Sensitivity can be variable. | 5-10% |
Detailed Protocols for Genotyping this compound Resistance Mutations
Sample Preparation: The Foundation of Accurate Genotyping
The quality of the input viral DNA is critical for the success of any downstream genotyping assay.
Protocol 3.1.1: HBV DNA Extraction from Serum or Plasma
-
Sample Collection: Collect whole blood in either a serum separator tube (SST) or a tube containing EDTA.
-
Serum/Plasma Separation: Centrifuge the blood sample according to the tube manufacturer's instructions to separate the serum or plasma.
-
Viral DNA Extraction: Extract HBV DNA from 200 µL of serum or plasma using a commercial viral nucleic acid extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). Follow the manufacturer's protocol diligently.
-
Elution: Elute the purified HBV DNA in an appropriate volume of elution buffer (typically 50-100 µL).
-
Quantification: Determine the HBV DNA concentration (viral load) using a quantitative real-time PCR assay. This information is crucial for interpreting genotyping results, especially when dealing with low viral loads.
Sanger Sequencing of the HBV Polymerase Gene
This protocol outlines a nested PCR approach to amplify a segment of the HBV polymerase gene encompassing the key resistance codons, followed by Sanger sequencing. Nested PCR increases the sensitivity and specificity of the amplification, which is particularly useful for samples with low viral loads.
Protocol 3.2.1: Nested PCR for HBV Polymerase Gene Amplification
Primer Design: Primers should target conserved regions flanking the variable codons associated with ETV resistance.
Table 1: Example Primer Sets for Nested PCR of HBV Polymerase Gene
| Primer Name | Sequence (5' to 3') | Round |
| HBV-Pol-F1 | TGGATGTGTCTGCGGCGTTT | 1st |
| HBV-Pol-R1 | ANTCCCCAGTCCTCCAACAA | 1st |
| HBV-Pol-F2 | TCCTGTCCTCCAACTTGTCCTG | 2nd |
| HBV-Pol-R2 | GACAAACGGGCAACATACCT | 2nd |
Note: Primer sequences should be validated against a comprehensive database of HBV genotypes to ensure broad coverage.
First Round PCR:
-
Prepare the following reaction mix in a 25 µL final volume:
-
12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
1 µL HBV-Pol-F1 (10 µM)
-
1 µL HBV-Pol-R1 (10 µM)
-
5 µL Extracted HBV DNA
-
5.5 µL Nuclease-free water
-
-
Perform thermal cycling with the following conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Second Round (Nested) PCR:
-
Prepare the following reaction mix in a 25 µL final volume:
-
12.5 µL 2x PCR Master Mix
-
1 µL HBV-Pol-F2 (10 µM)
-
1 µL HBV-Pol-R2 (10 µM)
-
1 µL of the first-round PCR product (diluted 1:100 in nuclease-free water)
-
9.5 µL Nuclease-free water
-
-
Perform thermal cycling with the following conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
Protocol 3.2.2: PCR Product Purification and Sanger Sequencing
-
Agarose Gel Electrophoresis: Run 5 µL of the nested PCR product on a 1.5% agarose gel to verify the presence of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a commercial PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen) to remove excess primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using the BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or a similar kit. Use the nested PCR primers (HBV-Pol-F2 and HBV-Pol-R2) for sequencing in both the forward and reverse directions.
-
Sequence Analysis:
-
Purify the sequencing reaction products.
-
Perform capillary electrophoresis on an automated DNA sequencer.
-
Analyze the resulting electropherograms using appropriate software (e.g., SeqScape, Chromas).
-
Align the obtained sequence with a known HBV reference sequence to identify mutations at codons 180, 184, 202, 204, and 250.
-
Figure 2: Workflow for Sanger sequencing-based genotyping of HBV this compound resistance mutations.
Real-Time PCR for Detection of Specific Mutations
This protocol describes an allele-specific real-time PCR assay for the detection of the rtM204V mutation, a key component of ETV resistance. Similar assays can be designed for other relevant mutations.
Protocol 3.3.1: Allele-Specific Real-Time PCR for rtM204V
Primer and Probe Design:
-
Forward Primer: Targets a conserved region upstream of codon 204.
-
Reverse Primer (Wild-Type): Allele-specific for the wild-type sequence at codon 204.
-
Reverse Primer (Mutant): Allele-specific for the rtM204V mutation.
-
Probe: A fluorescently labeled probe (e.g., TaqMan) that binds to the amplified region.
Table 2: Example Primer and Probe Sequences for rtM204V Detection
| Name | Sequence (5' to 3') | Target |
| M204-F | TGGATGTGTCTGCGGCGTTT | Conserved |
| M204-WT-R | CACCCATACAAACATAAAGCATC | Wild-Type (rtM204) |
| M204V-R | CACCCATACAAACATAAAGCATG | Mutant (rtM204V) |
| M204-Probe | FAM-TTCGCAATCATCTCTTGTTT-TAMRA | Conserved |
Real-Time PCR Reaction:
Set up two separate reactions for each sample: one for the wild-type allele and one for the mutant allele.
-
Prepare the following reaction mix in a 20 µL final volume:
-
10 µL 2x TaqMan Gene Expression Master Mix
-
1 µL M204-F (10 µM)
-
1 µL Allele-Specific Reverse Primer (M204-WT-R or M204V-R) (10 µM)
-
0.5 µL M204-Probe (10 µM)
-
2.5 µL Nuclease-free water
-
5 µL Extracted HBV DNA
-
-
Perform thermal cycling on a real-time PCR instrument with the following conditions:
-
UNG Incubation: 50°C for 2 minutes
-
Initial Denaturation: 95°C for 10 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Data Analysis:
-
The presence of an amplification curve in the wild-type reaction indicates the presence of the wild-type virus.
-
The presence of an amplification curve in the mutant reaction indicates the presence of the rtM204V mutation.
-
The relative abundance of the mutant can be estimated by comparing the Ct values of the two reactions.
Data Interpretation and Clinical Implications
The detection of ETV resistance mutations has direct implications for patient management.
-
Treatment-Naïve Patients: The emergence of ETV resistance is rare.[6] However, if resistance mutations are detected, a change in therapy to an agent with a different resistance profile, such as tenofovir, is warranted.
-
Lamivudine-Refractory Patients: These patients have a higher risk of developing ETV resistance. Regular monitoring for the emergence of ETV-specific mutations is crucial. The detection of these mutations in the context of a rising viral load is a clear indication for a change in treatment.
It is important to interpret genotyping results in the context of the patient's clinical presentation, including viral load kinetics and liver function tests. The presence of low-level resistant variants, as detected by highly sensitive methods like NGS, may precede virological breakthrough, offering a window for early intervention.
Conclusion: The Evolving Landscape of HBV Resistance Monitoring
The genotyping of this compound resistance mutations is an essential component of modern HBV management. While Sanger sequencing remains a valuable tool, the increasing accessibility of NGS and the development of rapid, sensitive real-time PCR assays are transforming the landscape of resistance testing. By understanding the molecular basis of resistance and applying these powerful diagnostic tools, clinicians and researchers can work towards optimizing therapeutic outcomes and mitigating the impact of drug resistance in patients with chronic hepatitis B.
References
- Detection of Hepatitis B Virus M204V Mutation Quantitatively via Real-time PCR. (2021). PubMed Central. [Link]
- New universal primers for genotyping and resistance detection of low HBV DNA levels. (2016).
- High-resolution melting and real-time PCR for quantification and detection of drug-resistant HBV mutants in a single amplicon. (2011). PubMed. [Link]
- Universal Primers for Detection and Sequencing of Hepatitis B Virus Genomes across Genotypes A to G. (2015). ASM Journals. [Link]
- Development and evaluation of a semi-nested PCR technique for amplification and determination of different surface gene variation patterns in patients with chronic HBV infection. (n.d.).
- Fast and Sensitive Real-Time PCR Detection of Major Antiviral-Drug Resistance Mutations in Chronic Hepatitis B Patients by Use of a Predesigned Panel of Locked-Nucleic-Acid TaqMan Probes. (2021). ASM Journals. [Link]
- Amplification and sequencing of Hepatitis B virus pol gene. (2022). Protocols.io. [Link]
- Hepatitis B virus (HBV) detection through end-point PCR. (2008). UASLP. [Link]
- Universal primers for HBV genome DNA amplification across subtypes: a case study for designing more effective viral primers. (n.d.). PubMed Central. [Link]
- Detection and characterisation of integrated Hepatitis B virus DNA using inverse nested PCR. (n.d.). ICE-HBV. [Link]
- [Establishment of a nested PCR to identify hepatitis B virus genotypes A-D and subgenotypes B1, B2, C1 and C2]. (n.d.). PubMed. [Link]
- Hepatitis B Virus (HBV) full genome amplification and sequencing. (2021). LGVH. [Link]
- Detection of Hepatitis B Virus Genotypic Resistance Mutations by Coamplification at Lower Denaturation Temperature-PCR Coupled with Sanger Sequencing. (n.d.).
- Implementation of Next-Generation Sequencing for Hepatitis B Virus Resistance Testing and Genotyping in a Clinical Microbiology Labor
- Universal Primers for Detection and Sequencing of HBV Genomes across Genotypes A-G. (2025).
- Differentiation of HBV variants by high-resolution melting. (n.d.).
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simul
- High-resolution melting analysis. (n.d.). Wikipedia. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.).
- Molecular Diagnosis of this compound Resistance. (n.d.). PubMed Central. [Link]
- PCR Primers for Hepatitis B Virus (HBV) Detection. (2018). Bio-Synthesis. [Link]
- Genotyping Hepatitis B virus by Next-Generation Sequencing: Detection of Mixed Infections and Analysis of Sequence Conserv
- High Resolution Melt Assay Design and Analysis. (n.d.).
- This compound resistance is rare in nucleoside naïve patients with hep
- Combination of Allele-Specific Detection Techniques to Quantify Minority Resistance Variants in Hepatitis B Infection: a Novel Approach. (n.d.). PubMed Central. [Link]
- High Resolution Melting Analysis for Gene Scanning. (n.d.). PubMed Central. [Link]
- In Vitro Hepatitis B Virus Polymerase Priming Assay. (n.d.). ICE-HBV. [Link]
- Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hep
- Fast and Sensitive Real-Time PCR Detection of Major Antiviral-Drug Resistance Mutations in Chronic Hepatitis B Patients by Use of a Predesigned Panel of Locked-Nucleic-Acid TaqMan Probes. (2021). PubMed Central. [Link]
- Detection of Hepatitis B Virus M204V Mutation Quantitatively via Real-time PCR. (2025).
- Resistance mutations of hepatitis B virus in this compound-refractory p
- Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implic
- Hepatitis B virus replic
- The replication cycle of hepatitis B virus. (n.d.).
Sources
- 1. High-resolution melting and real-time PCR for quantification and detection of drug-resistant HBV mutants in a single amplicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Detection of Hepatitis B Virus M204V Mutation Quantitatively via Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound resistance is rare in nucleoside naïve patients with hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Entecavir (ETV), a potent nucleoside analog, as a critical tool in the research of Hepatitis B Virus (HBV)-related hepatocellular carcinoma (HCC). Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, offering detailed, field-tested protocols for both in vitro and in vivo models. It is structured to empower researchers to design, execute, and interpret experiments with a high degree of scientific rigor.
Section 1: Foundational Principles: this compound's Mechanism and Rationale for Use in HCC Research
This compound is a guanosine nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form (ETV-TP), potently and selectively inhibits the HBV polymerase (reverse transcriptase).[1][2] Its mechanism of action is multifaceted, targeting three distinct steps in the viral replication cycle:
-
Priming of the HBV DNA polymerase. [3]
-
Reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[3][4]
This comprehensive inhibition of viral replication leads to a profound and sustained reduction in serum HBV DNA levels.[5] The rationale for using this compound in HBV-HCC research is grounded in the established causal link between high HBV viral load, chronic liver inflammation, and the development of HCC.[6][7] By effectively suppressing HBV replication, this compound allows researchers to investigate the direct and indirect roles of viral persistence and replication in hepatocarcinogenesis.
Long-term clinical studies have demonstrated that this compound therapy significantly reduces the risk of developing HCC in patients with chronic hepatitis B, particularly in those with cirrhosis.[8][9][10] A large-scale study showed that four years of this compound therapy was associated with a 60% reduction in HCC risk in patients with HBV-related cirrhosis.[8] This clinical efficacy underscores its importance as a research tool to dissect the pathways leading to HCC and to evaluate the impact of viral suppression on cancer prevention.
A critical aspect of HBV persistence is the stable covalently closed circular DNA (cccDNA) molecule, which resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. While this compound potently inhibits the replenishment of the cccDNA pool by blocking new infections of hepatocytes, its direct effect on pre-existing cccDNA is limited.[11][12] However, long-term therapy can lead to a gradual decline in intrahepatic cccDNA levels.[11][13] This dynamic makes this compound an invaluable agent for studying the biology of cccDNA and the long-term consequences of its persistence in the context of HCC development.
Section 2: In Vitro Methodologies: Modeling HBV Infection and Carcinogenesis in Cell Culture
In vitro systems are indispensable for controlled studies of this compound's effects on HBV replication and host cell pathways.
Recommended Cell Lines
The choice of cell line is critical and depends on the specific research question.
| Cell Line | Description | Key Advantages | Key Limitations |
| HepG2.2.15 | Human hepatoblastoma cell line stably transfected with a greater-than-unit-length HBV genome (genotype D). Constitutively produces HBV virions.[14] | Easy to culture; provides a consistent source of HBV particles for drug screening. | Transformed cancer cell line; HBV DNA is integrated, which doesn't fully mimic natural infection; not suitable for studying viral entry.[14] |
| HepaRG | Bipotent human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells.[15][16] | Differentiated cells closely resemble primary human hepatocytes (PHHs); supports the full HBV life cycle, including cccDNA formation.[5][15] | Requires a lengthy and variable differentiation process (typically 4 weeks); lower infection efficiency compared to NTCP-overexpressing lines.[5][15] |
| HepG2-NTCP | HepG2 cells engineered to overexpress the human sodium taurocholate co-transporting polypeptide (NTCP), the bona fide HBV entry receptor.[15][16] | High susceptibility to HBV infection; supports the entire viral life cycle; amenable to high-throughput screening.[16][17] | Overexpression of a receptor in a cancer cell line may not perfectly replicate physiological conditions. |
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for assessing this compound's efficacy and its impact on cellular processes in an in vitro setting.
Caption: Workflow for in vitro this compound studies.
Detailed Protocols
Protocol 2.3.1: HBV Infection of HepG2-NTCP Cells and this compound Treatment
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 24-well plates at a density of 1.5 x 10^5 cells per well in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and geneticin (for selection). Culture for 24-48 hours.
-
Infection: Prepare HBV inoculum (e.g., concentrated supernatant from HepG2.2.15 cells) in infection medium (DMEM/F12, 5% FBS, 4% PEG 8000). Aspirate culture medium from cells and add the HBV inoculum at a multiplicity of infection (MOI) of 100-1000 genome equivalents (GEq) per cell.
-
Incubation: Incubate at 37°C, 5% CO2 for 16-24 hours.
-
Washing: Remove the inoculum and wash the cells three times with sterile PBS to remove unbound virus.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM). A stock solution can be prepared in DMSO and diluted in culture media.[18]
-
Maintenance: Maintain the cultures for the desired duration (e.g., 3, 6, 9 days), changing the medium with freshly prepared this compound every 2-3 days.
-
Harvesting: At the end of the experiment, collect the supernatant for extracellular analysis and lyse the cells for intracellular DNA/RNA/protein analysis.
Protocol 2.3.2: Quantification of HBV cccDNA from Cultured Cells by qPCR
This protocol requires a method to selectively isolate cccDNA from other viral DNA forms.
-
DNA Extraction: Extract total intracellular DNA using a specialized protocol designed to enrich for protein-free DNA, which includes cccDNA. A modified kit-based method that omits the proteinase K digestion step can be effective.[1] The principle is that the viral polymerase remains attached to replicative intermediates, which are then precipitated with proteins, enriching for protein-free cccDNA and rcDNA.
-
Nuclease Digestion: To eliminate contaminating rcDNA and integrated HBV DNA, treat the extracted DNA with Plasmid-Safe™ ATP-Dependent DNase (PSAD), which selectively digests linear and relaxed circular dsDNA, leaving cccDNA intact.
-
qPCR: Perform qPCR using primers that specifically amplify a region of the HBV genome. Use a standard curve of a plasmid containing the HBV genome to quantify copy numbers. Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β-globin) from the same sample.[8][11]
Primer Example for cccDNA qPCR:
-
Forward Primer: 5'-GTGGCTCCAGTTCAGGAACA-3'
-
Reverse Primer: 5'-AAGAAGATGAGGCATAGCAGC-3'
Protocol 2.3.3: Cell Viability (Cytotoxicity) Assay
-
Procedure: After the desired treatment period with this compound, perform a standard cell viability assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.[7]
-
Rationale: This is a crucial control to ensure that any observed reduction in HBV replication is due to the specific antiviral activity of this compound and not to general cytotoxicity. This compound is known to have a very low potential for mitochondrial toxicity.[4]
Section 3: In Vivo Methodologies: Bridging the Gap to Clinical Reality
Animal models are essential for studying the long-term effects of this compound on HBV pathogenesis and HCC development in a complex biological system.[19]
Recommended Animal Models
| Model | Description | Key Advantages | Key Limitations |
| HBV Transgenic Mouse | Mice carrying all or part of the HBV genome integrated into their own genome.[20][21] | Stable viral protein expression; some strains develop HCC spontaneously, mimicking human disease progression.[22][23] | Immune tolerant to HBV; lacks key features of natural infection like cccDNA formation and viral spread.[20] |
| Hydrodynamic Injection (HDI) Model | Rapid injection of a large volume of saline containing HBV plasmid DNA into the tail vein, leading to transfection of hepatocytes.[24][14][25] | Establishes acute or persistent HBV replication in immunocompetent mice; allows study of immune responses.[9][26] | Transient nature of viral replication in many strains; procedure can cause acute liver injury.[9] |
| Human Liver Chimeric Mouse | Immunodeficient mice (e.g., FRG-KO) whose livers are repopulated with primary human hepatocytes.[12][27] | Supports the complete HBV life cycle, including cccDNA formation; highly relevant for testing antivirals.[28] | Expensive; technically challenging to generate; limited immune system reconstitution.[27] |
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for in vivo this compound studies in HCC models.
Detailed Protocols
Protocol 3.3.1: this compound Administration in Mice
-
Dosage: The effective dose of this compound in mice can vary. Studies have shown significant HBV DNA reduction at doses ranging from 0.032 mg/kg to 3.2 mg/kg per day.[10] A common starting point for efficacy studies is in the range of 0.1 to 1.0 mg/kg/day. For long-term carcinogenicity studies, higher doses have been used.[29]
-
Preparation: this compound tablets can be crushed and suspended in a suitable vehicle like 0.5% methylcellulose for oral administration.
-
Administration: Administer the suspension once daily via oral gavage. Ensure the volume is appropriate for the mouse's weight (typically 5-10 mL/kg). The vehicle alone should be administered to the control group.
Protocol 3.3.2: Monitoring HCC Development
-
Serum Markers: Collect blood via retro-orbital or tail vein sampling at regular intervals (e.g., every 4 weeks) to monitor serum HBV DNA, HBsAg, and Alanine Aminotransferase (ALT) levels as an indicator of liver injury.
-
Imaging: For long-term studies, non-invasive imaging such as high-frequency ultrasound can be used to monitor the development of liver tumors starting from around 6-9 months of age in susceptible transgenic models.[27]
-
Gross Pathology: Upon euthanasia, carefully dissect the liver, count all visible tumor nodules on the surface of each lobe, and measure their diameters with calipers.
Protocol 3.3.3: Immunohistochemistry (IHC) for HBV Antigens in Liver Tissue
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species).
-
Incubate with a primary antibody against Hepatitis B Core Antigen (HBcAg) or Hepatitis B Surface Antigen (HBsAg).[3][6][30]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a chromogen substrate like DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: HBcAg staining is typically nuclear and/or cytoplasmic, indicating active viral replication. HBsAg often shows a granular cytoplasmic pattern.[3][31] The localization and intensity of staining can be correlated with viral load and liver pathology.
Section 4: Data Interpretation, Limitations, and Future Directions
When using this compound in HCC research, it is crucial to interpret the data within the context of its mechanism. A reduction in HCC incidence in an this compound-treated animal group strongly suggests that active HBV replication is a driver of tumorigenesis in that model. However, the development of HCC despite full viral suppression points to mechanisms independent of ongoing replication, such as the oncogenic potential of integrated HBV DNA or the long-lasting effects of prior inflammation and fibrosis.
Limitations:
-
Resistance: While this compound has a high barrier to resistance in treatment-naïve settings, resistance can emerge, particularly in the context of prior lamivudine resistance.[3][22][32] Sequencing the HBV polymerase region is advisable if virologic breakthrough is observed.
-
Model Fidelity: No animal model perfectly recapitulates human HBV-related HCC.[20] Researchers must acknowledge the specific limitations of their chosen model when translating findings.
Future Directions: The combination of this compound with novel therapeutic agents, such as immunomodulators or drugs that target cccDNA transcription, in these advanced research models will be critical for developing curative therapies for chronic hepatitis B and further reducing the global burden of HBV-related hepatocellular carcinoma.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Wu, L. L., Wang, H. Y., & Chen, P. J. Hydrodynamic HBV transfection in mouse models. ICE-HBV.
- Su, T. H., et al. (2016). Four-year this compound therapy reduces hepatocellular carcinoma, cirrhotic events and mortality in chronic hepatitis B patients. Journal of Hepatology.
- Lin, C. L., & Kao, J. H. (2019). Molecular Mechanisms and Animal Models of HBV-Related Hepatocellular Carcinoma: With Emphasis on Metastatic Tumor Antigen 1. MDPI.
- Tchesnokov, E. P., et al. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. PMC - NIH.
- Wong, D. K., et al. (2006). One-year this compound or lamivudine therapy results in reduction of hepatitis B virus intrahepatic covalently closed circular DNA levels. PubMed.
- Yang, H., et al. (2002). Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection. PNAS.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). This compound. LiverTox - NCBI Bookshelf.
- Lucifora, J., et al. (2020). Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections. NIH.
- Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. PMC - NIH.
- Hosaka, T., et al. (2013). Long-term this compound treatment reduces hepatocellular carcinoma incidence in patients with hepatitis B virus infection. NATAP.
- Yang, H., et al. (2015). Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. NIH.
- Lucifora, J., et al. (2014). Hepatitis B Virus Infection of HepaRG Cells, HepaRG-hNTCP Cells, and Primary Human Hepatocytes. Springer Nature Experiments.
- Chen, H. L., et al. (2014). Hepatocellular carcinoma mouse models: Hepatitis B virus-associated hepatocarcinogenesis and haploinsufficient tumor suppressor genes. PMC - NIH.
- Verrier, E. R., et al. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers.
- Li, H., et al. (2021). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. DuEPublico - Uni DUE.
- Chittori, S., et al. (2005). Gene Expression Analysis in HBV Transgenic Mouse Liver: A Model to Study Early Events Related to Hepatocarcinogenesis. PMC - NIH.
- Mason, W. S., et al. (2005). Immunostaining for hepatitis B viral antigens in liver: Association with clinical, biochemical, and virologic features of disease. PubMed Central.
- Zhang, Z., et al. (2021). Optimized HepaRG is a suitable cell source to generate the human liver chimeric mouse model for the chronic hepatitis B virus infection. Taylor & Francis Online.
- Lee, Y. I., et al. (2014). Modeling HBx induced hepatocellular carcinoma in mice using the Sleeping Beauty transposon system. PMC.
- TransCure bioServices. Mouse HBV model.
- Verrier, E. R., et al. (2023, April 5). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers.
- Kumar, V., et al. (2003). Transgenic mouse models of hepatitis B virus-associated hepatocellular carcinoma. PubMed.
- Gish, R. G., et al. (2015). Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine. NIH.
- GenomeMe. HBsAg Antibody.
- Huang, S. N., & Neurath, A. R. (1979). Immunohistochemical demonstration of hepatitis B core and surface antigens in paraffin sections. Scilit.
- Cihlar, T., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. PMC - NIH.
- Lin, C. L., & Kao, J. H. (2019). Molecular Mechanisms and Animal Models of HBV-Related Hepatocellular Carcinoma: With Emphasis on Metastatic Tumor Antigen 1. MDPI.
- Mayo Clinic Laboratories. Test ID HEPBS Hepatitis B Surface (HBs) Antigen Immunostain, Technical Component Only.
- Ringelhan, M., et al. (2024, June 6). HBV-related HCC development in mice is STAT3 dependent and indicates an oncogenic effect of HBx. PubMed.
- Sells, M. A., et al. (2003). Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus. PubMed.
- Sofia, M. J., et al. (2012). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. PMC - NIH.
- Ringelhan, M., et al. (2024, June 6). HBV-related HCC development in mice is STAT3 dependent and indicates an oncogenic effect of HBx. ResearchGate.
- Mittal, S., et al. (2009). Immunohistochemistry for core and surface antigens in chronic hepatitis. PubMed.
- Yecuris. Application Data-Infection-Hepatitis.
- Menne, S., et al. (2017). Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B. PMC - NIH.
- Medscape. Baraclude (this compound) dosing, indications, interactions, adverse effects, and more.
- Medscape. Baraclude (this compound) dosing, indications, interactions, adverse effects, and more.
- University of Washington. This compound Baraclude - Treatment - Hepatitis B Online.
- De, R. (2022, August 23). How can I convert marketed Entacavir used for Hepatitis B treatment to make a final concentration of 30ng/Litre to be used in tissue culture?. ResearchGate.
- MDedge. (2009, May 1). Hepatitis B treatment: Current best practices, avoiding resistance.
- Zheng, Y., et al. (2015, August 8). Inhibition of hepatitis B virus replication by quercetin in human hepatoma cell lines. Virology Journal.
- König, A., et al. (2021). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. NIH.
- Choi, J., & Choi, Y. (2018). Risk of Hepatocellular Carcinoma in Patients Treated With this compound vs Tenofovir for Chronic Hepatitis B: A Korean Nationwide Cohort Study. PMC - NIH.
- Tsou, C. C., et al. (2022). Risk of Hepatocellular Carcinoma With Tenofovir vs this compound Treatment for Chronic Hepatitis B Virus: A Reconstructed Individual Patient Data Meta-analysis. PMC - NIH.
Sources
- 1. ice-hbv.org [ice-hbv.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Immunostaining for hepatitis B viral antigens in liver: Association with clinical, biochemical, and virologic features of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrodynamic Injection HBV Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of liver tissue by polymerase chain reaction for hepatitis B virus in patients with negative viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gut.bmj.com [gut.bmj.com]
- 20. Hepatocellular carcinoma mouse models: Hepatitis B virus-associated hepatocarcinogenesis and haploinsufficient tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transgenic mouse models of hepatitis B virus-associated hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gene Expression Analysis in HBV Transgenic Mouse Liver: A Model to Study Early Events Related to Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HBV-related HCC development in mice is STAT3 dependent and indicates an oncogenic effect of HBx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ice-hbv.org [ice-hbv.org]
- 26. pnas.org [pnas.org]
- 27. mdpi.com [mdpi.com]
- 28. Mouse HBV model | TransCure bioServices [transcurebioservices.com]
- 29. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunohistochemistry for core and surface antigens in chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Hepatitis B Surface (HBs) Antigen Immunostain, Technical Component Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 32. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Hepatitis B Virus Replication Cycle with Entecavir: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dissecting the HBV Lifecycle with a Potent Molecular Tool
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The intricate replication cycle of HBV, particularly its reliance on a reverse transcriptase enzyme, presents key opportunities for therapeutic intervention and fundamental research. Entecavir (ETV), a highly potent guanosine nucleoside analog, has emerged not only as a cornerstone of clinical HBV management but also as an invaluable tool for researchers dissecting the viral lifecycle.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate the nuances of HBV replication. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
The HBV Replication Cycle: A Brief Overview
Understanding the HBV replication process is paramount to appreciating this compound's utility as a research tool. The cycle involves the conversion of the viral RNA pregenome into new viral DNA genomes via the viral polymerase, an enzyme with reverse transcriptase (RT) activity.[4][5] This RT step is the primary target of nucleoside analogs like this compound.
This compound's Mechanism of Action: A Three-Pronged Attack
Once administered to cells, this compound is phosphorylated to its active triphosphate form, this compound-triphosphate (ETV-TP).[1][4][5] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), disrupting HBV replication at three critical junctures of the reverse transcription process.[1][5][6]
-
Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis.[1][6]
-
Chain Termination during Reverse Transcription: Incorporation of ETV-TP into the growing negative-strand DNA halts further elongation.[1][4]
-
Inhibition of Positive-Strand DNA Synthesis: The synthesis of the second DNA strand is also effectively blocked.[1][7]
This multi-faceted inhibition contributes to this compound's high potency and the high barrier to the development of resistance.[1][8]
Caption: this compound's Mechanism of Action in an HBV-infected hepatocyte.
Core Application: Quantifying HBV Replication Inhibition in Cell Culture
The most direct application of this compound in a research setting is to measure its inhibitory effect on HBV DNA synthesis. This is typically achieved using a cell line that constitutively produces HBV, such as the HepG2.2.15 cell line.[9][10] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome, making it a reliable model for studying viral replication.[9][10][11]
Experimental Workflow
Caption: Workflow for determining this compound's IC50 against HBV replication.
Protocol 1: Determination of this compound's 50% Inhibitory Concentration (IC50)
Objective: To quantify the concentration of this compound required to inhibit 50% of HBV DNA replication in HepG2.2.15 cells.
Materials:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and G418)[12]
-
This compound (powder, for dilution)
-
DMSO (for this compound stock solution)
-
Reagents for DNA extraction (e.g., cell lysis buffer, proteinase K)
-
Reagents for Southern blotting or qPCR
Procedure:
-
Cell Seeding: Plate HepG2.2.15 cells in multi-well plates at a density that allows for several days of growth without reaching confluency.
-
Drug Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute this stock in a cell culture medium to create a range of final concentrations. It's crucial to perform serial dilutions to cover a broad concentration range (e.g., from 0.1 nM to 100 nM).
-
Treatment: Once cells are adhered, replace the medium with the medium containing the various concentrations of this compound. Include a "vehicle-only" control (medium with the same concentration of DMSO used in the highest drug concentration) and a "no-treatment" control.
-
Incubation: Incubate the cells for 4-5 days, replacing the medium with freshly prepared drug-containing medium every 2 days.[8]
-
Harvesting and DNA Extraction:
-
Lyse the cells and isolate intracellular HBV core particles.
-
Treat with DNase I to remove any contaminating plasmid DNA.
-
Degrade the core proteins (e.g., with proteinase K) to release the viral DNA.
-
Extract and purify the HBV DNA.
-
-
DNA Analysis by Southern Blot:
-
Southern blotting is the "gold standard" as it allows for the visualization of different HBV replicative intermediates (relaxed-circular, double-stranded linear, and single-stranded DNA).[12][13][14][15]
-
Separate the extracted DNA on an agarose gel.
-
Transfer the DNA to a membrane.
-
Hybridize with a radiolabeled HBV-specific probe.
-
Visualize the bands using autoradiography or a phosphorimager.[15]
-
-
Data Analysis:
-
Quantify the signal intensity of the HBV DNA bands for each this compound concentration.
-
Normalize the data to the vehicle control (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
-
| Parameter | Typical Value | Source |
| This compound IC50 (Wild-Type HBV) | ~5.3 nM | [8] |
| Cell Line | HepG2.2.15 | [9][10] |
| Treatment Duration | 4-5 days | [8] |
| Primary Analysis Method | Southern Blot | [12][14] |
Advanced Application: Investigating Drug Resistance
This compound's high barrier to resistance is a key clinical feature. However, resistance can emerge, typically requiring pre-existing lamivudine resistance mutations (like M204V/I) followed by additional substitutions.[16][17][18] Researchers can use this compound to study these resistance mechanisms.
Protocol 2: Characterizing this compound-Resistant HBV Mutants
Objective: To assess the impact of specific mutations in the HBV polymerase on this compound susceptibility.
Procedure:
-
Site-Directed Mutagenesis: Introduce specific mutations (e.g., T184G, S202I, M250V in combination with L180M and M204V) into an HBV expression plasmid.[16][18]
-
Transfection: Transfect human hepatoma cells (e.g., HepG2 or Huh7) with the wild-type or mutant HBV plasmids. This allows for the production of viral particles with the desired polymerase mutations.[19]
-
Inhibition Assay: Perform the IC50 determination assay as described in Protocol 1, treating the transfected cells with a range of this compound concentrations.[19]
-
Comparative Analysis: Calculate the IC50 for each mutant and compare it to the wild-type IC50. A significant increase in the IC50 value for a mutant indicates resistance.[17][19]
| Mutation Combination | Fold-Increase in IC50 (Approx.) | Implication |
| L180M + M204V | ~8-fold | Lamivudine resistance, low-level this compound cross-resistance |
| L180M + M204V + T184G/S/L | >50-fold | High-level this compound resistance |
| L180M + M204V + S202G/I | >70-fold | High-level this compound resistance |
Note: Fold-increase values are illustrative and can vary between studies.[17][18]
Troubleshooting and Scientific Considerations
-
Cell Health: Ensure the concentrations of this compound and the vehicle (DMSO) used are not cytotoxic to the cells. A parallel cell viability assay (e.g., MTS or MTT) is recommended.[20][21]
-
Controls are Key: Always include positive (no drug) and negative (vehicle) controls. For resistance studies, a wild-type HBV control is essential for comparison.
-
Method of Analysis: While qPCR can be used for high-throughput screening, Southern blotting provides more detailed information about the specific DNA forms being inhibited.[12][22]
By employing these robust protocols, researchers can effectively leverage this compound as a precise tool to explore the fundamental mechanisms of HBV replication, probe the intricacies of drug resistance, and aid in the development of next-generation antiviral therapies.
References
- Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
- What is the mechanism of this compound? (2024).
- What is the mechanism of this compound Maleate? (2024).
- This compound. (2018). LiverTox - NCBI Bookshelf. [Link]
- How this compound works in hepatitis B? (2017).
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
- Southern Blot Detection of HBV Replication Intermedi
- Inhibition of hepatitis B virus polymerase by this compound. (n.d.). PubMed. [Link]
- This compound Baraclude. (n.d.). Hepatitis B Online - University of Washington. [Link]
- Southern and Northern blot analysis of HBV replication and... (n.d.).
- The role of this compound in the treatment of chronic hep
- Hep-G2/2.2.15 Human Hepatoblastoma Cell Line. (n.d.). Merck Millipore. [Link]
- A Southern Blot Assay for Detection of HBV cccDNA from Cell Cultures. (n.d.). Bio-protocol. [Link]
- Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. (n.d.). PubMed Central. [Link]
- A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures. (n.d.). PMC - NIH. [Link]
- (A) Southern blot analysis of intracellular replicative HBV DNA... (n.d.).
- Cultivation of HepG2.2.15 on Cytodex-3: higher yield of hepatitis B virus and less subviral particles compared to conventional culture methods. (n.d.). PubMed. [Link]
- Evaluation of hepatitis B viral replication and proteomic analysis of HepG2.2.15 cell line after knockdown of HBx. (n.d.). PubMed. [Link]
- Molecular Diagnosis of this compound Resistance. (n.d.). PMC - NIH. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory p
- In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors. (n.d.). NIH. [Link]
- Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. (n.d.). PLOS One. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.).
- Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. (2010). PMC - NIH. [Link]
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. (n.d.). PMC - NIH. [Link]
- Hepatitis B Virus Cell Culture Assays for Antiviral Activity. (2000).
- Genotype-specific Response to 144-week this compound Therapy for HBeAg-positive Chronic Hepatitis B with a Particular Focus on Histological Improvement: A Prospective Study. (n.d.).
- Inhibition of hepatitis B virus replication by quercetin in human hepatoma cell lines. (2015).
- Quantitation of HBsAg predicts response to this compound therapy in HBV genotype C patients. (n.d.). World Journal of Gastroenterology. [Link]
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B P
- Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound tre
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of this compound in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Southern Blot Detection of HBV Replication Intermediates [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. ice-hbv.org [ice-hbv.org]
- 16. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound | PLOS One [journals.plos.org]
- 18. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Entecavir Purity
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Entecavir and the determination of its purity in bulk drug substances. The method is designed to separate this compound from its potential process-related impurities and degradation products, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). The protocol is grounded in principles outlined by the International Council for Harmonisation (ICH) and pharmacopeial guidelines, providing a framework for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for this compound Purity Analysis
This compound is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It is a guanosine nucleoside analogue that inhibits HBV polymerase, effectively suppressing viral replication.[3][4] The chemical structure of this compound is 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[5]
The presence of impurities in an API, even in minute quantities, can impact its efficacy and safety. Regulatory bodies worldwide, guided by documents such as the ICH Q3A(R2) guideline, mandate strict control over impurities in new drug substances.[6][7][8] Impurities can originate from various sources, including the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance upon exposure to light, heat, humidity, or reactive chemicals.[6][9] Therefore, a validated, stability-indicating analytical method is paramount for ensuring that the purity of this compound meets the stringent requirements for pharmaceutical use. This HPLC method provides the necessary specificity and sensitivity to monitor and control these impurities effectively.
Chromatographic Principles and Method Rationale
The selected method is a reversed-phase HPLC technique, which is ideally suited for the separation of polar to moderately nonpolar compounds like this compound and its related substances.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for this compound and its impurities. The C18 stationary phase interacts with the nonpolar regions of the analyte molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier (typically acetonitrile or methanol) is employed. The buffer controls the pH and influences the ionization state of the analytes, thereby affecting their retention. The organic modifier is the strong solvent used to elute the compounds from the column. A gradient is often preferred over an isocratic elution to ensure the timely elution of both early- and late-eluting impurities with good peak shapes.
-
Detection: this compound has a chromophore that allows for sensitive detection using an ultraviolet (UV) detector. The wavelength of maximum absorbance for this compound is typically around 254 nm, providing a good signal-to-noise ratio for both the main component and its impurities.[10][11]
-
Stability-Indicating Power: The method's true strength lies in its ability to resolve the this compound peak from all potential degradation products. This is confirmed through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[12][13][14] The method is considered stability-indicating if all degradation product peaks are adequately separated from the main this compound peak and from each other, ensuring that any decrease in the this compound assay value is accurately reflected by a corresponding increase in the sum of the degradation products.[12]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the purity analysis of this compound using HPLC.
Materials and Reagents
-
This compound Reference Standard (RS) and this compound API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Ammonium acetate (Analytical grade)
-
Orthophosphoric acid or Trifluoroacetic acid (Analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic parameters.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Xterra®, Gemini®) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min[10][15] |
| Column Temperature | 30 °C[15] |
| Detection Wavelength | 254 nm[10][16] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio is typically used as the diluent to ensure compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation (for Assay):
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until completely dissolved.
-
Dilute to volume with the diluent and mix well. This yields a stock solution of approximately 500 µg/mL.
-
Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.
-
-
Sample Solution Preparation (for Impurity Profiling):
-
Accurately weigh about 25 mg of the this compound API sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until dissolved.
-
Dilute to volume with the diluent and mix well. This results in a sample concentration of approximately 500 µg/mL. This higher concentration is used to facilitate the detection and quantification of low-level impurities.
-
-
Standard Solution for Impurity Quantification:
-
Prepare a diluted standard solution (e.g., 5 µg/mL, which corresponds to 1.0% of the sample concentration) from the Standard Stock Solution to determine the response factor for impurity calculations. Alternatively, if reference standards for specific impurities are available, they should be used.
-
System Suitability and Validation
To ensure the reliability and accuracy of the results, the HPLC system must meet predefined performance criteria before any sample analysis.
System Suitability Testing (SST)
Inject the Standard Solution (50 µg/mL) in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | NMT 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | NLT 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | NMT 2.0% | Demonstrates the precision of the injection and detection system. |
| Resolution (Rs) | NLT 2.0 between this compound and the closest eluting impurity peak (if present in a system suitability mix). | Confirms the method's ability to separate closely related compounds. |
Method Validation Summary
A comprehensive validation of this method should be performed according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies, ensuring no interference from excipients, process impurities, or degradation products at the retention time of this compound.[12][17]
-
Linearity: The method should be linear over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the assay concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[10][15]
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0% to 102.0%.[10][15]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). The RSD should be NMT 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For impurities, the LOQ should be at or below the reporting threshold (typically 0.05% as per ICH Q3A).[6][15]
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.
Data Analysis and Reporting
Identification
The principal peak in the chromatogram of the Sample Solution should correspond in retention time to the principal peak in the chromatogram of the Standard Solution.
Calculation of Impurities
The percentage of any individual impurity is calculated using the area of the relevant peak in the Sample Solution chromatogram against the area of the this compound peak in the diluted Standard Solution (e.g., the 1.0% solution).
% Individual Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100
-
AreaImpurity: Peak area of the individual impurity in the Sample Solution.
-
AreaStandard: Peak area of this compound in the diluted Standard Solution.
-
ConcStandard: Concentration of this compound in the diluted Standard Solution.
-
ConcSample: Concentration of this compound in the Sample Solution.
A relative response factor (RRF) of 1.0 is assumed if the impurity is unknown. If known impurities have different response factors, these must be applied for accurate quantification.
Reporting Thresholds
Impurities should be reported according to the thresholds defined in the ICH Q3A(R2) guideline.[6][7] For a maximum daily dose of this compound (typically 1 mg), the reporting threshold is 0.05%. The identification threshold is 0.10%, and the qualification threshold is 0.15%.
Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Workflow for this compound Purity Analysis by HPLC.
Conclusion
The HPLC method described in this application note is a specific, sensitive, and stability-indicating procedure for the purity assessment of this compound. By adhering to the detailed protocol and system suitability criteria, laboratories can confidently ensure the quality and consistency of this compound API, meeting the rigorous standards required by regulatory authorities and safeguarding patient safety. The principles and steps outlined provide a solid foundation for routine quality control testing and for supporting drug development and stability programs.
References
- ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ICH. Quality Guidelines.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- National Center for Biotechnology Information. This compound.
- University of Washington. This compound Baraclude - Treatment.
- Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
- Juniper Publishers. (2018). This compound Patent Evaluation, Method for Diastereomeric Impurities. [Link]
- Journal of Biochemical Technology. (2019).
- Kumar, B. R., et al. (2014).
- Ashraf, M., et al. (2017). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan. [Link]
- U.S. Food and Drug Administration. Baraclude (this compound) Label. [Link]
- de Souza, J., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form.
- Journal of Biochemical Technology.
- DrugFuture. This compound. [Link]
- ResearchGate. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of this compound in Tablet Dosage Form. [Link]
- Shah, R. P., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of this compound.
- Muhammad Ashraf, et al. HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. [Link]
- Agarwal, B., et al. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradation Products.
- Semantic Scholar. HPLC Determination of this compound in Pure , Tablet Dosage Form and Spiked Plasma. [Link]
- Rao, J. V. L. N. S., et al. (2010). Estimation of this compound in Tablet Dosage Form by RP-HPLC. E-Journal of Chemistry. [Link]
- Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
- USP. (2025). This compound USP 2025. [Link]
- ResearchGate.
- European Medicines Agency. (2017). Assessment report - this compound Mylan. [Link]
- Scribd. This compound. [Link]
Sources
- 1. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound [drugfuture.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. jgtps.com [jgtps.com]
- 14. LC-MS/MS method for the characterization of the forced degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Entecavir Dose-Response Studies in Primary Human Hepatocytes: An Application Note and Protocol
Abstract
Entecavir (ETV) is a potent nucleoside analog reverse transcriptase inhibitor widely prescribed for the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2][3] A thorough understanding of its dose-dependent antiviral activity and potential cytotoxicity in a physiologically relevant model is paramount for both preclinical drug development and academic research. Primary human hepatocytes (PHHs) represent the gold standard in vitro system for such investigations, as they retain the complex metabolic machinery and host factors necessary for HBV replication.[4][5] This document provides a comprehensive guide for conducting this compound dose-response studies in PHHs. We detail the underlying scientific principles, provide step-by-step protocols for cell culture, HBV infection, antiviral treatment, and outline robust analytical methods for quantifying treatment efficacy and cellular viability.
Introduction: The Scientific Rationale
Chronic HBV infection is a major global health concern, leading to severe liver pathologies including cirrhosis and hepatocellular carcinoma.[6] this compound's therapeutic efficacy stems from its ability to inhibit HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2][7] Upon intracellular phosphorylation to its active triphosphate form, this compound acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate, and its incorporation into the nascent viral DNA chain leads to premature termination.[2][7]
The use of PHHs is critical for accurately modeling the antiviral effects of drugs like this compound.[4][5] Unlike immortalized cell lines, PHHs express the full contingent of liver-specific enzymes and transporters, providing a more predictive in vitro model of human liver physiology.[4] This is particularly important for studying drugs that require metabolic activation or may exhibit off-target hepatotoxicity. A dose-response study in this system allows for the determination of key pharmacological parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are essential for defining the therapeutic index of the compound.
Foundational Concepts: this compound's Mechanism of Action
Understanding the molecular mechanism of this compound is fundamental to designing and interpreting dose-response experiments. The drug's primary target is the HBV reverse transcriptase, an enzyme with multiple functions essential for viral replication.
dot
Caption: this compound's mechanism of action within the hepatocyte.
This compound triphosphate competitively inhibits all three functional activities of the HBV polymerase:
-
Priming: The initiation of DNA synthesis.
-
Reverse transcription: The synthesis of the negative-strand DNA from the pregenomic RNA template.
-
DNA synthesis: The synthesis of the positive-strand DNA.[8]
By blocking these essential steps, this compound effectively halts the production of new viral particles.
Experimental Workflow: A Step-by-Step Guide
A successful dose-response study requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key stages involved.
dot
Sources
- 1. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Quantification Method for Hepatitis B Will Aid Therapeutic Strategy Development | Technology Networks [technologynetworks.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Lentiviral Vector-Based Platform for In Vitro Analysis of Entecavir Resistance in Hepatitis B Virus
Abstract
The emergence of drug-resistant Hepatitis B Virus (HBV) strains poses a significant challenge to the long-term efficacy of antiviral therapies. Entecavir (ETV), a potent nucleoside analog, is a first-line treatment for chronic hepatitis B, valued for its high barrier to resistance.[1][2][3] However, resistance, often linked to pre-existing lamivudine resistance mutations, can develop over prolonged treatment, compromising therapeutic outcomes.[2][4][5] Understanding the mechanisms of ETV resistance and developing robust in vitro models to study this phenomenon are critical for the development of next-generation antiviral strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of lentiviral vectors to create reliable and reproducible in vitro systems for studying ETV resistance. We detail the scientific rationale, step-by-step protocols for vector production and cell-based assays, and methods for data analysis, thereby providing a self-validating framework for investigating HBV drug resistance.
Introduction: The Imperative for Robust In Vitro Models of this compound Resistance
Chronic HBV infection is a global health issue affecting approximately 300 million people and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[6] Nucleoside/nucleotide analogs (NAs) that target the viral polymerase (reverse transcriptase) are the cornerstone of antiviral therapy.[7] this compound, a guanosine analog, effectively suppresses HBV replication by inhibiting three key steps in the viral life cycle: the priming of the HBV DNA polymerase, the reverse transcription of the negative-strand DNA, and the synthesis of the positive-strand DNA.[4][8][9]
Despite its high genetic barrier to resistance, ETV-resistant HBV variants can emerge, particularly in patients with prior exposure and resistance to lamivudine.[2][4][10] These resistance mutations typically arise in the reverse transcriptase domain of the HBV polymerase gene.[11] To facilitate the study of these resistance mechanisms and the screening of new antiviral compounds, in vitro models that accurately recapitulate the HBV replication cycle and its susceptibility to inhibitors are indispensable.
Lentiviral vectors offer a powerful and versatile tool for this purpose. By packaging a replication-competent HBV genome into a lentiviral particle, we can efficiently deliver the viral genome to a wide range of dividing and non-dividing hepatocyte-derived cell lines.[12][13] This approach bypasses the need for the natural HBV entry receptor, which is often absent in cultured cell lines, and allows for the stable integration and expression of the HBV genome, creating a consistent platform for drug susceptibility testing.[14]
Scientific Foundation: HBV Replication and the Mechanism of this compound Action
A thorough understanding of the HBV replication cycle is fundamental to designing effective in vitro resistance assays.
-
HBV Replication Cycle: Upon entry into a hepatocyte, the relaxed circular DNA (rcDNA) genome of HBV is delivered to the nucleus and converted into a stable covalently closed circular DNA (cccDNA).[15][16] This cccDNA serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[15][16] The pgRNA is then encapsidated with the viral polymerase and reverse transcribed into new rcDNA genomes within the cytoplasm.[17] These new genomes can either be enveloped and secreted as new virions or return to the nucleus to replenish the cccDNA pool.[15]
-
This compound's Triple-Action Inhibition: this compound is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[1] It potently inhibits the HBV polymerase at three distinct stages:
-
Mechanisms of Resistance: this compound resistance typically arises from a combination of mutations. Primary lamivudine resistance mutations (e.g., rtM204V/I) reduce the susceptibility to ETV.[5] The development of high-level resistance requires additional substitutions at other positions within the polymerase gene (e.g., rtT184, rtS202, or rtM250).[4][11] These mutations are thought to sterically hinder the binding of this compound-triphosphate to the active site of the polymerase.[7][11]
Experimental Workflow: A Lentiviral Approach to Modeling ETV Resistance
The overall workflow involves the generation of lentiviral particles carrying a replication-competent HBV genome (wild-type or with specific resistance mutations), transduction of a suitable hepatocyte cell line, and subsequent analysis of HBV replication in the presence of varying concentrations of this compound.
Caption: High-level workflow for studying this compound resistance using lentiviral vectors.
Detailed Protocols
Protocol 1: Production and Titration of HBV-Expressing Lentiviral Vectors
This protocol details the generation of high-titer, replication-incompetent lentiviral particles capable of delivering a replication-competent HBV genome to target cells. We utilize a third-generation packaging system for enhanced biosafety.[12][18]
Materials:
-
HEK293T cells (low passage, <15)[19]
-
DMEM, high glucose, with L-glutamine (DMEM Complete)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Lentiviral transfer plasmid: pLV-HBV (containing a 1.1-1.3x overlength HBV genome, wild-type or mutant)
-
Lentiviral packaging plasmids (3rd generation): pMDLg/pRRE (Gag/Pol), pRSV-Rev
-
Envelope plasmid: pMD2.G (VSV-G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000, or Calcium Phosphate)[19][20]
-
Opti-MEM or other serum-free medium
-
0.45 µm sterile filters
-
Ultracentrifuge and tubes
Procedure:
Day 0: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM Complete supplemented with 10% FBS.
-
Seed 4 x 10^6 HEK293T cells per 10 cm plate. Ensure cells are 70-80% confluent at the time of transfection.[21]
Day 1: Co-transfection
-
For each 10 cm plate, prepare the plasmid mixture in a sterile tube. The ratio of transfer:packaging:envelope plasmids is critical for optimal virus production. A commonly used ratio is 4:2:1 (e.g., 10 µg pLV-HBV, 5 µg pMDLg/pRRE + pRSV-Rev, 2.5 µg pMD2.G).
-
Follow the manufacturer's protocol for your chosen transfection reagent. For a PEI-based transfection:
-
Dilute the plasmid DNA mixture in serum-free medium.
-
In a separate tube, dilute the PEI solution.
-
Add the diluted PEI to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature.[19]
-
-
Gently add the DNA-transfection reagent complex to the HEK293T cells.
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with fresh, pre-warmed DMEM Complete with 10% FBS. This removes residual transfection reagent, reducing cytotoxicity.
Day 3 & 4: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 2,000 x g for 5 minutes to pellet any detached cells.[19]
-
Filter the cleared supernatant through a 0.45 µm filter.[19]
-
A second harvest can be performed at 72 hours post-transfection by adding fresh media after the first collection and repeating the collection steps.[21][22]
-
The viral supernatant can be used directly or concentrated. For concentration, ultracentrifugation at 72,000 x g for 2 hours at 4°C is recommended.[22] Resuspend the viral pellet in a small volume of cold, serum-free medium or PBS.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[21]
Viral Titer Determination:
-
A functional titer (Infectious Units/mL) should be determined. This can be achieved by transducing a reporter cell line (e.g., 293T cells) with serial dilutions of the viral stock. If the transfer plasmid also contains a fluorescent reporter gene, the titer can be calculated by counting fluorescent cells 48-72 hours post-transduction.[22]
-
Alternatively, a p24 ELISA can quantify the amount of lentiviral capsid protein, providing a physical titer.
Protocol 2: In Vitro this compound Resistance Assay
This protocol outlines the procedure for transducing a hepatocyte cell line with the HBV-lentivirus and assessing the dose-dependent inhibition of HBV replication by this compound.
Materials:
-
HepG2 or Huh7 human hepatoma cell lines[14]
-
Concentrated HBV-lentivirus (Wild-Type and Mutant)
-
This compound (ETV) stock solution
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR primers and probes for HBV DNA (total or cccDNA specific) and a housekeeping gene (e.g., GAPDH, hTERT)[23]
-
Real-time PCR system
Procedure:
Day 0: Seed Hepatocyte Cells
-
Seed HepG2 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
Day 1: Transduction
-
Prepare serial dilutions of the HBV-lentivirus (WT and mutant) in complete medium containing polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Aspirate the medium from the HepG2 cells and add the virus-containing medium. A Multiplicity of Infection (MOI) of 1-10 is a good starting point.
-
Incubate for 12-24 hours.
Day 2: this compound Treatment
-
Aspirate the viral inoculum and replace it with fresh complete medium.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a no-drug control (vehicle only).
-
Add the this compound-containing medium to the transduced cells.
Day 5-7: Sample Collection and Analysis
-
Supernatant Collection: Collect the cell culture supernatant to quantify secreted HBV DNA (virions).
-
Cell Lysis: Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
DNA Extraction: Extract total DNA from both the supernatant and the cell lysates using a commercial DNA extraction kit.
-
Quantification of HBV DNA:
-
Perform real-time quantitative PCR (qPCR) to measure the levels of HBV DNA.[24] The presence of HBV DNA in the supernatant is a reliable marker of active viral replication and secretion.[25]
-
Normalize the intracellular HBV DNA levels to a housekeeping gene to account for differences in cell number.
-
For more advanced studies, specific primers can be used to quantify the formation of cccDNA, a key marker of a persistent infection.[6][23]
-
Data Analysis and Interpretation
The primary output of this assay is the dose-response curve for this compound's inhibition of HBV replication.
-
Calculate Relative HBV DNA Levels: For each this compound concentration, express the HBV DNA level as a percentage of the no-drug control.
-
Generate Dose-Response Curves: Plot the percentage of HBV DNA replication against the logarithm of the this compound concentration.
-
Determine EC50 Values: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal effective concentration (EC50). The EC50 is the concentration of this compound that inhibits 50% of HBV replication.
-
Calculate Resistance Fold-Change: The degree of resistance is determined by calculating the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus.
-
Fold-Change = EC50 (Mutant) / EC50 (Wild-Type)
-
Table 1: Representative Data for this compound Susceptibility Assay
| HBV Construct | This compound EC50 (nM) | Fold-Change in Resistance |
| Wild-Type (WT) | 3.5 | - |
| M204V Mutant | 28.0 | 8.0 |
| M204V + T184G | 420.0 | 120.0 |
| M204V + S202I | 700.0 | 200.0 |
Note: The EC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Trustworthiness and Self-Validation
The integrity of the data generated from this platform relies on a system of built-in controls and validation steps:
-
Positive and Negative Controls: Always include a wild-type HBV construct as a sensitive control and a mock-transduced or non-transduced cell sample as a negative control.
-
Reproducibility: Each experiment should be performed with technical replicates (triplicates are recommended) and repeated independently to ensure the reproducibility of the findings.
-
Vector Integrity: The sequence of the HBV genome in the transfer plasmid must be verified to confirm the presence of the intended mutations and the absence of off-target changes.
-
Cell Health: Monitor cell viability throughout the experiment (e.g., using a cytotoxicity assay) to ensure that the observed reduction in HBV replication is due to the specific antiviral activity of this compound and not to non-specific toxicity.
-
Standardized Quantification: The use of a standard curve with known quantities of HBV DNA in the qPCR assay is essential for accurate and absolute quantification of viral load.[24]
Visualization of HBV Replication and this compound Inhibition
The following diagram illustrates the key steps in the HBV replication cycle within the hepatocyte and highlights the points of inhibition by this compound.
Caption: HBV replication cycle and points of this compound inhibition.
References
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
- Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019-08-21).
- Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC. (n.d.).
- The saga of this compound - PMC. (n.d.).
- Molecular Diagnosis of this compound Resistance - PMC. (n.d.).
- This compound: A Review and Considerations for Its Application in Oncology - MDPI. (2023-11-14).
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B Patients. (n.d.).
- Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound - PMC. (2010-02-12).
- Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. (n.d.).
- Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. (n.d.).
- Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes. (n.d.).
- Lentivirus vector - Production/Packaging Protocol, Guidelines And References - Genemedi. (n.d.).
- Progress of Infection and Replication Systems of Hepatitis B Virus - PMC. (n.d.).
- Standardized Quantification Method for Hepatitis B Will Aid Therapeutic Strategy Development. (2023-02-07).
- In vitro models for studying hepatitis B virus drug resistance - PubMed. (n.d.).
- Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC. (n.d.).
- Lentivirus Production Protocol - Addgene. (n.d.).
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC. (n.d.).
- Construction of a replication-competent hepatitis B virus vector carrying secreted luciferase transgene and establishment of new hepatitis B virus replication and expression cell lines. (2019-10-21).
- Assembly of Hepatitis B Virus Envelope Proteins onto a Lentivirus Pseudotype That Infects Primary Human Hepatocytes. (n.d.).
- An Improved Protocol for the Production of Lentiviral Vectors - PMC. (n.d.).
- A Guide to Lentivirus Production (Protocol, Tips, & more!). (n.d.).
- Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum. (n.d.).
- Lentiviral Vector Guide - Addgene. (n.d.).
- In vitro cell culture models to study hepatitis B and D virus infection - Frontiers. (2023-04-04).
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC. (n.d.).
- Manufacture of Third-Generation Lentivirus for Preclinical Use, with Process Development Considerations for Translation to Good Manufacturing Practice - PMC. (n.d.).
- CN109923212B - Lentiviral Vectors for Expression of Hepatitis B Virus (HBV) Antigens - Google Patents. (n.d.).
- Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC. (n.d.).
- Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PubMed Central. (n.d.).
- Enhancing the potency of in vivo lentiviral vector mediated gene therapy to hepatocytes. (2025-05-23).
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Resistance in Nucleoside-naive Chronic Hepatitis B Patients [medscape.com]
- 4. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Quantification Method for Hepatitis B Will Aid Therapeutic Strategy Development | Technology Networks [technologynetworks.com]
- 7. Researchers report mechanism of HBV drug this compound and the cause of drug resistance [sciencex.com]
- 8. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manufacture of Third-Generation Lentivirus for Preclinical Use, with Process Development Considerations for Translation to Good Manufacturing Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 15. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B | PLOS One [journals.plos.org]
- 16. Progress of Infection and Replication Systems of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Lentiviral Vectors (3rd Generation and above) Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 19. addgene.org [addgene.org]
- 20. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 22. genemedi.net [genemedi.net]
- 23. brieflands.com [brieflands.com]
- 24. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbiology.testcatalog.org [microbiology.testcatalog.org]
Application Notes & Protocols: A Guide to Pharmacokinetic Modeling of Entecavir in Preclinical Animal Studies
Abstract
Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves the inhibition of HBV polymerase, thereby suppressing viral replication.[3][4] A thorough understanding of its pharmacokinetic (PK) profile is paramount for optimizing dosing strategies and ensuring therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic studies of this compound in animal models. We will delve into the theoretical underpinnings of pharmacokinetic modeling, present detailed, field-proven protocols for in vivo studies, and discuss the bioanalytical methodologies required for accurate drug quantification.
Introduction: The Rationale for Pharmacokinetic Modeling of this compound
Pharmacokinetic (PK) modeling is a powerful tool in drug development that mathematically describes the journey of a drug through the body over time. For this compound, preclinical PK studies in animal models are indispensable for several reasons:
-
Dose Selection and Optimization: Animal PK data provides the foundational knowledge for selecting appropriate dose levels and regimens for first-in-human studies.
-
Understanding ADME Properties: These studies elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound, offering insights into its bioavailability, tissue penetration, and clearance mechanisms.[5]
-
Species-Specific Differences: Investigating this compound's PK in various animal species (e.g., rats, dogs, woodchucks) helps in understanding potential interspecies variations and aids in the selection of the most appropriate animal model for efficacy and toxicology studies.[6][7][8]
-
Prediction of Human Pharmacokinetics: While not a direct correlation, animal PK data, when appropriately scaled, can inform the prediction of human PK profiles, a critical step in translational research.
This compound's concentration-time profiles are often well-described by a two-compartment model with first-order absorption and elimination.[1][9][10] This model posits a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), with the drug moving between them.[11]
Theoretical Framework: The Two-Compartment Model for this compound
The selection of a two-compartment model for this compound is based on its observed disposition in the body. After administration, the drug initially distributes rapidly into the central compartment, followed by a slower distribution into and out of the peripheral tissues.[11] This biphasic decline in plasma concentration is characteristic of a two-compartment system.
Below is a conceptual representation of a two-compartment pharmacokinetic model following oral administration.
Caption: A two-compartment model for this compound after oral administration.
Experimental Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study of this compound in rats. The choice of the rat as an animal model is due to its widespread use in preclinical drug metabolism and pharmacokinetic studies, its relatively low cost, and the availability of historical control data.
Materials and Reagents
-
This compound (pure substance)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in sterile water)
-
Anesthesia (e.g., isoflurane)
-
Anticoagulant (e.g., K2-EDTA)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Gavage needles (flexible, appropriate size for rats)[12][13]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Animal Handling and Dosing
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing to minimize variability in drug absorption.[14] Water should be available ad libitum.
-
Dose Preparation: Prepare the this compound dosing solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Weighing: Weigh each rat on the morning of the study to accurately calculate the dose volume. The recommended oral gavage volume for rats is typically up to 20 ml/kg.[15][16]
-
Oral Gavage Administration:
-
Properly restrain the rat to ensure its head and body are in a vertical alignment.[15]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[12]
-
Gently insert the lubricated gavage needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. [15]
-
Administer the calculated dose volume slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after dosing.[13]
-
Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points. A typical sampling schedule for a single-dose PK study would be: pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Gently mix the blood samples.
-
Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
The following diagram illustrates the experimental workflow for the in vivo pharmacokinetic study.
Sources
- 1. Using Population Pharmacokinetic and Pharmacodynamic Analyses of this compound in Pediatric Subjects to Simplify Dosing Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Correlation Between Serum this compound Concentration and Virological Response in Patients with Chronic Type B Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 7. Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pooled model-based approach to compare the pharmacokinetics of this compound between Japanese and non-Japanese chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.ufl.edu [pharmacy.ufl.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Entecavir Resistance in Long-Term HBV Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing and overcoming Entecavir (ETV) resistance in long-term Hepatitis B Virus (HBV) cell culture models. This guide is designed to provide you with not only procedural steps but also the underlying scientific principles to address the challenges of antiviral resistance in your in vitro experiments.
Section 1: Foundational FAQs - Understanding this compound Resistance
This section addresses the fundamental questions regarding the emergence of ETV resistance.
Q1: What is this compound and how does it inhibit HBV?
This compound (ETV) is a potent nucleoside analogue of 2'-deoxyguanosine.[1][2] Once inside the cell, it is phosphorylated to its active triphosphate form (ETV-TP). ETV-TP then competes with the natural substrate (dGTP) for incorporation by the HBV reverse transcriptase (RT), also known as the viral polymerase.[3] this compound inhibits HBV replication at three distinct stages: the priming of the HBV DNA polymerase, the reverse transcription of the negative-strand DNA from pregenomic RNA, and the synthesis of the positive-strand HBV DNA.[1] Its incorporation into the growing viral DNA chain leads to termination, thus halting viral replication.
Q2: How does this compound resistance develop in a cell culture setting?
This compound resistance typically emerges through a "two-hit" mechanism, especially in viral strains already resistant to lamivudine (LAM).[1][4]
-
First Hit: The virus acquires primary mutations that confer resistance to lamivudine, most commonly rtM204V/I, often accompanied by the compensatory mutation rtL180M.[3][4] These LAM-resistant mutations alone can reduce HBV's susceptibility to this compound.[4]
-
Second Hit: Under the selective pressure of continuous ETV exposure, the LAM-resistant virus acquires additional amino acid substitutions in the reverse transcriptase domain. Key secondary mutations associated with ETV resistance include those at positions rtT184, rtS202, or rtM250.[1][4]
This multi-step process is why ETV has a high genetic barrier to resistance in treatment-naïve (wild-type) virus populations but a lower barrier in LAM-resistant ones.[4][5]
Q3: What are the key HBV reverse transcriptase (RT) mutations responsible for ETV resistance?
The primary mutations are the lamivudine resistance-associated substitutions rtL180M and rtM204V/I.[3] Building upon this background, ETV-specific resistance is conferred by additional mutations. The most frequently cited are:
These mutations alter the conformation of the dNTP-binding pocket of the viral polymerase, which reduces the binding affinity for ETV-triphosphate, allowing the natural dGTP to be incorporated more efficiently.[6][10]
Section 2: Proactive Strategies & Experimental Design
Preventing resistance is always preferable to treating it. Careful experimental design can significantly reduce the likelihood of selecting for resistant variants in your long-term cultures.
Q: How can I design my long-term cell culture experiments to minimize the risk of developing ETV resistance?
A: The key is to maintain potent viral suppression and limit opportunities for viral replication, which is the engine of mutation.
-
Use an Appropriate Cell Model: The choice of cell line is critical. While HepG2 and Huh7 are common, they may not support robust, long-term infection without modification.[11] Consider using HepG2-NTCP cells, which express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, making them more susceptible to de novo HBV infection.[11][12] Newer 3D spheroid models using primary human hepatocytes (PHHs) offer enhanced longevity and may better recapitulate the in vivo environment.[13]
-
Ensure Optimal Drug Concentration: Use a concentration of ETV that is well above the EC50 for wild-type virus to ensure maximal suppression. Suboptimal concentrations create a selective pressure that favors the emergence of resistant mutants.
-
Monitor Viral Load Regularly: Frequently quantify supernatant HBV DNA (e.g., weekly) using qPCR. A sustained viral load or a rebound after an initial decline is the first sign of potential resistance.
-
Maintain Culture Health: Stressed cells can impact viral replication and drug metabolism. Follow good cell culture practice (GCCP) to avoid contamination and ensure cell viability.[14]
-
Consider Combination Therapy from the Outset: In high-risk experiments (e.g., starting with a known LAM-resistant strain), consider initiating treatment with a combination of ETV and Tenofovir (TDF), a nucleotide analogue with a different resistance profile.[15]
Section 3: Troubleshooting Guide - Detecting & Confirming Resistance
This section provides a logical workflow for when you suspect ETV resistance in your cultures.
Q: My HBV DNA levels are rebounding in my ETV-treated culture. What should I do first?
A: A rebound in viral load, defined as a ≥1 log10 increase from the lowest point (nadir), is a primary indicator of virologic breakthrough and potential resistance.[1] Before assuming resistance, systematically rule out other causes.
Troubleshooting Workflow: Suspected this compound Resistance
Q: What is the best method to detect resistance mutations?
A: Direct sequencing of the HBV polymerase gene is the gold standard for identifying resistance-conferring mutations.[1]
-
Sanger Sequencing: This is a reliable method for identifying dominant viral populations.
-
Next-Generation Sequencing (NGS): NGS is more sensitive and can detect minor viral variants that may be emerging, making it ideal for early detection.
-
Line-Probe Assays: These assays are rapid and can detect a predefined panel of common mutations with high sensitivity.[1]
Section 4: Advanced Protocols - Overcoming Established Resistance
Once genotypic resistance is confirmed, a change in strategy is required to regain control of viral replication.
Q: I've confirmed an ETV-resistant mutant in my culture. What are my options?
A: The primary strategy is to switch to or add an antiviral with a different resistance profile. Tenofovir (TDF or TAF) is the recommended agent as ETV-resistant mutations generally do not confer cross-resistance to it.[16]
Rescue Therapy Options for ETV-Resistant HBV in Cell Culture
| Rescue Strategy | Mechanism of Action | Rationale for Use | Key Considerations |
| Switch to Tenofovir (TDF) Monotherapy | Nucleotide analogue; inhibits HBV RT. | TDF has a high genetic barrier to resistance and is effective against ETV-resistant strains.[16][17] | This is the most common and recommended first-line rescue strategy. |
| Add Tenofovir (TDF) to this compound | Dual inhibition of HBV RT. | Combination therapy can suppress viral replication more rapidly and may prevent the emergence of further resistance.[17][18] | Useful for highly resistant strains or when rapid suppression is critical. |
| Add Adefovir (ADV) to this compound | Nucleotide analogue; inhibits HBV RT. | An alternative if Tenofovir is not an option. ADV is active against ETV-resistant HBV.[19] | Generally considered less potent than Tenofovir. |
Data Summary: Efficacy of Rescue Therapies
Studies have shown that TDF-based rescue therapies are highly effective. For example, in patients with multidrug-resistant HBV, an ETV+TDF combination therapy resulted in 85.9% achieving undetectable HBV DNA by week 48.[18] Another study comparing rescue therapies found TDF monotherapy provided a better virologic response than an ETV+ADV combination.[17]
Q: How do I phenotypically characterize a novel or suspected ETV-resistant mutant?
A: Phenotypic analysis is crucial to confirm that a specific mutation causes resistance and to quantify the degree of resistance.
Protocol: Phenotypic Analysis of ETV Resistance
-
Site-Directed Mutagenesis: Introduce the mutation(s) of interest (e.g., rtL180M + rtM204V + rtS202G) into a wild-type HBV replication-competent plasmid vector (e.g., a 1.3-fold overlength genome construct).
-
Cell Transfection: Transfect hepatoma cells (e.g., HepG2 or Huh7) with the wild-type and mutant plasmids in parallel.
-
Drug Treatment: After 24-48 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0 nM to 1000 nM). Include a no-drug control.
-
Incubation: Culture the cells for 4-6 days, replacing the drug-containing medium every 2 days.
-
Quantify Viral Replication: Harvest intracellular HBV core-particle-associated DNA. Quantify the HBV DNA levels using qPCR or Southern blot analysis.
-
Calculate EC50: For both wild-type and mutant virus, plot the percentage of viral replication inhibition against the this compound concentration. Use a non-linear regression model to calculate the EC50 (the drug concentration that inhibits 50% of viral replication).
-
Determine Resistance Fold-Change: Calculate the fold-change in resistance by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. A significant increase indicates resistance. For example, some ETV-resistant variants exhibit over 60-fold resistance compared to the wild-type.[16]
Mechanism of this compound Action and Resistance
References
- Mechanism of this compound Resistance of Hepatitis B Virus With Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simul
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
- Molecular Diagnosis of this compound Resistance. PMC - NIH. [Link]
- The saga of this compound. PMC - NIH. [Link]
- Long-term 3D cell culture models for hepatitis B virus studies | Request PDF.
- Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implic
- This compound resistance in a patient with treatment-naïve HBV: A case report. NIH. [Link]
- Resistance mutations of hepatitis B virus in this compound-refractory p
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. PMC - NIH. [Link]
- A different inhibitor is required for overcoming this compound resistance: a comparison of four rescue therapies in a retrospective study. NIH. [Link]
- Management of this compound-resistant chronic hepatitis B with adefovir-based combin
- Long-term 3D cell culture models for hepatitis B virus studies. PubMed - NIH. [Link]
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simul
- Best practices for screening antiviral drugs. DIFF Biotech. [Link]
- Researchers report mechanism of HBV drug this compound and the cause of drug resistance. AIST. [Link]
- Establishment of cell culture model and humanized mouse model of chronic hepatitis B virus infection | Microbiology Spectrum. ASM Journals. [Link]
- The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. MDPI. [Link]
- Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation.
- Hepatitis B virus resistance to antiviral drugs: where are we going?. PMC - NIH. [Link]
- Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. PMC - NIH. [Link]
- Efficacy of different nucleoside analog rescue therapies for this compound-resistant chronic hepatitis B p
- Current and future antiviral drug therapies of hepatitis B chronic infection. PMC - NIH. [Link]
- REPLICATION EFFICIENCY AND EC 50 VALUES FOR ETV OF HBV CLONES.
- Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Str
- Characterization of novel this compound resistance mut
- Recommendations to minimize the viral resistance development..
- Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hep
- Resistance mutations of hepatitis B virus in this compound-refractory patients.
- Drug design strategies to avoid resistance in direct-acting antivirals and beyond. PMC. [Link]
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]
- Overcoming Drug Resistance in Antiviral Therapy: Strategies and Solutions. Longdom Publishing. [Link]
- Is it possible to predict the development of an this compound resistance mutation in patients with chronic hepatitis B in clinical practice?. NIH. [Link]
- This compound-based combination therapies for chronic hep
- This compound plus tenofovir combination therapy in patients with multidrug-resistant chronic hepatitis B: results of a multicentre, prospective study. Yonsei University. [Link]
Sources
- 1. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A different inhibitor is required for overcoming this compound resistance: a comparison of four rescue therapies in a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Long-term 3D cell culture models for hepatitis B virus studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of different nucleoside analog rescue therapies for this compound-resistant chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 19. Management of this compound-resistant chronic hepatitis B with adefovir-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Entecavir off-target effects in vitro
As a Senior Application Scientist, I've designed this technical support guide to provide you with the foundational knowledge and practical, field-proven methodologies for investigating the in vitro off-target effects of Entecavir. While this compound is known for its high specificity and favorable safety profile, rigorous scientific inquiry demands a thorough understanding of a compound's full biological activity. This guide moves from foundational questions to detailed troubleshooting and experimental workflows, ensuring a self-validating approach to your research.
Technical Support Center: this compound Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a guanosine nucleoside analog that potently and selectively inhibits the hepatitis B virus (HBV) DNA polymerase.[1][2] Following administration, it is taken up by cells and phosphorylated to its active triphosphate form, this compound-triphosphate (ETV-TP).[1][3] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits the viral polymerase in three distinct ways:
-
Inhibition of Base Priming: It blocks the initiation of the HBV DNA synthesis process.[1][4]
-
Inhibition of Reverse Transcription: It prevents the synthesis of the negative DNA strand from the pregenomic RNA template.[1][4]
-
Inhibition of Positive-Strand DNA Synthesis: It halts the completion of the positive DNA strand.[1]
Incorporation of ETV-TP into the growing viral DNA chain results in chain termination, effectively stopping viral replication.[1][5] Its high specificity for the HBV polymerase over host cellular DNA polymerases is a key factor in its favorable safety profile.[2]
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
If you rule out these technical issues and still observe a potent, dose-dependent cytotoxic effect, it warrants a deeper investigation into potential off-target mechanisms as detailed in the workflows below. [6]
Q4: How can I proactively screen for unknown off-target effects of this compound in my specific cell model?
A4: A tiered, systematic approach is most effective for identifying unknown off-target liabilities. This strategy moves from broad, phenotypic observations to more specific, target-based assays.
-
Baseline Phenotypic Screening: Begin by establishing the precise cytotoxicity profile (IC50) in your cell line(s) of interest using multiple orthogonal assays (e.g., metabolic, membrane integrity).
-
Broad-Panel Safety Screening: If significant effects are seen at concentrations relevant to your research, the next step is to use a broad off-target screening panel. These are commercially available services that test a compound against hundreds of clinically relevant receptors, transporters, enzymes, and ion channels. [7][8]This is the most direct way to generate hypotheses about specific off-targets.
-
Pathway Analysis: Profile changes in global gene expression (RNA-Seq) or protein phosphorylation (phospho-proteomics) after a short-term treatment with this compound. This can reveal unexpected pathway modulation. For instance, a study in an HBV-infected mouse model showed this compound treatment could reverse HBV-induced changes in genes related to hypoxia and KRAS signaling. [9]4. Hypothesis-Driven Validation: Based on the results from panel screens or pathway analysis, you can design specific experiments to validate a potential off-target interaction.
Caption: Tiered Workflow for Off-Target Identification.
Q5: I've seen recent literature suggesting this compound could inhibit the epigenetic enzyme KDM5B. How would I approach validating this specific off-target effect?
A5: This is an excellent example of drug repurposing and highlights how a compound's activity is context-dependent. The suggestion that this compound may inhibit lysine-specific demethylase 5B (KDM5B) is a novel finding, primarily explored in an oncology context. [10]To validate this in your system, you would perform hypothesis-driven experiments:
-
Biochemical Assay: Test the ability of ETV-TP to directly inhibit recombinant KDM5B enzyme activity in vitro. This would establish direct interaction.
-
Cellular Target Engagement Assay: Use a technique like the cellular thermal shift assay (CETSA) to determine if this compound binds to KDM5B in intact cells.
-
Phenotypic Recapitulation: If KDM5B inhibition is known to cause a specific phenotype (e.g., decreased proliferation, changes in histone methylation marks), determine if this compound treatment recapitulates that phenotype. You would compare this compound's effects to those of a known KDM5B inhibitor or to KDM5B knockdown via siRNA.
-
Measure Downstream Markers: Assess the levels of specific histone methylation marks that are substrates for KDM5B (e.g., H3K4me3) in this compound-treated cells via Western blot or immunofluorescence. [10] This targeted approach allows you to rigorously confirm or refute a specific, literature-derived hypothesis about a novel off-target.
Troubleshooting Guides & Experimental Protocols
Data Presentation: Recommended this compound Concentrations
When designing experiments, it is crucial to use concentrations that are physiologically and scientifically relevant. This compound has very high potency against HBV. [11]Off-target effects are more likely to be relevant if they occur at or near clinically achievable concentrations.
| Parameter | Concentration (0.5 mg dose) | Concentration (1.0 mg dose) | In Vitro Testing Range Rationale |
| Cmax (Peak Plasma) | 4.2 ng/mL (~15 nM) | 8.2 ng/mL (~30 nM) | On-Target Effects: Test in the 0.1 nM - 100 nM range to capture the full dose-response for anti-HBV activity. |
| Ctrough (Trough Plasma) | 0.3 ng/mL (~1.1 nM) | 0.5 ng/mL (~1.8 nM) | Off-Target Screening: A common approach is to screen up to 10 µM or 30 µM to identify potential liabilities. [12] |
| HBV EC50 (in vitro) | ~0.003 µmol/L (3 nM) | ~0.003 µmol/L (3 nM) | Mitochondrial Toxicity: Studies have tested up to 100x Cmax without observing toxicity, suggesting high concentrations (e.g., 1-100 µM) are needed to induce potential off-target stress. [13][14] |
| Data derived from references.[3][11] Concentrations are approximate. |
Protocol 1: Comprehensive In Vitro Mitochondrial Toxicity Assessment
Materials:
-
Cell line of interest
-
This compound (ETV)
-
Positive Control (e.g., Dideoxycytidine - ddC, a known mitochondrial toxicant) [13]* Negative Control (Vehicle, e.g., DMSO)
-
Lactate Assay Kit (e.g., Lactate-Glo™)
-
DNA extraction kit
-
qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
Antibodies for mitochondrial proteins (e.g., COX IV) and loading control (e.g., β-actin)
Methodology:
-
Cell Seeding and Treatment (Long-Term Exposure):
-
Seed cells in appropriate plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM), ddC (e.g., 10-50 µM), and a vehicle control.
-
Culture the cells for an extended period (e.g., 7-15 days), replacing the media and drug every 2-3 days to mimic chronic exposure. [13]
-
-
Endpoint 1: Extracellular Lactate Measurement (Day 5, 10, 15):
-
Collect a small aliquot of the cell culture supernatant at specified time points.
-
Measure lactate concentration using a commercial kit according to the manufacturer's instructions.
-
Rationale: Impaired mitochondrial oxidative phosphorylation forces cells to rely on glycolysis, leading to increased lactate production and secretion. [13]A significant increase in lactate suggests mitochondrial dysfunction.
-
-
Endpoint 2: Mitochondrial DNA (mtDNA) Quantification (Day 15):
-
At the end of the treatment period, harvest the cells and extract total DNA.
-
Perform quantitative PCR (qPCR) using primers for both a mitochondrial gene (mtDNA) and a single-copy nuclear gene (nDNA).
-
Rationale: Inhibition of Pol γ can lead to the depletion of mtDNA. [13]The ratio of mtDNA to nDNA is calculated to determine if there is selective depletion.
-
Calculation: Relative mtDNA content = 2^ΔCt, where ΔCt = Ct(nDNA) - Ct(mtDNA).
-
-
Endpoint 3: Mitochondrial Protein Expression (Day 15):
-
Harvest a parallel set of cells and prepare protein lysates.
-
Perform Western blotting to analyze the expression of key mitochondrial proteins, such as those in the electron transport chain (e.g., COX IV). Use a loading control like β-actin or GAPDH.
-
Rationale: A decrease in mtDNA can lead to reduced synthesis of mitochondrially-encoded proteins.
-
Interpreting the Results:
-
No Mitochondrial Toxicity (Expected for this compound): No significant increase in lactate, no change in the mtDNA/nDNA ratio, and no change in mitochondrial protein levels compared to the vehicle control. [13][14]* Positive Control (ddC): Should show a time-dependent increase in lactate, a decrease in the mtDNA/nDNA ratio, and potentially reduced protein expression.
Mitigation Strategies for Confirmed Off-Target Effects
If an off-target effect is confirmed and validated, several strategies can be employed to mitigate its impact on your experimental interpretation:
| Strategy | Description | When to Use | Reference |
| Concentration Optimization | Use the lowest effective concentration of this compound that achieves the desired on-target effect (e.g., HBV inhibition) while remaining below the threshold for the off-target effect. | When there is a clear therapeutic window between the on-target and off-target IC50 values. | [6] |
| Use of Orthogonal Tools | Confirm key findings using a different tool that shares the same on-target mechanism but has a different chemical structure and likely a different off-target profile (e.g., another HBV polymerase inhibitor). | To ensure a conclusion is not an artifact of a specific compound's off-target activity. | [6] |
| Target-Specific Inhibition | If the off-target is known (e.g., a specific kinase), co-treat with a selective inhibitor for that off-target to chemically "rescue" the phenotype and isolate the effects of the on-target action. | When a specific, "druggable" off-target has been identified. | [6] |
| Genetic Knockdown/Rescue | Use siRNA/shRNA to knock down the identified off-target. If this compound's effect is diminished, it confirms the role of that off-target. Conversely, overexpressing the primary target can sometimes overcome competitive off-target binding. | For rigorous validation of a specific off-target's involvement in the observed phenotype. | [15] |
References
- This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Patsnap. (2024). What is the mechanism of this compound?
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 9, 2026. [Link]
- Patsnap. (2024). What is the mechanism of this compound Maleate?
- Dirty Medicine. (2025, March 12). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]
- Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]
- American Society for Microbiology. (n.d.). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma In. ASM Journals. [Link]
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- Xu, R., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2096–2102. [Link]
- Inna, K., & Fung, S. (2008). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Hepatic Medicine: Evidence and Research, 1, 19–29. [Link]
- Fernandes, G. F. S., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1599. [Link]
- ChemHelpASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]
- Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved January 9, 2026. [Link]
- Yasunaka, T., et al. (2024). Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. International Journal of Molecular Sciences, 25(22), 13861. [Link]
- Crown Bioscience. (2025).
- The Institute of Cancer Research. (2020, March 3).
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 9, 2026. [Link]
- Abbvie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
- Tenney, D. J., et al. (2004). Inhibition of Hepatitis B Virus Polymerase by this compound in Combination with Adefovir, Lamivudine, and Tenofovir. Antimicrobial Agents and Chemotherapy, 48(9), 3498–3507. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
- 9. Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Optimizing Entecavir Dosage for In Vivo Animal Studies: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Entecavir (ETV) in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dose selection, administration, and troubleshooting for preclinical animal models of Hepatitis B Virus (HBV) infection. Our goal is to move beyond simple protocols and provide the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the use of this compound in animal studies.
Q1: How do I select an appropriate starting dose of this compound for my animal model?
Answer: Selecting the correct starting dose is critical and depends on the animal model, the specific research question, and the desired therapeutic exposure. A common error is to directly scale the human dose based on body weight. A more accurate approach is to consider interspecies allometric scaling based on body surface area and to review doses that have been proven effective in published literature for your specific model.
For instance, studies in HBV transgenic mice have shown significant reductions in liver HBV DNA at doses as low as 0.032 mg/kg/day.[1][2] In the woodchuck model, which closely mimics human HBV infection, daily oral administration of 0.1 to 0.5 mg/kg has been shown to reduce viral DNA to undetectable levels.[3] For initial dose-ranging studies, it is advisable to select a range of doses that bracket these historically effective concentrations.
Key Causality: The potency of this compound is due to its efficient intracellular phosphorylation to its active triphosphate form and its high affinity for the HBV polymerase.[4][5] Therefore, achieving sufficient intracellular concentrations in hepatocytes is the primary goal. Different species metabolize and distribute drugs differently, necessitating model-specific dose selection.
Q2: What is the recommended route of administration for this compound in rodents?
Answer: Oral gavage is the most common and recommended route for administering this compound in rodent studies.[1][6][7] This method ensures precise dosage delivery directly into the stomach, mimicking the oral route of administration in humans.[8] this compound is rapidly absorbed after oral dosing, with peak plasma concentrations typically occurring between 0.5 and 1.5 hours in humans.[3] While alternative methods like medicated feed or water can be considered for long-term studies to reduce animal stress, they can lead to variability in drug intake.
Expert Insight: For oral gavage, proper technique is paramount to avoid injury or undue stress to the animal. Using an appropriately sized, flexible feeding tube with a rounded tip is crucial.[9][10] Ensure personnel are thoroughly trained in animal handling and gavage techniques.[11][12]
Q3: How should I prepare and store this compound for my in vivo experiments?
Answer: this compound is commercially available as a crystalline solid.[13] For oral gavage, it is typically formulated as a solution or suspension.
-
Solubility: this compound is slightly soluble in water.[14] For research purposes, it can be dissolved in organic solvents like DMSO, followed by dilution in a vehicle suitable for animal administration, such as corn oil or a mix of PEG300 and Tween 80 in saline.[15] Another common method is to disperse finely powdered commercial tablets in deionized water.[16]
-
Stability: Stock solutions of this compound in DMSO are generally stable for weeks at -20°C.[16] However, aqueous solutions should be prepared fresh daily to ensure stability and prevent degradation.[13] Always confirm the stability of your specific formulation under your experimental conditions. Studies have shown this compound to be stable in plasma through multiple freeze-thaw cycles and at room temperature for several hours.[16]
Self-Validation Check: Before starting a large-scale study, it is best practice to perform a small pilot study to confirm the stability and bioavailability of your chosen formulation in your animal model.
Data Summary Tables
For quick reference, the following tables summarize key dosage and pharmacokinetic parameters from published studies.
Table 1: Recommended Starting Doses of this compound in Common Animal Models
| Animal Model | Effective Dose Range (mg/kg/day) | Route of Administration | Key Efficacy Endpoint | Reference(s) |
| HBV Transgenic Mouse | 0.032 - 3.2 | Oral Gavage | Reduction in liver HBV DNA | [1][2] |
| Woodchuck (WHV Model) | 0.02 - 0.5 | Oral Gavage | Reduction in serum WHV DNA | [3][6] |
| Duck (DHBV Model) | 0.1 - 1.0 | Oral Gavage | Reduction in serum DHBV DNA | [6][17] |
| Rat | 0.2 - 2.6 | Oral Gavage | Pharmacokinetic/Toxicology | [3][7] |
Table 2: Key Pharmacokinetic Parameters of this compound in Different Species
| Species | Tmax (hours) | Cmax (µg/mL) | t½ (hours) | Note | Reference(s) |
| Rat | 1.7 ± 0.7 | 2.4 ± 0.8 | 5.3 ± 1.4 | Following a 20 mg/kg oral dose | [18] |
| Dog | 1.5 ± 0.4 | 5.0 ± 0.9 | 3.8 ± 1.3 | Following a 20 mg/kg oral dose | [18] |
| Human | 0.5 - 1.5 | 0.0042 (0.5 mg dose) | ~128 - 149 | Steady-state parameters | [3][19] |
Note: Direct comparison of Cmax values should be done with caution due to significant differences in administered doses.
Experimental Protocols & Methodologies
Protocol: Preparation and Administration of this compound by Oral Gavage in Mice
This protocol provides a detailed, step-by-step method for a typical oral gavage procedure.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile isotonic saline solution)
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible plastic or stainless steel gavage needle with a rounded tip[9][11]
-
Scale for accurate animal weighing
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation:
-
Weigh each mouse accurately.
-
Calculate the required volume of the this compound solution based on the mouse's weight and the target dose (mg/kg). The maximum volume should not exceed 10 mL/kg.[8]
-
-
Drug Preparation:
-
Prepare the this compound solution at the desired concentration in the chosen vehicle. For example, to achieve a 0.2 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the required concentration is 0.02 mg/mL.
-
Ensure the solution is homogenous. If using a suspension, mix thoroughly before drawing each dose.
-
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to ensure it is the correct length to reach the stomach.[9]
-
Gently insert the needle into the side of the mouth, advancing it along the hard palate towards the back of the throat.[8]
-
The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, stop immediately and reposition. [10][11]
-
-
Compound Administration:
-
Once the needle is in the stomach, administer the solution slowly and steadily.
-
After administration, gently remove the needle following the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or discomfort.[8]
-
Visualizations: Workflows and Mechanisms
This compound Mechanism of Action
This compound is a guanosine nucleoside analog that, once intracellularly phosphorylated to its active triphosphate form (ETV-TP), potently inhibits all three functions of the HBV DNA polymerase.[4][5][20]
Caption: this compound's triple inhibition of HBV polymerase functions.
Workflow for In Vivo Dose Optimization Study
A systematic approach is required to determine the optimal dose for efficacy while minimizing toxicity.
Caption: A systematic workflow for this compound dose optimization.
Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides solutions to common problems.
Problem: High variability in plasma drug levels between animals in the same dose group.
-
Potential Cause 1: Inconsistent Formulation. If using a suspension, the compound may not be evenly distributed.
-
Solution: Ensure the suspension is vigorously and consistently mixed (e.g., using a vortex) immediately before dosing each animal. Consider if a solution can be prepared using a different vehicle to improve homogeneity.
-
-
Potential Cause 2: Inaccurate Gavage Technique. Inconsistent delivery to the stomach can affect absorption.
-
Solution: Re-evaluate and standardize the gavage technique across all personnel. Ensure the full dose is administered and that there is no leakage from the mouth. The time of day for dosing and the fasting state of the animals should be consistent, as food can decrease this compound absorption.[21]
-
-
Potential Cause 3: Animal-Specific Factors. Differences in metabolism or health status can contribute to variability.
-
Solution: Ensure all animals are healthy and of a similar age and weight at the start of the study. Randomize animals into treatment groups to minimize bias.
-
Problem: Lack of efficacy at a previously reported effective dose.
-
Potential Cause 1: Drug Stability/Activity. The this compound compound may have degraded, or the formulation may be inactive.
-
Solution: Use a fresh batch of this compound and prepare solutions daily.[13] Verify the integrity of the compound with analytical methods if possible.
-
-
Potential Cause 2: Animal Model Differences. The specific strain of mouse or the viral model may respond differently than the one reported in the literature.
-
Potential Cause 3: Viral Resistance. While rare with this compound, pre-existing resistance in a viral stock could be a factor.
-
Solution: This is less likely in preclinical models but should be considered if using viral isolates from previously treated subjects.
-
Problem: Animals are showing signs of toxicity (e.g., weight loss, lethargy).
-
Potential Cause 1: Dose is too high. The selected dose may be approaching the maximum tolerated dose (MTD) in your model.
-
Solution: Immediately lower the dose. Refer to published toxicology studies. Lifetime carcinogenicity studies in rodents identified dose-related increases in certain tumors, but these occurred at exposures significantly higher than those used clinically.[3]
-
-
Potential Cause 2: Vehicle Toxicity. The vehicle used to dissolve or suspend the this compound may be causing adverse effects.
-
Solution: Always include a "vehicle-only" control group in your study design. This is essential to differentiate between drug-induced and vehicle-induced toxicity.
-
-
Potential Cause 3: Complications from Oral Gavage. Repeated or improper gavage technique can cause esophageal or gastric injury, leading to poor health outcomes.
-
Solution: Observe animals for signs of distress during and after dosing. If injury is suspected, switch to a more experienced technician or consider alternative, less invasive dosing methods for subsequent studies.
-
References
- Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. (n.d.). MDPI.
- This compound - Wikipedia. (2023, December 22). Wikipedia.
- Yin, C., et al. (2020). Animal models of hepatitis b virus infection–success, challenges, and future directions. Viruses, 12(8), 835.
- Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. (n.d.). Scilit.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Colonno, R. J., et al. (2010). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Infectious Disorders - Drug Targets, 10(1), 4-13.
- Li, G., et al. (2017). Animal models for the study of hepatitis B virus infection. Journal of Immunological Methods, 450, 48-55.
- This compound - LiverTox - NCBI Bookshelf. (2018, February 10). National Center for Biotechnology Information.
- Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). University of Arizona.
- What is the mechanism of this compound Maleate? (2024, July 17). Patsnap Synapse.
- Fletcher, S. P., & Ploss, A. (2018). Animal models for hepatitis B: does the supply meet the demand? Cellular & Molecular Immunology, 15(9), 819-821.
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992-4001.
- Mouse Oral Gavage Training. (2014, August 26). YouTube.
- Video: Compound Administration in Rodents- Oral and Topical Routes. (2015, August 24). JoVE.
- Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
- SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013, July 11). Queen's University.
- Sells, M. A., et al. (2003). Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus. Antiviral Research, 60(2), 79-87.
- An, G., et al. (2011). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Planta Medica, 77(09), 950-956.
- Zhang, Y., et al. (2017). The Relation between this compound Dose and Therapeutic Effect in the Treatment of Hepatitis B Virus.
- Baraclude (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- Genovesi, E. V., et al. (1998). Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 42(12), 3209-3217.
- An, G., et al. (2011). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Planta Medica, 77(9), 950-956.
- This compound PK Fact Sheet. (n.d.). University of Liverpool.
- Mason, W. S., et al. (2005). Effect of Antiviral Treatment with this compound on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection. Journal of Virology, 79(19), 12247-12260.
- PRODUCT MONOGRAPH Prthis compound TABLETS this compound Tablets 0.5 mg Antiviral. (2020, January 22). Strides Pharma Canada Inc.
- Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B. (2020, May 12). MDPI.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
- Low dose this compound formulation and use. (n.d.). Google Patents.
- Colonno, R. J., et al. (2007). This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 51(8), 2651-2661.
- Food effect on the pharmacokinetics of this compound from dispersible tablets following oral administration in healthy Chinese volunteers. (2025, August 8). ResearchGate.
- Sells, M. A., et al. (2003). Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus. DigitalCommons@USU.
- Kim, H. J., et al. (2018). Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.
- This compound: stability and drug-excipient compatibility. (n.d.). SciELO.
- Prasad, P. A., et al. (2016). LC Determination of Diastereomeric Impurities of this compound in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1600-1612.
- Herve, S., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(9), 3272-3278.
Sources
- 1. Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Characterization of Antiviral Activity of this compound in Transgenic Mice" by Justin G. Julander, R. J. Colonno et al. [digitalcommons.usu.edu]
- 3. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. youtube.com [youtube.com]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 12. instechlabs.com [instechlabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 17. Effect of Antiviral Treatment with this compound on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A validated method for quantifying this compound in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 22. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. collaborate.princeton.edu [collaborate.princeton.edu]
- 24. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity Assessment of Entecavir in Different Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytotoxic potential of Entecavir. This guide is designed to provide in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's cytotoxic profile and the methodologies used to assess it.
Q1: What is the general cytotoxic profile of this compound?
This compound, a guanosine nucleoside analog, is a potent inhibitor of the hepatitis B virus (HBV) polymerase. Generally, it exhibits a favorable safety profile with a high selectivity index, meaning it is significantly more toxic to the virus than to host cells. Extensive in vitro studies have shown that this compound has a very low potential for mitochondrial toxicity, a common concern with nucleoside reverse transcriptase inhibitors (NRTIs).
Q2: Does this compound show cytotoxicity in HepG2 cells?
HepG2 cells, a human liver cancer cell line, are frequently used in HBV research and for assessing the mitochondrial toxicity of NRTIs. Studies have demonstrated that this compound, even at concentrations up to 100 times the maximal clinical exposure, does not significantly affect HepG2 cell proliferation or mitochondrial function over long-term cultures (e.g., 15 days). However, at very high concentrations (above 10 µM), some level of cytotoxicity in HepG2 cells has been observed. The 50% cytotoxic concentration (CC50) in HepG2 2.2.15 cells has been reported to be 30 μM.
Q3: What is the effect of this compound on peripheral blood mononuclear cells (PBMCs)?
The antiviral activity of this compound is dependent on its intracellular uptake. Studies on PBMCs from patients with chronic hepatitis B have focused more on the drug's impact on immune cell profiles and viral DNA levels rather than direct cytotoxicity. This compound treatment has been shown to modulate T and NK cell immunity. While direct cytotoxicity data in healthy PBMCs is less abundant in the provided search results, the clinical safety profile of this compound suggests a low risk of toxicity to these cells at therapeutic doses.
Q4: Is this compound cytotoxic to cancer cell lines other than liver cancer?
Recent research has explored the potential of this compound as a repurposed drug in oncology. It has been shown to act as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in various tumors, including breast, lung, skin, and prostate cancer. By inhibiting KDM5B, this compound can potentially inhibit tumor cell proliferation and induce apoptosis. However, the IC50 values for tumor cells are expected to be significantly higher than those for HBV inhibition.
Q5: What is the primary mechanism of this compound's action and its relation to cytotoxicity?
This compound's primary mechanism is the inhibition of HBV DNA polymerase, which halts viral replication. It is a guanosine analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate. A key aspect of this compound's low cytotoxicity is its high specificity for the viral polymerase over human DNA polymerases, including mitochondrial DNA polymerase gamma. This specificity minimizes interference with host cell DNA synthesis and mitochondrial function, which is a common cause of toxicity for other NRTIs.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the in vitro cytotoxicity assessment of this compound.
Issue 1: Unexpectedly High Cytotoxicity Observed
Scenario: You are seeing significant cell death at concentrations of this compound that are reported to be non-toxic.
Possible Causes & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds.
-
Action: Confirm the identity of your cell line through short tandem repeat (STR) profiling. If using a cell line not extensively characterized with this compound, perform a dose-response experiment to establish its specific CC50.
-
-
Compound Purity and Solvent Effects: Impurities in the this compound stock or toxicity from the solvent (e.g., DMSO) can lead to false-positive results.
-
Action: Verify the purity of your this compound. Always include a "vehicle control" in your experiments, treating cells with the highest concentration of the solvent used to dissolve the drug.
-
-
Assay Interference: The compound may interfere with the chemistry of your cytotoxicity assay. For example, some compounds can interfere with the readout of metabolic assays like the MTT assay.
-
Action: Use a complementary cytotoxicity assay to confirm your findings. If you are using an MTT assay (measures metabolic activity), try an LDH release assay (measures membrane integrity) or a direct cell counting method with a viability stain like trypan blue.
-
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (especially mycoplasma), incorrect CO2 levels, or poor-quality serum, can sensitize cells to stress.
-
Action: Regularly test your cell cultures for mycoplasma contamination. Ensure your incubator is properly calibrated and use high-quality, tested reagents.
-
Issue 2: High Variability Between Replicate Wells
Scenario: You observe significant differences in cell viability across replicate wells treated with the same concentration of this compound.
Possible Causes & Troubleshooting Steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Action: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth.
-
Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variable results.
-
Action: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be careful not to disturb the cell monolayer.
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Scenario: An MTT assay suggests this compound is cytotoxic, but an LDH assay shows no effect.
Possible Causes & Troubleshooting Steps:
-
Different Cellular Mechanisms Measured: This is a key finding and not necessarily an error.
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic function. A decrease in the MTT signal could indicate a reduction in cell proliferation (cytostatic effect) or mitochondrial dysfunction, not necessarily cell death (cytotoxicity).
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Interpretation: The discrepancy suggests that at the tested concentration, this compound might be inhibiting cell proliferation or affecting mitochondrial metabolism without causing outright cell lysis. Further investigation using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity) can help elucidate the specific mechanism.
-
Section 3: Experimental Protocols & Data Presentation
Recommended Cytotoxicity Assays for this compound
| Assay | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Metabolic activity, indirect measure of cell viability. | Simple, inexpensive, high-throughput. | Can be affected by changes in metabolic rate, potential for compound interference. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity, indicator of necrosis/late apoptosis. | Sensitive, non-radioactive, reflects irreversible cell damage. | Less sensitive for detecting early apoptosis. |
| Annexin V/PI Staining | Flow cytometry-based assay using Annexin V to detect phosphatidylserine externalization (early apoptosis) and Propidium Iodide (PI) to identify necrotic or late apoptotic cells. | Apoptosis vs. Necrosis. | Provides mechanistic insight into the mode of cell death. | Requires a flow cytometer, more complex protocol. |
| Caspase Activity Assay | Measures the activity of caspases, key proteases in the apoptotic cascade. | Apoptosis. | Specific for apoptosis, can be adapted for high-throughput screening. | May not detect caspase-independent cell death. |
Detailed Step-by-Step Protocol: MTT Assay
This protocol is a standard starting point and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via trypan blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Detailed Step-by-Step Protocol: LDH Release Assay
This protocol provides a general framework for assessing cytotoxicity by measuring membrane integrity.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Crucially, you must also include a "maximum LDH release control" (untreated cells that will be lysed before the final step).
-
-
Sample Collection:
-
One hour before the end of the incubation period, add a lysis buffer (often provided in commercial kits) to the "maximum LDH release control" wells.
-
At the end of the incubation, centrifuge the plate (if using suspension cells) or carefully collect a supernatant sample from each well without disturbing the cells.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
-
-
Absorbance Reading and Calculation:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity for each sample relative to the controls.
-
Section 4: Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity Assays
Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.
Mechanism of this compound Action vs. Potential Cytotoxicity
Caption: this compound's Specificity Minimizes Cytotoxicity.
References
- Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]
- ASM Journals. (n.d.). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma In.
- Zhang, H., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During
Technical Support Center: Troubleshooting Entecavir Antiviral Assays
Welcome to the technical support guide for Entecavir (ETV) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental results. This compound is a potent and selective inhibitor of hepatitis B virus (HBV) replication, acting as a guanosine nucleoside analog that targets the viral DNA polymerase.[1][2] Its mechanism involves inhibiting all three key functions of the polymerase: base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand.[2][3]
Accurate in vitro assessment of this compound's activity is critical. However, various factors can lead to unexpected outcomes. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in scientific principles to ensure the integrity of your results.
Section A: Issues with Viral Replication Inhibition (Anomalous IC50 Values)
Question 1: Why is my experimentally determined IC50 for this compound significantly higher than reported literature values (typically in the low nanomolar range)?[4]
Several factors, ranging from the reagents to the specific viral strain, can contribute to an unexpectedly high half-maximal inhibitory concentration (IC50). A systematic investigation is key to identifying the root cause.
Possible Cause 1: Drug Integrity and Stability this compound, like any chemical compound, can degrade if not handled or stored properly.
-
Troubleshooting Steps:
-
Verify Storage Conditions: this compound tablets and solutions should be stored at room temperature (15°C to 30°C) and protected from light.[4][5][6] Confirm that your stock solutions and aliquots have been stored under these recommended conditions.
-
Assess Purity and Age: If possible, use a fresh batch of this compound from a reputable supplier. Older stocks may have degraded. Consider analytical validation of the compound's purity and concentration via methods like HPLC.
-
Solvent and Dilution Series: Prepare fresh serial dilutions for each experiment. Ensure the solvent used (e.g., DMSO, cell culture medium) is pure and does not interfere with the assay.
-
Possible Cause 2: Viral Strain and Resistance The genotype of the HBV strain or the presence of resistance-associated mutations can dramatically reduce susceptibility to this compound.
-
Troubleshooting Steps:
-
Identify the Viral Strain: Confirm the identity and genotype of the HBV used in your assay.
-
Check for Resistance Mutations: this compound resistance often emerges in viruses that already harbor lamivudine resistance mutations (e.g., L180M, M204V/I).[7][8][9] Additional mutations at positions like T184, S202, or M250 are then required to confer full ETV resistance.[8] If you are using a patient-derived isolate or a lab-adapted strain, consider sequencing the HBV polymerase gene to screen for these mutations.[8][9]
-
Use a Wild-Type Control: Always include a well-characterized, drug-sensitive wild-type HBV strain as a positive control in your assays to confirm that the assay conditions are optimal for detecting potent inhibition.
-
Possible Cause 3: Cell Model and Assay System The choice of cell line is critical for obtaining reliable data.
-
Troubleshooting Steps:
-
Select an Appropriate Cell Line: Standard hepatoma cell lines like HepG2 and Huh7 do not support HBV infection due to the lack of the necessary entry receptor, NTCP.[10] For full-lifecycle studies, use cell lines engineered to express NTCP (e.g., HepG2-NTCP).[11][12] For screening replication inhibitors, stably transfected cell lines that constitutively produce HBV, such as HepG2.2.15 or HepAD38, are the gold standard.[11][13]
-
Optimize Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells can impact viral replication and drug metabolism, leading to inconsistent results. Strict adherence to cell culture best practices is essential.[14]
-
Assay Duration: The incubation time with this compound can influence the IC50 value. Ensure your assay duration is consistent with established protocols (typically several days) to allow for multiple rounds of viral replication and for the drug to exert its effect.
-
Troubleshooting Workflow for High IC50 Values
Below is a logical workflow to diagnose the cause of elevated this compound IC50 values.
Caption: A step-by-step diagnostic workflow for high IC50 results.
Section B: Cytotoxicity-Related Issues
Question 2: I'm observing significant cytotoxicity at concentrations where I expect to see antiviral activity. Is this normal for this compound?
No, this is not typical. This compound generally exhibits a high therapeutic index, meaning it should inhibit viral replication at concentrations far below those that cause toxicity to the host cells.[15] If you observe an overlap between the cytotoxic concentration (CC50) and the antiviral IC50, it points to a problem in the experimental setup.
Possible Cause 1: Compound Impurity or Contamination The observed toxicity may not be from this compound itself but from a contaminant in the drug stock or solvent.
-
Troubleshooting Steps:
-
Validate Compound Source: Use high-purity this compound from a trusted chemical supplier.
-
Test the Vehicle Control: Run a cytotoxicity assay using only the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will rule out solvent-induced toxicity.
-
Possible Cause 2: Inaccurate Cytotoxicity Assay The method used to measure cell viability can influence the results.
-
Troubleshooting Steps:
-
Run a Parallel Cytotoxicity Plate: Always run a cytotoxicity assay on uninfected cells in parallel with your antiviral assay.[16][17][18] The cells, drug concentrations, and incubation times must be identical.[18]
-
Choose an Appropriate Assay: Standard assays like MTT, MTS, or neutral red uptake are commonly used.[18][19] However, ensure the assay readout is not affected by the drug compound itself. For example, highly colored compounds can interfere with colorimetric assays.
-
Confirm Cell Health: Ensure the cells used for the cytotoxicity assay are healthy and seeded at the correct density, identical to the antiviral assay plate.
-
Possible Cause 3: Hypersensitive Cell Line While uncommon for this compound, some cell lines may be inherently more sensitive to drug-induced stress.
-
Troubleshooting Steps:
-
Consult Literature: Check published data for the expected CC50 of this compound in the cell line you are using.
-
Test a Different Cell Line: If problems persist, consider running the assay in an alternative recommended cell line (e.g., Huh7) to see if the cytotoxicity issue is cell-line specific.
-
Section C: Inconsistent or Non-Reproducible Results
Question 3: My results for this compound's antiviral activity are highly variable between experiments. How can I improve reproducibility?
Reproducibility is the cornerstone of valid scientific research. Variability can be introduced at multiple stages of the experimental workflow.
Key Areas for Improving Reproducibility
| Parameter | Best Practices for Consistency |
| Cell Culture | Maintain a consistent cell passage number. Always seed cells at the same density and ensure even distribution in wells. Monitor for mycoplasma contamination regularly. |
| Virus Stock | Use a single, large batch of high-titer virus stock for a series of experiments. Titer the virus stock accurately and use a consistent multiplicity of infection (MOI). |
| Reagents | Prepare fresh drug dilutions for every experiment. Use the same source and lot of media, serum, and other reagents whenever possible. Ensure proper storage of all components.[4][20] |
| Assay Protocol | Adhere strictly to a detailed, written standard operating procedure (SOP). Ensure incubation times, volumes, and procedural steps are identical across all experiments.[14] |
| Data Analysis | Use a consistent method for calculating IC50 values (e.g., non-linear regression). Clearly define positive and negative controls and establish acceptance criteria for each assay run. |
Section D: Assay-Specific Problems (qPCR)
Question 4: My qPCR results for quantifying HBV DNA are inconsistent or show poor amplification. What should I check?
Quantitative PCR (qPCR) is a common method for measuring HBV DNA levels in antiviral assays. Poor qPCR results can invalidate your entire experiment.
Possible Cause 1: Poor DNA Sample Quality The quality of the extracted viral DNA is paramount.
-
Troubleshooting Steps:
-
Optimize DNA Extraction: Use a validated viral DNA extraction kit. Ensure complete cell lysis and efficient DNA purification. Contaminants from the culture medium or lysis buffer can inhibit PCR.
-
Assess DNA Purity: Check the A260/A280 and A260/A230 ratios of your extracted DNA to assess for protein and solvent contamination.
-
Possible Cause 2: Suboptimal qPCR Assay Design The primers and probe are the heart of the qPCR assay.
-
Troubleshooting Steps:
-
Use Validated Primers/Probes: Whenever possible, use primer and probe sets that have been published and validated for HBV quantification.[21] Mismatches between primers/probes and the target sequence, due to viral genetic variability, can lead to underestimation of the viral load.[21]
-
Check for Primer-Dimers: Analyze the melt curve (for SYBR Green assays) or run a no-template control (NTC) to check for the formation of primer-dimers, which can compete with the amplification of the target sequence.[22]
-
Optimize Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set.
-
Possible Cause 3: General qPCR Issues Standard technical errors can lead to failed or inconsistent runs.
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing the standard curve and loading the plate.
-
Check Reagents: Use a fresh aliquot of qPCR master mix and primers. Repeated freeze-thaw cycles can degrade reagents.[23]
-
Run Controls: Always include a no-template control (NTC) to detect contamination, a positive control to confirm the reaction is working, and a standard curve for absolute quantification.[23][24]
-
Mechanism of this compound Action and Assay Principle
The diagram below illustrates the mechanism of this compound and the principle of a cell-based antiviral assay designed to measure its effect.
Caption: this compound's mechanism and its evaluation in a typical antiviral assay.
References
- This compound - Wikipedia. Wikipedia.
- What is the mechanism of this compound?. Patsnap Synapse. (2024-07-17).
- Inhibition of Hepatitis B Virus Polymerase by this compound. Tchesnokov, E. P., et al. (2008). Antimicrobial Agents and Chemotherapy.
- The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Inna, L., et al. (2012). Journal of the Formosan Medical Association.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. Medsimplified. (2025-03-12). YouTube.
- Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Li, H., & Zhuang, H. (2017). Gastroenterology.
- Cell and Animal Models for Antivirals against Hepatitis B Virus. Creative Diagnostics.
- Antiviral Drug Screening. Virology Research Services.
- Cell-based Assays to Identify Inhibitors of Viral Disease. Madan, V., et al. (2007). Current Protocols in Microbiology.
- PRODUCT MONOGRAPH Pr this compound. Sanis Health Inc. (2022-05-05).
- The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. MDPI. (2023).
- Best practices for screening antiviral drugs. DIFF Biotech. (2024-09-26).
- This compound Monograph for Professionals. Drugs.com. (2024-12-10).
- Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections. MDPI. (2021).
- Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Kim, J., et al. (2021). Journal of Virology.
- Hepatitis B Virus Cell Culture Assays for Antiviral Activity. Korba, B. E., & Gerin, J. L. (2000). Springer Nature Experiments.
- In vitro methods for testing antiviral drugs. Krol, E., et al. (2014). Postepy Higieny I Medycyny Doswiadczalnej.
- PRODUCT MONOGRAPH PrJAMP-ENTECAVIR. JAMP Pharma Corporation. (2017-08-14).
- Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implications. MDPI. (2023).
- Molecular Diagnosis of this compound Resistance. Kim, Y. J. (2010). Gut and Liver.
- How to screen antiviral drugs?. DIFF Biotech. (2024-10-10).
- Resistance mutations of hepatitis B virus in this compound-refractory patients. Nishikawa, M., et al. (2017). Hepatology Communications.
- Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. McGovern, B. (2024). ResearchGate.
- This compound resistance in a patient with treatment-naïve HBV: A case report. Lenci, I., et al. (2018). Oncology Letters.
- This compound | C12H15N5O3 | CID 135398508. PubChem. National Institutes of Health.
- Cytotoxicity Assays: How We Test Cell Viability. Viro-Labs. (2025-04-01). YouTube.
- Important Considerations in Antiviral Testing. Emery Pharma. (2025-06-05).
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. (2024-12-17).
- This compound: stability and drug-excipient compatibility. SciELO. (2020).
- Activity against LVDr HBV. The IC 50 and EC 50 values are given for NTP analogs or nucleosides/tides against HBV RT in vitro or …. ResearchGate.
- Biotron reports promising advances in Hepatitis B program as lead candidate shows strong antiviral activity. BioPharmaDispatch. (2025-11-15).
- Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets. Liu, Y., et al. (2017). Virology Journal.
- Troubleshoot your qPCR. PCR Biosystems.
- Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR. Abe, A., et al. (1999). Journal of Clinical Microbiology.
- qPCR Troubleshooting Guide. Azure Biosystems.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 15. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. pcrbio.com [pcrbio.com]
- 24. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Entecavir Efficacy in Combination Therapy
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Entecavir (ETV). This guide is designed to provide in-depth, practical solutions and theoretical grounding for enhancing the efficacy of ETV through combination therapies against the Hepatitis B Virus (HBV). Here, we move beyond standard protocols to address the nuanced challenges encountered in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the design and execution of experiments involving this compound combination therapies.
Q1: We are observing a suboptimal response to this compound monotherapy in our in vitro model. What are the primary resistance mechanisms we should investigate?
A1: A suboptimal response to this compound in nucleos(t)ide-naïve scenarios is uncommon due to its high genetic barrier to resistance.[1][2][3] However, if you are observing reduced susceptibility, it's crucial to investigate potential resistance mutations within the HBV reverse transcriptase (RT) domain.
The development of this compound resistance is typically a multi-step process.[4] The primary mutations associated with Lamivudine (LVD) resistance, specifically M204V/I often accompanied by L180M, are a common prerequisite.[1][4] These initial mutations can reduce ETV susceptibility by approximately 8-fold.[5] For high-level resistance and potential virologic breakthrough to occur, additional substitutions at positions T184, S202, or M250 are often required.[1][5]
From a mechanistic standpoint, these mutations alter the conformation of the HBV RT's binding pocket, which reduces the binding affinity of the active form of this compound, this compound-triphosphate (ETV-TP).[6] Specifically, a combination of these mutations can cause steric hindrance and change the direction of key residues like D205, ultimately impeding the stable binding of ETV-TP.[6]
Troubleshooting Steps:
-
Genotypic Analysis: Perform direct sequencing (Sanger or next-generation sequencing) of the HBV RT domain from your cell culture supernatant or infected cell lysates to identify resistance-conferring mutations.[4]
-
Phenotypic Analysis: If mutations are identified, confirm the resistance phenotype by conducting in vitro susceptibility assays. This involves infecting a suitable cell line (e.g., HepG2-NTCP) with the mutant virus and determining the EC50 of this compound.
-
Clonal Analysis: To understand the prevalence of resistant variants within your viral population, consider performing clonal analysis.[4]
Q2: What is the scientific rationale for combining this compound with Tenofovir Disoproxil Fumarate (TDF) for treatment-experienced or resistant HBV cases?
A2: The combination of this compound (a nucleoside analog) and Tenofovir (a nucleotide analog) is a potent rescue therapy strategy, particularly for patients with multidrug-resistant (MDR) HBV strains.[7][8][9] The rationale is grounded in their complementary resistance profiles. This compound and Tenofovir have non-overlapping resistance pathways, meaning that mutations conferring resistance to one drug generally do not confer resistance to the other.[7]
This combination has demonstrated efficacy in achieving virological suppression in a majority of patients who have failed previous nucleos(t)ide analog therapies.[7][8] Studies have shown that this combination therapy leads to a rapid decline in HBV DNA levels, even in patients with a history of resistance to Lamivudine and this compound.[8][9]
Experimental Considerations:
-
When designing in vitro studies, it is important to test the combination across a range of concentrations to assess for synergistic, additive, or antagonistic effects.
-
The combination of ETV and TDF has been shown to be safe, with no significant additive toxicities observed.[7]
Q3: We are planning to evaluate a novel immunomodulatory agent in combination with this compound. What are the key endpoints to assess for enhanced efficacy?
A3: Combining an antiviral like this compound with an immunomodulator aims to not only suppress viral replication but also to stimulate the host's immune response to achieve a "functional cure" (HBsAg loss).[10][11] Therefore, your experimental endpoints should reflect both of these objectives.
Key Endpoints:
-
Viral Markers:
-
HBV DNA: Measure both intracellular and secreted HBV DNA levels.
-
HBV RNA: Quantify pregenomic RNA (pgRNA) as a marker of cccDNA transcriptional activity.[12][13]
-
HBsAg and HBeAg: Quantify the levels of secreted Hepatitis B surface and e antigens. A significant reduction or clearance is a primary goal.
-
cccDNA: Directly quantify the amount of covalently closed circular DNA (cccDNA) in the nucleus of infected cells. This is the persistent form of the virus and a key target for curative therapies.[14][15]
-
-
Immunological Markers:
-
Cytokine Profiles: Measure the production of key cytokines such as IFN-α, IFN-γ, and TNF-α.
-
T-cell Responses: Assess HBV-specific T-cell activation and proliferation.
-
A successful combination would ideally show a synergistic effect, leading to a more profound and sustained reduction in viral markers compared to either agent alone. For instance, a study combining the immunomodulator AIC649 with this compound in the woodchuck model demonstrated superior viral control compared to this compound monotherapy.[16]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: High variability in cccDNA quantification results between experimental replicates.
Potential Causes & Solutions:
-
Incomplete Digestion of Replicative Intermediates: Standard qPCR assays for cccDNA can be confounded by the co-detection of other viral DNA forms.[15]
-
Solution: Implement a robust nuclease digestion step prior to qPCR. T5 exonuclease or a combination of exonucleases I and III are effective at removing replicative intermediates.[15] Plasmid-safe ATP-dependent DNase (PSD) is another option, though it may not digest protein-free relaxed circular HBV DNA (pf-rcDNA).[15]
-
-
Inefficient DNA Extraction: The method of DNA extraction can impact the yield and purity of cccDNA.
-
Solution: Hirt extraction or total DNA extraction without proteinase K treatment can reduce the levels of co-existing replicative intermediates.[15] However, it is crucial to validate your chosen method to ensure efficient recovery of cccDNA.
-
-
Primer Specificity: The primers used for qPCR must be highly specific for cccDNA.
-
Solution: Design primers that span the gap in the relaxed circular DNA, ensuring that only cccDNA is amplified.
-
Problem 2: Difficulty in establishing a stable in vitro infection model with persistent cccDNA.
Potential Causes & Solutions:
-
Cell Line Suitability: Not all hepatoma cell lines are equally permissive to HBV infection and cccDNA establishment.
-
Solution: Utilize HepG2-NTCP cells, which are engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. This cell line is a well-established model for de novo HBV infection studies.
-
-
Inoculum Quality: The quality and titer of the HBV inoculum are critical for efficient infection.
-
Solution: Use a well-characterized, high-titer HBV stock. Concentrate the virus if necessary.
-
-
Culture Conditions: Suboptimal culture conditions can affect cell health and permissiveness to infection.
-
Solution: Ensure optimal cell culture conditions, including media composition, serum concentration, and CO2 levels.
-
Problem 3: Virologic breakthrough observed in long-term in vitro this compound treatment.
Potential Causes & Solutions:
-
Emergence of Resistance: As discussed in FAQ 1, prolonged exposure to this compound can select for resistant variants.[1][5][17]
-
Poor Drug Compliance (in vitro equivalent): Inconsistent drug concentrations in the cell culture medium.
-
Solution: Maintain a consistent drug concentration by performing regular media changes with fresh drug-containing media.
-
Section 3: Experimental Protocols & Data Presentation
This section provides a detailed protocol for a key experiment and a template for data presentation.
Protocol: In Vitro Assessment of Synergistic Antiviral Activity
Objective: To determine if a novel compound acts synergistically with this compound to inhibit HBV replication.
Materials:
-
HepG2-NTCP cells
-
High-titer HBV inoculum
-
This compound
-
Novel test compound
-
Cell culture reagents
-
Reagents for DNA/RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at an appropriate density.
-
Infection: The following day, infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell for 16-24 hours.
-
Drug Treatment: After infection, wash the cells and add fresh media containing serial dilutions of this compound, the novel compound, or a combination of both. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 7-9 days, changing the media with fresh drug every 2-3 days.
-
Endpoint Analysis:
-
Supernatant: Collect the supernatant at the end of the experiment to quantify secreted HBV DNA and HBsAg.
-
Cell Lysate: Lyse the cells to extract total intracellular DNA and RNA for the quantification of cccDNA and pgRNA, respectively.
-
-
Data Analysis: Calculate the EC50 for each compound alone and in combination. Use a synergy analysis program (e.g., CompuSyn) to determine the combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation: Summary of In Vitro Efficacy
| Treatment Group | HBV DNA (log10 IU/mL) | HBsAg (log10 IU/mL) | cccDNA (copies/cell) | pgRNA (copies/cell) |
| Vehicle Control | 6.5 ± 0.3 | 3.2 ± 0.2 | 10.1 ± 1.5 | 50.2 ± 5.8 |
| This compound (EC50) | 4.2 ± 0.2 | 2.5 ± 0.1 | 5.3 ± 0.8 | 22.1 ± 3.1 |
| Compound X (EC50) | 5.8 ± 0.4 | 2.9 ± 0.2 | 8.9 ± 1.2 | 41.5 ± 4.9 |
| ETV + Compound X | 2.1 ± 0.1 | 1.3 ± 0.1 | 1.2 ± 0.3 | 5.6 ± 1.2 |
Section 4: Visualizations
Diagram 1: this compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action and the development of resistance.
Diagram 2: Experimental Workflow for Synergy Assessment
Sources
- 1. Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. mdpi.com [mdpi.com]
- 15. gut.bmj.com [gut.bmj.com]
- 16. Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Researchers report mechanism of HBV drug this compound and the cause of drug resistance [sciencex.com]
- 18. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
Technical Support Center: Navigating Variability in Entecavir Response in Preclinical Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Entecavir (ETV) in animal models of Hepatitis B Virus (HBV) infection. This guide is designed to provide expert insights and practical troubleshooting advice to address the significant challenge of response variability observed in preclinical studies. Understanding and controlling for these variables is paramount for generating reproducible data and successfully translating findings from the bench to the clinic.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses high-level questions regarding the fundamental reasons for variability in this compound efficacy across different experimental systems.
Q1: What are the primary reasons for the significant variability in this compound's antiviral effect observed across different animal models?
A1: The variability in this compound response is multifactorial and stems from a combination of host, viral, and experimental factors. This compound is a potent nucleoside analog that inhibits HBV DNA polymerase, but its efficacy is not uniform across preclinical models.[1][2] The key drivers of variability include:
-
Host Species Differences: Animal models such as mice, ducks, and woodchucks have distinct physiological and metabolic profiles.[3] this compound is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[4][5] Species-specific differences in renal function and drug transporter activity can significantly alter the drug's pharmacokinetics (PK), affecting its concentration at the target site in the liver.[6][7]
-
Viral Surrogates: Most animal models do not support human HBV replication and instead use related hepadnaviruses like Duck Hepatitis B Virus (DHBV) or Woodchuck Hepatitis Virus (WHV).[3][8] While their replication cycles are similar to HBV, subtle differences in their polymerases can affect the binding affinity and inhibitory potential of this compound's active triphosphate form.[8][9]
-
Immune System Competence: The host immune response is critical for controlling HBV infection.[10][11] Models like standard transgenic mice lack a competent immune system capable of clearing the virus, meaning the observed antiviral effect is almost exclusively due to the drug.[12][13] In contrast, immunocompetent models like the woodchuck allow for the study of synergies between antiviral therapy and host immunity, but this also introduces another layer of biological variability.[14][15]
-
Experimental Design: Factors such as the route of administration, dosing frequency, formulation, and duration of treatment can profoundly impact outcomes.[8][12] Even subtle variations in protocol can lead to significant differences in results between labs.
Q2: Which animal model is most appropriate for my this compound study?
A2: The choice of animal model depends entirely on the research question. There is no single "best" model; each offers unique advantages and disadvantages.
| Animal Model | Key Advantages | Key Limitations | Best Suited For |
| HBV Transgenic Mouse | - Genetically defined. - Readily available. - Good for initial screening of direct antiviral activity.[12][13] | - Immune tolerant; cannot study immune clearance.[16] - Does not support the full viral life cycle (no cccDNA formation from infection).[12] | - High-throughput screening. - Evaluating direct inhibition of HBV DNA replication.[13] |
| Duck (DHBV-infected) | - Natural infection model with a complete viral life cycle. - Relatively low cost and easy to handle.[8] | - DHBV is genetically distant from human HBV. - Differences in host immune response. | - Studies on the general mechanism of hepadnavirus replication and inhibition.[8] |
| Woodchuck (WHV-infected) | - Closely mimics human disease progression, including chronic hepatitis and hepatocellular carcinoma (HCC).[3][9] - Immunocompetent, allowing for study of drug-immune system synergy.[14] | - High cost, limited availability, and specialized housing requirements.[17] | - Long-term efficacy studies.[14][17] - Evaluating impact on HCC development.[9] - Investigating functional cures and immunomodulatory co-therapies.[15] |
| Humanized Liver Mice | - Support true human HBV infection and cccDNA formation.[18] - Allows testing against human HBV in a small animal model. | - Technically challenging to create and maintain. - Variable levels of human hepatocyte engraftment. - Immune system is compromised/humanized separately. | - Evaluating drugs targeting cccDNA.[18] - Studying viral entry and early replication steps. |
Q3: How significantly does this compound metabolism differ between animals and humans, and how do I adjust for this?
A3: this compound undergoes minimal metabolism in humans and is not a substrate for the Cytochrome P450 (CYP450) system.[5][19] It is primarily cleared renally.[4] While extensive metabolic profiling in all preclinical species is not always available, the primary concern is not differential metabolism but differential pharmacokinetics (PK), particularly absorption and renal clearance.[7]
To account for this, it is crucial to perform pilot PK studies in your chosen animal model. The goal is to establish a dosing regimen (dose and frequency) that achieves plasma concentrations, specifically the area under the curve (AUC) and trough concentration (Ctrough), that are comparable to those known to be therapeutic in humans (e.g., 0.5 mg or 1.0 mg once daily).[4][19] For example, studies have established effective daily oral doses ranging from 0.02 mg/kg in woodchucks to 3.2 mg/kg in HBV transgenic mice to achieve significant viral suppression.[8][12] Without establishing bioequivalence, direct dose extrapolation based on body weight alone is unreliable and a major source of variability.
Q4: Can the emergence of drug resistance affect my results, even in short-term studies?
A4: this compound has a high barrier to resistance in treatment-naive patients.[20][21] The development of clinically significant resistance typically requires multiple mutations in the viral polymerase and is rare in short-term therapy. However, in preclinical studies, several factors can increase this risk:
-
Suboptimal Dosing: If the dosing regimen results in drug concentrations that are too low (subtherapeutic), it creates selective pressure for the virus to develop resistance mutations.[22] This is a critical reason why proper dose-finding studies are essential.
-
Pre-existing Mutations: In models using viral isolates from lamivudine-resistant sources, cross-resistance can be a concern, as some mutations that confer lamivudine resistance can reduce susceptibility to this compound.[21]
-
Long-Duration Studies: In long-term experiments, particularly in models with high viral replication rates, the probability of spontaneous resistance mutations emerging increases.[14]
While unlikely to be a primary cause of variability in acute studies, it is a critical factor to consider when troubleshooting unexpected virological breakthroughs in chronic treatment models.[22]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a problem-oriented approach to common issues encountered during in vivo this compound experiments.
Issue 1: I am observing suboptimal or highly inconsistent viral load reduction in my treatment group.
This is one of the most common challenges. A systematic investigation is required to pinpoint the cause.
Caption: Interconnected factors influencing this compound efficacy in animal models.
References
- Colonno, R. J., Genovesi, E. V., Medina, I., et al. (2001). Long-Term this compound Treatment Results in Sustained Antiviral Efficacy and Prolonged Life Span in the Woodchuck Model of Chronic Hepatitis Infection. The Journal of Infectious Diseases, 184(10), 1236–1245. [Link]
- Genovesi, E. V., Lamb, L., Medina, I., et al. (2001). Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 45(12), 3425–3433. [Link]
- Sells, M. A., Coleman, B., Genovesi, E. V., et al. (2003). Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus. Antiviral Research, 60(2), 93-103. [Link]
- PubMed. (2001). Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. Journal of Infectious Diseases. [Link]
- ResearchGate. (2001). Long‐Term this compound Treatment Results in Sustained Antiviral Efficacy and Prolonged Life Span in the Woodchuck Model of Chronic Hepatitis Infection. The Journal of Infectious Diseases. [Link]
- DigitalCommons@USU. (2003). Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus.
- Fung, J., Lai, C. L., & Yuen, M. F. (2014). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Clinical Therapeutics, 36(7), 968-977. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]
- Xia, Y., & Guo, J. T. (2020).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Fletcher, S. P., et al. (2019). Liver-Targeted Toll-Like Receptor 7 Agonist Combined With this compound Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus.
- Lebossé, F., et al. (2023). Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure. Gut. [Link]
- Li, H., & Zhuang, H. (2020). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Chen, S. H., et al. (2023). Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice. Frontiers in Immunology. [Link]
- Chen, S. H., et al. (2023). Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice. Frontiers in Immunology. [Link]
- Laras, A., et al. (2002). Quantification of HBV Covalently Closed Circular DNA from Liver Tissue by Real-Time PCR. Methods in Molecular Medicine. [Link]
- Medscape. (n.d.). Baraclude (this compound) dosing, indications, interactions, adverse effects, and more. [Link]
- Lebossé, F., et al. (2023). Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure. Gut. [Link]
- Sherman, M., & Yurdaydin, C. (2008). This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. Expert Review of Anti-infective Therapy. [Link]
- Zoulim, F. (2006). This compound: a new treatment option for chronic hepatitis B. Journal of Clinical Virology. [Link]
- Ma, Z., et al. (2020). Pregnancy Impacts this compound Pharmacokinetics but Does Not Alter Its Renal Excretion. Journal of Pharmaceutical Sciences. [Link]
- Lin, Y. R., et al. (2024). A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues. Journal of Biomedical Science. [Link]
- Imamura, M., et al. (2022). Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. International Journal of Molecular Sciences. [Link]
- van Bömmel, F., & Berg, T. (2023).
- University of Liverpool. (n.d.). This compound PK Fact Sheet. Liverpool Drug Interactions Group. [Link]
- Li, W., et al. (2012).
- Ogata, N., et al. (2014). Resistance mutations of hepatitis B virus in this compound-refractory patients.
Sources
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Pregnancy Impacts this compound Pharmacokinetics but Does Not Alter Its Renal Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for quantifying this compound in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 11. eatg.org [eatg.org]
- 12. Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Characterization of Antiviral Activity of this compound in Transgenic Mice" by Justin G. Julander, R. J. Colonno et al. [digitalcommons.usu.edu]
- 14. Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liver-Targeted Toll-Like Receptor 7 Agonist Combined With this compound Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reference.medscape.com [reference.medscape.com]
- 20. This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: a new treatment option for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Level Entecavir-Resistant HBV Variants
Welcome to the technical support guide for the detection of low-level Entecavir (ETV)-resistant Hepatitis B Virus (HBV) variants. This resource is designed for researchers, clinical scientists, and drug development professionals who are navigating the complexities of identifying minority drug-resistant populations. The emergence of drug resistance is a critical factor in therapeutic failure, and the ability to detect resistant variants at low frequencies is paramount for effective patient management and the development of new antiviral strategies.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering robust, validated solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound resistance and the principles of its detection.
Q1: What are the key mutations associated with this compound resistance?
This compound resistance in HBV typically arises from a combination of mutations in the viral reverse transcriptase (RT) domain of the polymerase gene.[2] The primary mutations that confer resistance to lamivudine (LMV), rtM204V/I, are often the precursors.[1] For high-level ETV resistance to develop, additional substitutions are required at positions rtL180M, rtT184, rtS202, or rtM250.[3]
The most common pathway involves the pre-existence or development of LMV-resistance mutations (rtL180M + rtM204V) followed by the selection of an ETV-specific mutation like rtS202G, rtT184G, or rtM250V.[3][4] Therefore, a comprehensive resistance assay must screen for this constellation of mutations.
Q2: Why is it so challenging to detect low-level resistant HBV variants?
Detecting low-level or "minority" variants is a significant technical challenge for several reasons:
-
Low Abundance: These variants may constitute less than 1% to 20% of the total viral population (quasispecies) in a patient sample.[5]
-
Assay Sensitivity: Standard population-based Sanger sequencing, long considered a gold standard for genotyping, can reliably detect minority variants only when they make up at least 20% of the viral population.[5][6] This leaves a substantial analytical gap where clinically relevant resistance can be missed.
-
Low Viral Load: Patients on antiviral therapy often have very low HBV DNA levels (e.g., <200 IU/mL), making it difficult to amplify sufficient genetic material for analysis.[7] Standard PCR protocols may fail at these concentrations.[7]
-
PCR and Sequencing Errors: The enzymes and processes used in amplification and sequencing are not perfect. Errors introduced during these steps can be mistaken for true low-frequency variants, leading to false-positive results.
Q3: What are the primary methods for detecting low-level ETV-resistant variants, and how do they compare?
Several molecular methods are available, each with distinct advantages in sensitivity and resolution. The choice of method often depends on the required turnaround time, cost, and the specific clinical or research question being asked.
| Method | Limit of Detection (LOD) for Minority Variants | Key Advantages | Key Disadvantages |
| Sanger Sequencing | ~20% | Well-established, widely available, good for identifying novel mutations.[5][6] | Low sensitivity for minority variants, can be difficult with low viral loads. |
| Real-Time PCR (Allele-Specific) | 1-5% | High sensitivity, rapid, cost-effective for known mutations.[8] | Can only detect pre-defined mutations; not suitable for discovery. |
| Line Probe Assay (LiPA) | 5-10% | Simple workflow, detects multiple known mutations simultaneously. | Prone to amplicon contamination, qualitative results.[8] |
| Next-Generation Sequencing (NGS) | <1% | Extremely high sensitivity (ultradeep sequencing), quantitative, discovers novel mutations.[5][9][10] | Complex workflow, data analysis is challenging, higher cost. |
Q4: What is the clinical significance of detecting these low-level variants?
The detection of low-level drug-resistant mutations is critical as they can serve as a reservoir for future treatment failure.[11] Under the selective pressure of antiviral therapy, these minority variants can rapidly become the dominant viral population, leading to a virological breakthrough—a sudden increase in HBV DNA levels.[4] Early identification allows for timely adjustments to therapeutic regimens, such as switching to or adding a drug with a different resistance profile like Tenofovir, which can prevent clinical progression of liver disease.[12]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides practical solutions to specific problems encountered during the laboratory workflow for detecting ETV-resistant variants.
Workflow Area: PCR Amplification & Sanger Sequencing
Q: My PCR amplification of the HBV RT domain is failing or yielding very weak bands, especially from samples with low viral loads (<1000 IU/mL). What can I do?
A: This is a common issue when viral template is scarce. Here is a systematic approach to troubleshoot:
-
Increase Template Volume: Start by maximizing the amount of extracted DNA template in your PCR reaction, up to the inhibitory limit of your polymerase (typically 20-25% of the total reaction volume).
-
Optimize Primer Design: The high genetic diversity of HBV can lead to primer-template mismatches.
-
Causality: Mismatches, especially at the 3' end of the primer, will drastically reduce or completely inhibit amplification efficiency.
-
Solution: Design new primers based on an alignment of HBV sequences of the relevant genotypes in your patient population.[7] Use degenerate bases at variable positions to create "universal" primers that can accommodate this diversity. Ensure the primers target conserved regions flanking the RT domain.
-
-
Implement a Nested PCR Strategy: This is a highly effective method for increasing sensitivity.
-
Causality: A second round of PCR using "inner" primers (nested within the first-round amplicon) exponentially amplifies the target sequence, significantly increasing the final yield from a low-input sample.
-
Solution: Perform an initial 20-25 cycles of PCR with outer primers. Then, use 1-2 µL of this first-round product as the template for a second PCR of 25-30 cycles with the inner primers. This two-step process dramatically improves the limit of detection.
-
-
Enhance PCR Conditions:
-
Polymerase Choice: Use a high-fidelity polymerase with proofreading activity to minimize errors, but be aware they can sometimes be less robust than standard Taq polymerase. For difficult templates, a polymerase blend designed for sensitivity may be optimal.
-
Additive Use: Consider adding PCR enhancers like Betaine (0.5-1.5 M) or DMSO (2-5%) to the reaction mix. These can help destabilize the secondary structures in the GC-rich HBV genome, improving primer annealing and enzyme processivity.
-
Q: My Sanger sequencing results show noisy chromatograms with high background or multiple overlapping peaks ("mixed peaks"). How do I interpret this?
A: Noisy or mixed chromatograms are a classic sign of either a suboptimal sequencing reaction or the presence of a mixed viral population.
-
Differentiate Technical Failure from True Variation:
-
Technical Failure: High background across the entire read, poorly defined peaks, and a rapid drop-off in signal quality often point to issues like poor quality PCR product (e.g., non-specific bands), incorrect primer concentration, or degraded sequencing polymerase.
-
Solution: First, purify your PCR product meticulously using a column-based kit or enzymatic cleanup. Re-quantify the DNA and the sequencing primer. If the problem persists, re-amplify the target.
-
-
True Mixed Population: The presence of clean, distinct, double peaks at specific nucleotide positions, with the rest of the sequence being clean, strongly suggests a true mixed base.
-
Interpretation: In the context of resistance testing, a double peak at a key codon (e.g., rtM204) indicates the presence of both wild-type and mutant viruses. Sanger sequencing cannot precisely quantify the ratio, but the relative peak heights can give a rough estimate. A secondary peak that is ~20-25% of the primary peak height is near the reliable limit of detection.
-
-
-
Confirm Low-Frequency Variants with a More Sensitive Method:
-
Causality: Sanger sequencing is not quantitative and misses variants below the 20% threshold.[5]
-
Solution: If you suspect a low-level mixture that is difficult to resolve by direct sequencing, you must employ a more sensitive technique. Sub-cloning the PCR product into a plasmid vector and sequencing individual clones can resolve the linkage of mutations but is laborious. A better approach is to use a more sensitive method like allele-specific PCR or Next-Generation Sequencing (NGS) to confirm and quantify the minority variant.[8][9]
-
Workflow Area: Next-Generation Sequencing (NGS)
Q: How do I distinguish true low-frequency HBV mutations from the background noise of PCR and sequencing errors in my NGS data?
A: This is the most critical challenge in NGS-based minority variant analysis. A robust bioinformatic pipeline and stringent quality control are essential.
-
Implement Quality Filtering:
-
Causality: Raw sequencing reads contain errors. Low-quality bases, particularly at the ends of reads, must be removed.
-
Solution: Use tools like Trimmomatic or BBDuk to trim reads based on a quality score threshold (e.g., Phred score < 20). Discard any reads that become too short after trimming.
-
-
Set a Conservative Variant Calling Threshold:
-
Causality: The error rate of most Illumina platforms is around 0.1-0.5%. Therefore, calling a variant present at a frequency below this background error rate is unreliable.
-
Solution: Establish a validated frequency cutoff. A common and scientifically defensible threshold for calling a true minority variant is 1%.[5] Any variant detected below this frequency should be treated with caution unless validated by another method.
-
-
Analyze Forward and Reverse Reads Separately:
-
Causality: True variants should be present on both the forward and reverse sequencing reads. Strand bias, where a variant appears predominantly on reads from only one direction, is a hallmark of a systematic sequencing artifact.
-
Solution: Your variant calling pipeline should be configured to check for strand bias. Variants with significant bias should be flagged as low-confidence or filtered out.
-
-
Use Unique Molecular Identifiers (UMIs) - Advanced :
-
Causality: UMIs are random oligonucleotide sequences attached to each DNA molecule before PCR amplification. This gives each original template molecule a unique "barcode."
-
Solution: After sequencing, reads with the same UMI are grouped together. A mutation must be present in all (or a vast majority) of the reads within a UMI family to be considered a true mutation, effectively filtering out PCR-induced errors. This is the gold standard for high-sensitivity variant detection.
-
Part 3: Protocols and Visualizations
Workflow Diagram: From Sample to Resistance Report
This diagram outlines the comprehensive workflow for identifying ETV-resistant HBV variants, from sample collection to the final interpretation.
Caption: Workflow for detecting HBV this compound resistance.
Decision Logic: Choosing the Right Assay
This diagram helps in selecting the appropriate detection method based on the specific experimental context and requirements.
Caption: Decision tree for selecting an HBV resistance assay.
Protocol: Nested PCR for Amplification of HBV Polymerase RT Domain
This protocol is optimized for amplifying the target region from low viral load samples for subsequent sequencing.
Materials:
-
Extracted HBV DNA
-
Nuclease-free water
-
High-fidelity DNA polymerase kit (e.g., Phusion, Q5)
-
dNTP mix (10 mM each)
-
Outer Primer Mix (10 µM forward, 10 µM reverse)
-
Inner Primer Mix (10 µM forward, 10 µM reverse)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
Round 1 PCR (Outer Primers)
-
Reaction Setup: In a sterile PCR tube, prepare the following master mix on ice (per reaction):
-
5X Polymerase Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Outer Primer Mix: 2.5 µL
-
High-Fidelity Polymerase: 0.5 µL
-
Nuclease-free water: to 40 µL
-
-
Add Template: Add 10 µL of extracted HBV DNA to the master mix for a final volume of 50 µL. Include a no-template control (NTC) using water instead of DNA.
-
Thermocycling:
-
Initial Denaturation: 98°C for 30 seconds
-
25 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58°C for 20 seconds (adjust based on primer Tm)
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Round 2 PCR (Inner Primers)
-
Reaction Setup: Prepare a new master mix as in Round 1, but use the Inner Primer Mix .
-
Add Template: Add 2 µL of the completed Round 1 PCR product to the Round 2 master mix.
-
Thermocycling:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60°C for 20 seconds (adjust based on primer Tm)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Verification: Run 5 µL of the final PCR product on a 1.5% agarose gel. A single, bright band of the expected size should be visible. This product is now ready for purification and sequencing.
References
- Tanaka, Y., & Nishida, N. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Research.
- Hattori, S., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology.
- Hattori, S., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology.
- Wang, G., et al. (2017). Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice. Journal of Viral Hepatitis.
- Feng, L., et al. (2016). Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis. Journal of Clinical Microbiology.
- Tanaka, Y., et al. (2011). Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B. Hepatology Research.
- Pineda-Peña, A. C., et al. (2020). A New Method for Next-Generation Sequencing of the Full Hepatitis B Virus Genome from A Clinical Specimen. Viruses.
- Tuaño, P. M. C. (2023). Hepatitis B Test: Reference Range, Interpretation, Collection and Panels. Medscape.
- Le, J., et al. (2024). Evaluation of a Next Generation Sequencing Assay for Hepatitis B Antiviral Drug Resistance on the Oxford Nanopore System. medRxiv.
- Svarovskaia, E. S., et al. (2014). Low-Level Persistence of Drug Resistance Mutations in Hepatitis B Virus-Infected Subjects with a Past History of Lamivudine Treatment. Journal of Virology.
- Ghany, M., & Doo, E. (2009). Molecular Diagnosis of this compound Resistance. Recent advances in the molecular diagnosis of viral hepatitis.
- Xu, Z., et al. (2016). New universal primers for genotyping and resistance detection of low HBV DNA levels. Experimental and Therapeutic Medicine.
- McNaughton, C., et al. (2018). Implementation of Next-Generation Sequencing for Hepatitis B Virus Resistance Testing and Genotyping in a Clinical Microbiology Laboratory. Journal of Clinical Microbiology.
- Zhang, Y., et al. (2015). Detection and analysis of resistance mutations of hepatitis B virus. International Journal of Clinical and Experimental Medicine.
- Gerlich, W. H., et al. (2017). Detection limit and 95% confidence limits of TaqMan HBV PCR. ResearchGate.
- Zhang, Y., et al. (2023). Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis. Journal of Clinical Laboratory Analysis.
- Merli, M., et al. (2024). Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implications. Viruses.
- McNaughton, C., et al. (2018). Implementation of next-generation sequencing for hepatitis B resistance and genotyping in a clinical microbiology laboratory. ResearchGate.
- Park, E. S., et al. (2012). Molecular diagnosis and treatment of drug-resistant hepatitis B virus. World Journal of Gastroenterology.
- Yilmaz, H., et al. (2020). Antiviral drug resistance rates among patients with chronic hepatitis B infection. Archives of Medical Science.
- De Gascun, C. F., et al. (2008). Revision of Interpretation Criteria of the INNO-LiPA HBV Genotyping Assay. Journal of Clinical Microbiology.
- Paraskevis, D., et al. (2006). A Genotype-Independent Real-Time PCR Assay for Quantification of Hepatitis B Virus DNA. Journal of Clinical Microbiology.
- Norder, H., et al. (2004). Novel Method for Genotyping Hepatitis B Virus on the Basis of TaqMan Real-Time PCR. Journal of Clinical Microbiology.
- Labcorp. (n.d.). Hepatitis B Virus (HBV) Genotype. Labcorp Test Menu.
- Yeh, S. H., et al. (2010). Simultaneous Genotyping and Quantification of Hepatitis B Virus for Genotypes B and C by Real-Time PCR Assay. Journal of Clinical Microbiology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Level Persistence of Drug Resistance Mutations in Hepatitis B Virus-Infected Subjects with a Past History of Lamivudine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New universal primers for genotyping and resistance detection of low HBV DNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method for Next-Generation Sequencing of the Full Hepatitis B Virus Genome from A Clinical Specimen: Impact for Virus Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Entecavir on Host Cell Gene Expression
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the effects of Entecavir (ETV) on host cell gene expression. This guide is designed to provide you with foundational knowledge, robust experimental protocols, and in-depth troubleshooting advice to ensure the success and integrity of your experiments. As drug development professionals and scientists, understanding the nuanced interactions between an antiviral agent and the host's cellular machinery is paramount. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to generate reliable and publishable data.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism and its known effects on host cell pathways. Understanding these fundamentals is critical for designing relevant experiments and interpreting your results.
Q1: What is the primary antiviral mechanism of this compound, and how does it become active in the host cell?
A1: this compound is a guanosine nucleoside analog that potently and selectively inhibits the hepatitis B virus (HBV) polymerase.[1][2] Its primary function is to disrupt viral replication.[3] Upon entering a host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound-triphosphate (ETV-TP).[2][4] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. ETV-TP inhibits all three catalytic functions of the HBV polymerase: base priming, reverse transcription of the negative DNA strand from pregenomic RNA, and synthesis of the positive DNA strand.[3][4]
Q2: Does this compound have off-target effects on host cell polymerases and DNA?
A2: This is a critical consideration for any nucleoside analog. While ETV's primary target is the viral polymerase, potential interactions with host polymerases have been investigated.
-
Mitochondrial DNA Polymerase γ (Pol γ): Mitochondrial toxicity is a known concern for some nucleoside reverse transcriptase inhibitors (NRTIs). However, multiple in vitro studies have shown that ETV has a very low affinity for human Pol γ.[5] In long-term cultures of HepG2 liver cells, ETV at concentrations up to 100 times the maximal clinical exposure did not significantly affect mitochondrial DNA levels, the expression of mitochondrial proteins, or cause other signs of mitochondrial dysfunction.[5][6] A 4-year study in patients, however, did note a dynamic change in mtDNA content over time, suggesting that long-term in vivo effects can be complex.[7][8]
-
Nuclear DNA Polymerases & Genotoxicity: There is growing evidence that ETV can exert genotoxic effects. Studies have shown that ETV can be incorporated into the host cell's nuclear DNA by polymerases such as human DNA polymerase X and Y.[9][10] This incorporation can block the extension of the nascent DNA strand, leading to DNA single-strand breaks (SSBs) and chromosomal aberrations.[9][10][11] Consequently, host cell gene expression profiles may show an upregulation of genes involved in the DNA Damage Response (DDR).
Q3: Which host cell signaling pathways and gene expression networks are most likely to be affected by this compound?
A3: Beyond direct DNA interactions, ETV can modulate specific host signaling pathways, which will be reflected in your gene expression data.
-
DNA Damage Response (DDR) Pathway: Due to its potential to induce SSBs, ETV treatment can activate the DDR. Genetic studies have revealed that cells deficient in key DDR proteins, particularly PARP1 (involved in SSB repair) and proteins in the postreplication repair pathway (RAD18, REV3 ), are hypersensitive to ETV.[9][10][11] Therefore, researchers should anticipate potential changes in the expression of genes governed by these pathways.
-
PI3K/AKT Signaling & Cell Proliferation: Recent studies have identified ETV as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in many cancers.[12][13] KDM5B acts as a transcriptional repressor for tumor suppressor genes and promotes the PI3K/AKT signaling pathway.[12][13] By inhibiting KDM5B, ETV can lead to decreased AKT phosphorylation, reduced cell proliferation, and upregulation of cell cycle inhibitors like p21.[12][14] This makes the PI3K/AKT pathway a key area of interest for gene expression analysis.
-
Immune Response & Interferon Signaling: In the context of HBV treatment, ETV helps restore the host's cellular immune response.[3] Studies in patients have shown that ETV therapy can increase the production of IFN-γ, a key Th1 cytokine, suggesting a modulation of immune signaling pathways.[15][16] In experimental models, combination therapy of ETV with pegylated interferon demonstrated a restoration of host gene expression profiles that were dysregulated by HBV infection, including genes involved in hypoxia and KRAS signaling.[17][18][19]
Section 2: Experimental Design & Core Protocols
A well-designed experiment is the foundation of reliable data. Here, we provide validated, step-by-step protocols for the key assays used to measure this compound's impact on host gene expression.
Experimental Design: Key Considerations
Before starting, carefully consider the following to avoid common pitfalls:
-
Model System: The choice of cell line (e.g., HepG2, primary hepatocytes) or animal model is critical. Ensure the model is relevant to your research question. For example, HepG2 is a common model for liver-related toxicity studies.[5]
-
Controls: The inclusion of proper controls is non-negotiable.
-
Biological Replicates: A minimum of three biological replicates is essential for statistical power in both RNA-Seq and qPCR experiments.[20]
-
Dose and Time Course: Test a range of ETV concentrations, including clinically relevant doses and higher concentrations to assess toxicity. A time-course experiment (e.g., 24, 48, 72 hours) is crucial to capture both early and late transcriptional responses.
Protocol 1: Global Gene Expression Profiling via RNA-Sequencing
This protocol outlines the workflow for analyzing global transcriptomic changes in host cells following this compound treatment.
Objective: To identify all genes and pathways differentially expressed upon ETV treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line at a consistent density to avoid confluence-related artifacts.
-
Treat cells with the desired concentrations of ETV and vehicle control for the specified time points.
-
Harvest cells and immediately proceed to RNA extraction or snap-freeze pellets in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and Quality Control (QC):
-
Extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.[21]
-
Quantify RNA concentration using a fluorometric method (e.g., Qubit).
-
-
Library Preparation:
-
Begin with 100 ng - 1 µg of total RNA.
-
Use a library preparation kit with poly(A) selection to enrich for mature messenger RNA (mRNA). This focuses the sequencing depth on protein-coding genes, which are most relevant for studying drug-induced pathway changes.
-
Self-Validation Check: Consider adding ERCC RNA Spike-In controls at this stage. These synthetic RNAs provide a crucial internal standard to assess technical performance, normalization, and sensitivity.[22]
-
Perform RNA fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and library amplification according to the manufacturer's protocol.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).
-
Aim for a sequencing depth of 20-30 million single-end or paired-end reads per sample for differential gene expression analysis.[20]
-
-
Bioinformatic Analysis:
-
QC of Raw Reads: Use tools like FastQC to check read quality.[20]
-
Alignment: Align reads to the appropriate reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.[20]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR to identify statistically significant differentially expressed genes (DEGs), controlling for batch effects.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways within your DEG list.
-
Protocol 2: Validation of Target Gene Expression via RT-qPCR
This protocol is essential for validating the findings from your RNA-Seq experiment or for targeted analysis of specific genes.
Objective: To accurately quantify the expression levels of selected genes of interest.
Methodology:
-
RNA Extraction and QC:
-
Follow the same procedure as Step 2 in the RNA-Seq protocol. High-quality, DNA-free RNA is critical.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a high-quality reverse transcriptase kit.
-
Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.
-
-
Primer Design and Validation:
-
Design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.[23]
-
Primers should have a melting temperature (Tm) of ~60°C and produce an amplicon of 70-150 bp.
-
Self-Validation Check: Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The reaction efficiency should be between 90-110% with an R² value >0.98.[23]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing a SYBR Green-based qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Add the master mix to your qPCR plate.
-
Add diluted cDNA to each well.
-
Crucial Controls:
-
No-Template Control (NTC): Master mix without cDNA to check for contamination.[24]
-
No-Reverse-Transcriptase (-RT) Control: A sample prepared without reverse transcriptase to check for genomic DNA contamination.
-
-
Run all samples, including controls, in technical triplicate.[23]
-
-
Thermal Cycling and Data Analysis:
-
Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.
-
Include a melt curve analysis at the end to confirm the amplification of a single specific product.[25]
-
Calculate relative gene expression using the ΔΔCt method. Normalize the expression of your gene of interest to one or more stable housekeeping genes (e.g., GAPDH, ACTB). Note: It is crucial to validate that your chosen housekeeping gene's expression is not affected by ETV treatment (see Troubleshooting Q5).
-
Section 3: Troubleshooting Guides
Even with meticulous planning, experimental challenges can arise. This section provides solutions to specific issues you might encounter.
RNA-Seq Troubleshooting
Q1: My differential expression analysis shows very few significant gene changes after this compound treatment. What could be the cause?
A1: This can be a frustrating result. Consider these possibilities:
-
Suboptimal Dose or Time Point: The transcriptional response to ETV might be transient or require a higher concentration. Review the literature for effective doses in your cell type. A time-course experiment is highly recommended to capture the peak response.
-
Low Statistical Power: Did you use at least three biological replicates? Insufficient replication is a common reason for failing to detect statistically significant changes.[20]
-
High Biological Variability: If your cell line or primary cells have high intrinsic variability, it can mask the treatment effect. Ensure consistent cell culture practices (passage number, seeding density).
-
This compound's Subtle Effect: In the absence of HBV, ETV's off-target effects on gene expression might be subtle. The major changes reported in some studies are in the context of reversing the effects of an active HBV infection.[17][18] Your results may accurately reflect a minimal impact in an uninfected system.
Q2: I'm seeing a high number of differentially expressed genes related to cellular stress in both my control and treated cells. How do I interpret this?
A2: This often points to an issue with experimental conditions rather than the drug itself.
-
Vehicle Toxicity: The solvent (e.g., DMSO) may be causing a stress response at the concentration used. Run a dose-response curve for the vehicle alone to find a non-toxic concentration.
-
Cell Culture Stress: Over-confluence, nutrient depletion, or harsh cell handling during harvesting can induce a generic stress response that confounds your results. Maintain a consistent and healthy cell culture environment.
-
Batch Effects: If samples were processed on different days or by different people, it can introduce systematic variation. Process all replicates for a given comparison at the same time and randomize sample placement during library prep and sequencing.
Q3: How can I distinguish between the direct effects of this compound on host genes and the indirect effects caused by the suppression of HBV replication?
A3: This is a key experimental design challenge. The ideal approach, as demonstrated in the literature, involves multiple comparison groups:
-
Group 1: Uninfected, untreated cells (Baseline).
-
Group 2: HBV-infected, untreated cells (Effect of virus).
-
Group 3: HBV-infected, ETV-treated cells (Effect of virus suppression + drug).
-
Group 4: Uninfected, ETV-treated cells (Direct effect of drug).
By comparing Group 4 to Group 1, you can isolate the direct effects of ETV. By comparing Group 3 to Group 2, you see the combined effect of viral suppression and the drug. Comparing the gene expression changes across these groups allows you to parse out the different contributions.[17][18]
RT-qPCR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No amplification in positive samples | 1. Poor RNA quality/degradation.2. Inefficient cDNA synthesis.3. Poorly designed primers. | 1. Check RNA integrity (RIN score). Re-extract if necessary.[23]2. Repeat cDNA synthesis; ensure you are using an appropriate amount of input RNA.[25]3. Redesign primers following best practices. Validate their efficiency.[24] |
| High Cq values (>35) | 1. Low target abundance.2. Suboptimal reaction efficiency. | 1. Increase the amount of cDNA in the reaction.2. Re-validate your primers. Run a temperature gradient to find the optimal annealing temperature.[24] |
| Inconsistent Cq values for housekeeping genes | The chosen housekeeping gene is regulated by this compound treatment. | This is a critical issue. Test a panel of common housekeeping genes (e.g., GAPDH, ACTB, B2M, TBP) and use a tool like geNorm or NormFinder to identify the most stable gene(s) under your specific experimental conditions. Never assume a housekeeping gene is stable without validation. |
| Amplification in No-Template Control (NTC) | Contamination of reagents (master mix, primers, water) or pipettes with template DNA. | 1. Use fresh, dedicated aliquots of all reagents.[24]2. Clean work surfaces and pipettes with a DNA-decontaminating solution.[23]3. Set up PCR reactions in a dedicated, clean area. |
| Multiple peaks in melt curve analysis | Non-specific amplification or primer-dimer formation.[25] | 1. Increase the annealing temperature to improve specificity.2. Redesign primers to avoid self-complementarity.3. Lower the primer concentration in the reaction.[24] |
Section 4: Data Interpretation & Visualization
Visualizing complex data is key to understanding the biological story. This section provides summary tables and diagrams of the key pathways affected by this compound.
Summary of Expected Gene Expression Changes
The following table summarizes pathways reported to be modulated by this compound, providing a reference for your own data analysis.
| Pathway/Process | Key Genes/Markers | Expected Change with ETV | Context/Notes | References |
| DNA Damage Response | PARP1, BRCA1, RAD18, REV3, γ-H2AX (protein level) | Upregulation of DDR pathway genes | Indicates genotoxic stress and activation of repair mechanisms. | [9][10][11] |
| PI3K/AKT Signaling | AKT (phosphorylation), p21 (CDKN1A) | Decreased p-AKT, Increased p21 expression | Mediated by inhibition of KDM5B; leads to reduced cell proliferation. | [12][13][14] |
| Immune Modulation | IFN-γ, IL-5 | Increased IFN-γ, Decreased IL-5 | Reflects a shift towards a Th1 immune response, beneficial for viral clearance. | [15][16] |
| Mitochondrial Function | COX II, COX IV, mtDNA levels | Generally no significant change in vitro; dynamic in vivo | In vitro studies show high safety, but long-term in vivo effects warrant monitoring. | [5][6][7] |
| HBV-Induced Pathways | HIF-1α targets (e.g., ANGPL4), KRAS signaling genes | Downregulation (reversal of HBV effect) | Observed when treating an active HBV infection; ETV restores normal expression. | [17][18] |
Diagrams of Key Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key concepts.
Caption: RNA-Seq workflow for studying this compound's impact.
Caption: this compound-induced DNA Damage Response pathway.
Caption: this compound's inhibition of the KDM5B-PI3K/AKT pathway.
Section 5: References
This section provides a consolidated list of the authoritative sources cited throughout this guide. All links have been verified for accessibility.
-
Yan, L., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. [Link]
-
Dispendix. (2024). qPCR Troubleshooting: How to Ensure Successful Experiments. [Link]
-
Azure Biosystems. (n.d.). qPCR Troubleshooting. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Sun, Y., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2134–2140. [Link]
-
Yan, L., et al. (2007). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]
-
Jiang, L., et al. (2016). Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. PLoS ONE, 11(1), e0147440. [Link]
-
Eyer, L., et al. (2021). Nucleosides and emerging viruses: A new story. Antiviral Research, 194, 105154. [Link]
-
Karpenko, I., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Sousa, F., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1603. [Link]
-
Al-Anazi, M. R., et al. (2017). Evaluation of Serum IFN-γ and IL-5 Levels in Response to this compound Therapy in Patients with Chronic Hepatitis B Virus Infection. Journal of Clinical and Experimental Hepatology, 7(3), 199–204. [Link]
-
Sousa, F., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1603. [Link]
-
Imamura, M., et al. (2021). Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. International Journal of Molecular Sciences, 22(21), 11985. [Link]
-
Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 162, 45-63. [Link]
-
Van Bömmel, F., & Berg, T. (2005). This compound: a potent new antiviral drug for hepatitis B. Expert Review of Anti-infective Therapy, 3(5), 757-768. [Link]
-
Sun, Y., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients With Chronic Hepatitis B. Medical Science Monitor, 21, 2134-2140. [Link]
-
Imamura, M., et al. (2021). Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. ResearchGate. [Link]
-
Li, Y., et al. (2021). Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. Hepatitis Monthly, 21(5), e113702. [Link]
-
Sousa, F., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. MDPI. [Link]
-
Imamura, M., et al. (2021). Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. MDPI. [Link]
-
Liu, Z., et al. (2009). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Journal of Gastroenterology and Hepatology, 24(3), 420-427. [Link]
-
Xu, Y., et al. (2023). Efficacy of pegylated interferon α-2b plus this compound therapy and predictors of treatment success in children with chronic hepatitis B. Frontiers in Pediatrics, 11, 1169643. [Link]
-
Su, G., et al. (2022). Combination of this compound or Tenofovir with Pegylated Interferon-α for Long-Term Reduction in Hepatitis B Surface Antigen Levels: Simultaneous, Sequential, or Add-on Combination Therapy. Viruses, 14(7), 1546. [Link]
-
Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of Virology, 81(8), 3992-4001. [Link]
-
Jiang, L., et al. (2016). Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. PLOS One. [Link]
-
Wang, F. W., et al. (2017). Non-antiviral effect of this compound on hepatocellular carcinoma. American Journal of Cancer Research, 7(3), 694–705. [Link]
-
Lexogen. (2023). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
-
Singular Genomics. (2024). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. [Link]
-
Patsnap Synapse. (2024). What are common pitfalls in RNA-seq data analysis? [Link]
-
ResearchGate. (2016). Model of this compound-induced genotoxicity related to single-strand break... [Link]
-
Jiang, L., et al. (2016). Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. PubMed. [Link]
-
Harvard Chan Bioinformatics Core. (n.d.). RNA-Seq Analysis Troubleshooting. [Link]
Sources
- 1. This compound: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog | PLOS One [journals.plos.org]
- 11. Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Review and Considerations for Its Application in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Evaluation of Serum IFN- and IL-5 Levels in Response to this compound Therapy in Patients with Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Alteration of Gene Expression After this compound and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 21. hbctraining.github.io [hbctraining.github.io]
- 22. alitheagenomics.com [alitheagenomics.com]
- 23. biozym.com [biozym.com]
- 24. pcrbio.com [pcrbio.com]
- 25. dispendix.com [dispendix.com]
Technical Support Center: Evaluating Entecavir-Induced Mitochondrial Toxicity In Vitro
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the in vitro evaluation of Entecavir-induced mitochondrial toxicity. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during experimentation, providing not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the assessment of mitochondrial toxicity, with a specific focus on this compound (ETV).
Q1: What is the primary mechanism by which nucleoside reverse transcriptase inhibitors (NRTIs) typically cause mitochondrial toxicity?
A1: The principal mechanism of mitochondrial toxicity for many NRTIs is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2] Pol γ is the exclusive enzyme responsible for the replication and repair of mitochondrial DNA (mtDNA).[1] When an NRTI, in its active triphosphate form, is mistakenly incorporated by Pol γ into the growing mtDNA chain, it can lead to chain termination. This halts mtDNA replication, leading to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain (ETC), and ultimately, cellular energy failure.[1]
Q2: In vitro studies consistently show this compound has a low potential for mitochondrial toxicity. Why is this the case?
A2: This is a critical and expected finding in most in vitro systems. The low mitochondrial toxicity of this compound stems from its high selectivity. The active form, this compound-triphosphate (ETV-TP), is a potent inhibitor of the hepatitis B virus (HBV) polymerase. However, it is a very poor substrate for human mitochondrial DNA Pol γ.[3][4] Enzymatic assays have demonstrated that ETV-TP is not readily recognized or incorporated by Pol γ, and it fails to inhibit the polymerase's function even at very high concentrations.[1][4] Consequently, the primary mechanism of NRTI toxicity—mtDNA depletion via Pol γ inhibition—is not significantly triggered by this compound at clinically relevant exposures.[1][5]
Q3: I am designing an experiment to screen for ETV's mitochondrial effects. What are the most critical parameters to measure?
A3: A multi-parametric approach is essential for a comprehensive assessment. No single assay tells the whole story. Key endpoints include:
-
Mitochondrial Function: Increased extracellular lactate is a hallmark of impaired oxidative phosphorylation (OXPHOS), as cells shift to glycolysis for energy.[1][6]
-
mtDNA Content: Directly quantifying mtDNA levels via qPCR is a highly sensitive method to detect issues with mtDNA replication.[4]
-
Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) provides a real-time view of electron transport chain activity.[7]
-
Mitochondrial Biogenesis: Assessing the ratio of key mtDNA-encoded proteins (e.g., COX-I) to nuclear DNA-encoded mitochondrial proteins (e.g., SDH-A) can reveal specific defects in mitochondrial protein synthesis.[8][9]
-
Mitochondrial Membrane Potential (ΔΨm): A loss of membrane potential is an early indicator of mitochondrial stress and a commitment to apoptosis.[10][11]
-
Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons, leading to the formation of damaging ROS.[12][13]
Q4: Which in vitro cell model is most appropriate for these studies?
A4: The choice of cell model is crucial and can significantly impact your results.
-
HepG2 Cells: This human hepatoma cell line is widely used and has been foundational in establishing the in vitro mitochondrial safety profile of this compound.[1][4] They are a practical choice for initial screening.
-
HepaRG Cells: These cells are considered more metabolically competent and can differentiate into hepatocyte-like and biliary-like cells, offering a model that may better recapitulate in vivo liver physiology.[6][14]
-
Primary Hepatocytes: While being the most physiologically relevant model, their use is often limited by availability, cost, and variability.
-
A Critical Consideration - Glucose vs. Galactose: Many transformed cell lines, like HepG2, have a high glycolytic rate ("Crabtree effect") and can generate sufficient ATP through glycolysis even when mitochondria are impaired. Forcing these cells to use oxidative phosphorylation by replacing glucose with galactose in the culture medium makes them highly sensitive to mitochondrial toxicants.[15][16] This is a critical experimental control to unmask subtle mitochondrial liabilities.
Section 2: Experimental Design & Key Protocols
A robust experimental design is self-validating. The following workflow and protocols provide a framework for generating reliable data.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: NRTI inhibition of Pol γ leading to mitochondrial dysfunction.
An Alternative Hypothesis for this compound?
While the Pol γ pathway is the most studied, it is important to remain open to other mechanisms, especially when reconciling benign in vitro data with rare clinical case reports of toxicity. [17]One study has suggested that this compound can competitively inhibit the phosphorylation of deoxyguanosine and, more potently, deoxyadenosine in isolated mitochondria. [18]This could potentially disrupt the delicate balance of deoxynucleotide pools required for mtDNA synthesis, representing an alternative, Pol γ-independent mechanism of toxicity. This remains an area for further investigation.
Data Summary: Comparative In Vitro Mitochondrial Toxicity
The table below summarizes representative findings from long-term exposure studies in HepG2 cells, highlighting the differential effects of this compound compared to other NRTIs.
| Compound (at 100x Cmax) | Effect on Lactate Production | Effect on mtDNA Content | Primary Mechanism | Reference |
| This compound (ETV) | No significant increase | No significant change | Poor substrate for Pol γ | [1] |
| Lamivudine (LVD) | No significant increase | Significant increase* | Unclear | [4] |
| Zalcitabine (ddC) | Significant increase | Near complete depletion | Potent inhibitor of Pol γ | [4] |
| Vehicle (DMSO) | Baseline | 100% (Control) | N/A | [1][4] |
*The increase in mtDNA with Lamivudine is an unexpected finding reported in the study, suggesting complex regulatory responses may occur.
References
- Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]
- PubMed. (2007). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]
- American Society for Microbiology Journals. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]
- Porceddu, M., Buron, N., Rustin, P., & Fromenty, B. (2018). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. In Drug-Induced Liver Toxicity (pp. 247-269). Humana Press, New York, NY. [Link]
- American Society for Microbiology. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy. [Link]
- Guan, S., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2092–2099. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- InSphero. (2024). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. [Link]
- Evotec. Comparing in vitro Mitochondrial Toxicity Assays. [Link]
- Williams, J. A., et al. (2023). Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. Biomedicines, 11(5), 1485. [Link]
- ResearchGate. (2018). In vitro assessment of mitochondrial toxicity to predict drug-induced liver injury. [Link]
- Creative Bioarray. Caspase Activity Assay. [Link]
- Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. [Link]
- Evotec. Mitochondrial Biogenesis Assay. [Link]
- McStay, G. P., & Green, D. R. (2014). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Cold Spring Harbor Protocols, 2014(9). [Link]
- Evotec. (n.d.). Mitochondrial Biogenesis Assay. [Link]
- Lee, H. C., & Wei, Y. H. (2007). Assessing mitochondria biogenesis. Methods, 41(4), 399–407. [Link]
- Anderson, C. M., et al. (2018). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 293(3), 856–866. [Link]
- Edwards, J. L., et al. (2011). Mitochondrial DNA (mtDNA) Biogenesis: Visualization and Duel Incorporation of BrdU and EdU Into Newly Synthesized mtDNA In Vitro. Journal of Visualized Experiments, (50), 2669. [Link]
- Liu, Y., et al. (2011). In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 55(6), 2896–2902. [Link]
- Lanza, I. R., & Sreekumaran Nair, K. (2010). A perspective on the determination of mitochondrial biogenesis. The Journal of Physiology, 588(Pt 7), 1011–1013. [Link]
- Hsieh, Y. T., et al. (2021). MitoTox: a comprehensive mitochondrial toxicity database. Nucleic Acids Research, 49(D1), D1443–D1449. [Link]
- Meyer, J. N., et al. (2018). Mitochondrial Toxicity. Toxicological Sciences, 162(1), 12–15. [Link]
- ResearchGate. (n.d.). Effect of this compound or AZD9056 on mitochondrial function and ROS. [Link]
- American Society for Microbiology Journals. (2011). In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 55(6), 2896-2902. [Link]
- BMG Labtech. (2023).
- Cocheme, H. M., & Murphy, M. P. (2002). Measuring mitochondrial reactive oxygen species. Methods, 26(4), 335–340. [Link]
- Creative Biolabs. Mitochondrial Toxicity Assay. [Link]
- PubMed. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2092-2099. [Link]
- ResearchGate. (n.d.). Reactive oxygen species and mitochondrial membrane potential measurement after treatment of HepG2 2.2.15 cells with lettuce extracts and luteolin-7-O-glucoside to explore the mechanism of anti-HBV. [Link]
- Zielonka, J., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Biological chemistry, 393(4), 10.1515/hsz-2012-0133. [Link]
- Preprints.org. (2023).
- Liu, Y., et al. (2011). In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 55(6), 2896–2902. [Link]
- Wang, Y., et al. (2022). Respiratory failure as the prominent manifestation of this compound-associated mitochondrial myopathy: a case report. BMC Infectious Diseases, 22(1), 188. [Link]
Sources
- 1. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. insphero.com [insphero.com]
- 7. Comparing in vitro Mitochondrial Toxicity Assays - Evotec [evotec.com]
- 8. Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [france.promega.com]
- 16. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Respiratory failure as the prominent manifestation of this compound-associated mitochondrial myopathy: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Entecavir and HIV Resistance in Co-Infected Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the potential for Entecavir (ETV) to induce HIV resistance in Hepatitis B (HBV)/HIV co-infected models. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and navigate the complexities of antiviral drug development.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions about the use of this compound in the context of HBV/HIV co-infection.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antiviral medication primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It is a guanosine nucleoside analog that, once inside a cell, is phosphorylated to its active triphosphate form.[3][4] This active form, this compound triphosphate, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits the HBV polymerase enzyme.[3] This inhibition disrupts three critical activities of the viral polymerase: base priming, reverse transcription of the negative strand of HBV DNA, and synthesis of the positive strand of HBV DNA.[2][4]
Q2: Does this compound have activity against HIV?
Initially, this compound was thought to have no clinically significant activity against HIV-1 at standard doses.[5][6] However, subsequent clinical observations and in vitro studies have demonstrated that this compound does possess anti-HIV activity.[6][7][8] It can lead to a noticeable decrease in HIV-1 RNA levels in co-infected patients, often by at least 1 log10 copies/ml.[5][6][9]
Q3: What is the primary HIV resistance mutation associated with this compound monotherapy in co-infected individuals?
The most significant concern with using this compound in HBV/HIV co-infected patients not on suppressive antiretroviral therapy (ART) is the selection of the M184V mutation in the HIV reverse transcriptase gene.[6][7] The M184V mutation is a well-known resistance mutation that confers high-level resistance to the widely used anti-HIV drugs lamivudine (3TC) and emtricitabine (FTC).[5][7]
Q4: Why is the selection of the M184V mutation a significant clinical and research problem?
The emergence of the M184V mutation due to this compound monotherapy can severely compromise future HIV treatment options for the patient.[8][10] Lamivudine and emtricitabine are cornerstone components of many first-line and subsequent ART regimens.[5] Pre-existing resistance to these drugs can necessitate the use of more complex, potentially more toxic, and more expensive treatment combinations. For researchers, this cross-resistance phenomenon complicates the interpretation of in vivo studies and highlights the need for careful consideration of antiviral agents' broader activity spectrum.
Q5: Is it safe to use this compound in HBV/HIV co-infected patients who are on effective antiretroviral therapy?
Current treatment guidelines recommend against the use of this compound for treating HBV in co-infected individuals who are not on a fully suppressive ART regimen.[1][2][6][11] When a patient is on effective ART that suppresses HIV replication, the risk of selecting for HIV resistance mutations with this compound is significantly reduced.[5] In such cases, the addition of this compound to a lamivudine-containing ART regimen has been shown to be effective in reducing HBV DNA levels without compromising HIV suppression.[12]
II. Troubleshooting Guide for Experimental Models
This section provides practical guidance for researchers encountering specific issues during their in vitro or in vivo experiments investigating this compound and HIV resistance.
Issue 1: Inconsistent HIV-1 Inhibition Observed in Cell Culture Assays with this compound.
Question: My in vitro experiments are showing variable or weak inhibition of HIV-1 replication with this compound, making it difficult to establish a consistent dose-response curve. What could be the cause?
Answer: This is a known characteristic of this compound's anti-HIV activity. Unlike some other nucleoside reverse transcriptase inhibitors (NRTIs), this compound exhibits a plateau in its dose-response curve at higher concentrations.[5] This means that beyond a certain concentration, increasing the amount of this compound does not lead to a proportional increase in HIV inhibition.
Troubleshooting Steps:
-
Optimize Drug Concentration Range: Ensure your experimental design includes a broad range of this compound concentrations, particularly in the lower nanomolar range where the dose-response is more linear.
-
Use Highly Sensitive Assays: Employ highly sensitive HIV infectivity assays, such as those using primary CD4+ T cells and pseudoviruses, which are capable of detecting subtle changes in viral replication.[7]
-
Cell Line Considerations: Be aware that the intracellular phosphorylation of this compound to its active triphosphate form can vary between different cell lines, potentially affecting its apparent potency.
-
Control for Viral Isolate: Different HIV-1 isolates may exhibit varying sensitivity to this compound. Use a well-characterized reference strain of HIV-1 for your baseline experiments.
Issue 2: Difficulty Detecting the M184V Mutation in Early Stages of this compound Exposure.
Question: I am treating HIV-infected cells (or a co-infected animal model) with this compound, but I am not detecting the M184V mutation after a short period. How can I improve my detection methods?
Answer: The selection of the M184V mutation is a dynamic process that occurs over time. In clinical settings, it can take several months of this compound monotherapy for the M184V variant to become the dominant viral species.[7]
Troubleshooting Steps:
-
Time-Course Experiments: Design your experiments to include multiple time points for sample collection. In one clinical case, the M184V mutation was detected in 12% of viral clones at 2 months, increasing to 96% by 6 months.[7]
-
Sensitive Genotyping Methods: Standard population sequencing may not be sensitive enough to detect low-frequency mutations. Consider using more sensitive techniques such as:
-
Allele-Specific PCR: This method can be designed to specifically amplify the M184V mutant sequence.
-
Next-Generation Sequencing (NGS): Deep sequencing allows for the quantification of viral variants at very low frequencies.
-
-
Clonal Analysis: If feasible, perform clonal sequencing of the HIV pol gene to determine the proportion of viral variants carrying the M184V mutation at different time points.[7]
Issue 3: Unexpected Lack of HIV RNA Decline in an In Vivo Co-Infected Model Treated with this compound.
Question: In my co-infected animal model, I am not observing the expected decline in HIV RNA levels after initiating this compound treatment. What are the potential reasons?
Answer: While this compound has demonstrated in vivo anti-HIV activity, several factors can influence the outcome.
Troubleshooting Steps:
-
Pre-existing Resistance: It is crucial to perform baseline HIV genotypic resistance testing on your viral stock or on samples from the animal model before initiating this compound. The presence of the M184V mutation at baseline will confer resistance to this compound.[6][9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dosing of this compound in your animal model achieves clinically relevant plasma and intracellular concentrations. Sub-optimal drug exposure will result in a lack of efficacy.
-
Adherence and Dosing: In animal studies, ensure consistent and accurate administration of the drug.
-
Viral Load Assay Sensitivity: Verify the lower limit of detection of your HIV RNA assay to ensure it can accurately measure a 1-log10 or greater reduction in viral load.
III. Experimental Protocols & Workflows
Protocol 1: In Vitro HIV-1 Infectivity Assay to Determine this compound Potency
This protocol outlines a method to assess the inhibitory activity of this compound against HIV-1 in primary human CD4+ T cells.
Materials:
-
Primary human CD4+ T cells
-
HIV-1 pseudoviruses (carrying a luciferase reporter gene)
-
This compound (analytical grade)
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Cell Preparation: Isolate primary CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Pre-incubate the CD4+ T cells with the different concentrations of this compound for 2 hours.
-
Viral Challenge: Add the HIV-1 pseudovirus to the cells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Culture the infected cells for 48-72 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.
Workflow for Investigating HIV Resistance Development
The following diagram illustrates a typical workflow for studying the emergence of this compound-associated HIV resistance in a longitudinal in vivo model.
Caption: Workflow for studying this compound-induced HIV resistance in vivo.
IV. Data Presentation
Table 1: Comparative Antiviral Activity and Resistance Profile
| Antiviral Agent | Primary Target | Anti-HIV Activity | Key HIV Resistance Mutation |
| This compound | HBV Polymerase | Yes (Partial) | M184V |
| Lamivudine | HIV & HBV RT | Yes (Potent) | M184V |
| Tenofovir | HIV & HBV RT | Yes (Potent) | K65R |
RT: Reverse Transcriptase
V. Mechanistic Insights
Mechanism of this compound's Anti-HIV Activity and Resistance Selection
The structural similarity between the HBV polymerase and the HIV reverse transcriptase is the basis for this compound's anti-HIV activity.[8][10] this compound triphosphate can be incorporated into the growing HIV DNA chain by the reverse transcriptase, leading to chain termination and inhibition of viral replication.[4][8]
However, this inhibition is not complete, which creates a selective pressure on the HIV population.[6] The M184V mutation in the HIV reverse transcriptase alters the enzyme's active site, reducing its affinity for this compound triphosphate. This allows the virus with the M184V mutation to replicate more efficiently in the presence of the drug, eventually becoming the dominant strain.[6][7]
Caption: this compound's mechanism of HIV inhibition and resistance.
VI. Concluding Remarks for the Researcher
The discovery of this compound's anti-HIV activity and its potential to select for the M184V mutation has been a critical finding in the management of HBV/HIV co-infection.[5][8] For researchers, this underscores the importance of comprehensive preclinical and clinical evaluation of any new antiviral agent to characterize its full spectrum of activity and potential for cross-resistance. When designing experiments involving this compound in the context of HIV, it is imperative to incorporate sensitive and longitudinal measures for HIV resistance. The insights gained from such studies are vital for informing clinical guidelines and advancing the development of safer and more effective antiviral therapies.
References
- The Anti-Hepatitis B Drug this compound Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. (n.d.). National Institutes of Health.
- This compound Can Generate Resistance Mutations in HIV. (2007, March 1). Medscape.
- Mechanism of action of this compound. (n.d.). ChemicalBook.
- This compound. (n.d.). Wikipedia.
- The HBV drug this compound - effects on HIV-1 replication and resistance. (2007, June 21). PubMed - NIH.
- Hepatitis B drug creates HIV resistance. (2007, July 9). Science News.
- This compound Baraclude. (n.d.). Hepatitis B Online - University of Washington.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- This compound Not Suited For Patients With Both Hep B and HIV. (2018, December 6). MDedge - The Hospitalist.
- The anti-HIV activity of this compound: a multicentre evaluation of lamivudine-experienced and -naïve patients. (2009, August 6). National Institutes of Health.
- Hepatitis Drug May Generate HIV Resistance. (2007, June 21). ScienceDaily.
- Efficacy and safety of this compound for chronic HBV in HIV/HBV coinfected patients receiving lamivudine as part of antiretroviral therapy. (2008, September 12). PubMed.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 3. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medscape.com [medscape.com]
- 6. The HBV drug this compound - effects on HIV-1 replication and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Hepatitis B Drug this compound Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencenews.org [sciencenews.org]
- 9. The anti-HIV activity of this compound: a multicentre evaluation of lamivudine-experienced and -naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Efficacy and safety of this compound for chronic HBV in HIV/HBV coinfected patients receiving lamivudine as part of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Duration in Chronic HBV Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for a functional cure for chronic hepatitis B (CHB) hinges on the ability to eradicate or permanently silence the intrahepatic covalently closed circular DNA (cccDNA), the stable reservoir of the hepatitis B virus (HBV).[1][2][3] Animal models are indispensable tools in the preclinical evaluation of novel therapeutic strategies aimed at achieving this goal.[4][5] However, determining the optimal duration of treatment in these models is a complex challenge fraught with potential pitfalls. Viral rebound upon treatment cessation, inconsistent results, and the unique characteristics of each model can obscure the true efficacy of an investigational therapy.[6][7][8]
This technical support center provides a comprehensive resource for researchers navigating the complexities of optimizing treatment duration in chronic HBV animal models. It is designed to be a practical guide, moving beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered questions. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and execution of treatment duration studies in chronic HBV animal models.
1. Which animal model is best suited for my long-term treatment study?
The "best" animal model is entirely dependent on the specific scientific question you are asking. There is no single model that perfectly recapitulates all aspects of human CHB.[5] Consider the following factors when making your selection:
-
Immune Competence: For evaluating immunomodulatory therapies, an immunocompetent model like the chimpanzee (though use is highly restricted), woodchuck, or certain humanized mouse models with reconstituted human immune systems are necessary.[1][6][9] For direct-acting antivirals, immunocompromised humanized mouse models are often sufficient.[4]
-
HBV Life Cycle: Ensure the model supports the key stages of the HBV life cycle relevant to your therapeutic, particularly cccDNA formation and maintenance. Humanized mice with transplanted human hepatocytes are currently the most widely used small animal model for this purpose.[1][4]
-
Cost and Practicality: Chimpanzee and woodchuck models are expensive and have limited availability.[10] Mouse models, while having their own limitations, are generally more accessible and allow for larger study cohorts.
Table 1: Comparison of Common Chronic HBV Animal Models
| Animal Model | Key Advantages | Key Limitations | Best Suited For |
| Chimpanzee | Closest primate model to humans, fully susceptible to HBV, robust immune response.[1][10] | Ethical concerns, high cost, limited availability.[5][10] | Studying host immune responses, vaccine development.[1] |
| Woodchuck (WHV) | Develops chronic hepatitis and hepatocellular carcinoma (HCC) similar to humans.[1][10] | Limited availability of reagents, genetic variability.[10] | Investigating long-term outcomes like HCC, testing nucleos(t)ide analogs.[1] |
| Duck (DHBV) | Cost-effective, readily available, useful for studying basic virology. | Distantly related to human HBV, different host immune system. | Initial screening of antivirals, studying viral replication. |
| Humanized Mice | Support infection with human HBV, formation of cccDNA, can be immune-reconstituted.[1][6][9] | Lack of a complete human immune system in many models, high cost of generation and maintenance.[6][11] | Evaluating direct-acting antivirals, studying cccDNA-targeting agents, investigating human-specific immune responses in dual-humanized models.[6][9][12] |
| Transgenic Mice | Readily available, genetically defined. | Do not support the full HBV life cycle (no cccDNA from infection), often immune-tolerant to HBV antigens.[4][6][11] | Studying the effects of specific HBV proteins, initial testing of some therapeutic concepts.[4] |
2. What are the critical endpoints to measure when determining treatment duration?
A multi-faceted approach is essential. Relying on a single marker can be misleading. Key endpoints include:
-
Serum HBV DNA: The most direct measure of viral replication. Sustained undetectable levels off-treatment are a primary goal.[2]
-
Serum HBsAg: Loss of HBsAg is considered a "functional cure."[2] However, HBsAg levels may not always correlate directly with intrahepatic viral activity, especially with therapies that target HBsAg production or secretion.[13][14]
-
Intrahepatic cccDNA: The ultimate target for a curative therapy. Accurate quantification is challenging but crucial for assessing the depletion of the viral reservoir.[3][15][16]
-
Host Immune Responses: In immunocompetent models, monitoring HBV-specific T-cell and B-cell responses can indicate whether a durable, host-mediated control of the virus is being established.[17][18][19]
3. How long should the off-treatment follow-up period be?
The duration of the follow-up period is critical for assessing the durability of the treatment effect. A common pitfall is declaring success prematurely.
-
Minimum Duration: A follow-up of at least 12-24 weeks off-treatment is generally recommended to monitor for viral rebound.[7][8][20]
-
Model-Specific Considerations: The kinetics of viral rebound can vary between animal models. It is advisable to conduct pilot studies to establish the typical rebound timeline in your specific model system.
Part 2: Troubleshooting Guides
This section provides practical advice for addressing specific challenges you may encounter during your experiments.
Troubleshooting Guide 1: Unexpected Viral Rebound After Treatment Cessation
Problem: You observe a rapid and complete rebound of serum HBV DNA to pre-treatment levels shortly after stopping a promising antiviral therapy.
Potential Causes and Solutions:
-
Insufficient Treatment Duration: The therapy may have effectively suppressed viral replication but did not sufficiently deplete the intrahepatic cccDNA pool.
-
Troubleshooting Step: Design a follow-up study with extended treatment durations. A dose- and duration-response study is often necessary to identify the optimal treatment window.
-
-
Suboptimal Drug Exposure: The pharmacokinetic/pharmacodynamic (PK/PD) profile of the drug in your animal model may be inadequate.
-
Troubleshooting Step: Conduct PK studies to ensure that the drug concentration in the liver is sufficient to exert its antiviral effect. Consider alternative dosing regimens or formulations if necessary.
-
-
Development of Drug Resistance: This is a concern with long-term monotherapy, particularly with agents that have a low genetic barrier to resistance.[21][22][23]
-
Troubleshooting Step: Sequence the HBV genome from rebound viruses to identify potential resistance mutations. If resistance is detected, consider combination therapy with another antiviral agent with a different mechanism of action.[21]
-
Troubleshooting Guide 2: High Variability in Intrahepatic cccDNA Quantification
Potential Causes and Solutions:
-
Inconsistent Sample Collection and Processing: The quality of the liver biopsy and subsequent DNA extraction is critical for accurate cccDNA quantification.
-
Assay-Related Variability: qPCR-based methods for cccDNA quantification can be technically challenging due to the presence of other viral DNA forms.[15][16][24]
-
Troubleshooting Step: Implement rigorous quality control measures for your qPCR assay, including the use of specific primers that span the gap in the relaxed circular DNA (rcDNA) and pre-treatment of DNA extracts with nucleases to remove contaminating viral DNA.[15][16] The use of digital droplet PCR (ddPCR) can also improve the accuracy and sensitivity of cccDNA quantification.
-
-
Biological Variability: The establishment of the cccDNA pool can be heterogeneous among individual animals.
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Consider using animal models with a more uniform infection profile.
-
Troubleshooting Guide 3: Differentiating Lack of Efficacy from Suboptimal Experimental Design
Problem: A novel therapeutic agent shows promising in vitro activity but fails to reduce viral markers in your animal model.
Potential Causes and Solutions:
-
Poor In Vivo Bioavailability or Metabolism: The drug may not be reaching the liver at therapeutic concentrations or may be rapidly metabolized.
-
Troubleshooting Step: As mentioned previously, conduct thorough PK/PD studies. Analyze liver tissue for the presence of the drug and its active metabolites.
-
-
Off-Target Effects or Toxicity: The drug may have unforeseen toxic effects in vivo that compromise liver function and mask any potential antiviral activity.[25]
-
Troubleshooting Step: Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and elevated liver enzymes. Conduct a dose-ranging toxicity study before initiating efficacy experiments.
-
-
Inappropriate Animal Model: The mechanism of action of your drug may be dependent on a host factor that is absent or different in your chosen animal model.
-
Troubleshooting Step: Re-evaluate the mechanism of action of your drug and select an animal model that is most likely to possess the relevant cellular and molecular pathways. For example, a drug targeting a specific human immune pathway will not be effective in an immunocompromised mouse model lacking that component.[6][9]
-
Part 3: Experimental Protocols and Workflows
Protocol 1: Standard Workflow for a Treatment Duration Study
This protocol outlines the key steps for a typical study aimed at optimizing treatment duration.
-
Model Selection and Establishment of Chronic Infection:
-
Choose the most appropriate animal model based on your research question (see Table 1).
-
Establish a stable chronic HBV infection with consistent viremia across all animals.
-
-
Baseline Characterization:
-
Before initiating treatment, collect baseline samples (serum, liver biopsy) to determine pre-treatment levels of HBV DNA, HBsAg, and intrahepatic cccDNA.
-
-
Treatment Phase:
-
Randomize animals into different treatment groups with varying durations of therapy (e.g., 4, 8, 12, and 16 weeks).
-
Include a vehicle-treated control group.
-
Monitor viral markers and animal health throughout the treatment period.
-
-
Off-Treatment Follow-up:
-
After the designated treatment period, cease therapy and monitor for viral rebound.
-
Collect samples at regular intervals (e.g., weekly for the first month, then bi-weekly) for at least 12-24 weeks.
-
-
Endpoint Analysis:
-
Quantify serum and intrahepatic viral markers at the end of the follow-up period.
-
In immunocompetent models, analyze host immune responses.
-
Statistically compare the outcomes between the different treatment duration groups.
-
Workflow Diagram: Troubleshooting Treatment Failure
The following diagram illustrates a logical workflow for investigating the reasons behind a treatment failure in an HBV animal model.
Sources
- 1. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Humanized Mice for the Study of HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rebound of HBV DNA after cessation of nucleos/tide analogues in chronic hepatitis B patients with undetectable covalently closed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Hepatitis B Relapse Rates after Cessation of Tenofovir Alafenamide and Entecavir Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Load Affects the Immune Response to HBV in Mice With Humanized Immune System and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 11. Evaluating HBV Vaccine Efficacy in Animal Models - Creative Diagnostics [creative-diagnostics.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Discordance of hepatitis B e antigen and hepatitis B viral deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Nature of Host Immunity during Hepatitis B Virus Infection and designing Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mednexus.org [mednexus.org]
- 20. Rebound of HBV DNA after cessation of nucleos/tide analogues in chronic hepatitis B patients with undetectable covalently closed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Management of antiviral drug resistance in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatitis B virus treatment: Management of antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Management and prevention of drug resistance in chronic hepatitis B | Semantic Scholar [semanticscholar.org]
- 24. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-HBV activity of retinoid drugs in vitro versus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Entecavir Targeted Delivery: A Technical Support Guide for Researchers
Welcome to the technical support center for Entecavir targeted delivery research. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating and delivering this compound in a targeted manner. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing targeted delivery systems for this compound?
The primary challenges stem from this compound's physicochemical properties and the biological barriers it must overcome to reach its target, primarily hepatocytes for Hepatitis B virus (HBV) treatment.[1][2] Key difficulties include:
-
Low Aqueous Solubility: this compound is slightly soluble in water, which complicates its formulation, particularly in aqueous-based nanocarrier systems.[3]
-
Hydrophilicity: As a hydrophilic small molecule, it has a tendency to prematurely leak from lipid-based or polymeric nanocarriers, leading to low encapsulation efficiency.[4]
-
Low Dosage Requirement: this compound is a potent drug administered in very low doses (0.5 mg to 1.0 mg), which presents significant challenges in achieving content uniformity in solid dosage forms and nanoformulations.[5][6][7]
-
Biological Barriers: Systemic administration requires the delivery system to navigate the bloodstream, avoid clearance by the reticuloendothelial system (RES), and specifically target liver cells.[2][8]
Diagram: Core Challenges in this compound Targeted Delivery
Sources
- 1. Development of nanoparticle-delivery systems for antiviral agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-loaded poly (lactic-co-glycolic acid) microspheres for long-term therapy of chronic hepatitis-B: Preparation and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2508172A1 - Stable and uniform formulations of this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. US6627224B2 - Low dose this compound formulation and use - Google Patents [patents.google.com]
- 8. Liver-Targeted Co-delivery of this compound and Glycyrrhetinic Acid Based on Albumin Nanoparticle To Enhance the Accumulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Artifacts in Long-Term Entecavir Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for long-term Entecavir studies. This resource is designed to provide you, the researcher, with practical, in-depth guidance to navigate the complexities of long-term experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and minimize experimental artifacts, ensuring the integrity and reproducibility of your data. This guide is structured to address common challenges in a question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Introduction: The Marathon of this compound Research
This compound is a potent nucleoside analog that has become a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its primary mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[3][4] Specifically, after intracellular phosphorylation to its active triphosphate form, this compound competitively inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA.[5][6]
Long-term studies are crucial for evaluating the sustained efficacy of this compound, the potential for viral resistance, and its impact on liver histology and disease progression.[7][8] However, the prolonged nature of these experiments introduces unique challenges and potential for artifacts that can confound results. This guide will provide a framework for robust experimental design and troubleshooting to ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Drug Potency and Efficacy
Question 1: We are observing inconsistent antiviral efficacy in our cell culture models despite using the same concentration of this compound. What could be the cause?
Answer: Inconsistent efficacy can stem from several factors, primarily related to drug bioavailability and the metabolic state of the cells. This compound's oral bioavailability is known to be affected by food, which can decrease its absorption.[9] While this is a clinical consideration, the underlying principle of ensuring consistent drug exposure is critical in vitro.
Troubleshooting Protocol:
-
Standardize Administration: Always administer this compound to cell cultures in a consistent manner. If using a serum-containing medium, ensure the timing of media changes and drug addition is uniform across all experiments.
-
Verify Drug Concentration: Periodically, have the concentration of your this compound stock solution independently verified by a qualified analytical chemistry service.
-
Assess Cell Health and Confluency: The metabolic state of your cells can influence the intracellular phosphorylation of this compound to its active triphosphate form.[9] Ensure that cells are in a logarithmic growth phase and at a consistent confluency at the time of treatment. Overly confluent or stressed cells may exhibit altered drug metabolism.
-
Control for Serum Protein Binding: this compound has low plasma protein binding (around 13%).[2] However, if you are using a high percentage of serum in your culture medium, consider this as a potential variable and keep the serum concentration consistent.
Question 2: How can we accurately assess the long-term impact of this compound on cell viability to rule out cytotoxicity as a confounding factor in our antiviral assays?
Answer: While this compound generally has a favorable safety profile, it is essential to distinguish between antiviral effects and potential cytotoxicity, especially in long-term cultures.[10] Standard cytotoxicity assays should be performed in parallel with your antiviral experiments.
Troubleshooting Protocol:
-
Perform Long-Term Viability Assays: Standard short-term cytotoxicity assays (e.g., 24-48 hours) may not be sufficient. Run viability assays (e.g., MTS or CellTiter-Glo) at time points that correspond to your antiviral efficacy measurements.
-
Use a Range of Concentrations: Test a wide range of this compound concentrations, including those well above the expected efficacious dose, to establish a clear therapeutic window.
-
Monitor Mitochondrial Function: Some nucleoside analogs have been associated with mitochondrial toxicity.[10][11] Consider assays that measure mitochondrial function, such as lactate production or oxygen consumption rates, especially if you observe unexpected changes in cell morphology or growth.
-
Include a Positive Control for Cytotoxicity: Use a compound known to induce cytotoxicity in your cell line as a positive control to ensure your assay is performing correctly.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for long-term cytotoxicity assessment of this compound.
Category 2: Viral Resistance
Question 3: We have detected a viral breakthrough in some of our long-term cultures treated with this compound. How can we confirm if this is due to the development of resistance?
Answer: Viral breakthrough, defined as a confirmed increase in HBV DNA levels after an initial response, is a key indicator of potential drug resistance.[12] this compound has a high barrier to resistance in treatment-naïve settings; however, resistance can emerge, particularly in the context of pre-existing lamivudine resistance mutations.[12][13] The development of this compound resistance often involves a two-hit mechanism, starting with a lamivudine resistance mutation (rtM204V/I) followed by additional substitutions at other positions in the HBV polymerase gene.[12]
Troubleshooting Protocol:
-
Confirm Virological Breakthrough: Repeat the HBV DNA quantification to confirm the increase. Ensure this is not due to experimental error, such as cross-contamination.
-
Sequence the HBV Polymerase Gene: Isolate viral DNA from the supernatant of the cultures showing breakthrough and perform sequencing of the reverse transcriptase (RT) domain of the polymerase gene.
-
Identify Resistance Mutations: Compare the obtained sequence with a wild-type reference sequence to identify known this compound resistance-associated mutations (e.g., rtT184, rtS202, or rtM250) in the presence of lamivudine resistance mutations (rtM204V/I with or without rtL180M).[13][14][15]
-
Phenotypic Analysis: To confirm that the identified mutations confer resistance, clone the mutated polymerase gene into a replication-competent HBV plasmid. Transfect this plasmid into a suitable cell line (e.g., HepG2) and perform a dose-response assay with this compound to determine the 50% effective concentration (EC50).[16] A significant increase in the EC50 compared to the wild-type virus confirms phenotypic resistance.
Logical Flow for Investigating this compound Resistance
Caption: A logical workflow for investigating suspected this compound resistance.
Category 3: Quantification of Viral Nucleic Acids
Question 4: We are struggling with accurately quantifying HBV cccDNA in our liver tissue samples. The levels seem to vary significantly between experiments. How can we improve the reliability of our cccDNA quantification?
Answer: Quantifying covalently closed circular DNA (cccDNA) is notoriously challenging due to its low copy number per cell compared to other viral DNA forms and its high resistance to denaturation.[17][18] False positives can arise from the co-detection of other HBV DNA replicative intermediates.[19]
Troubleshooting Protocol:
-
Optimize DNA Extraction: Use a method specifically designed to enrich for cccDNA, such as a modified Hirt extraction.[19] Standard total DNA extraction methods can lead to contamination with other viral DNA forms.
-
Employ Nuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase (PSD) or a combination of exonucleases (Exo I/III) to digest linear and relaxed circular DNA, leaving the cccDNA intact.[19] It is crucial to validate the efficiency of the nuclease treatment.
-
Use a Validated qPCR Assay: Utilize a quantitative PCR (qPCR) assay with primers that specifically amplify the cccDNA. The use of droplet digital PCR (ddPCR) can offer higher sensitivity and accuracy for low copy number targets like cccDNA.[20]
-
Include Proper Controls:
-
Positive Control: A plasmid containing the HBV genome to validate the qPCR assay.
-
Negative Control: DNA from uninfected liver tissue or cells.
-
Digestion Control: A linear plasmid containing a non-HBV sequence spiked into a sample before nuclease treatment to verify the activity of the DNase.
-
-
Normalize to a Housekeeping Gene: Normalize the cccDNA copy number to a single-copy host housekeeping gene (e.g., GAPDH) to account for variations in the amount of input DNA.[21]
| Parameter | Recommendation for Reliable cccDNA Quantification | Rationale |
| DNA Extraction | Modified Hirt extraction | Enriches for episomal DNA like cccDNA.[19] |
| Nuclease Treatment | Plasmid-safe ATP-dependent DNase (PSD) or Exo I/III | Removes contaminating linear and relaxed circular HBV DNA.[19] |
| Quantification Method | qPCR or ddPCR with cccDNA-specific primers | Provides sensitive and specific quantification. ddPCR is advantageous for low copy numbers.[20] |
| Normalization | Single-copy host housekeeping gene (e.g., GAPDH) | Accounts for variability in sample input and DNA extraction efficiency.[21] |
Category 4: Monitoring Treatment Response
Question 5: Beyond viral DNA levels, what other markers should we be monitoring in long-term studies to get a comprehensive picture of this compound's effect?
Answer: While a decline in serum HBV DNA is a primary endpoint, a multi-faceted approach to monitoring provides a more complete understanding of the virological and serological response to this compound.[22]
Monitoring Protocol:
-
HBV DNA Levels: This is the most direct measure of antiviral efficacy. Regular monitoring (e.g., every 12-24 weeks in a clinical research context) is crucial.[23]
-
HBeAg/anti-HBe Status: In HBeAg-positive subjects, the loss of HBeAg and the appearance of anti-HBe (seroconversion) is a significant milestone indicating a durable response.[21][24]
-
HBsAg Levels: Quantitative HBsAg levels can be a useful predictor of treatment response.[25] A significant decline in HBsAg is associated with a favorable long-term outcome.
-
Alanine Aminotransferase (ALT) Levels: Normalization of ALT levels indicates a reduction in liver inflammation.[26]
-
Intrahepatic cccDNA: As the template for viral replication, monitoring cccDNA levels provides insight into the potential for viral rebound after treatment cessation.[17][27]
This compound's Mechanism of Action and Sites of Inhibition
Caption: Mechanism of action of this compound in inhibiting HBV replication.
References
- This compound - Wikipedia.
- Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC.
- Approaches to quantifying hepatitis B virus covalently closed circular DNA.
- This compound - LiverTox - NCBI Bookshelf - NIH.
- Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC - NIH.
- What is the mechanism of this compound? - Patsnap Synapse.
- Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut.
- What is the mechanism of this compound Maleate? - Patsnap Synapse.
- Development of a Sensitive and Specific RPA-CRISPR/Cas12a Assay for Intrahepatic Quantification of HBV cccDNA - MDPI.
- Characterization of novel this compound resistance mutations - PubMed.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube.
- A sensitive and accurate quantification method for the detection of hepatitis B virus covalently closed circular DNA by the application of a droplet digital polymerase chain reaction amplification system - PubMed.
- This compound Pharmacology - BioPharma Notes.
- Long-term this compound therapy reverses fibrosis and cirrhosis in chronic hepatitis B patients.
- Long-term this compound looks safe, effective in HBV | MDedge - The Hospitalist.
- This compound Baraclude - Treatment - Hepatitis B Online - University of Washington.
- Baraclude (this compound) oral solution label - accessdata.fda.gov.
- This compound PK Fact Sheet.
- Long-term outcome of this compound treatment of nucleos(t)ide analogue-naïve chronic hepatitis B patients in Japan - PubMed.
- This compound | Advanced Drug Monograph - MedPath.
- Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC - PubMed Central.
- Molecular Diagnosis of this compound Resistance - PMC - NIH.
- This compound is Safe and Effective in Long Term for the Treatment of Hepatitis B in Immunocompromised Children - NIH.
- Efficacy and safety of long term this compound in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology - Elsevier.
- Quantitation of HBsAg predicts response to this compound therapy in HBV genotype C patients.
- Resistance mutations of hepatitis B virus in this compound‐refractory patients - ResearchGate.
- Monitoring during and after antiviral therapy for hepatitis B - PubMed - NIH.
- Monitoring During and After Antiviral Therapy for Hepatitis B - PMC - NIH.
- This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - NIH.
- On-treatment monitoring - HCV Guidelines.
- Management of this compound-resistant chronic hepatitis B with adefovir-based combination therapies - PMC - NIH.
- Herpes - STI Treatment Guidelines - CDC.
- Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - NIH.
- Management of treatment failure in chronic hepatitis B - PubMed.
- What are the guidelines for monitoring and treating Hepatitis B (HBV)? - Dr.Oracle.
- Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH.
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC - NIH.
- Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving this compound treatment - Frontiers.
- Management of treatment failure in chronic hepatitis B - ResearchGate.
- This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma In - ASM Journals.
- Long-term real-world this compound therapy in treatment-naïve hepatitis B patients - NIH.
- Clinical trials with antiviral drugs against COVID‐19: some progress and many shattered hopes - PMC - PubMed Central.
- Differences in HBV DNA levels between this compound dose groups by PCR at... - ResearchGate.
- Update on this compound in the management of severe forms of Hepatitis B - PMC - NIH.
- Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - NIH.
- Prolonged this compound Therapy Is Not Effective for HBeAg Seroconversion in Treatment-Naive Chronic Hepatitis B Patients with a Partial Virological Response | Antimicrobial Agents and Chemotherapy - ASM Journals.
- Importance of virological outcome design in clinical trials for antiviral treatment of coronavirus disease 2019 - PMC - NIH.
- Antiviral Activity of Active Materials: Standard and Finger-Pad-Based Innovative Experimental Approaches - MDPI.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of novel this compound resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Approaches to quantifying hepatitis B virus covalently closed circular DNA | Semantic Scholar [semanticscholar.org]
- 19. gut.bmj.com [gut.bmj.com]
- 20. A sensitive and accurate quantification method for the detection of hepatitis B virus covalently closed circular DNA by the application of a droplet digital polymerase chain reaction amplification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring during and after antiviral therapy for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monitoring During and After Antiviral Therapy for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of long term this compound in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 25. Quantitation of HBsAg predicts response to this compound therapy in HBV genotype C patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound is Safe and Effective in Long Term for the Treatment of Hepatitis B in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Entecavir and Lamivudine for the Inhibition of Hepatitis B Virus Replication
This guide provides a detailed in vitro comparison of two prominent nucleoside analogs, Entecavir and Lamivudine, for the treatment of Hepatitis B Virus (HBV) infection. We will delve into their mechanisms of action, comparative efficacy, and resistance profiles, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their understanding and evaluation of these antiviral agents.
Introduction: The Challenge of HBV and the Role of Nucleoside Analogs
Hepatitis B is a persistent global health issue, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. The cornerstone of HBV treatment lies in the use of nucleoside/nucleotide analogs (NAs), which act by inhibiting the viral reverse transcriptase (RT), an essential enzyme for HBV replication. Lamivudine, an L-nucleoside analog, was one of the first NAs approved for HBV treatment. While it effectively suppresses viral replication, its long-term use is hampered by the frequent emergence of drug-resistant mutations. This compound, a carbocyclic analog of 2'-deoxyguanosine, was developed later and exhibits more potent antiviral activity and a higher barrier to resistance compared to Lamivudine. This guide will dissect the in vitro evidence that underpins these clinical observations.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Lamivudine are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms. These active metabolites then compete with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the elongating viral DNA chain by the HBV polymerase.
Lamivudine's Mechanism: Lamivudine triphosphate (L-dCTP) competes with the natural substrate, deoxycytidine triphosphate (dCTP). Upon incorporation into the viral DNA, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine results in chain termination, thus halting viral replication.
This compound's Superiority: this compound triphosphate (ETV-TP) also acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). However, this compound's mechanism is more complex and potent. It not only acts as a chain terminator but also inhibits the priming of the HBV polymerase and the synthesis of both the negative and positive strands of the viral DNA. This multi-faceted inhibition contributes to its greater potency.
Caption: Mechanism of Action for Lamivudine and this compound.
In Vitro Efficacy: A Quantitative Comparison
The most common method for evaluating the in vitro efficacy of anti-HBV compounds is the cell-based HBV replication assay. In this assay, a human hepatoma cell line (e.g., HepG2) is transfected with a plasmid containing the HBV genome. The cells are then treated with the antiviral compounds at varying concentrations, and the extent of viral replication is measured. The half-maximal inhibitory concentration (IC50) is the concentration of the drug that inhibits 50% of viral replication and is a key measure of antiviral potency.
| Compound | Wild-Type HBV IC50 (nM) | Lamivudine-Resistant HBV IC50 (nM) | Reference |
| This compound | 0.7 - 4.0 | 10 - 40 | |
| Lamivudine | 10 - 100 | >10,000 |
As the data clearly indicates, this compound is significantly more potent than Lamivudine against wild-type HBV, with IC50 values that are approximately 10 to 100-fold lower. Furthermore, this compound retains significant activity against Lamivudine-resistant HBV strains, whereas Lamivudine's efficacy is dramatically reduced.
Experimental Protocol: Cell-Based HBV Replication Assay
This protocol outlines a standard method for determining the IC50 of antiviral compounds against HBV in vitro.
1. Cell Culture and Transfection:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- Transfect the cells with a plasmid containing a greater-than-unit-length HBV genome (e.g., pCMV-HBV) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
2. Drug Treatment:
- 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of the antiviral compounds (this compound and Lamivudine). A typical concentration range would be from 0.01 nM to 10 µM. Include a no-drug control.
- Incubate the cells for 5 days, replacing the medium with fresh drug-containing medium every 2 days.
3. Analysis of HBV Replication:
- Harvesting Viral DNA: After 5 days of treatment, harvest the intracellular HBV core particles. Lyse the cells and treat with DNase I to remove the transfected plasmid DNA. Then, lyse the core particles to release the viral DNA.
- Southern Blot Analysis: Purify the viral DNA and analyze it by Southern blot hybridization using a radiolabeled HBV-specific probe. This will allow for the visualization and quantification of the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).
- Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome. This method is more high-throughput than Southern blotting.
4. Data Analysis:
- Quantify the amount of HBV DNA in each drug-treated sample and normalize it to the no-drug control.
- Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
start [label="Start: HepG2 cells in 6-well plates"];
transfection [label="Transfect with HBV plasmid"];
drug_treatment [label="Add serial dilutions of this compound/Lamivudine"];
incubation [label="Incubate for 5 days (refreshing medium every 2 days)"];
harvest [label="Harvest intracellular HBV core particles"];
dna_extraction [label="Extract viral DNA"];
analysis [label="Analyze HBV DNA (Southern Blot or qPCR)"];
ic50 [label="Calculate IC50 values"];
start -> transfection;
transfection -> drug_treatment;
drug_treatment -> incubation;
incubation -> harvest;
harvest -> dna_extraction;
dna_extraction -> analysis;
analysis -> ic50;
}
Caption: Workflow for Cell-Based HBV Replication Assay.
Resistance Profiles: A Key Differentiator
The Achilles' heel of Lamivudine is the rapid development of resistance, primarily due to mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase. The most common mutations are M204V and M204I. These mutations significantly reduce the affinity of the polymerase for Lamivudine, leading to a loss of antiviral efficacy.
This compound, on the other hand, has a much higher barrier to resistance. While the M204V/I mutations can reduce susceptibility to this compound, high-level resistance typically requires additional mutations, such as L180M, S202G, or T184G. The requirement for multiple mutations to confer high-level resistance is a key reason for this compound's superior long-term efficacy in the clinic.
| Mutation | Fold-Change in Susceptibility (Lamivudine) | Fold-Change in Susceptibility (this compound) | Reference |
| M204V | >1000 | 8 - 16 | |
| M204I | >1000 | 2 - 5 | |
| L180M + M204V | >1000 | >70 |
Conclusion
The in vitro data provides a clear and compelling picture of the relative strengths and weaknesses of this compound and Lamivudine. This compound is a significantly more potent inhibitor of HBV replication than Lamivudine, with a multi-faceted mechanism of action that contributes to its superior efficacy. Crucially, this compound maintains significant activity against Lamivudine-resistant HBV strains and has a much higher genetic barrier to the development of high-level resistance. These in vitro findings have been borne out in clinical practice and underscore the importance of continued research and development of novel anti-HBV agents with even greater potency and resistance profiles.
References
- Title: Adefovir dipivoxil for the treatment of lamivudine-resistant hepatitis B virus infection. Source: New England Journal of Medicine URL:[Link]
- Title: Lamivudine for patients with chronic hepatitis B and advanced liver disease. Source: New England Journal of Medicine URL:[Link]
- Title: this compound: a new antiviral agent for the treatment of chronic hepatitis B infection.
- Title: In vitro antiviral activity of this compound against adefovir-resistant hepatitis B virus. Source: Antiviral Therapy URL:[Link]
- Title: Discovery of this compound, a Potent and Selective Antiviral Agent for the Treatment of Hepatitis B Virus Infection. Source: Journal of Medicinal Chemistry URL:[Link]
- Title: In vitro antiviral activity of this compound against lamivudine-resistant hepatitis B virus. Source: Antimicrobial Agents and Chemotherapy URL:[Link]
A Preclinical Head-to-Head: Validating Entecavir's Superiority Over Adefovir in Animal Models of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions at risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma. The primary goal of antiviral therapy is to achieve sustained suppression of HBV replication, which in turn can halt liver disease progression. Nucleos(t)ide analogues (NAs) are the cornerstone of CHB treatment, and among them, Entecavir (ETV) and Adefovir Dipivoxil (ADV) have been pivotal. While clinical data strongly supports this compound's superior efficacy, a deep dive into the preclinical animal model data provides a foundational understanding of this advantage, offering insights into potency, mechanism, and safety that are critical for ongoing drug development efforts.
This guide provides an in-depth comparison of this compound and Adefovir, grounded in the experimental data from key animal models that mimic human HBV infection. We will dissect the evidence from the duck hepatitis B virus (DHBV) and woodchuck hepatitis virus (WHV) models, elucidating the causal factors behind this compound's more potent antiviral activity.
The Contenders: A Mechanistic Overview
Both this compound and Adefovir are designed to disrupt the HBV replication cycle by targeting the viral DNA polymerase, an enzyme crucial for the virus to multiply. However, their precise mechanisms of action and molecular interactions with the target enzyme differ, which is a key determinant of their relative potencies.
This compound , a guanosine nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form.[1] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.[1] Uniquely, this compound inhibits all three key functions of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand.[2][3] Its incorporation leads to chain termination, effectively halting viral replication.[1]
Adefovir Dipivoxil is a prodrug of Adefovir, an acyclic nucleotide analogue of adenosine monophosphate.[4][5] It also requires intracellular phosphorylation to its active diphosphate form.[4] Adefovir diphosphate then competes with deoxyadenosine triphosphate (dATP) for a spot in the growing viral DNA chain.[6] Its incorporation also results in chain termination, thereby inhibiting HBV DNA polymerase.[4][7]
The following diagram illustrates the HBV replication cycle and the points of inhibition for both drugs.
Caption: HBV Replication Cycle and Inhibition by this compound and Adefovir.
The Proving Grounds: Key Animal Models in HBV Research
Due to the narrow host range of HBV, which primarily infects humans and higher primates, researchers rely on surrogate animal models.[8][9] The two most established and informative models for preclinical evaluation of anti-HBV therapies are the duck hepatitis B virus (DHBV)-infected duck and the woodchuck hepatitis virus (WHV)-infected woodchuck.[10][11]
-
The Duck Hepatitis B Virus (DHBV) Model: Pekin ducks infected with DHBV are a widely used model.[11] DHBV shares significant similarities with HBV in terms of its replication cycle.[11] This model is particularly useful for screening antiviral compounds and studying the early stages of infection.[3]
-
The Woodchuck Hepatitis Virus (WHV) Model: Woodchucks infected with WHV provide a model that closely mimics the progression of chronic hepatitis B in humans, including the development of hepatocellular carcinoma.[10][12] This makes the woodchuck model invaluable for long-term efficacy and safety studies.[4]
The following diagram outlines a typical experimental workflow for evaluating antiviral efficacy in these models.
Caption: Experimental Workflow for Antiviral Efficacy Assessment.
Head-to-Head in the Duck Model: this compound's Potency Shines
While direct comparative studies are limited, data from separate investigations in the DHBV model consistently point to this compound's superior potency.
| Drug | Animal Model | Dosage | Duration | Serum Viral Load Reduction | Reference |
| This compound | DHBV-infected Ducks | 1.0 mg/kg/day | 21 days | 3.1 log10 | [13] |
| 0.1 mg/kg/day | 21 days | 2.1 log10 | [13] | ||
| Adefovir | DHBV-infected Ducks | Not specified | Not specified | Potent inhibitor of viral replication | [9][14] |
The Woodchuck Model: Corroborating this compound's Superiority
The woodchuck model, with its closer resemblance to human disease progression, further substantiates this compound's robust antiviral activity. Long-term treatment with this compound in WHV-infected woodchucks led to sustained viral suppression, with serum viral DNA levels near the lower limit of detection for over two years in some animals.[1][8] This prolonged suppression was also associated with a delay in the emergence of hepatocellular carcinoma and an increased lifespan.[8]
In a study evaluating Adefovir dipivoxil in chronically WHV-infected woodchucks, a 12-week treatment with 15 mg/kg/day resulted in a marked suppression of serum WHV DNA levels.[10] While effective, the magnitude of viral load reduction reported for this compound in other woodchuck studies appears to be greater and more sustained.[4] For instance, this compound at a dose of 0.1 mg/kg was reported to reduce serum viremia by 7 to 8 logs.[4]
| Drug | Animal Model | Dosage | Duration | Serum Viral Load Reduction | Reference |
| This compound | WHV-infected Woodchucks | 0.1 mg/kg/day | Not specified | 7-8 log10 | [4] |
| Adefovir | WHV-infected Woodchucks | 15 mg/kg/day | 12 weeks | Marked suppression | [10] |
| 5 mg/kg/day | 12 weeks | Dose-related suppression | [10] |
Safety and Tolerability: A Critical Differentiator
Beyond efficacy, the safety profile of an antiviral agent is paramount for long-term therapy. In animal models, this compound has demonstrated a favorable safety profile. Long-term studies in woodchucks showed that this compound was well-tolerated with no evidence of mitochondrial toxicity.[2]
Adefovir, on the other hand, has a known risk of nephrotoxicity, particularly at higher doses.[12] While the lower doses used for HBV treatment have a better safety profile, monitoring of renal function is still recommended.[12] Animal toxicology studies of Adefovir dipivoxil identified the kidneys as a primary target organ for toxicity.[15]
| Drug | Key Safety Findings in Animal Models | Reference |
| This compound | Well-tolerated in long-term woodchuck studies. No evidence of mitochondrial toxicity. | [2] |
| Adefovir | Nephrotoxicity is the primary dose-limiting toxicity. | [12][15] |
Experimental Protocols in Focus
For researchers looking to replicate or build upon these findings, understanding the experimental methodologies is crucial.
Protocol 1: Evaluation of Antiviral Efficacy in the DHBV-Infected Duckling Model
-
Animal Model Establishment:
-
Treatment Regimen:
-
Infected ducklings are randomized into treatment and control groups.
-
This compound, Adefovir, or a vehicle control is administered daily via oral gavage for a specified period (e.g., 21 days).[13]
-
-
Sample Collection and Analysis:
-
Blood samples are collected at regular intervals to monitor serum DHBV DNA levels.
-
At the end of the study, liver tissue is collected for histopathological examination and quantification of intrahepatic viral DNA and covalently closed circular DNA (cccDNA).[13]
-
-
Quantification of Viral Load:
-
Serum DHBV DNA is quantified using real-time PCR, with results expressed as log10 reduction from baseline.[3]
-
Protocol 2: Assessment of Antiviral Efficacy in the WHV-Infected Woodchuck Model
-
Animal Model Establishment:
-
Treatment Regimen:
-
Monitoring and Endpoint Analysis:
Conclusion: Preclinical Evidence Paves the Way for Clinical Superiority
The body of evidence from preclinical animal models provides a robust validation of this compound's superiority over Adefovir in the context of anti-HBV therapy. Its higher potency in reducing viral replication in both the duck and woodchuck models, coupled with a more favorable safety profile, particularly concerning nephrotoxicity, underscores the mechanistic advantages that have translated into superior clinical outcomes. For researchers in the field, this comparative analysis of preclinical data not only reinforces the clinical standing of this compound but also provides a framework for the evaluation of next-generation anti-HBV therapeutics, where high potency and long-term safety remain the ultimate goals.
References
- Fourel, I., et al. (2002). Inhibitory effect of adefovir on viral DNA synthesis and covalently closed circular DNA formation in duck hepatitis B virus-infected hepatocytes in vivo and in vitro. Antimicrobial Agents and Chemotherapy, 46(2), 425–433.
- Colonno, R. J., et al. (2001). Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. The Journal of Infectious Diseases, 184(10), 1236–1245.
- Le Guerhier, F., et al. (2003). Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 46(2), 425-433.
- Cullen, J. M., et al. (2000). Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks. Antimicrobial Agents and Chemotherapy, 44(8), 2055-2061.
- Genovesi, E. V., et al. (2002). Potent efficacy of this compound (BMS-200475) in a duck model of hepatitis B virus replication. Antimicrobial Agents and Chemotherapy, 46(1), 82–88.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Menne, S., & Cote, P. J. (2007). The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection. World Journal of Gastroenterology, 13(1), 104–124.
- Patsnap Synapse. (2024). What is the mechanism of Adefovir Dipivoxil?
- Innaimo, S. F., et al. (1997). The Duck hepatitis B virus (DHBV)-infected Pekin duck (Anas platyrhynchos) is also widely accepted as a model for evaluating new agents directed against HBV. Antimicrobial Agents and Chemotherapy, 41(5), 1042-1046.
- Tsiang, M., et al. (1999). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 43(11), 2600-2606.
- Drug Index | Pediatric Oncall. (n.d.). Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- PubChem. (n.d.). Adefovir.
- Murray, S. M., et al. (1991). Duck hepatitis B virus: a model to assess efficacy of disinfectants against hepadnavirus infectivity. Epidemiology and Infection, 106(3), 435–443.
- University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online.
- Creative Diagnostics. (n.d.). Duck Hepatitis B Virus (DHBV) Infection Model.
- Menne, S., et al. (2021). Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B. Viruses, 13(4), 648.
- Murray, S. M., et al. (1991). Duck hepatitis B virus: a model to assess efficacy of disinfectants against hepadnavirus infectivity. Epidemiology and Infection, 106(3), 435-443.
- Patsnap Synapse. (2024). What is Adefovir Dipivoxil used for?
- Liaw, Y. F., et al. (2011). Efficacy and safety of this compound versus adefovir in chronic hepatitis B patients with hepatic decompensation: a randomized, open-label study. Hepatology, 54(1), 91–100.
- Zhao, S., et al. (2012). Comparison of this compound and adefovir for the treatment of chronic hepatitis B. The Brazilian Journal of Infectious Diseases, 16(4), 349–355.
- Michalak, T. I. (2018). Immunological aspects of naturally occurring model of hepatitis B virus (HBV) infection, hepatitis B, and HBV-associated hepatocellular carcinoma in the American woodchuck Marmota monax. ILAR journal, 59(2), 173–187.
- U.S. Food and Drug Administration. (n.d.). Hepsera Pharmacology Review Part 1.
- Liu, Y., et al. (2013). A comparison of treatment with adefovir and this compound for chronic hepatitis B in China: The 2-year results of a prospective study. Hepatitis Monthly, 13(8), e11403.
- Seeger, C., & Maragos, J. (1991). Identification and characterization of the woodchuck hepatitis virus origin of DNA replication. Journal of Virology, 65(10), 5190–5195.
- Lampertico, P., et al. (2011). Drug safety evaluation of adefovir in HBV infection. Expert Opinion on Drug Safety, 10(5), 807–817.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duck Hepatitis B Virus (DHBV) Infection Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Treatment for HBV in Woodchucks [natap.org]
- 6. Bicistronic Woodchuck Hepatitis Virus Core and Gamma Interferon DNA Vaccine Can Protect from Hepatitis but Does Not Elicit Sterilizing Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effect of adefovir in combination with a DNA vaccine in the duck hepatitis B virus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug safety evaluation of adefovir in HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of adefovir on viral DNA synthesis and covalently closed circular DNA formation in duck hepatitis B virus-infected hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of treatment with adefovir and this compound for chronic hepatitis B in China: The 2-year results of a prospective study: Adefovir versus Entercavir for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Duck hepatitis B virus: a model to assess efficacy of disinfectants against hepadnavirus infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Duck hepatitis B virus: a model to assess efficacy of disinfectants against hepadnavirus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Researcher's Guide to Benchmarking New Antiviral Compounds Against Entecavir
For researchers, scientists, and drug development professionals at the forefront of antiviral research, the rigorous evaluation of novel therapeutic agents is paramount. Entecavir, a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, serves as a critical benchmark in the development of new treatments for chronic hepatitis B.[1][2] This guide provides a comprehensive framework for benchmarking new antiviral compounds against this compound, emphasizing experimental design, data interpretation, and scientific integrity.
Understanding the Benchmark: this compound's Mechanism of Action
This compound is a guanosine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, potently inhibits all three functions of the HBV reverse transcriptase (polymerase): base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3][4] Its high potency and high barrier to resistance make it a gold-standard comparator in preclinical and clinical development.[5][6]
A key aspect of this compound's efficacy lies in its unique interaction with the HBV polymerase. Three-dimensional homology models have revealed a hydrophobic pocket in the enzyme's dNTP binding site that accommodates this compound's exocyclic alkene moiety, contributing to its superior potency compared to other nucleoside analogs like lamivudine and adefovir.[7][8]
Figure 1: Mechanism of Action of this compound
A Phased Approach to Benchmarking: From In Vitro Potency to In Vivo Efficacy
A robust benchmarking program should follow a logical progression, starting with fundamental in vitro characterization and moving towards more complex biological systems.
Phase 1: In Vitro Antiviral Potency and Cytotoxicity
The initial phase focuses on determining the intrinsic antiviral activity and cellular toxicity of the new chemical entity (NCE).
Key Experiments:
-
Antiviral Activity Assay (IC50 Determination): This assay quantifies the concentration of the compound required to inhibit 50% of viral replication.[9]
-
Cytotoxicity Assay (CC50 Determination): Running in parallel with the antiviral assay, this determines the compound concentration that causes a 50% reduction in cell viability.[9][10]
-
Selectivity Index (SI) Calculation: The ratio of CC50 to IC50, a critical measure of the compound's therapeutic window. A higher SI is desirable.[11]
Experimental Protocol: HBV DNA Reduction Assay in HepG2.2.15 Cells
This widely used cell line constitutively produces HBV virions, providing a reliable system for screening antiviral compounds.[12][13]
-
Cell Culture: Culture HepG2.2.15 cells in appropriate media until they reach optimal confluency.
-
Compound Treatment: Serially dilute the NCE and this compound (as a positive control) to a range of concentrations. Replace the cell culture medium with medium containing the test compounds or a vehicle control.
-
Incubation: Incubate the cells for a defined period (typically 6-9 days), with periodic media and compound changes.[11]
-
DNA Extraction: After treatment, collect the supernatant to measure extracellular HBV DNA and lyse the cells to extract intracellular HBV DNA.[11]
-
Quantification: Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with specific primers and probes.[11][14]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[9][11]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[15]
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the NCE and this compound.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate to allow for the formation of formazan crystals in viable cells.[15]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Data Presentation:
| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| New Compound X | Experimental Value | Experimental Value | Calculated Value |
| This compound | 0.004 µM (in HepG2 cells)[4] | >100 µM | >25,000 |
Note: The IC50 for this compound can vary depending on the cell line and assay conditions.
Phase 2: Mechanism of Action and Resistance Profiling
Understanding how a new compound works and its potential for resistance development is crucial. The FDA guidance for industry on antiviral product development emphasizes the importance of these studies.[16][17][18]
Key Experiments:
-
Time-of-Addition Assays: To pinpoint the stage of the viral lifecycle inhibited by the compound (e.g., entry, replication, assembly, egress).
-
Mechanism of Action Studies: For polymerase inhibitors, enzyme-based assays can directly measure the inhibition of the target enzyme.
-
In Vitro Resistance Selection: Serial passage of the virus in the presence of increasing concentrations of the compound to select for resistant mutants.
-
Genotypic and Phenotypic Analysis of Resistant Mutants: Sequencing the target viral gene to identify resistance-associated mutations and then testing the susceptibility of these mutants to the compound.
Experimental Protocol: In Vitro Resistance Selection
-
Initial Culture: Infect a suitable cell line (e.g., HepG2-NTCP cells which express the HBV entry receptor) with wild-type HBV.[13]
-
Compound Exposure: Treat the infected cells with the NCE at a concentration around its IC50.
-
Serial Passage: Harvest the supernatant containing progeny virus and use it to infect fresh cells. Gradually increase the concentration of the NCE in subsequent passages.
-
Monitoring: Monitor for viral breakthrough by measuring viral DNA in the supernatant.
-
Sequencing: Once breakthrough is observed, extract viral DNA and sequence the target gene to identify potential resistance mutations.
-
Phenotypic Confirmation: Introduce the identified mutations into a wild-type HBV infectious clone and test its susceptibility to the NCE and this compound to confirm the resistance phenotype.[19][20]
Figure 2: In Vitro Resistance Profiling Workflow
This compound resistance typically requires multiple mutations in the HBV polymerase gene.[6][21] For example, lamivudine resistance mutations (like rtM204V/I) can be a prerequisite for the development of this compound resistance.[19][21]
Phase 3: In Vivo Efficacy and Safety
Animal models are indispensable for evaluating the in vivo performance of an antiviral compound before it can be considered for human trials.
Key Animal Models for HBV Research:
-
Woodchuck Model: Woodchucks infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, have been instrumental in the preclinical evaluation of antivirals, including this compound.[22]
-
Humanized Mouse Models: Immunodeficient mice transplanted with human hepatocytes can be infected with HBV and are valuable for studying the entire viral life cycle and testing therapeutics.[23][24][25]
-
HBV Transgenic Mouse Models: These mice express HBV proteins or the entire HBV genome and are useful for studying HBV pathogenesis and certain aspects of antiviral therapy.[22][23][24]
Experimental Protocol: Efficacy Study in a Humanized Mouse Model
-
Model Establishment: Establish stable HBV infection in humanized mice.
-
Treatment Groups: Randomize the infected mice into groups to receive the NCE, this compound (positive control), or a vehicle control.
-
Dosing: Administer the compounds daily for a specified duration.
-
Monitoring: Regularly collect blood samples to monitor serum HBV DNA levels and liver enzyme levels (e.g., ALT) as a marker of liver damage.
-
Terminal Analysis: At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and cccDNA levels.
-
Data Analysis: Compare the reduction in viral load and improvement in liver function markers between the different treatment groups.
Data Presentation:
| Treatment Group | Mean Log10 Reduction in Serum HBV DNA | Mean Change in ALT (U/L) | Mean Reduction in Intrahepatic cccDNA |
| New Compound X | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
Conclusion: A Path to Meaningful Comparison
Benchmarking a new antiviral compound against a well-established drug like this compound requires a systematic and scientifically rigorous approach. By following the phased methodology outlined in this guide, from in vitro characterization to in vivo validation, researchers can generate the robust, comparative data necessary to assess the potential of their novel therapeutic candidates. This comprehensive evaluation is essential for advancing the field of antiviral drug development and ultimately improving patient outcomes in the fight against chronic hepatitis B.
References
- This compound - Wikipedia. (n.d.).
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 52(10), 3488–3495. [Link]
- Dembek, C., & Protzer, U. (2018). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses, 10(7), 346. [Link]
- Li, G., & Guo, J.-T. (2020). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. Frontiers in Microbiology, 11, 599. [Link]
- Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial agents and chemotherapy, 52(10), 3488-3495. [Link]
- This compound. (2018, February 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- Li, H., & Liu, J. (2017). Animal models for the study of hepatitis B virus infection. Human vaccines & immunotherapeutics, 13(12), 2826-2831. [Link]
- Cell and Animal Models for Antivirals against Hepatitis B Virus. (n.d.). Creative Diagnostics.
- Fletcher, S. P., & Ploss, A. (2018). Animal models for hepatitis B: does the supply meet the demand?. Current opinion in virology, 30, 81-87. [Link]
- Mayers, D. L., & Smith, K. L. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. In High-Throughput Screening for Infectious Agents (pp. 119-130). Humana Press. [Link]
- Antiviral Drug Screening. (n.d.). Virology Research Services.
- Van, T. T. T., et al. (2018). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. BMC infectious diseases, 18(1), 1-8. [Link]
- Liu, Y., et al. (2012). Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B. Journal of medical virology, 84(6), 861-867. [Link]
- HBV Antiviral Testing and R&D Services. (n.d.). ImQuest BioSciences.
- The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. (2023). MDPI. [Link]
- How to screen antiviral drugs? (2024, October 10). DIFF Biotech.
- Kurosaki, M., et al. (2015). Characterization of novel this compound resistance mutations.
- Snoeck, R., et al. (2002). In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells.
- Pharmacology Update: this compound Tablets and Oral Solution (Baraclude). (n.d.). Medscape.
- NIH 1988 In vitro testing for agencts that inhibit HBV replication. (n.d.). InKnowVation.
- A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. (2020). ScienceDirect. [Link]
- Nosaka, T., et al. (2025). Identification of novel antiviral host factors by functional gene expression analysis using in vitro HBV infection assay systems. PLOS ONE, 20(3), e0314581. [Link]
- Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. (2006, June 5). Federal Register. [Link]
- Kim, H. S., & Lee, J. M. (2011). Molecular Diagnosis of this compound Resistance.
- Suzuki, F., et al. (2007). Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of gastroenterology, 42(10), 836-843. [Link]
- Murayama, A., et al. (2020). Performance evaluation of in vitro diagnostic kits for hepatitis B virus infection using the regional reference panel of Japan. SpringerMedizin.de. [Link]
- Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. [Link]
- Kim, Y., et al. (2018). Novel stable HBV producing cell line systems for expression and screening antiviral inhibitor of hepatitis B virus in human hepatoma cell line. Journal of virological methods, 255, 33-40. [Link]
- Nao, M., et al. (2017). Resistance mutations of hepatitis B virus in this compound‐refractory patients.
- Wang, Y., et al. (2019). This compound resistance mutations rtL180M/T184L/M204V combined with rtA200V lead to tenofovir resistance. Liver international : official journal of the International Association for the Study of the Liver, 39(11), 2064-2072. [Link]
- Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). U.S.
- Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). U.S.
- This compound. (n.d.). PubChem.
- Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. (n.d.).
- Establishment and characterization of a new cell culture system for hepatitis B virus replication and infection. (2022, May 12). ScienceDirect. [Link]
- Division of Antivirals (DAV) Information for Pre-IND Submissions. (2025, June 24). U.S.
- Baraclude (this compound) oral solution label. (n.d.). U.S.
- Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. (2015). Gastroenterology, 148(1), 215-226. [Link]
- Lamontagne, J., et al. (2013). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. Antiviral research, 98(1), 6-12. [Link]
- High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine. (2024, August 22). PubMed. [Link]
- Lamontagne, J., et al. (2013). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. Antiviral research, 98(1), 6-12. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinician.com [clinician.com]
- 3. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to screen antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]
- 14. Performance evaluation of in vitro diagnostic kits for hepatitis B virus infection using the regional reference panel of Japan | springermedizin.de [springermedizin.de]
- 15. youtube.com [youtube.com]
- 16. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]
- 17. fda.gov [fda.gov]
- 18. Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency | FDA [fda.gov]
- 19. Characterization of novel this compound resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 24. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chronic Hepatitis B Treatment: A Comparative Study of Entecavir Monotherapy and Combination Therapy
For researchers and clinicians on the front lines of chronic hepatitis B (CHB) management, the therapeutic landscape is both promising and complex. The advent of potent nucleos(t)ide analogues (NAs) has revolutionized patient outcomes, with Entecavir (ETV) standing out as a cornerstone of first-line treatment.[1] However, the specter of antiviral resistance and the quest for a functional cure—defined as sustained off-treatment hepatitis B surface antigen (HBsAg) loss—necessitate a nuanced approach to therapy.[2] This guide provides an in-depth, evidence-based comparison of ETV monotherapy and combination therapy regimens, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this evolving field.
The Rationale for Antiviral Intervention in Chronic Hepatitis B
The primary goal of CHB therapy is to improve long-term survival and quality of life by preventing the progression of the disease to complications such as cirrhosis and hepatocellular carcinoma (HCC).[2] This is achieved through the sustained suppression of hepatitis B virus (HBV) replication.[2] Current treatment guidelines from leading bodies like the American Association for the Study of Liver Diseases (AASLD) and the European Association for the Study of the Liver (EASL) recommend initiating antiviral therapy in patients with evidence of active liver disease, characterized by elevated HBV DNA levels and serum alanine aminotransferase (ALT), or the presence of significant liver fibrosis or cirrhosis.[3][4][5]
This compound, a potent guanosine analogue, effectively inhibits HBV DNA polymerase, the enzyme responsible for viral replication. Its high barrier to resistance in treatment-naïve patients has solidified its position as a preferred first-line agent.[1]
Mechanism of Action: this compound's Impact on the HBV Lifecycle
To understand the comparative efficacy of different therapeutic strategies, it is crucial to first grasp the mechanism by which this compound disrupts HBV replication.
Caption: Mechanism of this compound action within the HBV lifecycle.
As depicted, this compound targets the reverse transcription step, a critical phase in the viral replication cycle. By inhibiting the HBV polymerase, it prevents the synthesis of new viral DNA, thereby reducing the viral load in the blood.
This compound Monotherapy: The Established Standard
For treatment-naïve CHB patients, long-term ETV monotherapy has demonstrated excellent efficacy in suppressing HBV DNA to undetectable levels, normalizing ALT, and improving liver histology.[1][6] Studies have shown that a vast majority of patients achieve and maintain virological response over several years of treatment, with a very low incidence of resistance.[7]
Key Strengths of this compound Monotherapy:
-
High Potency: Rapid and profound suppression of HBV DNA.[1]
-
High Barrier to Resistance: In nucleos(t)ide-naïve patients, the cumulative probability of developing resistance to this compound is extremely low.[7]
-
Favorable Safety Profile: Generally well-tolerated with a good long-term safety record.[1]
-
Histological Improvement: Long-term therapy can lead to the regression of fibrosis and even cirrhosis.[6]
However, a subset of patients may exhibit a partial virologic response (PVR), particularly those with a high baseline viral load.[8] While some of these patients may achieve a complete virologic response with continued monotherapy, PVR can be a risk factor for the development of resistance.[8]
Combination Therapy: Rationale and Applications
The primary rationale for employing combination therapy is to enhance antiviral efficacy, particularly in patient populations with a higher risk of treatment failure or resistance, and to potentially increase the rates of HBeAg and HBsAg seroclearance.
This compound and Tenofovir Disoproxil Fumarate (TDF)
The combination of ETV and TDF, another potent NA with a high barrier to resistance, is a logical approach, especially in cases of multidrug-resistant (MDR) HBV.[9][10]
Clinical Scenarios for ETV + TDF Combination Therapy:
-
Multidrug Resistance: For patients with documented resistance to multiple NAs, the combination of ETV and TDF has proven to be an effective and safe rescue therapy, achieving complete virological suppression in a high percentage of cases.[9][10][11]
-
Partial Virologic Response to Monotherapy: In patients who fail to achieve a complete virological response with ETV alone, adding TDF can lead to improved outcomes.[12]
A meta-analysis of studies comparing TDF monotherapy to TDF + ETV combination therapy in patients with ETV resistance or partial response found a slight advantage for the combination in achieving virological response and HBeAg seroconversion at 48 weeks.[12] However, for treatment-naïve patients, the benefit of initial combination therapy is less clear. The BE-LOW study, a randomized trial, found no significant overall benefit of ETV + TDF combination therapy compared to ETV monotherapy in achieving viral suppression at 96 weeks, although a potential benefit was suggested in HBeAg-positive patients with very high baseline viral loads.[13][14]
This compound and Pegylated Interferon (Peg-IFN)
Combining the direct antiviral activity of ETV with the immunomodulatory effects of Peg-IFN is an attractive strategy to enhance the host's immune response against HBV, potentially leading to higher rates of HBeAg and HBsAg loss.[15]
Potential Benefits of ETV + Peg-IFN Combination Therapy:
-
Increased Serological Response: Studies have suggested that adding Peg-IFN to an ongoing ETV regimen can lead to higher rates of HBeAg seroconversion compared to ETV monotherapy.[16]
-
Enhanced HBsAg Decline: The combination has been associated with a more significant decline in HBsAg levels.[16]
-
Potential for Treatment Discontinuation: By achieving a more profound and sustained immune response, this combination may allow for the discontinuation of NA therapy in some patients.[16]
One study demonstrated that for HBeAg-positive patients who did not have an early response to Peg-IFN monotherapy, switching to a combination of Peg-IFN and ETV was more efficacious.[15] Similarly, in HBeAg-negative patients, adding on or switching to Peg-IFN after an initial period of ETV treatment enhanced HBsAg loss.[17] A study in children with CHB also showed promising results for HBsAg clearance with a combination of interferon α-2b and this compound.[18]
Comparative Efficacy: A Data-Driven Overview
| Therapeutic Strategy | Patient Population | Key Efficacy Outcomes | Supporting Evidence |
| This compound Monotherapy | Treatment-Naïve | High rates of virological suppression (>90% at 5 years), low resistance (~1.2% at 5 years), significant histological improvement.[1][6] | Phase III clinical trials and long-term follow-up studies have consistently demonstrated the high efficacy and safety of ETV monotherapy.[1][6][7] |
| This compound + Tenofovir | Multidrug-Resistant | High rates of complete virological suppression (around 80-89%) in patients with prior treatment failure and multiple resistance mutations.[9][10][19] | Multiple studies have shown the effectiveness of this combination as a rescue therapy for patients with multidrug-resistant HBV.[9][10][11] |
| Treatment-Naïve | Generally comparable virological suppression to ETV monotherapy. Potential benefit in HBeAg-positive patients with high baseline viral load.[13][14] | The BE-LOW study showed no overall significant benefit over monotherapy.[13][14] | |
| This compound + Peg-IFN | HBeAg-Positive | Higher rates of HBeAg seroconversion and more significant HBsAg decline compared to ETV monotherapy.[15][16] | The ARES study, among others, suggests that adding Peg-IFN to ETV can improve serological response rates.[16] |
| HBeAg-Negative | Enhanced HBsAg loss in patients with initial ETV treatment.[17] | Retrospective studies indicate a benefit for HBsAg clearance with the addition of Peg-IFN.[17] |
Experimental Protocols: Monitoring Treatment Response
A critical aspect of managing CHB is the rigorous monitoring of treatment efficacy and safety. The following protocol outlines the key parameters to be assessed.
Step-by-Step Treatment Monitoring Protocol
-
Baseline Assessment: Prior to initiating therapy, a comprehensive evaluation is essential.[20][21] This includes:
-
Virological Markers: HBsAg, HBeAg, anti-HBe, and quantitative HBV DNA.[20]
-
Biochemical Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[20]
-
Liver Function Tests: Serum albumin, bilirubin, and prothrombin time.[21]
-
Assessment of Liver Fibrosis: Non-invasive methods like transient elastography (FibroScan) or serum biomarker panels are recommended. A liver biopsy may be considered in certain cases.[3]
-
Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR), especially if TDF is being considered.[21]
-
-
On-Treatment Monitoring: Regular follow-up is crucial to assess response and adherence.[22][23]
-
HBV DNA: Quantitative testing should be performed every 3 to 6 months.[23] The goal is to achieve and maintain an undetectable viral load.
-
ALT Levels: Monitored every 3 to 6 months to assess for normalization.[23]
-
HBeAg/Anti-HBe: For HBeAg-positive patients, these markers should be checked every 6 to 12 months to monitor for seroconversion.[23]
-
Renal Function: For patients on TDF-containing regimens, regular monitoring of renal function is necessary.[21]
-
HBsAg Quantification: While not routinely performed in all settings, monitoring HBsAg levels can be valuable, particularly in patients on IFN-based therapies, as a significant decline may predict a sustained response.[24]
-
-
Assessing Virological Response:
-
Complete Virological Response (CVR): Undetectable HBV DNA by a sensitive PCR assay.[8]
-
Partial Virological Response (PVR): A decrease in HBV DNA of >1 log10 IU/mL but still detectable after 12 months of therapy.[8] In cases of PVR, adherence should be assessed, and a change in treatment or addition of another agent may be considered.[8]
-
Virological Breakthrough: A confirmed increase in HBV DNA by >1 log10 IU/mL from the nadir during therapy. This should prompt an investigation into non-adherence and genotypic resistance testing.[25][26]
-
Caption: Workflow for monitoring CHB patients on antiviral therapy.
The Challenge of Resistance
While this compound has a high genetic barrier to resistance in treatment-naïve individuals, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[26] The development of ETV resistance typically involves initial mutations conferring lamivudine resistance (M204V/I with or without L180M), followed by additional substitutions at other sites in the HBV polymerase gene.[27] These mutations reduce the binding affinity of this compound's active form to the viral polymerase.[25][28]
For patients who develop virological breakthrough on ETV, genotypic resistance testing is crucial to guide subsequent treatment decisions. In such cases, switching to or adding TDF is the recommended course of action.[2][3]
Conclusion and Future Directions
The management of chronic hepatitis B requires a tailored approach based on individual patient characteristics, including treatment history, virological factors, and the presence of advanced liver disease.
-
This compound monotherapy remains the standard of care for the majority of treatment-naïve CHB patients , offering a potent, safe, and durable antiviral response with a low risk of resistance.[1][7]
-
Combination therapy with this compound and Tenofovir is the cornerstone of treatment for patients with multidrug-resistant HBV , providing an effective rescue strategy.[9][10][11] Its role in treatment-naïve patients is limited to specific scenarios, such as those with exceptionally high viral loads.[13]
-
The addition of Pegylated Interferon to an this compound regimen represents a promising strategy to enhance serological responses , particularly HBeAg seroconversion and HBsAg decline, potentially opening the door for finite treatment durations in select patients.[15][16][17]
The ultimate goal of CHB therapy is to achieve a functional cure. While current nucleos(t)ide analogue therapies are highly effective at suppressing the virus, they rarely lead to HBsAg loss.[24] Future research will continue to focus on novel combination strategies, including new classes of antiviral agents and immunomodulatory therapies, to further improve cure rates and optimize the long-term management of this global health challenge. Rigorous, evidence-based comparative studies will remain paramount in guiding the evolution of CHB treatment paradigms.
References
- Kim, G. A., Lim, Y. S., Han, S., et al. (2014). Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains. Journal of Clinical Gastroenterology, 48(10), 890-896. [Link]
- Singal, A. G., Fontana, R. J., & Lok, A. S. (2012). Comparable efficacy with this compound monotherapy and tenofovir–this compound combination in chronic hepatitis B patients. BMJ Open Gastroenterology, 2(1), e000003. [Link]
- Kim, G. A., Lim, Y. S., Han, S., et al. (2014). Efficacy of this compound-tenofovir combination therapy for chronic hepatitis B patients with multidrug-resistant strains. Journal of Medical Virology, 86(7), 1130-1136. [Link]
- European Association for the Study of the Liver. (2017). EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection.
- Terrault, N. A., Lok, A. S. F., McMahon, B. J., et al. (2018). Update on prevention, diagnosis, and treatment of chronic hepatitis B: AASLD 2018 hepatitis B guidance.
- Wang, Y., Chen, R., & Li, Y. (2021). Efficacy and Safety of Tenofovir Plus this compound Combination Therapy Versus Tenofovir Monotherapy in Chronic Hepatitis B Virus Patients With Resistance or Partial Response to this compound: A Systematic Review and Meta-analysis. Clinical Therapeutics, 43(1), e1-e12. [Link]
- European Association for the Study of the Liver. (2017). EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection.
- Li, W., Wang, L., & Chen, H. (2019). Effect of this compound combined with pegylated interferon in patients with chronic hepatitis B. Journal of International Medical Research, 47(11), 5649-5658. [Link]
- Lim, Y. S., Byoun, Y. S., & Kim, Y. J. (2016). This compound plus tenofovir combination therapy in patients with multidrug-resistant chronic hepatitis B: results of a multicentre, prospective study. Alimentary Pharmacology & Therapeutics, 44(3), 267-275. [Link]
- Zoulim, F., & Locarnini, S. (2012). First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice.
- Chen, C. J., Yang, H. I., & Iloeje, U. H. (2018). This compound-based combination therapies for chronic hepatitis B: A meta-analysis. Medicine, 97(51), e13596. [Link]
- Fung, J., Cheung, C., & Chan, S. C. (2017). Long-term outcomes of this compound monotherapy for chronic hepatitis B after liver transplantation: Results up to 8 years.
- Papatheodoridis, G. V., Dalekos, G. N., & Yurdaydin, C. (2022).
- Brouwer, W. P., Hansen, B. E., & van der Eijk, A. A. (2014). Adding pegylated interferon to this compound for hepatitis B e antigen-positive chronic hepatitis B: A multicenter randomized trial (ARES study).
- Terrault, N. A., Bzowej, N. H., & Chang, K. M. (2016). AASLD guidelines for treatment of chronic hepatitis B.
- Kim, J. H., Kim, Y. D., & Song, B. C. (2013). Long-term impact of this compound monotherapy in chronic hepatitis B patients with a partial virologic response to this compound therapy.
- Mou, D., Yuan, J., & Wu, C. (2021). Peginterferon and this compound Combination Therapy Improves Outcome of Non–Early Response Hepatitis B e Antigen–Positive Patients. Open Forum Infectious Diseases, 8(11), ofab501. [Link]
- Medscape. (2023).
- Suzuki, F., Toyoda, H., & Katano, Y. (2018). Long-term outcome of this compound treatment of nucleos(t)ide analogue-naïve chronic hepatitis B patients in Japan. Journal of Gastroenterology, 53(5), 644-653. [Link]
- Schiff, E. R., Lee, S. S., & Chao, Y. C. (2009). Long-term this compound therapy results in the reversal of fibrosis/cirrhosis and continued histological improvement in patients with chronic hepatitis B.
- European Association for the Study of the Liver. (2009). EASL Clinical Practice Guidelines: Management of chronic hepatitis B.
- Chen, C. H., Lu, S. N., & Hung, C. H. (2015). This compound add-on or switch-to pegylated interferon improves HBsAg clearance in HBe antigen negative chronic hepatitis B patients. Scientific Reports, 5, 15007. [Link]
- European Association for the Study of the Liver. (2023). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection.
- European Association for the Study of the Liver. (2017). EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection.
- The Hospitalist. (2019).
- American Association for the Study of Liver Diseases. (2009).
- Li, Y., Zhang, Y., & Chen, X. (2023). Efficacy of pegylated interferon α-2b plus this compound therapy and predictors of treatment success in children with chronic hepatitis B.
- Fung, J., Cheung, C., & Chan, S. C. (2017). Long Term Outcomes of this compound Monotherapy for Chronic Hepatitis B after Liver Transplantation: Results up to 8 years.
- U.S. Preventive Services Task Force. (2020). Screening for Hepatitis B Virus Infection in Nonpregnant Adolescents and Adults: A Systematic Review. Agency for Healthcare Research and Quality (US). [Link]
- World Health Organization. (2015). Guidelines for the Prevention, Care and Treatment of Persons with Chronic Hepatitis B Infection.
- Singal, A. G., Fontana, R. J., & Lok, A. S. (2012). Comparable efficacy with this compound monotherapy and tenofovir–this compound combination in chronic hepatitis B patients. BMJ Open Gastroenterology, 2(1), e000003. [Link]
- Ogata, N., Fujisaki, S., & Tanaka, Y. (2012). Mechanism of this compound Resistance of Hepatitis B Virus With Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 56(1), 228-235. [Link]
- MedPath. (2012). A Comparative Study of Chronic Hepatitis B Subjects Treated with this compound Plus Tenofovir Combination Therapy vs this compound Monotherapy in Adults who are Treatment-Naïve to Nucleosides and Nucleotides: The BE-LOW Study. [Link]
- AIST. (2019). Researchers report mechanism of HBV drug this compound and the cause of drug resistance. [Link]
- Ogata, N., Fujisaki, S., & Tanaka, Y. (2012). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 56(1), 228-235. [Link]
- Ono, A., Suzuki, F., & Kawamura, Y. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Research, 47(11), 1141-1151. [Link]
- Yim, H. J., Hussain, M., & Liu, Y. (2011). Effect of Hepatitis B Virus Reverse Transcriptase Variations on this compound Treatment Response. The Journal of Infectious Diseases, 203(10), 1472-1480. [Link]
- Guy's and St Thomas' NHS Foundation Trust. (n.d.).
- University of Washington. (n.d.). Monitoring Persons On and Off HBV Therapy.
- Vlachogiannakos, I., & Papatheodoridis, G. (2021). This compound resistance in a patient with treatment-naïve HBV: A case report. Molecular and Clinical Oncology, 14(4), 74. [Link]
Sources
- 1. First-line treatment of chronic hepatitis B with this compound or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. easl.eu [easl.eu]
- 4. AASLD Announces New Practice Guideline on Treatment of Chronic Hepatitis B | AASLD [aasld.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Long-term this compound therapy results in the reversal of fibrosis/cirrhosis and continued histological improvement in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term outcome of this compound treatment of nucleos(t)ide analogue-naïve chronic hepatitis B patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term impact of this compound monotherapy in chronic hepatitis B patients with a partial virologic response to this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound-tenofovir combination therapy for chronic hepatitis B patients with multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Efficacy and Safety of Tenofovir Plus this compound Combination Therapy Versus Tenofovir Monotherapy in Chronic Hepatitis B Virus Patients With Resistance or Partial Response to this compound: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Adding pegylated interferon to this compound for hepatitis B e antigen-positive chronic hepatitis B: A multicenter randomized trial (ARES study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound add-on or switch-to pegylated interferon improves HBsAg clearance in HBe antigen negative chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Efficacy of pegylated interferon α-2b plus this compound therapy and predictors of treatment success in children with chronic hepatitis B [frontiersin.org]
- 19. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 20. AASLD Guidelines for Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
- 22. MONITORING FOR HBV TREATMENT RESPONSE AND DISEASE PROGRESSION - WHO Guidelines on Hepatitis B and C Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Core Concepts - Monitoring Persons On and Off HBV Therapy - HBO 3rd Edition - Hepatitis B Online [hepatitisB.uw.edu]
- 24. Virological Treatment Monitoring for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Researchers report mechanism of HBV drug this compound and the cause of drug resistance [sciencex.com]
Comparative Guide to Replicating Clinical Trial Outcomes of Entecavir in a Laboratory Setting
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate and correlate the clinical trial outcomes of Entecavir, a potent antiviral against Hepatitis B Virus (HBV), in a controlled laboratory environment. By bridging the gap between clinical observations and in vitro experimental data, this document aims to provide a robust methodology for preclinical assessment of antiviral efficacy.
Introduction: The Challenge of Bench-to-Bedside Translation
This compound is a cornerstone in the management of chronic hepatitis B, lauded for its potent viral suppression and high barrier to resistance.[1][2] Clinical trials have consistently demonstrated its efficacy in reducing serum HBV DNA to undetectable levels, normalizing alanine aminotransferase (ALT) levels, and inducing HBeAg seroconversion in a significant portion of patients.[3][4][5] However, replicating these systemic, long-term clinical outcomes in a time-bound, resource-constrained laboratory setting presents a significant challenge. This guide outlines the strategic selection of in vitro models and assays to generate data that meaningfully correlates with this compound's established clinical performance.
The core principle of this guide is to move beyond simple IC50 determination and towards a multi-faceted in vitro assessment that mirrors the key success metrics of clinical HBV therapy. This involves not only quantifying the reduction in viral replication but also assessing the impact on the stable reservoir of the virus, the covalently closed circular DNA (cccDNA).
This compound's Mechanism of Action: A Multi-Pronged Attack on HBV Replication
Understanding this compound's mechanism is fundamental to designing relevant in vitro experiments. This compound is a guanosine nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form, inhibits HBV DNA polymerase at three distinct stages of the replication cycle[1][6]:
-
Priming: It blocks the base-priming of the HBV DNA polymerase.
-
Reverse Transcription: It inhibits the reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[2]
-
DNA Synthesis: It obstructs the synthesis of the positive-strand HBV DNA.[2]
This multi-targeted inhibition contributes to its high potency and the high genetic barrier to resistance.[2][7] Our in vitro models must be capable of supporting these stages of HBV replication to accurately assess this compound's activity.
Selecting the Appropriate In Vitro Model: A Comparative Analysis
The choice of cell culture model is critical for obtaining clinically relevant data. While no single in vitro system perfectly recapitulates the in vivo environment of an HBV-infected liver, several models offer distinct advantages for studying antiviral efficacy.[8][9]
| In Vitro Model | Key Characteristics | Advantages for this compound Studies | Limitations |
| HepG2.2.15 Cells | Human hepatoblastoma cell line stably transfected with the HBV genome.[10][11] | - Constitutively produce HBV virions. - Widely used for antiviral screening.[12][13] - Well-characterized and readily available. | - HBV genome is integrated, not episomal cccDNA.[12] - Does not support the initial stages of infection (viral entry).[12] |
| HepG2-NTCP Cells | HepG2 cells engineered to express the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP).[9][14] | - Support the complete HBV life cycle, including viral entry and cccDNA formation.[9][14] - Allow for the study of drugs targeting entry and cccDNA establishment. | - Infection efficiency can be variable. - May require agents like polyethylene glycol (PEG) to enhance infection.[8] |
| Primary Human Hepatocytes (PHHs) | Considered the "gold standard" for in vitro HBV research.[14][15] | - Most physiologically relevant model. - Support natural HBV infection and replication. | - Limited availability and high cost. - Short-term viability and rapid de-differentiation in culture.[8][12] |
For the purpose of replicating this compound's known clinical efficacy, HepG2-NTCP cells represent the most balanced choice, as they allow for the study of the entire viral life cycle and the formation of the therapeutically relevant cccDNA.
Experimental Workflow for Assessing this compound's Efficacy
The following workflow provides a structured approach to evaluating this compound's antiviral activity in a laboratory setting, focusing on endpoints that correlate with clinical outcomes.
Caption: Experimental workflow for evaluating this compound's antiviral efficacy in vitro.
Detailed Experimental Protocols
5.1. Protocol 1: HBV Infection of HepG2-NTCP Cells
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density that allows for confluence within 24-48 hours.
-
HBV Inoculum Preparation: Prepare a high-titer HBV inoculum from a reliable source (e.g., concentrated supernatant from HepG2.2.15 cells or patient-derived virus).
-
Infection: Pre-treat cells with differentiation media. Inoculate the cells with HBV at a specified multiplicity of genome equivalents (MGE) in the presence of 4% PEG 8000 for 16-24 hours.
-
Wash and Culture: After inoculation, thoroughly wash the cells to remove the inoculum and culture in fresh media. Allow the infection to establish for 3-5 days before initiating drug treatment.
5.2. Protocol 2: this compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment Initiation: Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control (another known HBV inhibitor).
-
Maintenance: Replenish the drug-containing medium every 2-3 days for the duration of the experiment (typically 7-14 days).
5.3. Protocol 3: Quantification of Viral Markers
A. Extracellular HBV DNA (Correlates with Viral Load)
-
Sample Collection: Collect the cell culture supernatant at specified time points.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR: Perform quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome. Generate a standard curve to determine the absolute copy number of HBV DNA.
B. Intracellular HBV DNA (Replicative Intermediates)
-
Cell Lysis and DNA Extraction: Lyse the cells and extract total intracellular DNA.
-
Southern Blot (Optional but Recommended): For qualitative analysis of replicative intermediates (relaxed-circular, double-stranded linear, and single-stranded DNA), perform Southern blotting.
-
qPCR: For quantitative analysis, perform qPCR on the extracted total DNA.
C. Covalently Closed Circular DNA (cccDNA) (Correlates with Viral Persistence)
-
cccDNA Enrichment: Due to the presence of other viral DNA forms, cccDNA quantification requires specific protocols to ensure accuracy.[16][17] This can involve:
-
cccDNA-specific qPCR: Perform qPCR using primers that span the gap region of the relaxed-circular DNA, thus selectively amplifying the closed circular form.[16][19][20]
D. HBsAg and HBeAg Quantification (Correlates with Serological Markers)
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Use commercial enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of secreted HBsAg and HBeAg, following the manufacturer's instructions.[13][21]
Correlating In Vitro Data with Clinical Endpoints
The primary goal of this in vitro exercise is to generate data that can be meaningfully compared to the established clinical outcomes of this compound therapy.
| Clinical Trial Endpoint | Corresponding In Vitro Metric | Interpretation of In Vitro Results |
| Reduction in Serum HBV DNA (Viral Load) [3][5] | Reduction in extracellular HBV DNA in culture supernatant. | A dose-dependent reduction in supernatant HBV DNA demonstrates the drug's ability to inhibit viral replication and particle release. The EC50 value can be calculated as a measure of potency. |
| Normalization of ALT | Not directly measurable in vitro. | Cytotoxicity assays (e.g., MTT) should be performed in parallel to ensure that the observed antiviral effect is not due to cell death.[13] |
| HBeAg Seroconversion/Loss [4] | Reduction in secreted HBeAg levels in culture supernatant. | A significant decrease in HBeAg levels suggests the drug is impacting the translational activity of the virus. |
| Sustained Virologic Response (Off-Treatment) | Reduction in intracellular cccDNA levels. | A reduction in the cccDNA pool is a key indicator of a drug's potential to achieve a functional cure, as cccDNA is the reservoir for viral persistence.[17] |
| Low Rate of Drug Resistance [3][22] | In vitro resistance profiling. | Cells can be cultured with increasing concentrations of this compound over an extended period to select for resistant mutants. Sequencing of the HBV polymerase gene can then identify resistance-associated mutations.[23][24][25][26] |
Addressing the Inevitable Discrepancies: Limitations of In Vitro Models
While the described methodologies provide a robust framework, it is crucial to acknowledge the inherent limitations of in vitro systems when extrapolating to clinical scenarios.
-
Host Immune Response: In vitro models lack the complex interplay of the host immune system, which plays a significant role in viral clearance and liver pathology in patients.
-
Pharmacokinetics and Metabolism: The pharmacokinetics of drug absorption, distribution, metabolism, and excretion (ADME) are not fully replicated in a cell culture dish.[1]
-
Genetic Diversity of HBV: Clinical isolates of HBV exhibit significant genetic diversity, which may impact drug susceptibility. The use of a single laboratory strain may not capture the full spectrum of responses.[8]
Conclusion: A Framework for Predictive Preclinical Assessment
Replicating the clinical trial outcomes of this compound in a laboratory setting is an ambitious but achievable goal. By employing physiologically relevant in vitro models like HepG2-NTCP cells and focusing on a comprehensive set of endpoints—including extracellular viral load, intracellular replicative intermediates, and the persistent cccDNA reservoir—researchers can generate a robust dataset that provides a strong indication of a compound's potential clinical efficacy. This guide provides the foundational principles and protocols to bridge the translational gap, enabling more informed decisions in the drug development pipeline for chronic Hepatitis B.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Tchesnokov, E. P., et al. (n.d.). Inhibition of Hepatitis B Virus Polymerase by this compound. PMC - NIH.
- Al-Muraikhi, N., et al. (n.d.). In Vitro Systems for Studying Different Genotypes/Sub-Genotypes of Hepatitis B Virus: Strengths and Limitations. MDPI.
- University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online.
- YouTube. (2025, March 12). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- PubMed. (n.d.). Inhibition of hepatitis B virus polymerase by this compound.
- Frontiers. (2023, April 4). In vitro cell culture models to study hepatitis B and D virus infection.
- PubMed Central. (2023, January 27). Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure.
- PMC - NIH. (n.d.). Approaches to quantifying hepatitis B virus covalently closed circular DNA.
- PubMed. (2020, July 26). A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance.
- PubMed. (n.d.). Analyses of HBV cccDNA Quantification and Modification.
- PubMed. (n.d.). Characterization of novel this compound resistance mutations.
- MDPI. (n.d.). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility.
- ACS Omega. (2023, April 14). Forthcoming Developments in Models to Study the Hepatitis B Virus Replication Cycle, Pathogenesis, and Pharmacological Advancements.
- PMC - NIH. (2023, April 5). In vitro cell culture models to study hepatitis B and D virus infection.
- ResearchGate. (2025, August 6). Analyses of HBV cccDNA Quantification and Modification | Request PDF.
- NIH. (n.d.). Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro.
- PMC - PubMed Central. (2016, January 14). Advances and Challenges in Studying Hepatitis B Virus In Vitro.
- PubMed Central. (n.d.). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2.
- PMC - NIH. (n.d.). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine.
- PMC - NIH. (n.d.). Resistance mutations of hepatitis B virus in this compound-refractory patients.
- PMC - NIH. (n.d.). Molecular Diagnosis of this compound Resistance.
- PMC - NIH. (n.d.). HBV Integration-mediated Cell Apoptosis in HepG2.2.15.
- NIH. (n.d.). Long-term real-world this compound therapy in treatment-naïve hepatitis B patients.
- NIH. (n.d.). Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.
- PMC - NIH. (2017, October 26). Seven-Year Treatment Outcome of this compound in a Real-World Cohort: Effects on Clinical Parameters, HBsAg and HBcrAg Levels.
- ResearchGate. (2025, August 10). In vitro antiviral activity of lutein against hepatitis B virus.
- PubMed. (n.d.). In vitro characterization of the anti-hepatitis B virus activity and cross-resistance profile of 2',3'-dideoxy-3'-fluoroguanosine.
- PMC - NIH. (n.d.). Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection.
- NIH. (n.d.). Dose Range Study of Pharmacokinetics, Safety, and Preliminary Antiviral Activity of Emtricitabine in Adults with Hepatitis B Virus Infection.
- ResearchGate. (2025, August 5). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus.
- ResearchGate. (n.d.). Efficacy of Real-world this compound Therapy in Treatment-naïve Chronic Hepatitis B Patients.
- PMC - NIH. (n.d.). Long-term antiviral efficacy of this compound and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis.
- ResearchGate. (n.d.). (PDF) Seven-Year Treatment Outcome of this compound in a Real-World Cohort: Effects on Clinical Parameters, HBsAg and HBcrAg Levels.
- NIH. (2024, February 14). Consensus Guidelines: Best Practices for the Prevention, Detection and Management of Hepatitis B Virus Reactivation in Clinical Trials with Immunosuppressive/Immunomodulatory Therapy.
- EASL. (n.d.). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection.
- ASCO. (2020, July 27). Hepatitis B Virus Screening and Management for Patients With Cancer Prior to Therapy: ASCO Provisional Clinical Opinion Update.
- Hepatitis B Online. (n.d.). Core Concepts - When to Initiate HBV Treatment - HBO 3rd Edition.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term real-world this compound therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven-Year Treatment Outcome of this compound in a Real-World Cohort: Effects on Clinical Parameters, HBsAg and HBcrAg Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Real-world this compound Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and Challenges in Studying Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyses of HBV cccDNA Quantification and Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of novel this compound resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Entecavir's Mechanism of Action Using Novel Biophysical Techniques
Introduction: Revalidating a Cornerstone of HBV Therapy
Entecavir, a guanosine nucleoside analogue, stands as a pillar in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection.[1][2] Its clinical efficacy is rooted in a well-established mechanism of action: the potent and selective inhibition of the HBV reverse transcriptase (RT), also known as HBV polymerase.[3][4] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), this compound competitively inhibits all three catalytic functions of the viral polymerase: base priming, reverse transcription of the pre-genomic RNA (pgRNA), and synthesis of the positive-strand HBV DNA.[1][3][5] This multi-faceted inhibition contributes to its high barrier against viral resistance in treatment-naïve patients.[1]
While traditional biochemical and cell-based assays have been instrumental in elucidating this mechanism, the ever-evolving landscape of drug discovery demands a deeper, more quantitative understanding of drug-target interactions.[6] This guide provides a comparative overview of established methods and novel, high-resolution biophysical techniques for the validation of this compound's mechanism of action. We will delve into the causality behind experimental choices, presenting not just protocols, but a strategic framework for generating robust, self-validating data. This resource is intended for researchers, scientists, and drug development professionals seeking to apply cutting-edge methodologies to the study of antiviral agents.
The Target: HBV Polymerase and the HBV Replication Cycle
A thorough validation of this compound's mechanism of action necessitates a clear understanding of its target, the HBV polymerase, and the viral replication cycle it orchestrates. The HBV polymerase is a multifunctional enzyme with a terminal protein domain, a spacer, the reverse transcriptase (RT) domain, and an RNase H domain. The RT domain is the primary target for nucleoside analogues like this compound.
The HBV replication cycle begins with the entry of the virus into a hepatocyte, followed by the transport of the relaxed circular DNA (rcDNA) genome to the nucleus. Host enzymes repair the rcDNA into a stable, covalently closed circular DNA (cccDNA), which serves as the template for the transcription of viral RNAs, including the pgRNA.[7][8] The pgRNA is then encapsidated along with the HBV polymerase in the cytoplasm. Inside this nascent core particle, the polymerase performs its three critical functions, which are the precise targets of ETV-TP.[9][10]
Comparative Analysis of Validation Techniques
The validation of this compound's mechanism of action can be approached with a spectrum of techniques, each offering unique insights into the drug-target interaction. Here, we compare traditional methods with novel biophysical approaches.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Traditional Methods | ||||
| In vitro HBV Polymerase Assay | Measures the incorporation of radiolabeled or fluorescently labeled nucleotides into a growing DNA chain in the presence of purified HBV polymerase or viral lysates.[6] | IC50, Ki, mode of inhibition (competitive, non-competitive, etc.).[6][11] | Direct measurement of enzyme inhibition, well-established protocols. | Often relies on endpoint measurements, may not fully recapitulate the cellular environment, use of radioactivity can be a drawback. |
| Cell-Based HBV Replication Assay | Quantifies the reduction of viral replication markers (e.g., HBV DNA, HBsAg) in HBV-expressing cell lines treated with this compound.[12][13] | EC50, confirmation of antiviral activity in a cellular context. | High physiological relevance, assesses overall antiviral effect including cellular uptake and phosphorylation. | Indirect measure of polymerase inhibition, can be influenced by off-target effects. |
| Novel Biophysical Techniques | ||||
| Surface Plasmon Resonance (SPR) | A label-free optical biosensing technique that measures the binding of an analyte (ETV-TP) to a ligand (immobilized HBV polymerase) in real-time by detecting changes in the refractive index at the sensor surface.[14][15][16] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), providing a detailed kinetic profile of the binding interaction. | Real-time, label-free, provides detailed kinetic information, requires small sample volumes. | Requires immobilization of one binding partner which may affect its conformation, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of ETV-TP to HBV polymerase in solution.[17][18][19][20][21] | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction. | Requires larger sample quantities and higher concentrations, lower throughput than SPR. |
| Single-Molecule FRET (smFRET) | Measures the distance-dependent transfer of energy between two fluorescent molecules (donor and acceptor) to monitor conformational changes in the HBV polymerase upon binding to DNA and ETV-TP in real-time.[22][23][24][25] | Real-time observation of polymerase dynamics, identification of transient intermediate states, and the effect of this compound on these dynamics. | Provides dynamic information at the single-molecule level, can reveal hidden conformational states and kinetic pathways. | Requires fluorescent labeling of the protein, complex data analysis, technically demanding setup. |
| Cryo-Electron Microscopy (Cryo-EM) | A structural biology technique that allows for the high-resolution 3D reconstruction of biological macromolecules in their near-native state by imaging vitrified samples with an electron microscope.[26][27][28][29] | High-resolution 3D structure of the HBV polymerase in complex with DNA and ETV-TP, revealing the precise binding site and conformational changes upon drug binding. | Provides detailed structural information at near-atomic resolution, does not require crystallization. | Technically challenging, requires access to specialized equipment, data processing can be complex. |
Experimental Workflows and Protocols
Traditional Validation: In Vitro HBV Polymerase Assay
This assay directly measures the inhibitory effect of ETV-TP on the enzymatic activity of HBV polymerase.
Workflow Diagram:
Caption: Workflow for a traditional in vitro HBV polymerase assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Purify recombinant HBV polymerase or prepare lysates from HBV-expressing cells.[11]
-
Synthesize or procure high-purity ETV-TP.
-
Prepare a DNA or RNA template-primer duplex that mimics a substrate for HBV polymerase.
-
Prepare a reaction mixture containing a buffer, MgCl2, DTT, and a mix of dATP, dCTP, dTTP, and [α-³³P]dGTP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the HBV polymerase, the template-primer duplex, and varying concentrations of ETV-TP.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the dNTP mixture.
-
Incubate at 37°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding EDTA.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA product by autoradiography.
-
Quantify the band intensities to determine the extent of DNA synthesis at each ETV-TP concentration.
-
Calculate the IC50 value, and if the Km for dGTP is known, the Ki value can be determined using the Cheng-Prusoff equation.[30]
-
Novel Validation: Surface Plasmon Resonance (SPR)
SPR provides a real-time, label-free method to quantify the binding kinetics of ETV-TP to HBV polymerase.
Workflow Diagram:
Caption: Workflow for SPR analysis of ETV-TP binding to HBV polymerase.
Step-by-Step Protocol:
-
Immobilization of HBV Polymerase:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15][31]
-
Inject a solution of purified HBV polymerase in a low ionic strength buffer to facilitate electrostatic pre-concentration.
-
Covalently immobilize the polymerase to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of ETV-TP in a suitable running buffer.
-
Inject the ETV-TP solutions over the immobilized polymerase surface at a constant flow rate, monitoring the change in response units (RU) in real-time to observe the association phase.[32]
-
Switch back to the running buffer to monitor the dissociation of the ETV-TP from the polymerase.
-
After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Novel Validation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of ETV-TP to HBV polymerase, providing a complete thermodynamic profile of the interaction.
Workflow Diagram:
Caption: Workflow for ITC analysis of ETV-TP binding to HBV polymerase.
Step-by-Step Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Load the HBV polymerase solution into the sample cell of the calorimeter.
-
Load the ETV-TP solution into the injection syringe.
-
Perform a series of small, sequential injections of ETV-TP into the sample cell while maintaining a constant temperature.[18][21]
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data of heat change per injection is integrated and plotted against the molar ratio of ETV-TP to HBV polymerase to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
The entropy change (ΔS) can then be calculated from the Gibbs free energy equation.
-
Novel Validation: Single-Molecule FRET (smFRET)
smFRET allows for the real-time observation of conformational changes in the HBV polymerase as it interacts with its DNA/RNA substrate and is inhibited by this compound.
Workflow Diagram:
Caption: Workflow for smFRET analysis of HBV polymerase dynamics.
Step-by-Step Protocol:
-
Sample Preparation:
-
Introduce cysteine mutations at specific sites on the HBV polymerase for site-specific labeling with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Prepare a DNA/RNA substrate with a biotin tag for surface immobilization.
-
Prepare a microscope slide with a passivated surface and streptavidin for immobilizing the substrate.[33]
-
-
smFRET Imaging:
-
Immobilize the biotinylated DNA/RNA substrate on the streptavidin-coated slide.
-
Add the dual-labeled HBV polymerase and allow it to bind to the substrate.
-
Image the individual molecules using a total internal reflection fluorescence (TIRF) microscope.
-
Record the fluorescence intensity of the donor and acceptor dyes over time.
-
Introduce ETV-TP and continue recording to observe its effect on the polymerase dynamics.[22]
-
-
Data Analysis:
-
For each molecule, calculate the FRET efficiency over time to generate a time trace.
-
Analyze the FRET traces to identify distinct conformational states and the kinetics of transitions between them.
-
Compare the conformational dynamics in the absence and presence of ETV-TP to understand how the drug alters the polymerase's function.
-
Conclusion: A Multi-faceted Approach for a Deeper Understanding
The validation of this compound's mechanism of action is not merely a confirmatory exercise but an opportunity to gain deeper insights into the molecular intricacies of antiviral therapy. While traditional methods provide a foundational understanding of its inhibitory activity, novel biophysical techniques such as SPR, ITC, smFRET, and Cryo-EM offer unprecedented resolution into the kinetics, thermodynamics, dynamics, and structural basis of this compound's interaction with the HBV polymerase.
By employing a multi-faceted approach that combines these techniques, researchers can construct a comprehensive and self-validating picture of how this compound so effectively suppresses HBV replication. This detailed understanding is not only crucial for appreciating the nuances of this important drug but also for guiding the rational design of next-generation antiviral therapies with improved efficacy and resistance profiles.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- ResearchGate. (n.d.). Schematic illustration of the hepatitis B virus (HBV) replication cycle...
- ResearchGate. (n.d.). Diagram of hepatitis B virus (HBV) replication cycle.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
- Yasutake, Y., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0052521.
- Yasutake, Y., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. ASM Journals.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Yasutake, Y., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. ASM Journals.
- University of Washington. (n.d.). This compound Baraclude - Treatment. Hepatitis B Online.
- ResearchGate. (n.d.). A schematic representation of the replication cycle of hepatitis B virus (HBV).
- Nassal, M. (2008).
- Rivkin, A. (2005). A review of this compound in the treatment of chronic hepatitis B infection. Current Medical Research and Opinion, 21(11), 1845-1856.
- King of the Curve. (2025, October 26). Life Cycle of Hepatitis B: From Infection to Replication.
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992-4001.
- Zhang, H., et al. (2014). Detection and analysis of resistance mutations of hepatitis B virus. Virology Journal, 11, 1-8.
- Nishikawa, K., et al. (2015). Characterization of novel this compound resistance mutations.
- Yasutake, Y., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0052521.
- Dulin, D., et al. (2021). Mechanistic insights into the activity of SARS-CoV-2 RNA polymerase inhibitors using single-molecule FRET. Nucleic Acids Research, 49(14), 8146-8157.
- Schlecht, R. (2003). Surface plasmon resonance. Methods in Molecular Biology, 225, 1-52.
- Yan, Y., et al. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 536-542.
- Dulin, D., et al. (2021). Mechanistic insights into the activity of SARS-CoV-2 RNA polymerase inhibitors using single-molecule FRET. ResearchGate.
- Exciting Instruments. (n.d.). Mechanistic insights into the activity of SARS-CoV-2 RNA polymerase inhibitors using single-molecule FRET.
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. ResearchGate.
- Robb, N. C., et al. (2023). Single-molecule FRET for virology: 20 years of insight into protein structure and dynamics. Quarterly Reviews of Biophysics, 56, e3.
- Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of Colorado Boulder.
- Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 2796.
- Tenney, D. J., et al. (2009). Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. PLOS ONE, 4(2), e4459.
- Lee, K. S., et al. (2013). Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II. Methods, 62(1), 16-25.
- ResearchGate. (n.d.). Composite SPR analysis of inhibitor binding to RNase H active site.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- Guide to Running an SPR Experiment. (2022, July 27).
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- AZoM. (2016, July 25). Using Isothermal Titration Calorimetry Technique for Structural Studies.
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025, August 21). YouTube.
- Suzuki, F., et al. (2007). Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology, 42(11), 926-934.
- Liu, Y. R., et al. (2018). Decreased biochemical response to this compound anti-viral therapy in patients with chronic hepatitis B and concomitant non-alcoholic fatty liver diseases. Scientific Reports, 8(1), 1-8.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Cryo-EM Virus Lab at Hershey. (n.d.). Research. Penn State College of Medicine.
- Wang, W., et al. (2023). Hepatitis B Virus Assembly: Cryo-Electron Microscopy Reveals Structure of the Surface Antigen. The Journal of Infectious Diseases, 228(Supplement_3), S228-S231.
- Wang, J. C., et al. (2023).
- Yu, X., et al. (2013). 3.5Å cryoEM Structure of Hepatitis B Virus Core Assembled from Full-Length Core Protein. PLOS ONE, 8(9), e75241.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 5. A review of this compound in the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. 🧬 Life Cycle of Hepatitis B: From Infection to Replication — King of the Curve [kingofthecurve.org]
- 9. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased biochemical response to this compound anti-viral therapy in patients with chronic hepatitis B and concomitant non-alcoholic fatty liver diseases [manu43.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. news-medical.net [news-medical.net]
- 21. youtube.com [youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. excitinginstruments.com [excitinginstruments.com]
- 25. Single-molecule FRET for virology: 20 years of insight into protein structure and dynamics | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 26. Research – Cryo-EM *Virus* Lab at Hershey [cryo-em.psu.edu]
- 27. Hepatitis B Virus Assembly: Cryo‐Electron Microscopy Reveals Structure of the Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cryo-EM structures of HBV capsids from human cells at near-atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 3.5Å cryoEM Structure of Hepatitis B Virus Core Assembled from Full-Length Core Protein | PLOS One [journals.plos.org]
- 30. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound | PLOS One [journals.plos.org]
- 31. dhvi.duke.edu [dhvi.duke.edu]
- 32. path.ox.ac.uk [path.ox.ac.uk]
- 33. Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Tenofovir Disoproxil Fumarate vs. Entecavir in Long-Term Chronic Hepatitis B Management
Authored for Researchers, Scientists, and Drug Development Professionals
Chronic hepatitis B (CHB) infection remains a formidable global health challenge, affecting millions worldwide and standing as a primary driver of liver cirrhosis and hepatocellular carcinoma (HCC).[1][2] The advent of potent nucleos(t)ide analogues (NAs) has revolutionized the management of CHB, transforming it into a treatable condition. Among the first-line therapies recommended by international guidelines, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) are mainstays, celebrated for their high potency and high genetic barrier to resistance.[2][3][4][5]
This guide provides an in-depth, objective comparison of TDF and ETV based on long-term clinical study data. We will dissect their mechanisms of action, compare their long-term efficacy and safety profiles, and discuss their respective resistance landscapes. This analysis is designed to equip researchers and drug development professionals with the nuanced understanding required for informed decision-making in both clinical and preclinical settings.
Differentiated Mechanisms of Action: Targeting the HBV Polymerase
Both TDF and ETV exert their antiviral effects by inhibiting the hepatitis B virus (HBV) DNA polymerase, a critical enzyme for viral replication.[6][7][8] However, they do so with distinct mechanisms rooted in their chemical nature.
Tenofovir Disoproxil Fumarate (TDF) is an oral prodrug of tenofovir, an acyclic nucleotide analogue of adenosine 5'-monophosphate.[6] Following oral administration, TDF is hydrolyzed to tenofovir. Inside the hepatocyte, host cellular kinases phosphorylate tenofovir into its active diphosphate form, tenofovir diphosphate (TFV-DP).[9][10][11] TFV-DP then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV polymerase (which functions as a reverse transcriptase).[6][10] Because tenofovir lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in obligatory chain termination, halting DNA synthesis.[10]
This compound (ETV) is a carbocyclic nucleoside analogue of guanosine.[8][12] Like TDF, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP).[12][13] ETV-TP is a more comprehensive inhibitor of the HBV polymerase, targeting three distinct activities of the enzyme:
-
Base Priming: Inhibition of the initiation of DNA synthesis.[7][13]
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA (pgRNA) template.[7][8][13]
-
Positive-Strand DNA Synthesis: Inhibiting the replication of the positive DNA strand.[7][12][13]
This multi-faceted inhibition contributes to its profound antiviral potency.
Comparative Efficacy in Long-Term Studies
Both TDF and ETV are highly effective in suppressing HBV replication, and for many endpoints, their long-term efficacy is comparable.[2][14][15] Current guidelines from major hepatology associations recommend either drug as a first-line monotherapy for treatment-naïve patients.[4]
Virological, Biochemical, and Serological Responses
Long-term, head-to-head comparative studies and meta-analyses have shown that TDF and ETV achieve similar, high rates of virological response (defined as undetectable HBV DNA).[2][14][16] A large, multicenter randomized controlled trial found no statistically significant difference in the proportion of patients with undetectable HBV DNA at week 144 (91.7% for TDF vs. 87.0% for ETV).[2] Similarly, rates of ALT normalization and HBeAg seroconversion are largely comparable between the two agents over the long term.[1][2]
However, some studies suggest nuances in their performance. One meta-analysis noted that TDF showed a slightly greater ability to inhibit HBV early in treatment (at 96 weeks), though this difference was not significant by week 144.[1] Conversely, another study found that TDF might be a better regimen than ETV in the subgroup of HBeAg-positive patients, particularly those with a high baseline viral load, demonstrating a stronger suppression of HBV DNA levels in this population over time.[3][17] Regarding HBsAg, the ideal endpoint signifying a functional cure, rates of loss are low with both drugs, but some evidence suggests TDF may lead to a greater reduction in HBsAg levels over time.[18]
Impact on Hepatocellular Carcinoma (HCC) Incidence
| Efficacy Endpoint | Tenofovir Disoproxil Fumarate (TDF) | This compound (ETV) | Key Findings from Long-Term Studies |
| Virological Response | High rates of HBV DNA suppression (>90% in long-term studies).[3] | High rates of HBV DNA suppression (>90% in long-term studies).[3] | Overall efficacy is comparable in long-term follow-up (≥144 weeks).[1][2] TDF may offer faster suppression in some HBeAg-positive patients with high viral loads.[3][17] |
| Biochemical Response | High rates of ALT normalization (>80%).[2][14] | High rates of ALT normalization (>80%).[2][14] | No significant long-term difference between the two agents.[2][14] |
| HBeAg Seroconversion | Rates vary, generally between 20-30% after several years.[5] | Rates are similar to TDF, around 20-30% in long-term studies.[1] | No statistically significant difference observed in head-to-head comparisons.[1][2] |
| HBsAg Loss | Very low, but some studies suggest a greater quantitative reduction in HBsAg levels.[18] | Very low rates of HBsAg loss.[5] | HBsAg loss is a rare event with either monotherapy. TDF may have a slight advantage in HBsAg level reduction.[18] |
| HCC Risk Reduction | Significantly reduces HCC risk. Some meta-analyses suggest a lower risk compared to ETV.[20] | Significantly reduces HCC risk. Some studies show a similar risk profile to TDF, while others suggest a slightly higher risk.[19] | The comparative effectiveness in HCC prevention remains controversial and a subject of ongoing research.[15] |
Long-Term Safety and Tolerability Profiles
The primary distinction between TDF and ETV in long-term therapy lies in their safety profiles, particularly concerning renal function and bone health.[21]
TDF is associated with a risk of nephrotoxicity, which can manifest as a decline in the estimated glomerular filtration rate (eGFR), proximal renal tubulopathy, and hypophosphatemia.[22][23] Long-term TDF use has also been linked to a reduction in bone mineral density (BMD) at the hip and spine.[24][25] These risks are more pronounced in patients with pre-existing renal impairment, older age, or other comorbidities.[26] Consequently, regular monitoring of renal function and phosphorus levels is mandatory for patients on TDF.[27]
ETV , in contrast, is not known to be associated with significant renal or bone toxicity and is generally considered to have a more favorable safety profile in this regard.[28][29] Common side effects are generally mild and infrequent, including headache, fatigue, and nausea.[8] This makes ETV a preferred option for patients with or at high risk for renal or bone disease.[26]
| Safety Parameter | Tenofovir Disoproxil Fumarate (TDF) | This compound (ETV) | Clinical Considerations |
| Renal Function | Associated with a greater reduction in eGFR and serum phosphorus levels compared to ETV.[30] Risk of proximal renal tubulopathy. | Generally considered to have a neutral effect on renal function.[28] | TDF requires regular renal monitoring. ETV or Tenofovir Alafenamide (TAF) is preferred in patients with pre-existing renal disease.[26][27] |
| Bone Mineral Density | Associated with a decrease in hip and spine BMD over long-term use.[24][25] | No significant association with decreased BMD.[29][30] | ETV or TAF is recommended for patients with osteoporosis, a history of fragility fractures, or other risk factors for bone disease.[26] |
| Other Adverse Events | Generally well-tolerated; gastrointestinal side effects can occur. | Generally well-tolerated; headache, fatigue, and dizziness are reported but infrequent.[7][8] | Both drugs are considered safe for long-term use, with distinct risk profiles guiding patient selection. |
Genetic Barrier to Resistance
The long-term success of antiviral therapy hinges on preventing the emergence of drug-resistant viral strains. Both TDF and ETV possess a high genetic barrier to resistance, a key reason for their first-line recommendation.
TDF has a very high barrier to resistance. To date, confirmed cases of genotypic resistance to tenofovir in HBV-monoinfected patients are exceedingly rare, even after years of continuous therapy.[5][9]
ETV also has a high barrier to resistance in treatment-naïve patients, with cumulative resistance rates of only 1.2% after five years of therapy.[3] However, the barrier is lower in patients with pre-existing lamivudine resistance, as certain lamivudine resistance mutations (e.g., rtM204V/I) can serve as a partial substrate for the development of ETV resistance.[3]
Sources
- 1. Comparative efficacy of tenofovir and this compound in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the long-term efficacy of tenofovir and this compound in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the long-term efficacy between this compound and tenofovir in treatment- naïve chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the Prevention and Treatment of Chronic Hepatitis B (version 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line treatment of chronic hepatitis B with this compound or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Efficacy and Safety of Tenofovir and this compound in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 15. This compound versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacy of tenofovir and this compound for the treatment of nucleos(t)ide-naive patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tenofovir Disoproxil Fumarate Is Superior to this compound in Reducing Hepatitis B Surface Antigen for Chronic Hepatitis B in China: 2-Year Comprehensive Comparative Result of a Matched Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Effectiveness of this compound vs Tenofovir for Preventing Hepatocellular Carcinoma in Patients with Chronic Hepatitis B: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of tenofovir versus this compound for preventing hepatocellular carcinoma in chronic hepatitis B patients: an umbrella review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term efficacy and safety of nucleos(t)ides analogues in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The efficacy and safety comparison between tenofovir and this compound in treatment of chronic hepatitis B and HBV related cirrhosis: A systematic review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of tenofovir disoproxil fumarate versus this compound in the treatment of acute-on-chronic liver failure with hepatitis B: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improved bone and renal safety in younger tenofovir disoproxil fumarate experienced chronic hepatitis B patients after switching to tenofovir alafenamide or this compound | Annals of Hepatology [elsevier.es]
- 25. Improved bone and renal safety in younger tenofovir disoproxil fumarate experienced chronic hepatitis B patients after switching to tenofovir alafenamide or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Review article: switching patients with chronic hepatitis B to tenofovir alafenamide—a review of current data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chronic HBV Treatment Guidelines | HCP Site [vemlidyhcp.com]
- 28. Renal and bone side effects of long-term use of this compound, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate in patients with Hepatitis B: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Renal and bone side effects of long-term use of this compound, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate in patients with Hepatitis B: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of renal safety and bone mineral density of tenofovir and this compound in patients with chronic hepatitis B: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synergistic Front: A Comparative Guide to Interferon-alpha and Entecavir Combination Therapy in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against chronic hepatitis B (CHB), the quest for a functional cure—defined as sustained loss of hepatitis B surface antigen (HBsAg)—remains the ultimate therapeutic goal. While monotherapies with nucleos(t)ide analogues (NAs) like Entecavir (ETV) potently suppress viral replication, they rarely lead to HBsAg seroclearance. This has spurred investigations into combination strategies, pairing the direct antiviral action of NAs with the immunomodulatory prowess of agents like Interferon-alpha (IFN-α). This guide provides an in-depth comparison of IFN-α and ETV combination therapy versus ETV monotherapy, supported by clinical data and detailed experimental protocols for evaluating therapeutic response.
The Therapeutic Rationale: A Two-Pronged Assault on HBV
The logic behind combining IFN-α and ETV lies in their complementary mechanisms of action, which target different facets of the hepatitis B virus (HBV) lifecycle.[1]
This compound (ETV): The Replication Inhibitor
ETV is a potent guanosine analogue that effectively inhibits HBV DNA polymerase.[2] Its primary role is to suppress viral replication by preventing the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA.[2] While highly effective in reducing serum HBV DNA to undetectable levels, ETV has a minimal direct effect on the stable reservoir of covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes.[1] This cccDNA is the template for all viral transcripts and the source of viral persistence.[3]
Interferon-alpha (IFN-α): The Immunomodulator and cccDNA Destabilizer
IFN-α, a cytokine, orchestrates a broader antiviral response. Its mechanisms are twofold:
-
Immunomodulation: IFN-α stimulates the host's innate and adaptive immune systems, enhancing the ability of immune cells, such as T cells and natural killer (NK) cells, to recognize and eliminate infected hepatocytes.[4][5]
-
Direct Antiviral Effects: IFN-α can directly interfere with the viral lifecycle within the hepatocyte. Crucially, it has been shown to promote the degradation of cccDNA and repress its transcription, targeting the viral reservoir that NAs alone cannot eliminate.[6][7]
The synergy arises from the hypothesis that by suppressing HBV replication and reducing viral antigen load, ETV may help restore an exhausted immune system, making it more responsive to the immunomodulatory effects of IFN-α.[8] This combined assault holds the promise of achieving higher rates of serological responses, including the coveted HBsAg loss.
Synergistic Mechanism of ETV and IFN-α
Comparative Efficacy: A Review of Clinical Evidence
Multiple studies have compared the efficacy of IFN-α and ETV combination therapy against ETV monotherapy. The results, while varied across different patient populations and treatment regimens (e.g., simultaneous vs. sequential add-on), generally point towards a benefit for the combination approach, particularly in achieving serological milestones.
Table 1: Comparative Efficacy of Combination Therapy vs. Monotherapy
| Outcome | Combination Therapy (IFN-α + ETV) | ETV Monotherapy | Key Findings & Citations |
| HBeAg Seroconversion | Higher rates observed in multiple studies. A meta-analysis showed a significantly higher rate at 48 weeks (RR=1.82).[9] One study reported a 46.15% rate in children vs. 34.09% with ETV alone.[6] | Lower rates compared to combination therapy. | Combination therapy is generally superior for achieving HBeAg seroconversion.[6][9] |
| HBsAg Loss/Seroclearance | Rates are generally low but tend to be higher than with monotherapy. One study reported a 1.2% seroclearance rate vs. 0.9% for monotherapy.[10] Another study in patients with suppressed HBV DNA showed a 16.2% HBsAg seroclearance with sequential IFN-α add-on vs. 0% in the ETV alone group.[11] | Very low to negligible rates. | While still a rare event, combination therapy, especially sequential strategies, offers a greater chance of HBsAg loss.[10][11][12] |
| HBV DNA Suppression | High rates of undetectable HBV DNA. A meta-analysis found combination therapy to be superior to ETV alone at 48 weeks (RR=1.46).[9] | Potent suppression, but combination therapy may achieve it more rapidly or in a higher proportion of patients at certain time points.[9] | Both are highly effective, but combination therapy may offer an edge in the speed and rate of achieving undetectable viral loads.[9] |
| ALT Normalization | High rates of normalization. One study showed a higher rate of ALT normalization (76.92%) compared to IFN monotherapy (45.45%).[13] | High rates of normalization, often comparable to combination therapy.[14] | Both regimens are effective in normalizing liver enzymes. |
| Reduced Cancer Risk | A study indicated a significantly lower risk of hepatocellular carcinoma (HCC) with combination therapy compared to ETV monotherapy (HR, 0.6).[10] | Higher risk of HCC compared to combination therapy in the same study.[10] | Combination therapy may offer a superior reduction in the long-term risk of liver cancer.[10] |
RR: Relative Risk; HR: Hazard Ratio. Rates are indicative and may vary based on study design and patient population.
Safety and Tolerability Profile
While offering enhanced efficacy, the addition of IFN-α to an ETV regimen introduces a different set of potential adverse events. ETV is generally well-tolerated.[15] The side effects associated with IFN-α are more common and can include influenza-like symptoms (fever, fatigue, headache), myelosuppression (neutropenia, thrombocytopenia), and neuropsychiatric issues.[9][16] However, a meta-analysis reported no significant differences in the overall side effects among combination therapy, ETV monotherapy, and IFN monotherapy.[9] Careful patient monitoring is crucial when employing combination therapy.
Table 2: Common Adverse Events
| Adverse Event | IFN-α + ETV Combination | ETV Monotherapy |
| Influenza-like symptoms | Common | Rare |
| Myelosuppression | More frequent (e.g., leukopenia, neutropenia, thrombocytopenia)[16] | Rare |
| Fatigue | Common[9] | Less Common |
| Headache | Common[17] | Less Common |
| Gastrointestinal symptoms | Can occur[9] | Can occur |
Experimental Protocols for Monitoring Therapeutic Response
Objective and standardized laboratory assays are critical for monitoring the efficacy and safety of any CHB therapy. Below are detailed protocols for key virological and serological markers.
Experimental Workflow for Therapeutic Monitoring
Protocol 1: Quantification of HBV DNA by Real-time PCR
This protocol describes the quantitative measurement of HBV DNA in serum or plasma, a critical marker for assessing viral replication.[18]
Causality Behind Experimental Choices: Real-time PCR is chosen for its high sensitivity, broad dynamic range, and accurate quantification capabilities compared to conventional PCR.[18] The use of a standardized, commercially available kit ensures reproducibility and calibration against international standards.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Centrifuge according to the tube manufacturer's instructions to separate serum.[19]
-
Aliquot serum into sterile, nuclease-free tubes. Samples can be stored at -20°C or lower.
-
-
DNA Extraction:
-
Use a validated viral nucleic acid extraction kit (e.g., silica-based spin column).
-
Follow the manufacturer's protocol. A typical procedure involves lysis of the viral envelope, binding of DNA to the silica membrane, washing to remove inhibitors, and elution of purified DNA.[18]
-
Rationale: Efficient DNA extraction is crucial to remove PCR inhibitors present in serum and to concentrate the viral DNA, maximizing detection sensitivity.
-
-
Real-time PCR Amplification:
-
Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, and primers/probe specific to a conserved region of the HBV genome.[20]
-
Use a commercially available, IVD-marked real-time PCR kit for HBV DNA quantification.[18]
-
Add a specific volume of extracted DNA to the master mix in PCR tubes or plates.
-
Include quantitative standards (provided in the kit and calibrated against the WHO International Standard), a positive control, and a no-template control (nuclease-free water) in each run.[18]
-
Rationale: The use of quantitative standards allows for the generation of a standard curve to accurately determine the viral load in patient samples. Controls are essential to validate the run and check for contamination.
-
-
Data Analysis:
-
The real-time PCR instrument measures the fluorescence emitted during amplification. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA.
-
Generate a standard curve by plotting the Ct values of the quantitative standards against their known concentrations.
-
Determine the HBV DNA concentration in patient samples (typically in IU/mL) by interpolating their Ct values from the standard curve.[21]
-
Protocol 2: HBsAg and HBeAg Serological Assays by ELISA
This protocol outlines the detection and quantification of HBsAg and HBeAg using an enzyme-linked immunosorbent assay (ELISA), which are key markers for diagnosing infection and monitoring treatment response.
Causality Behind Experimental Choices: The sandwich ELISA format is highly specific and sensitive, as it utilizes two antibodies that bind to different epitopes on the target antigen.[22] This reduces the likelihood of false-positive results.
Step-by-Step Methodology:
-
Plate Preparation:
-
Use microtiter plates pre-coated with a capture antibody (e.g., monoclonal anti-HBs or anti-HBe).[23]
-
Alternatively, coat plates by incubating with the capture antibody overnight at 4°C, followed by washing and blocking with a protein solution (like bovine serum albumin) to prevent non-specific binding.[23]
-
-
Sample and Control Incubation:
-
Add patient serum samples, positive controls, and negative controls to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the antigen in the sample to bind to the capture antibody.
-
-
Washing:
-
Aspirate the contents of the wells and wash them multiple times with a wash buffer (e.g., PBS with Tween 20).[24]
-
Rationale: This step is critical to remove unbound proteins and other sample components, minimizing background signal and increasing the specificity of the assay.
-
-
Conjugate Incubation:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. This antibody will bind to a different site on the captured antigen.
-
Incubate for a specified time (e.g., 30 minutes) at a controlled temperature.[22]
-
-
Second Washing:
-
Repeat the washing step to remove any unbound enzyme-conjugated antibody.
-
-
Substrate Addition and Detection:
-
Add a chromogenic substrate (e.g., TMB - 3,3’,5,5’-tetramethylbenzidine) to the wells. The enzyme on the detection antibody will catalyze a reaction that produces a colored product.[25]
-
Incubate for a set period (e.g., 15-30 minutes) to allow for color development.[23]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).[23]
-
-
Data Analysis:
-
Measure the absorbance (optical density) of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is directly proportional to the amount of antigen present in the sample. For quantitative assays, a standard curve is generated using known concentrations of the antigen to determine the concentration in the patient samples.
-
Conclusion and Future Directions
The combination of IFN-α and this compound represents a significant step forward in the management of chronic hepatitis B, offering a higher likelihood of achieving key serological endpoints than this compound monotherapy. The synergistic approach of potent viral suppression and immune modulation directly addresses the challenge of the persistent cccDNA reservoir. While the safety profile requires careful management, the potential for improved long-term outcomes, including a reduced risk of hepatocellular carcinoma, makes this a compelling therapeutic strategy.
Future research should continue to optimize combination regimens, including the timing (simultaneous vs. sequential) and duration of therapy, and identify patient populations most likely to benefit. The development of novel immunomodulators and direct-acting antivirals that target different stages of the HBV lifecycle will likely pave the way for even more effective combination therapies, bringing the goal of a functional cure for chronic hepatitis B closer to reality.
References
- This compound combined with interferon-α Is superior to this compound monotherapy in reducing hepatic and extrahepatic cancer in patients with chronic hep
- Sequential Combination Therapy with Pegylated Interferon Leads to Loss of Hepatitis B Surface Antigen and Hepatitis B e Antigen (HBeAg) Seroconversion in HBeAg-Positive Chronic Hepatitis B Patients Receiving Long-Term this compound Treatment. (n.d.). National Institutes of Health (NIH). [Link]
- Interferon plus this compound may tame chronic HBV. (2012). MDEdge. [Link]
- The scientific basis of combination therapy for chronic hepatitis B functional cure. (2023). PubMed. [Link]
- How to Perform HBV DNA Quantitative Test by Real-time PCR. (n.d.). Daan Gene Co., Ltd. [Link]
- Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hep
- Efficacy and Safety of Interferon-alpha Combined with Enticavir for Treatment-naïve Chronic Hepatitis B Patients: A System
- Combination of this compound or Tenofovir with Pegylated Interferon-α for Long-Term Reduction in Hepatitis B Surface Antigen Levels: Simultaneous, Sequential, or Add-on Combin
- The Efficacy and Safety of this compound and Interferon Combination Therapy for Chronic Hepatitis B Virus Infection: A Meta-Analysis. (2015). PubMed Central (PMC). [Link]
- The efficacy of pegylated interferon alpha-2a and this compound in HBeAg-positive children and adolescents with chronic hepatitis B. (2022). PubMed Central (PMC). [Link]
- Comparative efficacy and safety of pegylated interferon-alpha monotherapy vs combination therapies with this compound or tenofovir in chronic hepatitis B p
- Comparable efficacy with this compound monotherapy and tenofovir–this compound combination in chronic hepatitis B patients. (n.d.). National Institutes of Health (NIH). [Link]
- Combination therapy for hepatitis B. (n.d.). PubMed Central (PMC). [Link]
- Hepatitis B virus (HBV)
- Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives. (n.d.). PubMed Central (PMC). [Link]
- Comparison of response to recombinant cytokine gene-derived protein or human interferon α-2b and this compound combination in the treatment of patients with serum HBeAg positive chronic hep
- Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum. (n.d.). [Link]
- The clinical efficacy and adverse effects of this compound plus Thymosin alpha-1 combination therapy versus this compound Monotherapy in HBV-related cirrhosis: a systematic review and meta-analysis. (n.d.). PubMed Central (PMC). [Link]
- This compound add-on or switch-to pegylated interferon improves HBsAg clearance in HBe antigen negative chronic hepatitis B patients. (n.d.). PubMed Central (PMC). [Link]
- Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. (n.d.). National Institutes of Health (NIH). [Link]
- Interferon and interferon-stimulated genes in HBV treatment. (n.d.). PubMed Central (PMC). [Link]
- Comparison of Serum Hepatitis B Virus RNA Levels and Quasispecies Evolution Patterns between this compound and Pegylated-Interferon Mono-treatment in Chronic Hepatitis B P
- Cumulative incidences of HBsAg loss rates in the this compound and TDF.... (n.d.).
- This compound Plus Pegylated Interferon and Sequential Hepatitis B Virus Vaccination Increases Hepatitis B Surface Antigen Seroclearance: A Randomized Controlled Proof-of-Concept Study. (2021). PubMed. [Link]
- This compound-based combination therapies for chronic hepatitis B: A meta-analysis. (2018). National Institutes of Health (NIH). [Link]
- Adverse effects of oral antiviral therapy in chronic hepatitis B. (n.d.). PubMed Central (PMC). [Link]
- Week 4 viral load predicts long-term suppression of hepatitis B virus DNA during antiviral therapy. (2016). PubMed. [Link]
- Assay Procedure. (n.d.).
- Efficacy Comparison of Tenofovir and this compound in HBeAg-Positive Chronic Hepatitis B Patients with High HBV DNA. (n.d.). SciSpace. [Link]
- Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. (2015). National Institutes of Health (NIH). [Link]
- Favorable outcome of extended treatment with adding pegylated Interferonα-2a to this compound for HBeAg-positive chronic hepatitis B: a case report. (n.d.). National Institutes of Health (NIH). [Link]
- Mechanisms underlying the compromised clinical efficacy of interferon in clearing HBV. (n.d.). [Link]
- Antiviral therapy for chronic hepatitis B: Combination of nucleoside analogs and interferon. (n.d.). [Link]
- Future Therapy for Hepatitis B Virus: Role of Immunomodulators. (2016). PubMed Central (PMC). [Link]
- Efficacy of pegylated interferon α-2b plus this compound therapy and predictors of treatment success in children with chronic hepatitis B. (n.d.). PubMed Central (PMC). [Link]
- This compound-based combination therapies for chronic hepatitis B. (n.d.). Semantic Scholar. [Link]
- HBsAg ELISA is a sandwich direct enzyme immunoassay method. (n.d.). Wiener Lab. [Link]
- Factors associated with relapse of hepatitis B virus (HBV) DNA at 1 year. a. (n.d.).
- HBsAg Elisa. (n.d.). [Link]
- Human hepatitis B virus surface antigen (HBsAg) qualitative detection kit (ELISA) Instructions. (n.d.). [Link]
- ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. (n.d.). PubMed Central (PMC). [Link]
- Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. (n.d.). Brieflands. [Link]
- Virus-host interaction mechanisms in interferon therapy for hepatitis B virus infection: recent advances. (n.d.). PubMed Central (PMC). [Link]
Sources
- 1. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral therapy for chronic hepatitis B: Combination of nucleoside analogs and interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Future Therapy for Hepatitis B Virus: Role of Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of pegylated interferon alpha-2a and this compound in HBeAg-positive children and adolescents with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The scientific basis of combination therapy for chronic hepatitis B functional cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of this compound and Interferon Combination Therapy for Chronic Hepatitis B Virus Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound combined with interferon-α Is superior to this compound monotherapy in reducing hepatic and extrahepatic cancer in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Plus Pegylated Interferon and Sequential Hepatitis B Virus Vaccination Increases Hepatitis B Surface Antigen Seroclearance: A Randomized Controlled Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential Combination Therapy with Pegylated Interferon Leads to Loss of Hepatitis B Surface Antigen and Hepatitis B e Antigen (HBeAg) Seroconversion in HBeAg-Positive Chronic Hepatitis B Patients Receiving Long-Term this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of pegylated interferon-alpha monotherapy vs combination therapies with this compound or tenofovir in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. english.coretina.com [english.coretina.com]
- 15. Adverse effects of oral antiviral therapy in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GI and Hepatology News - HepGI Home [news.gastro.org]
- 17. Comparison of response to recombinant cytokine gene-derived protein or human interferon α-2b and this compound combination in the treatment of patients with serum HBeAg positive chronic hepatitis B [manu43.magtech.com.cn]
- 18. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 19. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 20. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 21. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. access.wiener-lab.com [access.wiener-lab.com]
- 23. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. elisabscience.com [elisabscience.com]
- 25. sceti.co.jp [sceti.co.jp]
The Next Wave in HBV Suppression: A Comparative Guide to the Synergistic Potential of Entecavir with Novel Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is on the cusp of a paradigm shift. While nucleos(t)ide analogues (NAs) like Entecavir have been the cornerstone of therapy, potently suppressing HBV DNA replication, they seldom achieve a functional cure.[1][2] The persistence of covalently closed circular DNA (cccDNA) in hepatocytes remains the primary barrier to viral eradication.[3][4] This has spurred the development of novel antiviral agents targeting different stages of the HBV life cycle. The strategic combination of these emerging therapies with established NAs like this compound holds the promise of synergistic effects, leading to deeper and more sustained viral suppression, and potentially, a functional cure.
This guide provides an in-depth technical comparison of the synergistic effects of this compound with two leading classes of novel antivirals: Capsid Assembly Modulators (CAMs) and small interfering RNA (siRNA) therapies . We will delve into the mechanistic rationale for these combinations, present supporting experimental data from preclinical and clinical studies, and provide detailed protocols for evaluating antiviral synergy.
The Rationale for Combination Therapy: Beyond Viral Suppression
This compound, a potent guanosine analogue, effectively inhibits the reverse transcriptase activity of the HBV polymerase, a critical step in the viral replication cycle.[5] However, its impact on the stable cccDNA minichromosome is limited.[4] Novel antivirals, by targeting distinct viral processes, can complement this compound's mechanism of action.
-
Capsid Assembly Modulators (CAMs): These small molecules interfere with the proper formation of the viral capsid, a crucial container for the viral genome and polymerase.[6] By inducing the assembly of empty or aberrant capsids, CAMs can disrupt the production of infectious virions and may also impact the replenishment of the cccDNA pool.[3][7]
-
Small Interfering RNA (siRNA): These therapies leverage the cell's natural RNA interference pathway to specifically target and degrade HBV messenger RNAs (mRNAs).[8] This leads to a reduction in the production of all viral proteins, including the surface antigen (HBsAg), which is thought to play a role in immune exhaustion.[9]
The combination of this compound with these novel agents aims to simultaneously block new virus production and reduce the levels of viral antigens, potentially leading to a restoration of the host's immune response against HBV.
Comparative Analysis of this compound Combination Therapies
This compound and Capsid Assembly Modulators (CAMs)
CAMs represent a promising class of direct-acting antivirals. Several are in clinical development and have been evaluated in combination with NAs like this compound.
One notable example is GLP-26 , a novel glyoxamide derivative. In vitro studies using the HepAD38 cell line have demonstrated a synergistic antiviral effect when GLP-26 is combined with this compound.[3] A combination index (CI) of 0.6 was reported, indicating a significant synergistic interaction.[3] In a humanized mouse model of HBV infection, the combination of GLP-26 and this compound resulted in a profound reduction in HBV DNA and viral antigens, which was sustained for up to 12 weeks after treatment cessation.[3][10]
Another CAM, JNJ-56136379 (Bersacapavir) , has been studied in a phase 2 clinical trial (JADE study) in combination with NAs.[11][12] While specific synergy data was not the primary endpoint, the combination of JNJ-56136379 with an NA resulted in more pronounced reductions in HBV DNA and HBV RNA compared to NA monotherapy, suggesting an additive or synergistic effect.[11]
GLS4 , another CAM, has also been evaluated in combination with this compound. A study in treatment-naïve patients showed that after 12 weeks, the combination of GLS4/ritonavir and this compound led to a greater reduction in HBV DNA and pgRNA compared to this compound alone.[7]
Table 1: Summary of Experimental Data for this compound and CAM Combinations
| Novel Antiviral | Model System | Key Findings | Synergy Metric | Reference(s) |
| GLP-26 | In vitro (HepAD38 cells) | Synergistic inhibition of HBV replication. | Combination Index (CI) = 0.6 | [3] |
| In vivo (humanized mice) | Sustained reduction in HBV DNA, HBsAg, and HBeAg post-treatment. | Not reported | [3][10] | |
| JNJ-56136379 | Clinical Trial (Phase 2) | Greater reduction in HBV DNA and HBV RNA compared to NA monotherapy. | Not explicitly reported | [11][12] |
| GLS4 | Clinical Trial | Greater reduction in HBV DNA and pgRNA compared to this compound monotherapy. | Not explicitly reported | [7] |
This compound and siRNA Therapies
siRNA-based therapies offer a distinct mechanism of action by silencing the expression of viral genes.
JNJ-3989 , an siRNA therapeutic, has been investigated in a phase 2a clinical trial in combination with a nucleos(t)ide analogue.[9] The study demonstrated that the combination was well-tolerated and led to significant and sustained reductions in HBsAg levels.[9] While a direct synergistic effect with this compound was not quantified, the profound HBsAg reduction achieved with the combination therapy is a highly desirable outcome that is not seen with this compound monotherapy.
AB-729 is another GalNAc-delivered siRNA in clinical development. Studies have shown that it results in a robust reduction in HBsAg in patients with chronic hepatitis B.[13] Clinical trials are ongoing to evaluate its efficacy in combination with other antiviral agents, including NAs.[14]
Table 2: Summary of Experimental Data for this compound and siRNA Combinations
| Novel Antiviral | Model System | Key Findings | Synergy Metric | Reference(s) |
| JNJ-3989 | Clinical Trial (Phase 2a) | Significant and sustained reductions in HBsAg levels when combined with an NA. | Not explicitly reported | [9] |
| AB-729 | Clinical Trial (Phase 1a/1b) | Robust reduction in HBsAg. Combination studies with NAs are ongoing. | Not applicable | [13][14] |
Experimental Protocols for Synergy Evaluation
The gold standard for in vitro evaluation of drug synergy is the checkerboard assay . This method allows for the systematic testing of various concentration combinations of two drugs to determine their combined effect.
Checkerboard Assay Protocol
Objective: To determine the in vitro synergistic, additive, or antagonistic effect of this compound in combination with a novel antiviral agent against HBV replication.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15 or HepAD38 cells)
-
Cell culture medium and supplements
-
This compound and the novel antiviral agent of interest
-
96-well cell culture plates
-
Reagents for quantifying HBV DNA (e.g., qPCR) or viral antigens (e.g., ELISA)
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed the HBV-producing cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the novel antiviral agent in cell culture medium. The concentration range should span from well above to well below the individual EC50 values of each drug.
-
Combination Treatment: Add the diluted drugs to the 96-well plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 7-10 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Endpoint Analysis: After the incubation period, quantify the level of HBV DNA in the supernatant using qPCR or the level of a viral antigen (e.g., HBsAg or HBeAg) using ELISA.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each drug combination using the following formula:
FICI = (EC50 of Drug A in combination / EC50 of Drug A alone) + (EC50 of Drug B in combination / EC50 of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The results can also be visualized using an isobologram , a graphical representation of drug interactions.
Visualizing the Mechanisms and Workflows
HBV Life Cycle and Drug Targets
Caption: HBV life cycle and the targets of this compound, CAMs, and siRNA.
Checkerboard Assay Workflow
Caption: Step-by-step workflow for the in vitro checkerboard synergy assay.
Conclusion and Future Directions
The combination of this compound with novel antiviral agents, particularly Capsid Assembly Modulators and siRNA therapies, represents a highly promising strategy to deepen antiviral responses in patients with chronic hepatitis B. Preclinical and emerging clinical data support the rationale for these combination approaches, demonstrating the potential for synergistic or enhanced antiviral activity.
While the available data is encouraging, further head-to-head comparative studies are needed to fully elucidate the relative synergistic potential of different this compound-based combination regimens. The standardization of synergy evaluation methodologies, such as the checkerboard assay and isobologram analysis, will be crucial for comparing the efficacy of these novel combinations and guiding the design of future clinical trials. Ultimately, the goal is to develop a finite treatment regimen that can achieve a functional cure for the millions of individuals living with chronic hepatitis B.
References
- Bassit, L. et al. (2018). Caspid modulator GLP-26 shows promise for drug-resistant hepatitis B virus infection. 53rd Annu Meet Eur Assoc Study Liver (EASL).
- (2018). Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. Antimicrobial Agents and Chemotherapy. [Link]
- Apros Therapeutics. Combination treatment with this compound and the TLR7 agonist APR002 produces sustained suppression of viral replication, loss of surface and e antigens, and antibody response to both antigens in woodchucks.
- (2024). Sustained antiviral activity of GLP-26 in HBV-infected humanized mice by oral administration.
- (2019). Liver‐Targeted Toll‐Like Receptor 7 Agonist Combined With this compound Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus.
- (2022). Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)
- (2019).
- (2019). Liver-Targeted Toll-Like Receptor 7 Agonist Combined With this compound Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus.
- (2019).
- (2022). Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]
- (2022). Randomised phase 2 study (JADE)
- (2023).
- (2022). Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives.
- JNJ-73763989 + Antivirals for Hepatitis B and D Co-Infection (REEF-D Trial).
- (2015). Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains. Antimicrobial Agents and Chemotherapy. [Link]
- (2021). This compound Plus Pegylated Interferon and Sequential Hepatitis B Virus Vaccination Increases Hepatitis B Surface Antigen Seroclearance: A Randomized Controlled Proof-of-Concept Study. Clinical Infectious Diseases. [Link]
- (2023). Combination therapy of therapeutic antibody and vaccine or this compound in HBV carrier mice. Frontiers in Immunology.
- (2022). Combination treatments including the small-interfering RNA JNJ-3989 induce rapid and sometimes prolonged viral responses in patients with CHB.
- (2022). This compound-Integrated siRNA Provides Sustained Inhibition of HBV DNA Replication and Antigens Expression.
- (2016). This compound plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure.
- (2020). Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection. Clinical Infectious Diseases. [Link]
- (2021). Structures of capsid assembly modulators and this compound.
- (2023). siRNA-Therapy for Hepatitis B Virus (HBV)
- Targeting HBV with RNA interference: P
- Isobolograms of anti-HBV activities of the drug combinations.
- (2018). This compound-based combination therapies for chronic hepatitis B: A meta-analysis. Medicine (Baltimore). [Link]
- (2018).
- (2015).
- (2021).
- (2006). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology. [Link]
- (2023). Preliminary safety and antiviral activity of AB-729 combination treatment with pegylated interferon alfa-2a in virally suppressed, HBeAg-negative subjects with chronic HBV infection.
- (2020).
- (2020). This compound resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine. [Link]
- (2010). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Journal of Clinical Microbiology. [Link]
- (2018). The Effect of this compound Therapy on Immune Status in Chronic Hepatitis B Patients.
- (2013). Quantitative hepatitis B surface antigen analysis in hepatitis B e antigen-positive nucleoside-naive patients treated with this compound. Antiviral Therapy. [Link]
- (2021). Implication of serum HBV cccDNA and HBV pgRNA in patients with chronic hepatitis B receiving this compound therapy.
- (2013). Discovery of the Novel this compound‐Resistant Hepatitis B Virus Reverse Transcriptase A181C Substitution From an Integrated Genotypic Analysis.
- (2024). Long-Term Follow-up Study for Subjects With CHB Previously Treated With Imdusiran (AB729). ClinicalTrials.gov. [Link]
- (2020). Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With this compound and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus.
- (2021).
Sources
- 1. Implication of serum HBV cccDNA and HBV pgRNA in patients with chronic hepatitis B receiving this compound therapy [manu43.magtech.com.cn]
- 2. The Effect of this compound Therapy on Immune Status in Chronic Hepatitis B Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Combination treatments including the small-interfering RNA JNJ-3989 induce rapid and sometimes prolonged viral responses in patients with CHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gut.bmj.com [gut.bmj.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. | BioWorld [bioworld.com]
- 14. Preliminary safety and antiviral activity of AB-729 combination treatment with pegylated interferon alfa-2a in virally suppressed, HBeAg-negative subjects with chronic HBV infection [natap.org]
A Side-by-Side Comparison of Entecavir's Impact on Liver Histology: A Guide for Researchers
For researchers and drug development professionals vested in the treatment of chronic hepatitis B (CHB), the ultimate measure of a therapeutic agent's efficacy extends beyond virological suppression to the tangible reversal of liver damage. Entecavir, a potent nucleoside analog, has been a cornerstone of CHB management for over a decade. This guide provides an in-depth, side-by-side comparison of its impact on liver histology, supported by key experimental data and protocols, to offer a clear perspective on its performance.
This compound's Mechanism of Action: A Primer
This compound is a guanosine nucleoside analog that effectively targets the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle.[1][2] Upon intracellular phosphorylation to its active triphosphate form, this compound competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand.[2][3] This multi-faceted inhibition leads to a profound and sustained suppression of HBV DNA levels, which is the primary driver of liver injury and disease progression in chronic hepatitis B.[4][5]
Quantifying Histological Improvement: A Look at the Data
The gold standard for assessing the impact of antiviral therapy on the liver remains the histological examination of a liver biopsy.[6] Several scoring systems are utilized to grade necroinflammation and stage fibrosis, with the Knodell Histology Activity Index (HAI) and the Ishak fibrosis score being among the most common in clinical trials.[7] Histological improvement is often defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.[8]
Long-Term this compound Therapy: A Clear Trajectory of Improvement
Multiple long-term studies have demonstrated the profound and progressive histological benefits of this compound treatment in nucleoside-naïve CHB patients. A pivotal study evaluating patients who received at least three years of cumulative this compound therapy and underwent a long-term liver biopsy (median of 6 years) showed remarkable results.[9]
Table 1: Histological Improvement with Long-Term this compound Treatment [8][9]
| Histological Endpoint | Improvement at Week 48 | Improvement at Long-Term Biopsy (Median 6 years) |
| Histological Improvement (≥2-point decrease in Knodell necroinflammatory score) | 73% | 96% |
| Improvement in Fibrosis (≥1-point decrease in Ishak fibrosis score) | 32% | 88% |
These findings underscore a critical point: the histological benefits of this compound are not only significant but also continue to accrue over years of sustained viral suppression.[4][5] Notably, this improvement was observed in a cohort where 100% of patients had undetectable HBV DNA at the time of the long-term biopsy.[8] Even patients with advanced fibrosis or cirrhosis at baseline have shown regression of their liver disease with long-term this compound therapy.[4][9]
Another study focusing on Chinese patients with HBV-related cirrhosis treated with this compound for 240 weeks found that all 38 patients with paired biopsies showed improvement in liver histology and Ishak fibrosis scores. The mean reduction in the Knodell necroinflammatory score was 3.58 points, and the mean reduction in the Ishak fibrosis score was 1.26 points.[10][11]
This compound vs. Other Antivirals: A Comparative Perspective
While this compound has demonstrated robust efficacy, it is crucial to consider its performance relative to other first-line treatments for CHB, such as Tenofovir Disoproxil Fumarate (TDF).
This compound vs. Lamivudine
Early clinical trials established the superiority of this compound over Lamivudine. After 48 weeks of treatment, this compound resulted in significantly greater histological improvement compared to Lamivudine.[9] A retrospective cohort study comparing long-term outcomes (average of over 3 years) of this compound monotherapy versus Lamivudine-based combination therapy in patients with significant fibrosis or cirrhosis found histological improvement in the majority of patients in both groups.[12] However, the potent antiviral activity and high barrier to resistance of this compound make it a more reliable long-term option.[13]
This compound vs. Tenofovir
Both this compound and Tenofovir are highly effective in suppressing HBV replication and are considered first-line therapies.[14] Comparative studies have generally shown similar short- to intermediate-term efficacy in terms of virological, biochemical, and histological responses.[14] A study comparing the first-year results of Tenofovir and this compound in nucleos(t)ide-naive CHB patients with hepatosteatosis found no statistically significant difference in the normalization of liver enzymes.[15] However, some large-scale retrospective cohort studies have suggested that Tenofovir may be associated with a lower long-term risk of developing hepatocellular carcinoma (HCC) and cirrhosis-related complications compared to this compound.[16] It's important to note that these are observational studies and further prospective, randomized trials are needed to definitively establish superiority in preventing long-term outcomes.
Experimental Protocols: Assessing Liver Histology
The foundation of these clinical findings lies in standardized and rigorous experimental protocols for the assessment of liver histology.
Step-by-Step Liver Biopsy and Histological Evaluation
-
Patient Selection and Consent: Patients meeting the criteria for liver biopsy as per established guidelines (e.g., AASLD, EASL) are enrolled after obtaining informed consent.[17][18][19]
-
Biopsy Procedure: A percutaneous liver biopsy is typically performed under ultrasound guidance to ensure safety and obtain an adequate tissue sample.[20] A core of liver tissue, ideally at least 15-20 mm in length and containing at least 10-11 portal tracts, is obtained.[21]
-
Tissue Fixation and Processing: The biopsy specimen is immediately fixed in 10% neutral buffered formalin. It is then processed through a series of alcohol and xylene baths before being embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissue is sectioned into thin slices (typically 4-5 micrometers) and mounted on glass slides. Standard staining protocols are then employed:
-
Hematoxylin and Eosin (H&E): Provides a general overview of the liver architecture, inflammation, and hepatocyte necrosis.
-
Masson's Trichrome: Specifically stains collagen fibers blue or green, allowing for the visualization and staging of fibrosis.
-
Reticulin Silver Stain: Highlights the reticulin framework of the liver, which can be altered in the presence of fibrosis and cirrhosis.
-
-
Pathological Evaluation and Scoring: An experienced hepatopathologist, blinded to the treatment allocation, examines the stained slides. The degree of necroinflammation and fibrosis is semi-quantitatively scored using a standardized system like the Knodell Histology Activity Index or the Ishak modified HAI.[20]
Visualizing the Process and Impact
To better illustrate the concepts discussed, the following diagrams have been generated.
This compound's Mechanism of Action
Caption: Workflow for liver histology assessment.
Conclusion for the Research Professional
References
- This compound - Wikipedia. (n.d.).
- New Data Suggest Long-Term Treatment with BARACLUDE (this compound) May Reduce Liver Damage Caused by Chronic Hepatitis B - NATAP. (2008, November 2).
- The effect of long-term this compound therapy on liver histopathology in patients with chronic viral hepatitis B. (n.d.).
- Chang, T. T., Liaw, Y. F., Wu, S. S., Schiff, E., Han, K. H., Lai, C. L., ... & DeHertogh, D. (2010). Long-term this compound therapy results in the reversal of fibrosis/cirrhosis and continued histological improvement in patients with chronic hepatitis B. Hepatology, 52(3), 886-893.
- Long-term this compound therapy reverses fibrosis and cirrhosis in chronic hepatitis B patients. (2010, August 19). ScienceDaily.
- Xu, Y., Zhang, Y. G., Wang, X., Qi, W. Q., Qin, S. Y., Liu, Z. H., ... & Wang, J. B. (2015). Long-term antiviral efficacy of this compound and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis. World journal of gastroenterology, 21(25), 7869.
- What is the mechanism of this compound?. (2024, July 17). Patsnap Synapse.
- Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial agents and chemotherapy, 52(10), 3745-3753.
- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
- This compound. (2018, February 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Histological outcome for chronic hepatitis B patients treated with this compound vs lamivudine-based therapy. (n.d.). World Journal of Gastroenterology.
- This compound Therapy Reverses Fibrosis and Cirrhosis in Patients With Chronic HBV. (2010, August 25). Medscape.
- Long-term this compound therapy results in reversal of fibrosis/cirrhosis and continued histologic improvement in chronic hepatitis B patients. (n.d.).
- Effect of this compound Treatment on Regression and Disease Outcome in HBV-induced Liver Fibrosis and Cirrhosis Patients. (2021, April 28). ClinicalTrials.gov.
- Histologic scoring systems for chronic liver disease. (n.d.). UpToDate.
- The application of a numerical scoring system for evaluating the histological outcome in patients with chronic hepatitis B followed in long-term. (n.d.). PubMed.
- A novel system for predicting liver histopathology in patients with chronic hepatitis B. (n.d.). National Institutes of Health.
- Hepatitis B (chronic): diagnosis and management. (n.d.). NICE.
- Histopathological Study of Chronic Hepatitis B and C. (n.d.).
- Long-Term Treatment With this compound Induces Reversal of Advanced Fibrosis or Cirrhosis in Patients With Chronic Hepatitis B. (n.d.). ResearchGate.
- Comparison of First-year Results of Tenofovir and this compound Treatments of Nucleos(t)ide-naive Chronic Hepatitis B Patients with Hepatosteatosis. (n.d.). PMC - NIH.
- Histological Grading and Staging of Chronic Hepatitis. (2021, May 1). PMC - PubMed Central - NIH.
- This compound versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma. (n.d.). PMC - NIH.
- AASLD Hepatitis B Guidelines. (n.d.).
- Guidelines for the Prevention and Treatment of Chronic Hepatitis B (version 2022). (2023, August 2).
- Efficacy of this compound treatment for lamivudine-resistant hepatitis B over 3 years. (n.d.). PubMed.
- This compound: Resistance in Nucleoside-naive Chronic Hepatitis B Patients. (n.d.). Medscape.
- Hepatitis B Treatment & Management. (2025, February 6). Medscape Reference.
- Tenofovir and this compound Are the Most Effective Antiviral Agents for Chronic Hepatitis B... (2010, September 16).
- Protocol liver biopsies in long-term management of patients transplanted for hepatitis B-related liver disease. (n.d.). NIH.
- Comparison of the efficacy of tenofovir and this compound for the treatment of nucleos(t)ide-naive patients with chronic hepatitis B. (2025, August 7). ResearchGate.
- Clinical Features and Resistance to this compound Monotherapy of Patients with Hepatitis B. (2021, August 10). NIH.
- Long-term antiviral efficacy of this compound and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis. (n.d.). PubMed.
- Comparative effectiveness of tenofovir versus this compound in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. (2023, December 18). Frontiers.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. This compound Therapy Reverses Fibrosis and Cirrhosis in Patients With Chronic HBV [medscape.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The application of a numerical scoring system for evaluating the histological outcome in patients with chronic hepatitis B followed in long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Data Suggest Long-Term Treatment with BARACLUDE (this compound) May Reduce Liver Damage Caused by Chronic Hepatitis B [natap.org]
- 9. Long-term this compound therapy results in the reversal of fibrosis/cirrhosis and continued histological improvement in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term antiviral efficacy of this compound and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term antiviral efficacy of this compound and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histological outcome for chronic hepatitis B patients treated with this compound vs lamivudine-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. This compound versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of First-year Results of Tenofovir and this compound Treatments of Nucleos(t)ide-naive Chronic Hepatitis B Patients with Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative effectiveness of tenofovir versus this compound in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study [frontiersin.org]
- 17. Recommendations | Hepatitis B (chronic): diagnosis and management | Guidance | NICE [nice.org.uk]
- 18. Hepatitis B - AASLD Hepatitis B Guidelines [eguideline.guidelinecentral.com]
- 19. globalhep.org [globalhep.org]
- 20. Histopathological Study of Chronic Hepatitis B and C | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 21. Histological Grading and Staging of Chronic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Entecavir in a Laboratory Setting
Entecavir is a potent antiviral compound, a guanosine nucleoside analogue highly effective against the hepatitis B virus (HBV).[1] Its targeted mechanism of action, which inhibits HBV DNA replication, makes it an invaluable tool in research and drug development.[2] However, its potency also necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste streams within a research environment, grounded in established safety and regulatory standards.
The Foundational Principle: Why Proper Disposal is Non-Negotiable
The imperative for meticulous disposal of this compound stems from its classification as a hazardous drug.[3] The National Institute for Occupational Safety and Health (NIOSH) includes this compound on its list of hazardous drugs, which are medications that have been shown to have carcinogenic, teratogenic, reproductive toxicity, or other hazardous effects.[3] Furthermore, Safety Data Sheets (SDS) for this compound classify it as "Suspected of causing cancer" and "May damage fertility or the unborn child".[4]
Improper disposal, such as sewering (flushing down the drain) or discarding in the regular trash, can lead to several adverse outcomes:
-
Environmental Contamination: Active pharmaceutical ingredients (APIs) can enter waterways, potentially harming aquatic life and disrupting ecosystems.[5] The U.S. Environmental Protection Agency (EPA) has explicitly banned the sewering of hazardous pharmaceutical waste by healthcare facilities to mitigate this risk.[6][7]
-
Personnel Exposure: Improper handling of waste materials can lead to accidental exposure of personnel to a potent antiviral agent.[8]
-
Regulatory Non-Compliance: Both the EPA, under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of hazardous waste.[8][9] Failure to comply can result in significant penalties.[6]
Waste Stream Identification and Segregation: A Decision Workflow
The first critical step in proper disposal is correctly identifying and segregating this compound waste. Different types of waste require different disposal pathways. The following diagram outlines the decision-making process for managing this compound waste in the laboratory.
Caption: Decision workflow for segregating this compound laboratory waste.
Step-by-Step Disposal Protocols
Based on the waste characterization, follow the appropriate protocol below. The cornerstone of these procedures is that all this compound waste must be managed as hazardous waste and ultimately incinerated by a licensed facility.[10][11]
Protocol 1: Disposal of Unused, Expired, or Bulk this compound
This protocol applies to the pure this compound compound, expired tablets, or unused prepared solutions. This waste stream is considered "non-creditable hazardous waste" by the EPA.[7]
-
Container Selection: Use a designated BLACK RCRA hazardous waste container.[11] This container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The container must be clearly labeled with the words: "Hazardous Waste Pharmaceuticals ".[7] The specific chemical name ("this compound") and the date accumulation started should also be clearly visible.
-
Accumulation: Place the bulk this compound directly into the designated black container. Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a secure, designated satellite accumulation area within the laboratory or a central accumulation area. This area must be managed in accordance with your institution's hazardous waste management plan.
-
Final Disposal: The sealed container will be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for disposal via incineration.
Protocol 2: Disposal of Trace-Contaminated Materials
This category includes items contaminated with small, or "trace," amounts of this compound. Examples include gloves, gowns, bench paper, empty stock bottles, weigh boats, and plasticware.
-
Container Selection: Use a designated YELLOW container for trace chemotherapy and hazardous drug waste.[8] These are typically rigid, leak-proof containers.
-
Labeling: The container must be clearly labeled, for example, as "Trace Chemotherapy Waste " or "Hazardous Drug-Related Wastes ".[8]
-
Accumulation: Place all disposable items that have come into contact with this compound into this container immediately after use.
-
Empty Containers: An this compound stock bottle is considered "RCRA empty" and can be disposed of as trace waste if all contents have been removed by normal means (e.g., scraping, pouring) and no more than 3% by weight of the original contents remains.
-
-
Final Disposal: Once full, the yellow container should be securely sealed and managed for collection by your institution's EHS department or waste contractor for incineration.
Protocol 3: Disposal of Contaminated Sharps
This protocol applies to any sharp object, such as needles, syringes, or glass Pasteur pipettes, that is contaminated with this compound.
-
Container Selection: Use a puncture-resistant sharps container specifically designated for hazardous drug waste. These are often color-coded (e.g., red with a hazardous drug label) but must be clearly identified.
-
Labeling: The container must be labeled as "HAZARDOUS DRUG WASTE ONLY " and bear the universal biohazard symbol if applicable.[8]
-
Accumulation: Do not recap, bend, or break needles. Immediately after use, place the entire syringe-needle assembly or other sharp object into the sharps container.
-
Final Disposal: When the container is three-quarters full, lock the lid and arrange for pickup by your institution's hazardous waste management service for incineration.
Spill Management and Decontamination
Accidental spills of this compound powder or solutions must be managed immediately to prevent exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection. For powder spills, a respirator (e.g., N95) is required.[12]
-
Containment:
-
For Liquids: Cover the spill with absorbent pads.
-
For Powders: Gently cover the spill with damp absorbent pads to avoid generating dust.[12]
-
-
Cleanup: Working from the outside in, carefully collect all absorbent materials and any contaminated debris.
-
Decontamination: Clean the spill area thoroughly. A common practice involves a three-step process: deactivating with a suitable agent (if available and validated), decontaminating with a cleaning agent like sterile water, and finally cleaning with a disinfectant. Consult your institution's EHS guidelines for approved cleaning agents.
-
Disposal: All materials used for spill cleanup (gloves, gown, absorbent pads, etc.) are considered hazardous waste and must be disposed of in the BLACK RCRA hazardous waste container.[13]
Summary of Disposal Pathways
| Waste Type | Container Type | Container Color (Typical) | Final Disposal Method |
| Bulk/Unused this compound | RCRA Hazardous Waste Container | Black | Licensed Incineration |
| Trace-Contaminated PPE & Labware | Trace Hazardous Drug Waste Container | Yellow | Licensed Incineration |
| Contaminated Sharps (Needles, Syringes) | Puncture-Resistant Hazardous Drug Sharps Container | Varies (e.g., Red) | Licensed Incineration |
| Spill Cleanup Materials | RCRA Hazardous Waste Container | Black | Licensed Incineration |
By adhering to these structured protocols, researchers and laboratory professionals can handle and dispose of this compound with confidence, ensuring personal safety, protecting the environment, and maintaining full regulatory compliance. Always consult your institution's specific EHS policies, as local regulations may introduce additional requirements.[12]
References
- FDA. (n.d.). Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration.
- FDA. (2024). Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration.
- Ohio Pharmacists Association. (2009). New FDA Web Page w/Disposal Instructions for Select Meds.
- U.S. EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
- Waste Advantage Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
- U.S. EPA. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
- Drugs.com. (2024). This compound Monograph for Professionals.
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
- OSHA. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration.
- Wisconsin DNR. (n.d.). Safe disposal of non-household pharmaceutical waste.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- NIH. (2018). This compound - LiverTox. National Center for Biotechnology Information.
Sources
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. drugs.com [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. waste360.com [waste360.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
